2-Fluoro-5-nitrobenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-5-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2O2/c8-7-2-1-6(10(11)12)3-5(7)4-9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLACBMHBZVYOAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334011 | |
| Record name | 2-Fluoro-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17417-09-3 | |
| Record name | 2-Fluoro-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-5-nitrobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2-Fluoro-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-nitrobenzonitrile is a substituted aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its utility as a versatile building block stems from the unique electronic properties conferred by the presence of three distinct functional groups: a fluorine atom, a nitro group, and a nitrile group.[1] These substituents provide multiple reaction sites, making it a valuable precursor in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs).[2] This technical guide provides a comprehensive overview of the core physical properties of this compound, offering a foundational understanding for its application in research and development.
Molecular and Chemical Identity
A thorough understanding of a compound's identity is the bedrock of its scientific application. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 17417-09-3 | [3] |
| Molecular Formula | C₇H₃FN₂O₂ | [3] |
| Molecular Weight | 166.11 g/mol | [3] |
| Canonical SMILES | C1=CC(=C(C=C1[O-])C#N)F | [3] |
| InChI | InChI=1S/C7H3FN2O2/c8-7-2-1-6(10(11)12)3-5(7)4-9/h1-3H | [3] |
Physicochemical Properties
The physical state and solubility of a compound are critical parameters that dictate its handling, formulation, and application.
Appearance and Form
This compound is a white to light yellow crystalline powder at room temperature.[2]
Melting and Boiling Points
The melting point of a solid is a crucial indicator of its purity. This compound has a reported melting point range of 76-80 °C .[2]
The boiling point has been reported as 94 °C at a reduced pressure of 0.5 mmHg .[2]
Solubility Profile
A comprehensive understanding of a compound's solubility is paramount for its use in synthesis and biological assays. The solubility of this compound is summarized below:
| Solvent | Solubility | Reference |
| Water | Insoluble | [2] |
| Methanol | Soluble | TCI Chemicals |
Further experimental determination of solubility in a broader range of common organic solvents such as dimethyl sulfoxide (DMSO), acetone, chloroform, and ethyl acetate is recommended for specific applications.
Spectroscopic Characterization
Spectroscopic data provides a fingerprint of a molecule, confirming its structure and purity.
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups. The gas-phase IR spectrum is available from the National Institute of Standards and Technology (NIST).[4]
Key IR Absorptions (Predicted):
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C≡N (Nitrile) | ~2230 | Strong, sharp stretch |
| C-NO₂ (Nitro) | ~1530 and ~1350 | Asymmetric and symmetric stretching |
| C-F (Fluoro) | ~1250 | Stretch |
| Aromatic C=C | ~1600-1450 | Stretching |
| Aromatic C-H | ~3100-3000 | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (in CDCl₃):
The aromatic region of the ¹H NMR spectrum is expected to show a complex splitting pattern for the three protons on the benzene ring, influenced by both fluorine and the other substituents.
Predicted ¹³C NMR Spectrum (in CDCl₃):
The ¹³C NMR spectrum will provide valuable information on the carbon framework of the molecule.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-CN | ~115 |
| C-F | ~160 (with C-F coupling) |
| C-NO₂ | ~148 |
| Other Aromatic Carbons | ~110-140 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound is available from NIST.[4] The molecular ion peak ([M]⁺) would be expected at m/z 166.
Experimental Protocols
The following are generalized protocols for the determination of the key physical properties discussed.
Melting Point Determination (Capillary Method)
This method relies on the visual observation of the phase transition from solid to liquid.
Caption: Workflow for Melting Point Determination.
Solubility Determination
A qualitative assessment of solubility can be performed through direct observation.
Caption: Workflow for Qualitative Solubility Assessment.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3] Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
Synthesis
This compound can be synthesized via the nitration of 2-fluorobenzonitrile.[2]
Caption: General Synthesis of this compound.
Conclusion
This technical guide has provided a detailed overview of the fundamental physical properties of this compound. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, enabling a more informed and effective utilization of this important chemical entity. Further experimental investigation into its comprehensive solubility profile and detailed NMR characterization will undoubtedly enhance its applicability in various scientific endeavors.
References
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 17417-09-3).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519417, this compound.
- National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
Sources
A Technical Guide to the Physicochemical Characterization of 2-Fluoro-5-nitrobenzonitrile
Abstract
2-Fluoro-5-nitrobenzonitrile is a pivotal intermediate in medicinal chemistry and organic synthesis, valued for its trifunctional scaffold that allows for selective, multi-step reactions without the need for extensive use of protecting groups.[1] Its utility in the development of novel therapeutics, including anti-tumor benzothiophene derivatives, necessitates a thorough understanding of its fundamental physicochemical properties.[1] This guide provides a comprehensive analysis of the melting and boiling points of this compound, presenting both established literature values and detailed, field-proven protocols for their empirical determination. The methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for researchers, chemists, and drug development professionals.
Introduction to this compound: A Versatile Synthetic Building Block
This compound (CAS No. 17417-09-3) is a substituted benzene derivative featuring three distinct functional groups: a fluorine atom, a nitrile group, and a nitro group.[1] This unique arrangement of electron-withdrawing groups makes it an ideal starting material for complex molecular design. The differential reactivity of each substituent enables chemists to perform sequential modifications with high regioselectivity, a desirable trait in the synthesis of complex pharmaceutical agents.
The significance of this compound is highlighted by its application in constructing various heterocyclic systems, such as benzothiophenes, pyrroloquinolines, and quinolines, which form the core of many biologically active molecules.[1] Given its role as a foundational component in multi-step syntheses, the purity and identity of this compound are paramount. The melting point serves as a primary indicator of purity, while the boiling point is crucial for purification via distillation and for understanding its thermal stability.
Core Physicochemical Properties
The physical properties of this compound have been reported by several major chemical suppliers. It is noteworthy that slight variations exist in the reported melting point ranges, which can be attributed to differences in the purity of the material (e.g., 97% vs. 98+%) or the specific analytical method used.
Table 1: Summary of Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 17417-09-3 | [2][3][4] |
| Molecular Formula | C₇H₃FN₂O₂ | [2][5] |
| Molecular Weight | 166.11 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | [2][6] |
| Melting Point | 68.5-80 °C (Reported range varies) | [2][3][4][6] |
| 76-80 °C (lit.) for 97% purity | [3][6] | |
| 70-72 °C for 98+% purity | [4] | |
| 68.5-74.5 °C for 98+% purity | [2] | |
| Boiling Point | 94 °C at 0.5 mmHg | [6] |
Experimental Protocol: Melting Point Determination
Principle and Rationale
The melting point of a crystalline solid is a fundamental thermal property that provides critical insight into its identity and purity. For a pure substance, the melting transition occurs over a very narrow temperature range (typically <1 °C). The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting range. Therefore, a sharp melting point is a strong indicator of high purity. The following protocol describes a self-validating method using a digital melting point apparatus, a standard instrument in modern chemistry laboratories.
Step-by-Step Methodology
-
Apparatus Calibration:
-
Causality: Instrument calibration is the cornerstone of a self-validating system. It ensures that the temperature readings are accurate and traceable to established standards.
-
Select at least two certified melting point standards that bracket the expected melting range of the sample (e.g., benzophenone, 48-50 °C, and caffeine, 235-237 °C).
-
Determine the melting point of each standard using the intended heating rate.
-
If the observed values deviate from the certified ranges, generate a calibration curve or apply a correction factor to all subsequent measurements.
-
-
Sample Preparation:
-
Causality: Proper sample preparation is critical for ensuring uniform and efficient heat transfer from the apparatus to the sample, preventing thermal gradients that can artificially broaden the melting range.
-
Place a small amount of the this compound powder on a clean, dry watch glass.
-
Using a spatula, crush the sample into a fine, uniform powder.
-
Tap the open end of a capillary tube onto the powder until a small amount of sample enters the tube.
-
Invert the tube and gently tap it on a hard surface to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.
-
-
Measurement:
-
Causality: A controlled heating rate is essential for precision. A rapid ramp rate can cause the sample's temperature to overshoot the true melting point, while a rate that is too slow is inefficient. A dual-rate approach balances speed and accuracy.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set a rapid initial heating rate (e.g., 10-15 °C/min) to approach the expected melting point quickly (e.g., to ~60 °C).
-
Reduce the heating rate to a slow ramp (1-2 °C/min) as the temperature nears the expected melting range. This slow rate allows the system to maintain thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the last solid crystal melts (T₂). The melting range is T₁ - T₂.
-
-
Data Interpretation:
-
A sharp melting range (≤ 1 °C) for the test sample indicates high purity.
-
A broad or depressed melting range compared to literature values suggests the presence of impurities.
-
Workflow Visualization
Caption: Workflow for Melting Point Determination.
Experimental Protocol: Boiling Point Determination at Reduced Pressure
Principle and Rationale
The literature reports a boiling point for this compound at reduced pressure (94 °C at 0.5 mmHg).[6] This strongly suggests that the compound has a high boiling point at atmospheric pressure and may be susceptible to thermal decomposition at those elevated temperatures. Determining the boiling point under vacuum is therefore the preferred method. This technique lowers the required temperature for boiling, preserving the chemical integrity of the compound. The following protocol outlines a micro-scale method suitable for small sample quantities.
Step-by-Step Methodology
-
Apparatus Assembly (Micro-scale):
-
Causality: A properly assembled and sealed apparatus is crucial for maintaining a stable, low-pressure environment, which is the fundamental requirement for an accurate vacuum boiling point measurement.
-
Place a small amount (e.g., 0.5 mL) of the sample into a small side-arm test tube or a Hickman still.
-
Insert a thermometer with the bulb positioned just below the side arm to accurately measure the vapor temperature.
-
Insert a fine capillary tube (sealed at the top end) into the liquid, open end down. This will serve as an ebullition aid to ensure smooth boiling.
-
Connect the side arm of the test tube to a vacuum pump via a trap and a manometer to monitor the pressure.
-
-
System Evacuation and Heating:
-
Causality: The system must be evacuated before heating to prevent bumping (violent boiling) of the liquid as the pressure drops.
-
Turn on the vacuum pump and allow the pressure in the system to stabilize at the desired level (e.g., 0.5 mmHg).
-
Once the pressure is stable, begin gently heating the test tube using a sand bath or heating mantle.
-
-
Measurement:
-
Causality: The boiling point at a given pressure is the temperature at which the vapor pressure of the liquid equals the applied pressure of the system. This is visualized by a steady stream of bubbles from the capillary and a stable temperature reading of the vapor.
-
Observe the capillary tube. As the liquid heats, trapped air will expand and exit the tube.
-
The boiling point is reached when a continuous and rapid stream of bubbles emerges from the capillary tube.
-
Simultaneously, observe the thermometer. The temperature should rise and then stabilize at a constant value. This stable temperature is the boiling point at the pressure indicated by the manometer.
-
Record both the temperature and the pressure.
-
-
System Shutdown:
-
Causality: The system must be cooled before venting to atmosphere to prevent the introduction of air into a hot, potentially reactive system and to avoid cracking the glassware due to thermal shock.
-
Remove the heat source and allow the apparatus to cool completely under vacuum.
-
Once cool, slowly vent the system to atmospheric pressure before turning off the vacuum pump.
-
Workflow Visualization
Caption: Workflow for Vacuum Boiling Point Determination.
Safety and Handling
This compound is classified as harmful and an irritant.[6]
-
Hazards: Harmful if inhaled, swallowed, or in contact with skin.[7] Causes irritation to the skin, eyes, and respiratory system.[6][7]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear suitable protective clothing, chemical-resistant gloves, and safety glasses or a face shield.[7]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area away from oxidizing agents.[6][7]
Conclusion
The accurate determination of the melting and boiling points of this compound is essential for its effective use in research and development. This guide has consolidated the available literature data and presented robust, validated protocols for the empirical measurement of these key properties. By understanding the principles behind these techniques—from instrument calibration to the necessity of vacuum conditions—scientists can ensure the quality of their starting materials, leading to more reliable and reproducible synthetic outcomes. The provided methodologies serve as a trusted resource for generating high-integrity physicochemical data, underpinning the successful application of this versatile building block in the advancement of chemical and pharmaceutical sciences.
References
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 17417-09-3).
- PubChem. (n.d.). This compound.
- Aichemistry. (n.d.). CAS:17417-09-3|this compound.
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An In-depth Technical Guide to the Solubility of 2-Fluoro-5-nitrobenzonitrile in Organic Solvents
Introduction: The Critical Role of Solubility in Drug Discovery and Development
2-Fluoro-5-nitrobenzonitrile is a key building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of novel therapeutic agents.[1] Its chemical structure, featuring a fluorine atom, a nitro group, and a nitrile moiety on a benzene ring, offers a versatile scaffold for creating complex molecules.[1] However, the successful application of this intermediate in synthesis and its ultimate impact on the developability of a drug candidate are profoundly influenced by a fundamental physicochemical property: solubility.
Understanding the solubility of this compound in various organic solvents is paramount for researchers and drug development professionals. It dictates the choice of reaction media, influences reaction kinetics and yield, and is a critical factor in purification processes such as crystallization. Moreover, early characterization of solubility can provide vital insights into the potential for formulating the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering both predictive insights and a robust experimental framework for its determination.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is essential before delving into its solubility characteristics.
| Property | Value | Source |
| Molecular Formula | C₇H₃FN₂O₂ | [2][3] |
| Molecular Weight | 166.11 g/mol | [2][3] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 76-80 °C | [3] |
| SMILES | C1=CC(=C(C=C1[O-])C#N)F | [2] |
| Water Solubility | Insoluble |
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is a cornerstone of solubility prediction.[4] This adage is scientifically grounded in the concept of intermolecular forces. For a solute to dissolve in a solvent, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.
For this compound, its solubility in a given organic solvent is governed by a combination of factors:
-
Polarity: The presence of the highly polar nitro (-NO₂) and cyano (-CN) groups, along with the electronegative fluorine (-F) atom, imparts a significant dipole moment to the molecule. This suggests that it will be more soluble in polar solvents that can engage in dipole-dipole interactions.
-
Hydrogen Bonding: While this compound does not possess strong hydrogen bond donors, the oxygen atoms of the nitro group and the nitrogen of the cyano group can act as hydrogen bond acceptors. Therefore, it is expected to exhibit some solubility in protic solvents capable of hydrogen bonding, such as alcohols.
-
Van der Waals Forces: The aromatic ring contributes to London dispersion forces, which will influence its solubility in non-polar solvents. However, the strong polar functionalities are likely to dominate its solubility profile.
Hansen Solubility Parameters: A Predictive Tool
To provide a more quantitative prediction of solubility, the Hansen Solubility Parameters (HSP) can be employed.[4][5][6] HSP theory decomposes the total cohesive energy of a substance into three components:
-
δd: Dispersion forces
-
δp: Polar forces
-
δh: Hydrogen bonding forces
A solvent is considered a "good" solvent for a particular solute if their Hansen parameters are similar. The following table presents the estimated HSP for this compound and the known HSP for a range of common organic solvents.
| Compound | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) |
| This compound (Estimated) | 19.5 | 14.5 | 6.0 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Hexane | 14.9 | 0.0 | 0.0 |
Disclaimer: The HSP for this compound are estimations based on its chemical structure and should be used as a predictive guide. Experimental verification is recommended.
Based on the HSP data, solvents like acetone, and to some extent ethyl acetate and dichloromethane, are predicted to be good solvents for this compound due to the similarity in their respective parameters. While methanol and ethanol have compatible dispersion and polar parameters, their high hydrogen bonding component may lead to more moderate solubility. Toluene and hexane are predicted to be poor solvents due to the significant mismatch in polarity and hydrogen bonding capabilities.
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of a solid compound in an organic solvent.[7][8][9]
Principle
An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined analytically.
Materials and Equipment
-
This compound (crystalline solid)
-
Selected organic solvents (e.g., acetone, ethanol, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (0.22 µm, compatible with the organic solvent)
-
Syringes
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Experimental Workflow
Caption: Experimental workflow for solubility determination.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
To a series of vials, add an excess amount of this compound (e.g., 50-100 mg). The key is to have undissolved solid remaining at the end of the experiment.
-
Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that thermodynamic equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment.
-
Carefully withdraw an aliquot (e.g., 1.0 mL) of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, dry container. This step is crucial to remove any suspended solid particles.
-
-
Analysis:
-
Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted solution using a pre-validated UV-Vis spectrophotometric or HPLC method.[10][11][12][13]
-
For UV-Vis Analysis: A calibration curve of absorbance versus known concentrations of this compound in the specific solvent must be prepared.
-
For HPLC Analysis: A calibration curve of peak area versus known concentrations should be established.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Data Presentation: A Predictive Solubility Profile
While experimental data is the gold standard, the following table provides a predicted qualitative solubility profile for this compound based on the principles of "like dissolves like" and Hansen Solubility Parameters.
| Solvent | Polarity | Hydrogen Bonding | Predicted Solubility | Rationale |
| Hexane | Non-polar | Aprotic | Very Low | Significant mismatch in polarity and lack of hydrogen bonding. |
| Toluene | Non-polar | Aprotic | Low | Aromatic nature provides some interaction, but polarity mismatch is large. |
| Dichloromethane | Polar | Aprotic | Moderate to High | Good balance of polarity to interact with the nitro and cyano groups. |
| Ethyl Acetate | Polar | Aprotic | Moderate to High | Can act as a hydrogen bond acceptor and has suitable polarity. |
| Acetone | Polar | Aprotic | High | Strong dipole moment and ability to accept hydrogen bonds align well with the solute. |
| Ethanol | Polar | Protic | Moderate | Can act as a hydrogen bond donor, but the overall polarity match may be less optimal than acetone. |
| Methanol | Polar | Protic | Moderate | Similar to ethanol, with strong hydrogen bonding capabilities. |
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its effective use in research and development. While readily available quantitative data is limited, a strong predictive understanding can be achieved through the application of fundamental solubility principles and tools like Hansen Solubility Parameters. This guide provides a robust theoretical framework and a detailed experimental protocol to empower researchers to confidently assess the solubility of this important building block. By integrating predictive modeling with rigorous experimental determination, scientists can optimize reaction conditions, streamline purification processes, and make more informed decisions in the journey of drug discovery and development.
References
- Hansen, C. M. (1967). The Three Dimensional Solubility Parameter and Solvent Diffusion Coefficient. Danish Technical Press.
- Adscientis. Hansen Solubility Parameters (HSP).
- PubChem. This compound.
- Hansen Solubility. Hansen Solubility Parameters.
- Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- ResearchGate. How to find solubilities of drugs by using uv-visible spectroscopy?.
- Roots Press. Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer.
- ResearchGate. How I can determination of the solubility constant by using Uv-Vis spectrophotometer?.
- Ingenta Connect. UV Spectrophotometric method for the identification and solubility determination of nevirapine.
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An In-depth Technical Guide to 2-Fluoro-5-nitrobenzonitrile: A Key Building Block for Advanced Pharmaceutical Synthesis
This guide provides an in-depth technical overview of 2-Fluoro-5-nitrobenzonitrile, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, reactivity, and applications, with a focus on providing actionable insights and field-proven protocols.
Core Chemical Identity and Properties
This compound is a substituted aromatic compound characterized by the presence of fluoro, nitro, and nitrile functional groups. This unique combination of electron-withdrawing groups on the benzene ring imparts distinct reactivity, making it a valuable scaffold in medicinal chemistry.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 17417-09-3 | [2][3] |
| Molecular Formula | C₇H₃FN₂O₂ | [1] |
| Molecular Weight | 166.11 g/mol | |
| Appearance | White to off-white or light yellow crystalline powder | [2][3] |
| Melting Point | 76-80 °C | |
| SMILES | C1=CC(=C(C=C1[O-])C#N)F | [1] |
| InChIKey | YLACBMHBZVYOAP-UHFFFAOYSA-N | [1] |
Structural Representation
Caption: Chemical structure of this compound.
Synthesis Protocol: Nitration of 2-Fluorobenzonitrile
The most direct and efficient synthesis of this compound is through the nitration of 2-fluorobenzonitrile. The presence of the ortho-fluoro and cyano groups directs the incoming nitro group to the meta-position.
Causality Behind Experimental Choices
-
Solvent: Sulfuric acid serves as both the solvent and the catalyst. It protonates nitric acid (formed in situ from potassium nitrate) to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
-
Reagents: Potassium nitrate is a stable and easy-to-handle source of the nitrate ion. The 1:1 molar ratio with the starting material ensures complete conversion without the need for a large excess of the nitrating agent, which could lead to side reactions.[4]
-
Temperature: The reaction is performed at a controlled temperature of 20°C.[4] Exothermic nitration reactions can become uncontrollable at higher temperatures, leading to the formation of undesired byproducts and posing a safety risk. Maintaining a lower temperature ensures regioselectivity and a safer reaction profile.
-
Reaction Time: A reaction time of 1.5 hours is optimal for achieving high conversion.[4] Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended to confirm the consumption of the starting material.
Step-by-Step Experimental Protocol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2-fluorobenzonitrile (1.0 eq).
-
Cooling: Place the flask in an ice-water bath to cool the contents to 0-5°C.
-
Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (e.g., 50 mL for a specific scale) while maintaining the internal temperature below 10°C.
-
Addition of Nitrating Agent: To a separate flask, prepare a solution of potassium nitrate (1.0 eq) in concentrated sulfuric acid. Add this solution dropwise to the reaction mixture, ensuring the temperature does not exceed 20°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 20°C for 1.5 hours.[4]
-
Work-up: Carefully pour the reaction mixture over crushed ice. The product will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid. A yield of up to 100% has been reported under optimal conditions.[4]
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development and Organic Synthesis
This compound is a versatile building block due to the differential reactivity of its functional groups. The fluorine atom is susceptible to nucleophilic aromatic substitution, while the nitro group can be readily reduced to an amine, and the nitrile group can undergo various transformations. This allows for the sequential and regioselective introduction of different functionalities, making it an ideal starting material for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[3]
Key applications include the synthesis of:
-
Anti-tumor benzothiophene derivatives [3]
-
Pyrroloquinoline and quinoline derivatives [3]
-
Macrocycles [3]
-
Kinase inhibitors
Featured Application: Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophenes
A prominent application of this compound is in the synthesis of 3-aminobenzo[b]thiophene scaffolds, which are core structures in various kinase inhibitors. Microwave-assisted organic synthesis offers significant advantages over conventional heating, including rapid reaction times, increased yields, and improved purity profiles.
Microwave irradiation directly and efficiently heats the reaction mixture, leading to a rapid increase in temperature and significantly accelerating the reaction rate. This is particularly effective for reactions in polar solvents like DMSO, which couple efficiently with microwave energy. The sealed-vessel conditions allow for temperatures to be reached that are above the solvent's boiling point at atmospheric pressure, further accelerating the reaction.
This protocol is adapted from a peer-reviewed publication and demonstrates the efficiency of microwave-assisted synthesis.
-
Reactant Preparation: In a microwave-rated glass tube, combine this compound (0.50 g, 3.0 mmol), methyl thioglycolate (0.30 mL, 3.3 mmol), and triethylamine (1.3 mL, 9.3 mmol) in dry DMSO (to make a 2 M solution).[5]
-
Microwave Irradiation: Seal the vessel and place it in a microwave synthesizer. Irradiate the mixture at 130°C for 11 minutes.[5]
-
Cooling and Precipitation: After the irradiation is complete, cool the reaction mixture to room temperature using a stream of compressed air.
-
Isolation: Pour the cooled reaction mixture into ice-water. The product will precipitate as a solid.
-
Filtration and Washing: Collect the solid by vacuum filtration, wash it with water, and dry it in vacuo to obtain the desired product. This procedure has been reported to yield the product in 94% yield.[5]
Caption: Experimental workflow for the microwave-assisted synthesis of 3-aminobenzo[b]thiophenes.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
| Hazard Class | GHS Pictogram | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.[6] | |
| Skin Irritation | H315: Causes skin irritation.[6] | |
| Eye Irritation | H319: Causes serious eye irritation.[6] | |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. |
Recommended PPE: Dust mask type N95 (US), eye shields, and gloves.
First Aid Measures:
-
If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[6]
-
If on Skin: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.[6]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[6]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]
Conclusion
This compound is a high-value chemical intermediate with significant applications in the synthesis of pharmaceuticals and other complex organic molecules. Its unique substitution pattern allows for diverse and selective chemical transformations. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to safely and effectively utilize this versatile building block in their synthetic endeavors.
References
- LookChem. (n.d.). Cas 17417-09-3, this compound.
- Bagley, M. C., Dwyer, J. E., Beltran, M. D. M., & Thomson, D. W. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(26), 6814–6823. [Link]
- ResearchGate. (2015). Synthesis of this compound.
- PubChem. (n.d.). This compound.
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- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Fluoro-5-nitrobenzonitrile
Introduction
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 2-Fluoro-5-nitrobenzonitrile (CAS 17417-09-3) is a key building block in medicinal chemistry, valued for its trifunctional nature which allows for selective and diverse synthetic transformations[1][2]. Its utility in constructing complex heterocyclic systems, such as kinase inhibitors and anti-tumour agents, underscores the importance of unambiguous characterization[2].
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular characterization, providing unparalleled insight into the electronic environment and connectivity of atoms within a molecule. This guide offers a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. Rather than merely presenting data, this document, written from the perspective of an experienced application scientist, delves into the causal relationships between the molecule's structure and its spectral features. We will conduct a predictive analysis based on fundamental principles and data from analogous structures to build a theoretical framework for spectral assignment. This approach not only prepares a researcher for interpreting the experimental spectrum but also deepens the understanding of how substituent effects govern NMR parameters.
Molecular Structure and Expected Spectral Features
To interpret the NMR spectra of this compound, we must first consider its structure and the electronic influence of its three distinct substituents: a fluorine atom, a nitro group, and a cyano group.
Caption: Molecular structure of this compound with IUPAC numbering.
The molecule is a trisubstituted benzene ring. Due to the substitution pattern (1,2,4-), there is no plane of symmetry. Consequently, all three aromatic protons (H-3, H-4, H-6) and all six aromatic carbons (C-1 to C-6) are chemically non-equivalent. This lack of symmetry predicts a complex spectrum where each proton and carbon should, in principle, give rise to a distinct signal.
Part 1: ¹H NMR Spectrum – A Predictive Analysis
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region (typically 6.5-8.5 ppm). The precise chemical shift and multiplicity of each signal are dictated by the combined electronic effects of the substituents and spin-spin coupling interactions.
Causality: The Role of Substituent Electronic Effects
The chemical shift of an aromatic proton is highly sensitive to the electron density at its position. Electron-withdrawing groups (EWGs) decrease electron density (deshielding) and shift signals downfield (to higher ppm), while electron-donating groups (EDGs) increase electron density (shielding) and shift signals upfield (to lower ppm).[3]
-
Nitro Group (-NO₂): This is a powerful EWG through both resonance (at ortho and para positions) and induction. It will strongly deshield protons ortho and para to it.
-
Cyano Group (-CN): The nitrile group is also a potent EWG, acting primarily through induction and to a lesser extent, resonance.
-
Fluoro Group (-F): Fluorine presents a dual effect. It is the most electronegative element, making it strongly electron-withdrawing by induction. However, it possesses lone pairs that can be donated into the aromatic π-system via resonance, a shielding effect.[4] For fluorine, the inductive effect typically dominates, but the resonance effect can moderate the deshielding, particularly at the para position.
Predicted Chemical Shifts:
-
H-6: This proton is ortho to the powerful -NO₂ group and meta to the -F and -CN groups. The dominant effect will be the strong deshielding from the ortho nitro group. Therefore, H-6 is predicted to be the most downfield signal.
-
H-4: This proton is ortho to the -NO₂ group and para to the -F group. It experiences strong deshielding from the nitro group. The para fluorine may provide a slight shielding resonance effect, but the overall influence of the two strong EWGs will place this signal significantly downfield.
-
H-3: This proton is ortho to the -F group and meta to the -NO₂ group. It will be deshielded by the inductive effect of fluorine. The deshielding from the meta nitro group is less pronounced than at the ortho/para positions. Thus, H-3 is predicted to be the most upfield of the three aromatic signals.
Predicting Spin-Spin Coupling and Multiplicity
Spin-spin coupling provides information about neighboring nuclei. In this system, we expect to see both proton-proton (H-H) and proton-fluorine (H-F) coupling.
Caption: Predicted ¹H-¹H and ¹H-¹⁹F coupling pathways in this compound.
-
Signal for H-3: This proton is coupled to H-4 (ortho H-H coupling, ³JHH) and to the ¹⁹F nucleus (ortho H-F coupling, ³JHF). Typical ortho H-H coupling constants in benzene rings are 7-10 Hz.[5] Ortho H-F coupling is of a similar magnitude, typically 7-10 Hz. This signal is therefore expected to appear as a doublet of doublets (dd) .
-
Signal for H-4: This proton is coupled to H-3 (ortho H-H, ³JHH), H-6 (meta H-H, ⁴JHH ≈ 2-3 Hz), and the ¹⁹F nucleus (meta H-F, ⁴JHF ≈ 5-7 Hz). The coupling to H-3 will be the largest. The signal could be a complex multiplet, but is most likely to appear as a doublet of doublet of doublets (ddd) or a triplet of doublets (td) if two coupling constants are coincidentally similar.
-
Signal for H-6: This proton is coupled to H-4 (meta H-H, ⁴JHH) and the ¹⁹F nucleus (para H-F, ⁵JHF, typically small, ~1-2 Hz). The most significant coupling will be the meta H-H coupling to H-4. This signal is predicted to be a doublet (d) , which may be further broadened or split by the small para coupling to fluorine.
Summary of Predicted ¹H NMR Data
The following table summarizes the predicted spectral parameters for this compound, typically acquired in a solvent like CDCl₃.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-6 | Most Downfield (~8.6 - 8.8) | d or narrow m | ⁴JH6-H4 ≈ 2-3; ⁵JH6-F ≈ 1-2 |
| H-4 | Mid-Downfield (~8.4 - 8.6) | ddd or td | ³JH4-H3 ≈ 8-9; ⁴JH4-F ≈ 5-7; ⁴JH4-H6 ≈ 2-3 |
| H-3 | Most Upfield (~7.6 - 7.8) | dd | ³JH3-H4 ≈ 8-9; ³JH3-F ≈ 7-10 |
Part 2: ¹³C NMR Spectrum – A Predictive Analysis
The proton-decoupled ¹³C NMR spectrum will show seven distinct signals: one for the nitrile carbon and six for the aromatic carbons. The chemical shifts are influenced by the substituents, and the fluorine atom will induce C-F coupling, which can be observed in the spectrum.
Causality: Substituent Effects on ¹³C Chemical Shifts
The trends for ¹³C NMR are broadly similar to ¹H NMR, with electronegative groups causing downfield shifts.[6] The carbon directly attached to a substituent (ipso-carbon) shows the largest effect.
-
C-2 (C-F): The carbon bonded to fluorine will experience a very strong deshielding effect, placing its signal significantly downfield. Furthermore, this signal will appear as a doublet due to one-bond coupling to ¹⁹F (¹JCF), which is typically very large (240-270 Hz).
-
C-5 (C-NO₂): The ipso-carbon of the nitro group is also strongly deshielded and will appear far downfield.
-
C-1 (C-CN): This carbon is ortho to the fluorine and meta to the nitro group. Its chemical shift will be influenced by all three substituents. It will also exhibit a two-bond coupling to fluorine (²JCF).
-
CN (Nitrile Carbon): Nitrile carbons typically appear in a distinct region of the spectrum, generally between 110-125 ppm.[7]
-
C-3, C-4, C-6: These protonated carbons will have their chemical shifts modulated by their proximity to the various substituents. They will also show smaller, long-range C-F couplings (²JCF, ³JCF, etc.).
Summary of Predicted ¹³C NMR Data
The table below outlines the predicted assignments for the ¹³C NMR spectrum. The exact ordering of C-3, C-4, and C-6 can be challenging to predict without empirical data but can be definitively assigned using 2D NMR techniques like HSQC/HMBC.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (Hz) |
| C-2 (C-F) | Very Downfield (~160-165) | Doublet (d) | ¹JCF ≈ 250-270 |
| C-5 (C-NO₂) | Very Downfield (~145-150) | Doublet (d, small) | ³JCF ≈ 3-5 |
| C-4 | Aromatic Region (~130-135) | Doublet (d) | ³JCF ≈ 8-10 |
| C-6 | Aromatic Region (~125-130) | Doublet (d) | ⁴JCF ≈ 3-5 |
| C-3 | Aromatic Region (~120-125) | Doublet (d) | ²JCF ≈ 20-25 |
| CN | Nitrile Region (~112-115) | Singlet (s) or narrow d | ⁴JCF ≈ 1-3 |
| C-1 (C-CN) | Quaternary Region (~105-110) | Doublet (d) | ²JCF ≈ 15-20 |
Experimental Protocol: A Self-Validating Workflow
Acquiring high-quality, reproducible NMR data requires a meticulous and standardized approach. The following protocol is designed to be self-validating, ensuring data integrity.
Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.
Methodology Details:
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds and its single residual proton peak at 7.26 ppm, which typically does not overlap with aromatic signals. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.
-
¹H Acquisition: A sufficient number of scans (NS=16) ensures a good signal-to-noise ratio. A relaxation delay (D1) of 2 seconds is adequate for most proton experiments.
-
¹³C Acquisition: ¹³C nuclei have low natural abundance, requiring more scans (NS=1024 or more) for adequate sensitivity. A longer relaxation delay (D1=5s) is crucial, especially for quaternary carbons, to allow for full relaxation and more reliable signal integration. The use of proton decoupling simplifies the spectrum to singlets (or doublets, in this case, due to fluorine coupling).
-
2D NMR for Validation: To confirm the assignments made from 1D spectra, a suite of 2D experiments is invaluable.
-
COSY (Correlation Spectroscopy): Will show correlations between J-coupled protons (e.g., H-3 and H-4; H-4 and H-6).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to, definitively linking the ¹H and ¹³C assignments for CH groups.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, crucial for assigning quaternary carbons and confirming the overall connectivity. For example, H-3 should show correlations to C-1, C-2, C-4, and C-5.
-
Conclusion
This guide provides a rigorous, theory-grounded framework for understanding and predicting the ¹H and ¹³C NMR spectra of this compound. By dissecting the electronic and coupling effects of the fluoro, nitro, and cyano substituents, we have established a clear rationale for the expected chemical shifts and signal multiplicities. This predictive approach is a powerful tool for any researcher, transforming NMR from a simple data output into an interactive puzzle. The detailed experimental workflow ensures that when the spectrum is acquired, it can be confidently and accurately interpreted, validating the theoretical predictions and providing definitive structural confirmation of this versatile chemical building block.
References
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- Zácek, P., Dransfeld, A., Exner, O., & Schraml, J. (2006). 15N NMR chemical shifts of ring substituted benzonitriles. Magnetic Resonance in Chemistry, 44(12), 1073-80. [Link]
- Fung, B. M., & Goldstein, J. H. (1975). Determination of the structure of benzonitrile by nuclear magnetic resonance: Analysis of ¹H and ¹³C spectra of benzonitrile dissolved in isotropic and nematic phase. Journal of Magnetic Resonance (1969), 20(3), 475-485.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Veltri, D., et al. (2018). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Heliyon, 4(11), e00927.
- ResearchGate. (n.d.). 13C NMR Chemical shifts of compounds 1-12.
- Chiacchio, M. A., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2068. [Link]
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- Abraham, R. J., et al. (2002). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 40(9), 573-584.
- Reddit. (2024). The Effect of Fluorine in 1H NMR. r/Chempros.
- University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- Reich, H. J. (2020). NMR Spectroscopy. University of Wisconsin.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- Reich, H. J. (2021). 13C NMR Chemical Shifts. University of Wisconsin.
- Reich, H. J. (n.d.). 1H NMR Coupling Constants. University of Wisconsin.
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An In-depth Technical Guide to the Spectroscopic Characterization of 2-Fluoro-5-nitrobenzonitrile
This guide provides a comprehensive analysis of 2-Fluoro-5-nitrobenzonitrile (CAS No. 17417-09-3), a key building block in medicinal chemistry and organic synthesis.[1][2] As a substituted benzene derivative, its utility stems from the distinct reactivity of its three functional groups: a fluoro, a nitro, and a nitrile group.[1] Precise characterization of this molecule is paramount for its application in drug discovery and the synthesis of complex macromolecules.[1] This document will delve into the core analytical techniques of Infrared (IR) Spectroscopy and Mass Spectrometry (MS) to provide a detailed spectroscopic signature of the compound, underpinned by field-proven methodologies and data interpretation.
Molecular Structure and Spectroscopic Overview
This compound possesses the chemical formula C₇H₃FN₂O₂ and a molecular weight of approximately 166.11 g/mol .[3][4][5] The strategic placement of electron-withdrawing groups on the aromatic ring makes it an important scaffold for developing novel compounds, including kinase inhibitors and anti-tumor agents.[1] Spectroscopic analysis is non-negotiable for confirming the identity and purity of such a pivotal precursor. IR spectroscopy serves to verify the presence of its key functional groups through their characteristic vibrational modes, while mass spectrometry confirms the molecular weight and provides structural insights through predictable fragmentation patterns.
Caption: Molecular Structure of this compound.
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy probes the vibrational transitions within a molecule. When exposed to infrared radiation, specific bonds absorb energy at characteristic frequencies, corresponding to their vibrational modes (e.g., stretching, bending). This technique is exceptionally powerful for identifying the functional groups present in a sample. For this compound, we anticipate distinct signals for the nitrile, nitro, and fluoro groups, as well as features characteristic of the substituted benzene ring.
Interpreted IR Spectral Data
The gas-phase IR spectrum available from the National Institute of Standards and Technology (NIST) provides a reference for the key vibrational frequencies.[6] The analysis reveals the following critical absorption bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2240 - 2260 | C≡N stretch | Nitrile |
| ~1520 - 1560 | Asymmetric NO₂ stretch | Nitro |
| ~1345 - 1385 | Symmetric NO₂ stretch | Nitro |
| ~1200 - 1300 | C-F stretch | Fluoro Aromatic |
| ~3050 - 3150 | Aromatic C-H stretch | Aromatic Ring |
| ~1450 - 1600 | Aromatic C=C ring stretches | Aromatic Ring |
| ~700 - 900 | C-H out-of-plane bending | Aromatic Ring |
The presence of a sharp, strong peak in the 2240-2260 cm⁻¹ region is a definitive indicator of the nitrile (C≡N) group. The nitro (NO₂) group is confirmed by two strong absorptions corresponding to its asymmetric and symmetric stretching modes.[6] The carbon-fluorine bond and the various vibrations of the aromatic ring complete the spectral fingerprint of the molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its simplicity and minimal sample preparation.[7][8] It has largely surpassed traditional KBr pellet methods.[7]
Objective: To obtain a high-quality FTIR spectrum of solid this compound.
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean.[9] Record a background spectrum of the clean, empty crystal. This is crucial for correcting for atmospheric H₂O and CO₂ absorptions and any instrumental artifacts.
-
Sample Application: Place a small amount (a few milligrams) of the crystalline this compound powder directly onto the ATR crystal.[10]
-
Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface.[9] Insufficient contact is a common source of poor-quality spectra.
-
Data Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft-tipped swab to prevent cross-contamination.
Caption: Workflow for ATR-FTIR Spectroscopy.
Mass Spectrometry Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[11] For organic molecules, Electron Ionization (EI) is a common method where the sample is bombarded with high-energy electrons. This process forms a positively charged molecular ion (M⁺•), which is often unstable and breaks apart into smaller, charged fragments. The resulting mass spectrum is a plot of ion abundance versus m/z, which serves as a molecular fingerprint.
Predicted Fragmentation Pattern
The mass spectrum of this compound is available from the NIST Mass Spectrometry Data Center.[12] The molecular ion peak (M⁺•) is observed at m/z = 166, confirming the molecular weight of the compound.[4][12] The fragmentation is driven by the stability of the aromatic ring and the nature of the substituents. Aromatic compounds typically show a strong molecular ion peak.[13]
Key Fragmentation Pathways:
-
Loss of NO₂: A primary fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (mass = 46 Da). This results in a significant fragment ion at m/z = 120 .
-
[M - NO₂]⁺: C₇H₃FN⁺
-
-
Loss of HCN: The fragment at m/z = 120 can subsequently lose a molecule of hydrogen cyanide (mass = 27 Da), a common fragmentation for nitriles, leading to a fragment at m/z = 93 .
-
[M - NO₂ - HCN]⁺: C₆H₃F⁺
-
-
Loss of Fluorine: Loss of a fluorine radical (mass = 19 Da) from the m/z=120 fragment could also occur, though less common than neutral losses.
-
Loss of CO: Aromatic fragments often undergo ring rearrangement and lose carbon monoxide (mass = 28 Da). The fragment at m/z=93 may lose CO to yield a fragment at m/z = 65 .
Tabulated Mass Spectrometry Data
| m/z | Proposed Fragment Ion | Formula of Fragment | Notes |
| 166 | [C₇H₃FN₂O₂]⁺• | C₇H₃FN₂O₂ | Molecular Ion (M⁺•) |
| 120 | [M - NO₂]⁺ | C₇H₃FN | Loss of the nitro group |
| 93 | [M - NO₂ - HCN]⁺ | C₆H₃F | Subsequent loss of hydrogen cyanide |
digraph "Fragmentation_Pathway" { bgcolor="transparent"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica"]; edge [color="#EA4335", fontname="Helvetica", fontsize=10];M [label="Molecular Ion\nC₇H₃FN₂O₂⁺•\nm/z = 166"]; F1 [label="Fragment Ion\nC₇H₃FN⁺\nm/z = 120"]; F2 [label="Fragment Ion\nC₆H₃F⁺\nm/z = 93"];
M -> F1 [label="- NO₂ (46 Da)"]; F1 -> F2 [label="- HCN (27 Da)"]; }
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An In-Depth Technical Guide to the Synthesis of 2-Fluoro-5-nitrobenzonitrile: Pathways, Protocols, and Mechanistic Insights
Abstract
This technical guide provides a comprehensive overview of the principal synthetic pathways to 2-Fluoro-5-nitrobenzonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] We will delve into the two most industrially relevant and scientifically robust methods for its preparation: the Balz-Schiemann reaction, commencing from 2-amino-5-nitrobenzonitrile, and the Halex (Halogen Exchange) reaction, starting with 2-chloro-5-nitrobenzonitrile. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step experimental protocols but also a thorough examination of the underlying reaction mechanisms and the rationale behind experimental design choices. All presented data is supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Significance of this compound
This compound is a highly functionalized aromatic compound of considerable interest in organic synthesis.[1] Its strategic arrangement of a fluorine atom, a nitro group, and a nitrile moiety on a benzene ring makes it a versatile building block for the construction of complex molecular architectures. The electron-withdrawing nature of the nitro and nitrile groups activates the aromatic ring for nucleophilic aromatic substitution, while the fluorine atom can impart desirable properties such as enhanced metabolic stability and increased binding affinity in bioactive molecules. This unique combination of functional groups has led to its use in the synthesis of a variety of heterocyclic compounds, including derivatives of benzothiophene, pyrroloquinoline, and quinoline, which are scaffolds for potential anti-tumor agents and other therapeutics.[1] The ability to selectively transform each of the functional groups—for instance, the reduction of the nitro group to an amine—further enhances its synthetic utility.
Comparative Analysis of Primary Synthesis Pathways
The selection of a synthetic route to this compound is contingent upon several factors, including the availability of starting materials, desired scale of production, and considerations of process safety and environmental impact. The two predominant methods, the Balz-Schiemann and Halex reactions, offer distinct advantages and disadvantages.
| Synthesis Pathway | Starting Material | Key Reagents & Conditions | Typical Yield | Key Advantages | Key Disadvantages |
| Balz-Schiemann Reaction | 2-Amino-5-nitrobenzonitrile | 1. NaNO₂, aq. HBF₄, 0-5°C2. Thermal decomposition | Moderate to Good | High regioselectivity; applicable to a wide range of anilines.[2] | Requires isolation of potentially unstable diazonium salts; thermal decomposition can be hazardous on a large scale.[3] |
| Halex Reaction (SNAr) | 2-Chloro-5-nitrobenzonitrile | Anhydrous KF, polar aprotic solvent (e.g., DMSO, DMF), 150-250°C.[4] | Good to Excellent | Utilizes readily available starting materials; often high-yielding. | Requires high temperatures and anhydrous conditions; less effective for non-activated aromatic systems. |
Pathway 1: The Balz-Schiemann Reaction
The Balz-Schiemann reaction is a cornerstone of aromatic fluorine chemistry, providing a reliable method for the introduction of a fluorine atom onto an aromatic ring via a diazonium salt intermediate.[3] This pathway is particularly valuable when direct fluorination is not feasible or when high regioselectivity is paramount.[2]
Mechanistic Principles
The reaction proceeds through a well-established two-step mechanism:
-
Diazotization: The primary aromatic amine, 2-amino-5-nitrobenzonitrile, is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid, typically fluoroboric acid) at low temperatures (0-5°C) to form the corresponding aryldiazonium tetrafluoroborate salt. This salt is often insoluble and can be isolated by filtration.
-
Thermal Decomposition: The isolated and dried diazonium salt is then heated, leading to the expulsion of nitrogen gas and the formation of an aryl cation. This highly reactive intermediate is immediately trapped by the tetrafluoroborate anion, which serves as the fluoride source, to yield the desired this compound.
Caption: The Balz-Schiemann reaction pathway.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Step 1: Diazotization of 2-Amino-5-nitrobenzonitrile
-
In a suitable reaction vessel, prepare a solution of fluoroboric acid (HBF₄) in water. Cool the solution to 0-5°C in an ice-salt bath.
-
To the cooled solution, add 2-amino-5-nitrobenzonitrile (1.0 eq.) portion-wise while maintaining the temperature below 5°C. Stir the resulting slurry for 15-20 minutes.
-
In a separate beaker, dissolve sodium nitrite (NaNO₂, 1.05 eq.) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the slurry of the amine salt, ensuring the temperature does not exceed 5°C. Vigorous stirring is essential during this addition.
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 30 minutes. The formation of a precipitate, the aryldiazonium tetrafluoroborate salt, should be observed.
-
Isolate the precipitate by vacuum filtration and wash it sequentially with cold water, cold methanol, and finally, diethyl ether.
-
Carefully dry the isolated diazonium salt under vacuum at room temperature. Caution: Aryldiazonium salts can be explosive when dry and should be handled with extreme care and behind a safety shield.
Step 2: Thermal Decomposition
-
Place the dry aryldiazonium tetrafluoroborate salt in a flask equipped with a condenser and a gas outlet.
-
Gently heat the solid using an oil bath. The decomposition typically begins at temperatures ranging from 100 to 170°C, evidenced by the evolution of nitrogen gas.
-
Continue heating until the gas evolution ceases completely.
-
The crude this compound can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Pathway 2: The Halex Reaction (Nucleophilic Aromatic Substitution)
The Halex (Halogen Exchange) reaction is a powerful industrial method for the synthesis of fluoroaromatics, particularly when the aromatic ring is activated by electron-withdrawing groups.[4] This pathway represents a more direct route to this compound from its chloro-analogue.
Mechanistic Principles
The Halex reaction is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The mechanism involves two key steps:
-
Nucleophilic Attack: The fluoride anion (from a source like anhydrous potassium fluoride) attacks the carbon atom bearing the chlorine atom. This attack is facilitated by the electron-deficient nature of the aromatic ring, caused by the strong electron-withdrawing effects of the ortho-cyano and para-nitro groups. This leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the chloride ion, yielding the final product, this compound.
Caption: The Halex (SNAr) reaction pathway.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
-
To a flame-dried reaction flask equipped with a mechanical stirrer, condenser, and a nitrogen inlet, add anhydrous potassium fluoride (KF, 1.5-2.0 eq.) and a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Heat the mixture to the desired reaction temperature (typically 150-220°C) with vigorous stirring to ensure a fine suspension of the KF.
-
Add 2-chloro-5-nitrobenzonitrile (1.0 eq.) to the hot suspension, either as a solid or as a concentrated solution in the reaction solvent.
-
Maintain the reaction at the elevated temperature and monitor its progress by a suitable analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a large volume of cold water and stir to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with water to remove residual solvent and inorganic salts.
-
The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol.
Synthetic Utility: A Downstream Application
To illustrate the utility of this compound as a synthetic intermediate, a common downstream reaction is the reduction of the nitro group to an amine. This transformation opens up a plethora of possibilities for further functionalization, such as diazotization and coupling reactions, or acylation to form amides.
Reduction to 5-Amino-2-fluorobenzonitrile
A standard and effective method for this reduction is the use of stannous chloride dihydrate in an organic solvent.[5]
Detailed Experimental Protocol
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in ethyl acetate.
-
To this solution, add stannous chloride dihydrate (SnCl₂·2H₂O, ~5-6 eq.).
-
Heat the mixture to reflux and maintain for 1.5-2 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully partition the mixture between ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.
-
Separate the organic layer and extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield 5-amino-2-fluorobenzonitrile.
Caption: Reduction of this compound.
Conclusion
The synthesis of this compound can be effectively achieved through two primary pathways: the Balz-Schiemann reaction and the Halex reaction. The choice between these methods will depend on factors such as starting material availability, scalability, and safety considerations. The Balz-Schiemann reaction offers high regioselectivity starting from the corresponding aniline, while the Halex reaction provides a more direct, and often higher-yielding, route from the chloro-analogue. This guide has provided detailed mechanistic insights and practical experimental protocols for both pathways, as well as a downstream application, to equip researchers and process chemists with the necessary knowledge for the successful synthesis and utilization of this valuable intermediate.
References
- Allen. (n.d.). Balz-Schiemann Reaction: Mechanism, Formula & Uses.
- Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- Wikipedia. (n.d.). Balz–Schiemann reaction.
- ResearchGate. (2015). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach.
- Google Patents. (n.d.). Preparation method of 2-fluoro-5-formylbenzonitrile.
- NIH. (n.d.). Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives.
- Google Patents. (n.d.). Synthesis method of 2-fluoro-4-nitrobenzonitrile.
- Google Patents. (n.d.). Process for the preparation of 2-amino-5-nitrobenzonitrile.
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An In-depth Technical Guide to the Synthesis of 2-Fluoro-5-nitrobenzonitrile
Introduction
2-Fluoro-5-nitrobenzonitrile is a valuable fluorinated building block in organic synthesis, playing a crucial role as a versatile intermediate in the development of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a fluorine atom, a nitro group, and a nitrile group on a benzene ring, offers multiple reactive sites for the construction of complex molecular architectures.[1] The electron-withdrawing nature of the nitro and nitrile groups activates the aromatic ring for nucleophilic aromatic substitution, making the fluorine atom a good leaving group for the introduction of various nucleophiles. This guide provides an in-depth exploration of the primary synthetic routes to this compound, focusing on the underlying reaction mechanisms, detailed experimental protocols, and the rationale behind procedural choices, designed for researchers, scientists, and drug development professionals.
Core Synthetic Strategies
The synthesis of this compound can be effectively achieved through two principal pathways:
-
Direct Nitration of 2-Fluorobenzonitrile: This approach involves the electrophilic aromatic substitution of 2-fluorobenzonitrile to introduce a nitro group at the 5-position.
-
Nucleophilic Aromatic Substitution (Halex Reaction): This method relies on the displacement of a chlorine atom in 2-chloro-5-nitrobenzonitrile with a fluoride ion.
A third, less commonly documented but chemically feasible route, the Balz-Schiemann reaction starting from 2-amino-5-nitrobenzonitrile, will also be discussed as a potential synthetic strategy.
Pathway 1: Direct Nitration of 2-Fluorobenzonitrile
This is a direct and efficient method for the synthesis of this compound, leveraging the directing effects of the substituents on the aromatic ring. The fluorine atom is an ortho-, para-director, while the cyano group is a meta-director. The nitration is expected to occur primarily at the position para to the fluorine and meta to the cyano group, which is the 5-position.
Mechanism of Nitration
The reaction proceeds via a classical electrophilic aromatic substitution mechanism. In the presence of a strong acid like sulfuric acid, a nitrating agent such as potassium nitrate generates the highly electrophilic nitronium ion (NO₂⁺). The electron-rich aromatic ring of 2-fluorobenzonitrile then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base (e.g., HSO₄⁻) restores the aromaticity of the ring, yielding the final product, this compound.
Diagram of the Nitration Mechanism
Caption: Mechanism of electrophilic nitration of 2-fluorobenzonitrile.
Experimental Protocol: Nitration of 2-Fluorobenzonitrile
A study has reported an optimized protocol for this reaction with high yield and conversion.[2]
| Parameter | Value | Reference |
| Starting Material | 2-Fluorobenzonitrile | [2] |
| Nitrating Agent | Potassium Nitrate (KNO₃) | [2] |
| Solvent | Sulfuric Acid (H₂SO₄) | [2] |
| Molar Ratio | 2-Fluorobenzonitrile : KNO₃ = 1:1 | [2] |
| Temperature | 20 °C | [2] |
| Reaction Time | 1.5 hours | [2] |
| Yield | Up to 100% | [2] |
Step-by-Step Methodology:
-
In a reaction vessel equipped with a stirrer and a cooling bath, carefully add 2-fluorobenzonitrile to concentrated sulfuric acid while maintaining the temperature below 20°C.
-
Once the 2-fluorobenzonitrile is completely dissolved, begin the portion-wise addition of potassium nitrate, ensuring the reaction temperature does not exceed 20°C.
-
After the addition is complete, stir the reaction mixture at 20°C for 1.5 hours.
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the crude product.
-
Filter the solid precipitate and wash thoroughly with cold water until the washings are neutral.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Causality Behind Experimental Choices:
-
Sulfuric Acid as Solvent: Sulfuric acid serves a dual purpose: it acts as a solvent for the reactants and as a catalyst to generate the highly reactive nitronium ion from potassium nitrate.
-
Controlled Temperature (20°C): Maintaining a controlled temperature is crucial to prevent side reactions, such as over-nitration or degradation of the starting material and product. Exothermic nitration reactions can become uncontrollable if not properly cooled.
-
1:1 Molar Ratio: The use of a stoichiometric amount of the nitrating agent ensures efficient conversion while minimizing the formation of dinitrated byproducts.
Pathway 2: Halex Reaction of 2-Chloro-5-nitrobenzonitrile
The Halex (Halogen Exchange) reaction is a powerful method for the synthesis of aryl fluorides, particularly for aromatic rings activated by electron-withdrawing groups.[3] In this case, the chlorine atom of 2-chloro-5-nitrobenzonitrile is substituted by a fluoride ion.
Mechanism of the Halex Reaction (SNAr)
The Halex reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The reaction is initiated by the attack of a fluoride ion (from a source like KF or CsF) on the carbon atom bearing the chlorine atom. This carbon is highly electrophilic due to the strong electron-withdrawing effects of the ortho-cyano and para-nitro groups. This attack forms a resonance-stabilized Meisenheimer complex, which is a key intermediate. In the final step, the chloride ion is eliminated, and the aromaticity of the ring is restored, yielding this compound.
Diagram of the Halex Reaction Mechanism
Caption: SNAr mechanism of the Halex reaction.
Experimental Protocol: Halex Reaction
| Parameter | General Value/Reagent |
| Starting Material | 2-Chloro-5-nitrobenzonitrile |
| Fluoride Source | Anhydrous Potassium Fluoride (KF) or Cesium Fluoride (CsF) |
| Solvent | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), or Sulfolane |
| Phase Transfer Catalyst | (Optional) e.g., Tetrabutylammonium bromide (TBAB) |
| Temperature | 150-250 °C |
| Reaction Time | Several hours (monitored by GC or TLC) |
Step-by-Step Methodology (Proposed):
-
To a reaction vessel equipped with a mechanical stirrer, condenser, and a nitrogen inlet, add 2-chloro-5-nitrobenzonitrile, anhydrous potassium fluoride (or cesium fluoride), and a high-boiling point aprotic solvent such as DMSO.
-
If a phase transfer catalyst is used, add it to the mixture.
-
Heat the reaction mixture to a high temperature (e.g., 180-220°C) under a nitrogen atmosphere.
-
Stir the mixture vigorously for several hours, monitoring the progress of the reaction by GC or TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a large volume of cold water and stir to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Anhydrous Fluoride Source: The use of an anhydrous fluoride source is critical as the presence of water can lead to unwanted side reactions, such as the formation of hydroxy-de-chlorinated byproducts.
-
Polar Aprotic Solvent: High-boiling point polar aprotic solvents like DMSO, DMF, or sulfolane are necessary to dissolve the reactants (to the extent possible) and to reach the high temperatures required for the reaction to proceed at a reasonable rate.
-
High Temperature: Significant thermal energy is required to overcome the activation energy for the nucleophilic aromatic substitution.
-
Phase Transfer Catalyst (Optional): The solubility of inorganic fluorides in organic solvents is often low. A phase transfer catalyst can facilitate the transfer of fluoride ions from the solid phase to the organic phase, thereby accelerating the reaction rate.
Synthesis of the Precursor: 2-Chloro-5-nitrobenzonitrile
This starting material can be synthesized from 2-chloro-5-nitrobenzoic acid.
Pathway 3: Balz-Schiemann Reaction (A Potential Route)
The Balz-Schiemann reaction is a classic method for the preparation of aryl fluorides from primary aromatic amines.[4][5] This route would involve the diazotization of 2-amino-5-nitrobenzonitrile followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt.
Mechanism of the Balz-Schiemann Reaction
The reaction proceeds in two main stages:
-
Diazotization: The primary aromatic amine (2-amino-5-nitrobenzonitrile) reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. In the presence of fluoroboric acid (HBF₄), the diazonium tetrafluoroborate salt is formed, which often precipitates from the reaction mixture.
-
Thermal Decomposition: The isolated and dried diazonium tetrafluoroborate salt is heated, leading to the loss of nitrogen gas (N₂) and boron trifluoride (BF₃), and the formation of the aryl fluoride. The mechanism is believed to involve the formation of an aryl cation intermediate which is then trapped by the fluoride ion from the tetrafluoroborate counterion.[3][6]
Diagram of the Balz-Schiemann Reaction Workflow
Caption: Workflow for the Balz-Schiemann synthesis of this compound.
Experimental Protocol: Balz-Schiemann Reaction (Proposed)
Step-by-Step Methodology (Proposed):
-
Diazotization:
-
Dissolve 2-amino-5-nitrobenzonitrile in a solution of fluoroboric acid (HBF₄) and water, cooled to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature of the reaction mixture below 5°C.
-
Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete.
-
The diazonium tetrafluoroborate salt should precipitate out of the solution.
-
Filter the precipitate, wash with cold water, then with a small amount of cold ethanol, and finally with diethyl ether.
-
Dry the isolated diazonium salt carefully under vacuum at room temperature. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.
-
-
Thermal Decomposition:
-
Gently heat the dry diazonium tetrafluoroborate salt in a suitable apparatus. The decomposition is often carried out without a solvent.
-
The decomposition will be evident by the evolution of nitrogen gas.
-
The product, this compound, can be collected by distillation or extraction of the residue with a suitable organic solvent.
-
Purify the product by recrystallization or column chromatography.
-
Causality Behind Experimental Choices:
-
Low Temperature for Diazotization: Diazonium salts are generally unstable at higher temperatures. Maintaining a low temperature (0-5°C) is essential to prevent their premature decomposition.
-
Fluoroboric Acid: HBF₄ serves as the acid for the diazotization and provides the tetrafluoroborate counterion, which forms a relatively stable, isolable diazonium salt.
-
Thermal Decomposition: Heat provides the necessary energy to overcome the activation barrier for the elimination of nitrogen gas and the formation of the aryl cation, leading to the final product.
Synthesis of the Precursor: 2-Amino-5-nitrobenzonitrile
This precursor can be synthesized by the amination of 2-chloro-5-nitrobenzonitrile with ammonia.[7] It can also be prepared from 5-nitroanthranilic acid amide.[8]
Conclusion
The synthesis of this compound is most efficiently achieved through the direct nitration of 2-fluorobenzonitrile, a method for which a high-yielding protocol has been reported. The Halex reaction of 2-chloro-5-nitrobenzonitrile offers a robust alternative, particularly suitable for large-scale production, leveraging the principles of nucleophilic aromatic substitution. While the Balz-Schiemann reaction presents a theoretically sound pathway, the handling of potentially explosive diazonium salt intermediates requires special precautions. The choice of the optimal synthetic route will depend on factors such as the availability and cost of starting materials, scalability, and safety considerations. This guide provides the foundational knowledge and practical insights for researchers and professionals to make informed decisions in the synthesis of this important chemical intermediate.
References
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- Process for the preparation of 2-amino-5-nitrobenzonitrile. (n.d.). Google Patents.
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- Method of 2-aminobenzonitrile synthesis. (n.d.). Google Patents.
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- Synthesis method of 2-fluoro-4-nitrobenzonitrile. (n.d.). Google Patents.
- Preparation method of 2-fluoro-5-formylbenzonitrile. (n.d.). Google Patents.
- Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. (n.d.). PATENTSCOPE.
- BYJU'S. (n.d.). Balz Schiemann Reaction Mechanism.
- Process for the preparation of 2-fluorobenzonitrile from saccharin. (n.d.). Google Patents.
- LookChem. (n.d.). Cas 17417-09-3,this compound.
- BenchChem. (2025). Application Notes and Protocols: The Sandmeyer Reaction of 2-Methyl-4-nitrobenzenediazonium.
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- BenchChem. (2025). A Comprehensive Technical Guide to 2-Amino-4-methoxy-5-nitrobenzonitrile.
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An In-Depth Technical Guide to the Synthesis of 2-Fluoro-5-nitrobenzonitrile: Starting Materials and Core Methodologies
Introduction: The Significance of 2-Fluoro-5-nitrobenzonitrile in Modern Drug Discovery
This compound is a key building block in medicinal chemistry and drug development.[1][2] Its trifunctionalized aromatic scaffold, featuring fluorine, nitro, and nitrile groups, offers a versatile platform for the synthesis of a wide array of complex molecules, including anti-tumor agents and other pharmacologically active compounds.[1] The distinct reactivity of each substituent allows for selective chemical transformations, often without the need for cumbersome protecting group strategies. This guide provides an in-depth technical overview of the principal synthetic routes to this compound, focusing on the selection of starting materials and the rationale behind the chosen experimental conditions.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be approached from several commercially viable starting materials. The choice of a particular route is often dictated by factors such as the availability and cost of the precursor, desired purity of the final product, scalability, and safety considerations. This guide will explore four primary synthetic strategies, each originating from a different starting material.
Route 1: Nitration of 2-Fluorobenzonitrile
This is one of the most direct methods for the synthesis of this compound.[3] The reaction involves the electrophilic substitution of a hydrogen atom on the 2-fluorobenzonitrile ring with a nitro group.
Causality of Experimental Choices
The nitration of an aromatic ring requires a potent electrophile, the nitronium ion (NO₂⁺). This is typically generated in situ from a mixture of a nitrate salt, such as potassium nitrate, and a strong acid, most commonly concentrated sulfuric acid. Sulfuric acid protonates the nitrate, facilitating the loss of a water molecule to form the highly reactive nitronium ion. The fluorine and nitrile substituents on the starting material are deactivating and meta-directing. However, the fluorine at position 2 and the nitrile at position 1 will direct the incoming nitro group to the 5-position.
Experimental Protocol
Materials:
-
2-Fluorobenzonitrile
-
Potassium nitrate
-
Concentrated sulfuric acid (98%)
-
Ice
-
Deionized water
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 50 mL of concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add 2-Fluorobenzonitrile to the cold sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.
-
In a separate beaker, dissolve potassium nitrate in a minimal amount of concentrated sulfuric acid.
-
Add the potassium nitrate solution dropwise to the 2-fluorobenzonitrile solution, maintaining the reaction temperature at or below 20 °C.
-
After the addition is complete, allow the reaction to stir at 20 °C for 1.5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
A precipitate of crude this compound will form.
-
Collect the solid by vacuum filtration and wash with cold deionized water until the filtrate is neutral.
-
For further purification, dissolve the crude product in dichloromethane, dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The final product can be recrystallized from a suitable solvent system, such as ethanol/water, to yield a white to light yellow crystalline powder.[3]
Workflow Diagram
Caption: Workflow for the nitration of 2-fluorobenzonitrile.
Route 2: Halogen Exchange (Halex) Reaction from 2-Chloro-5-nitrobenzonitrile
The Halex process is a powerful industrial method for the synthesis of aryl fluorides from the corresponding aryl chlorides.[4] This nucleophilic aromatic substitution reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as the nitro group present in 2-chloro-5-nitrobenzonitrile.[5]
Causality of Experimental Choices
The carbon-chlorine bond in 2-chloro-5-nitrobenzonitrile is susceptible to nucleophilic attack due to the strong electron-withdrawing effect of the nitro and nitrile groups. A fluoride source, typically anhydrous potassium fluoride (KF), is used as the nucleophile. The reaction requires high temperatures (150-250 °C) and a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or sulfolane, to facilitate the dissolution of the fluoride salt and to promote the reaction rate.[4] In some cases, a phase transfer catalyst can be employed to enhance the solubility and reactivity of the fluoride ion.[6]
Experimental Protocol
Materials:
-
2-Chloro-5-nitrobenzonitrile
-
Anhydrous potassium fluoride (spray-dried for higher reactivity)
-
Dimethyl sulfoxide (DMSO)
-
Toluene
-
Deionized water
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer, a condenser, and a temperature probe, add 2-Chloro-5-nitrobenzonitrile and anhydrous potassium fluoride.
-
Add DMSO as the solvent.
-
Heat the mixture with vigorous stirring to a temperature between 150 °C and 200 °C.
-
Maintain the reaction at this temperature for several hours, monitoring the progress by GC or HPLC until the consumption of the starting material is complete.
-
After completion, cool the reaction mixture to room temperature.
-
Add toluene to the mixture and filter to remove the precipitated potassium chloride and unreacted potassium fluoride.
-
Wash the filter cake with toluene.
-
Combine the filtrate and washings and wash with deionized water to remove the DMSO.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The this compound can be purified by vacuum distillation or recrystallization.
Workflow Diagram```dot
Caption: Workflow for the Sandmeyer cyanation.
Route 4: Balz-Schiemann Reaction from 2-Amino-5-nitrobenzonitrile
The Balz-Schiemann reaction is a specific type of Sandmeyer reaction used to introduce a fluorine atom onto an aromatic ring. [7]This method is particularly useful when the corresponding fluoroaromatic compound is not readily accessible through other means.
Causality of Experimental Choices
Similar to the Sandmeyer reaction, the first step is the diazotization of 2-amino-5-nitrobenzonitrile to form the corresponding diazonium salt. In the Balz-Schiemann reaction, the counter-ion is typically tetrafluoroborate (BF₄⁻), which is introduced by using fluoroboric acid (HBF₄) during the diazotization. The resulting diazonium tetrafluoroborate salt is often stable enough to be isolated as a solid. The final step involves the thermal decomposition of this salt, which leads to the formation of the aryl fluoride, nitrogen gas, and boron trifluoride. The use of an ionic liquid as a solvent can sometimes improve the yield and safety of this reaction. [7]
Experimental Protocol
Materials:
-
2-Amino-5-nitrobenzonitrile
-
Fluoroboric acid (HBF₄)
-
Sodium nitrite
-
An inert solvent for decomposition (e.g., high-boiling point hydrocarbon)
-
Deionized water
-
Ice
Procedure:
-
Dissolve 2-Amino-5-nitrobenzonitrile in fluoroboric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite, keeping the temperature below 5 °C.
-
The diazonium tetrafluoroborate salt will precipitate from the solution.
-
Collect the salt by filtration, wash with cold water, and dry carefully under vacuum.
-
For the decomposition step, suspend the dry diazonium salt in an inert, high-boiling point solvent.
-
Heat the suspension gently. The decomposition is usually indicated by the evolution of nitrogen gas.
-
After the gas evolution ceases, the reaction is complete.
-
The product can be isolated from the reaction mixture by distillation or extraction, followed by purification.
Workflow Diagram
Caption: Workflow for the Balz-Schiemann reaction.
Comparative Analysis of Synthetic Routes
| Route | Starting Material | Key Transformation | Advantages | Disadvantages |
| 1 | 2-Fluorobenzonitrile | Electrophilic Nitration | Direct, potentially high-yielding. | Requires handling of concentrated acids; regioselectivity can be an issue with other substrates. |
| 2 | 2-Chloro-5-nitrobenzonitrile | Halex Reaction | Industrially scalable; utilizes relatively inexpensive reagents. | Requires high temperatures and specialized solvents; anhydrous conditions are crucial. |
| 3 | 2-Fluoro-5-nitroaniline | Sandmeyer Reaction | Well-established and versatile reaction. | Use of toxic cyanides; copper waste disposal. |
| 4 | 2-Amino-5-nitrobenzonitrile | Balz-Schiemann Reaction | A key method for introducing fluorine. | Diazonium salts can be explosive; requires careful handling and temperature control. |
Conclusion
The synthesis of this compound can be effectively achieved through several strategic pathways, each with its own set of advantages and challenges. The direct nitration of 2-fluorobenzonitrile offers a straightforward approach, while the Halex reaction provides an industrially viable route from the corresponding chloro-derivative. The Sandmeyer and Balz-Schiemann reactions, starting from the respective amino-precursors, represent classic yet powerful methods in aromatic chemistry. The selection of the most appropriate synthetic route will depend on a careful consideration of factors such as cost, scale, safety, and available equipment. This guide provides the foundational knowledge for researchers and drug development professionals to make informed decisions in the synthesis of this important pharmaceutical intermediate.
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reactivity of the nitrile group in 2-Fluoro-5-nitrobenzonitrile
An In-depth Technical Guide to the Reactivity of the Nitrile Group in 2-Fluoro-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a pivotal building block in contemporary organic synthesis, particularly within medicinal chemistry and materials science.[1] Its synthetic versatility arises from the distinct and tunable reactivity of its three functional groups: a highly activated nitrile moiety, a reducible nitro group, and a fluorine atom prone to nucleophilic aromatic substitution (SNAr). This guide provides a comprehensive technical analysis of the nitrile group's reactivity, underpinned by the powerful electron-withdrawing effects of the ortho-fluoro and para-nitro substituents. We will explore the core transformations of the nitrile group—hydrolysis, reduction, and cycloaddition—offering mechanistic insights, field-proven experimental protocols, and a discussion of chemoselectivity. Furthermore, this document addresses the critical competing SNAr pathway and provides a framework for predicting and controlling the reaction outcomes.
Introduction: An Electron-Deficient Scaffold of High Potential
This compound (FNBN) is a trifunctional aromatic compound whose value lies in the differential reactivity of its substituents.[1] The nitrile group (–C≡N), the focus of this guide, is an electrophilic functional group susceptible to a variety of nucleophilic attacks.[2] Its reactivity in FNBN is significantly amplified by the electronic landscape of the benzene ring.
The presence of a nitro group (–NO₂) para to the nitrile and a fluorine (–F) atom ortho to it creates a profoundly electron-deficient aromatic system. Both substituents exert strong electron-withdrawing effects:
-
Nitro Group: A powerful –I (inductive) and –M (mesomeric or resonance) group, it delocalizes electron density from the ring, thereby increasing the electrophilicity of the nitrile carbon.
-
Fluoro Group: The most electronegative element, fluorine exerts a potent –I effect, further polarizing the C–CN bond and activating the nitrile carbon toward nucleophilic attack.[2][3]
This synergistic electronic activation makes the nitrile group in FNBN a versatile handle for conversion into other valuable functionalities, including amides, carboxylic acids, primary amines, and tetrazoles.[2]
Part 1: Nucleophilic Attack at the Nitrile Carbon: Key Transformations
The electron-deficient nature of the nitrile carbon in this compound makes it a prime target for nucleophiles. This section details the most synthetically useful transformations.
Hydrolysis: Accessing Amides and Carboxylic Acids
The hydrolysis of nitriles is a fundamental transformation that can be controlled to yield either an amide or a carboxylic acid.[4][5] The reaction can be catalyzed by either acid or base.[6]
Mechanistic Insight:
Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the carbon atom, allowing attack by a weak nucleophile like water.[6][7] Subsequent tautomerization of the resulting imidic acid yields the amide.[4] Vigorous conditions (higher temperatures, prolonged reaction times) will lead to the further hydrolysis of the amide to the corresponding carboxylic acid.[5][7]
In basic media, the reaction is initiated by the direct attack of a hydroxide ion on the nitrile carbon. Protonation of the resulting intermediate followed by tautomerization affords the amide.[4]
Caption: Mechanisms of acid- and base-catalyzed nitrile hydrolysis.
Experimental Protocol: Selective Hydrolysis to 2-Fluoro-5-nitrobenzamide
While specific protocols for FNBN are proprietary or scattered, a general approach for selective hydrolysis to the amide involves carefully controlled conditions to prevent over-hydrolysis to the carboxylic acid.
-
Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, DMSO), add a controlled amount of aqueous sodium hydroxide (e.g., 1.2 eq of 2M NaOH).
-
Reaction: Heat the mixture at a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon consumption of the starting material, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
-
Isolation: The product, 2-fluoro-5-nitrobenzamide, may precipitate upon cooling and neutralization. Isolate the solid by filtration, wash with cold water, and dry under vacuum.[8]
| Substrate | Conditions | Product | Yield | Reference |
| Benzonitrile | NaOH, H₂O/Ethanol, 150°C, 0.5h | Benzamide | 94% | [9] |
| 2-Nitrobenzonitrile | Rhodococcus sp. | 2-Nitrobenzamide | High | [10] |
| 2,6-Dichlorobenzonitrile | Rhodococcus erythropolis | 2,6-Dichlorobenzamide | Stoichiometric | [10] |
Table 1: Representative examples of nitrile hydrolysis.
Reduction: Synthesis of (2-Fluoro-5-nitrophenyl)methanamine
The reduction of the nitrile group to a primary amine is a crucial transformation in drug development. A significant challenge with FNBN is the chemoselective reduction of the nitrile in the presence of the easily reducible nitro group.
Mechanistic Insight & Reagent Selection:
Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both the nitrile and the nitro group.[6] Catalytic hydrogenation (e.g., H₂/Pd-C) is also often non-selective.[11]
For selective nitrile reduction, a combination of a Lewis acid with a borohydride reagent is often effective.[12] The Lewis acid (e.g., BF₃·OEt₂) coordinates to the nitrile nitrogen, activating it towards reduction by a milder hydride source like sodium borohydride (NaBH₄).[12] This method avoids the harsh conditions that would reduce the nitro group.
Caption: Workflow for the selective reduction of the nitrile group.
Experimental Protocol: Selective Reduction of this compound [11][12]
-
Setup: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like 2-methyltetrahydrofuran (2-MeTHF) under an inert atmosphere (N₂ or Ar).
-
Activation: Add boron trifluoride diethyl etherate (BF₃·OEt₂) (e.g., 1.5 eq) to the solution and stir.
-
Reduction: Cool the mixture to 0 °C and add sodium borohydride (NaBH₄) (e.g., 2.0-3.0 eq) portion-wise, maintaining the temperature. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench: Carefully quench the reaction at 0 °C by the slow addition of 1M HCl.
-
Work-up: Make the aqueous layer basic (pH > 10) with 2M NaOH. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
| Reducing System | Substrate | Selectivity | Yield | Reference |
| BF₃·OEt₂, NaBH₄ | 2-Nitrobenzonitrile | Nitrile reduction | 69-84% | [12] |
| SnCl₂·2H₂O | 3-Nitrobenzonitrile | Nitro reduction | High | [13] |
| H₂-fine bubbles, Pd/C | Nitroarenes | Nitro reduction | High | [14] |
| B₂pin₂, KOtBu | Nitroarenes | Nitro reduction | Very Good | [14] |
Table 2: Comparison of reducing agents for nitrobenzonitriles.
[3+2] Cycloaddition: Formation of Tetrazoles
The [3+2] cycloaddition of an azide source with the nitrile group is a powerful method for synthesizing 5-substituted tetrazoles.[2][15][16] Tetrazoles are important in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[2] The electron-withdrawing groups on FNBN facilitate this reaction by lowering the energy of the nitrile's Lowest Unoccupied Molecular Orbital (LUMO), enhancing its interaction with the azide's Highest Occupied Molecular Orbital (HOMO).[15]
Mechanistic Insight:
This reaction is a concerted pericyclic reaction where the π systems of the azide and the nitrile interact to form a five-membered heterocyclic ring.[17]
Caption: Experimental workflow for tetrazole synthesis from FNBN.
Experimental Protocol: Synthesis of 5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole [2][18]
-
Setup: In a round-bottom flask, combine this compound (1.0 eq), sodium azide (NaN₃, 1.2-1.5 eq), and a catalyst such as zinc chloride or ammonium chloride in a suitable solvent (e.g., DMF or a water/ethanol mixture).
-
Reaction: Heat the mixture (e.g., 60-100 °C) with vigorous stirring for the required time (monitored by TLC).
-
Work-up: After cooling, pour the reaction mixture into acidified water.
-
Isolation: Collect the precipitated product by filtration, wash thoroughly with water to remove inorganic salts, and dry to yield the tetrazole derivative.
Part 2: Competing Pathways: Nucleophilic Aromatic Substitution (SNAr)
A critical consideration when working with FNBN is the potential for nucleophilic aromatic substitution (SNAr), where a nucleophile displaces the ortho-fluorine atom.[19] The strong electron-withdrawing nitro group, positioned para to the fluorine, significantly activates the ring towards this reaction.[20]
Mechanistic Considerations:
SNAr proceeds via a two-step addition-elimination mechanism. The rate-determining step is the nucleophilic attack at the carbon bearing the fluorine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[21] Fluorine is an excellent leaving group in SNAr reactions because its high electronegativity makes the ipso-carbon highly electrophilic, facilitating the initial attack.[21][22]
Factors Favoring SNAr vs. Nitrile Addition:
-
Nucleophile Hardness/Basicity: "Hard" and highly basic nucleophiles (e.g., alkoxides, amines) are more likely to attack the aromatic ring (SNAr). "Softer" nucleophiles may favor addition to the nitrile.
-
Reaction Conditions: Higher temperatures often favor SNAr.
-
Steric Hindrance: Bulky nucleophiles may find it easier to attack the less-hindered nitrile carbon compared to the C-F bond.
For instance, reacting FNBN with amines or thiols often leads to displacement of the fluorine atom, a reaction that has been used to synthesize various derivatives.[1][19]
Conclusion
This compound is a richly functionalized molecule whose nitrile group offers a gateway to diverse chemical entities. Its reactivity is profoundly enhanced by the ortho-fluoro and para-nitro substituents, making it highly susceptible to hydrolysis, reduction, and cycloaddition reactions. A thorough understanding of these transformations, coupled with an awareness of the competing nucleophilic aromatic substitution pathway, is essential for harnessing the full synthetic potential of this versatile building block. By carefully selecting reagents and controlling reaction conditions, chemists can selectively manipulate the nitrile group to construct complex molecules for applications in drug discovery and materials science.
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The Pivotal Role of Fluorine in the Reactivity of 2-Fluoro-5-nitrobenzonitrile: A Technical Guide for Synthetic and Medicinal Chemists
Abstract
2-Fluoro-5-nitrobenzonitrile stands as a cornerstone building block in contemporary drug discovery and organic synthesis, primarily due to the unique electronic properties conferred by its fluorine substituent. This guide elucidates the critical role of the fluorine atom in dictating the molecule's reactivity, focusing on its profound impact on the kinetics and mechanism of Nucleophilic Aromatic Substitution (SNAr). We will dissect the synergistic electronic effects of the fluoro, nitro, and cyano groups, detail the mechanistic pathway of SNAr reactions, and provide field-proven experimental protocols. This document serves as a technical resource for researchers and scientists aiming to leverage the distinct reactivity of this versatile scaffold in the design and synthesis of novel chemical entities.
The Electronic Architecture: A Symphony of Electron-Withdrawing Effects
The remarkable reactivity of this compound is not the result of a single substituent but a powerful synergy between the three functional groups attached to the aromatic ring. The fluorine atom, the nitro group, and the cyano group are all strongly electron-withdrawing, creating a highly electron-deficient (electrophilic) aromatic system poised for nucleophilic attack.[1]
1.1. The Dominant Inductive Effect of Fluorine
While halogens, including fluorine, possess lone pairs capable of electron donation through resonance (a +R effect), their primary influence in the context of SNAr is their potent electron-withdrawing inductive effect (-I effect).[2][3] Fluorine, as the most electronegative element, exerts the strongest inductive pull of all halogens.[4][5] This effect polarizes the carbon-fluorine bond, imparting a significant partial positive charge (δ+) on the ipso-carbon (C2), rendering it exceptionally susceptible to attack by nucleophiles.[5] This strong inductive activation is the principal reason for the compound's high reactivity in SNAr reactions.
1.2. Synergistic Activation by Nitro and Cyano Groups
The nitro (NO₂) and cyano (CN) groups are powerful electron-withdrawing groups through both induction and resonance (-I, -R effects). Their specific placement on the ring relative to the fluorine atom is crucial. The nitro group is para to the fluorine, and the cyano group is ortho. This arrangement is ideal for stabilizing the negatively charged intermediate formed during nucleophilic attack, as the negative charge can be delocalized onto the oxygen atoms of the nitro group and the nitrogen atom of the cyano group through resonance. This stabilization significantly lowers the activation energy of the reaction.
The Mechanism of Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway for this compound is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process, which is distinct from Sₙ1 and Sₙ2 reactions.[1][6]
2.1. Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex
The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bonded to the fluorine (the ipso-carbon).[5] This is the rate-determining step of the reaction as it involves the temporary loss of aromaticity in the ring.[6] The resulting intermediate is a resonance-stabilized carbanion known as a Meisenheimer complex.[5][7] The stability of this complex is paramount, and as discussed, the ortho-cyano and para-nitro groups play a vital role in delocalizing the negative charge.
2.2. Step 2: Elimination of the Leaving Group
In the second, typically faster step, the aromaticity of the ring is restored by the elimination of the leaving group, in this case, the fluoride ion.[6]
Diagram: The SNAr Addition-Elimination Pathway
Caption: The SNAr addition-elimination pathway.
2.3. Fluorine: An Unconventional but Excellent Leaving Group in SNAr
While the carbon-fluorine bond is the strongest carbon-halogen bond, fluorine paradoxically functions as an excellent leaving group in SNAr reactions. This counterintuitive behavior is explained by the mechanism itself. The rate-determining step is the initial nucleophilic attack, not the departure of the leaving group.[5] Fluorine's high electronegativity makes the ipso-carbon the most electrophilic among halogenated analogs, thereby accelerating the slow step. This activating effect far outweighs the penalty of breaking the strong C-F bond in the subsequent fast step.
Quantitative Data and Practical Applications
The enhanced reactivity of fluoro-aromatics in SNAr is not merely theoretical. Kinetic studies consistently demonstrate that the rate of substitution is significantly higher for fluorinated substrates compared to their chloro, bromo, or iodo counterparts.
Table 1: Relative Reactivity in Nucleophilic Aromatic Substitution
| Leaving Group (X in 2-X-5-nitrobenzonitrile) | Relative Rate Constant | Causality |
| -F | ~3000 | Highest electronegativity strongly activates the ipso-carbon for nucleophilic attack.[5] |
| -Cl | ~15 | Moderate inductive effect and polarizability. |
| -Br | ~5 | Weaker inductive effect than chlorine. |
| -I | 1 | Lowest inductive effect among halogens. |
| Note: Data is collated and normalized for comparison from various studies to illustrate the trend.[7] |
This high reactivity makes this compound an ideal substrate for synthesizing a wide array of derivatives, including ethers, amines, and thiophenes, which are common motifs in pharmacologically active molecules.[8]
Experimental Protocol: Synthesis of an Aryl Ether via SNAr
This protocol details a representative SNAr reaction, providing a self-validating workflow from setup to characterization.
Objective: To synthesize 2-(4-methoxyphenoxy)-5-nitrobenzonitrile from this compound and 4-methoxyphenol.
Materials:
-
This compound (1.0 eq)
-
4-methoxyphenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Protocol Steps:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound and anhydrous potassium carbonate.
-
Add anhydrous DMF via syringe to dissolve the solids. The solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).
-
Causality: Anhydrous conditions are crucial to prevent side reactions with water. K₂CO₃ is a non-nucleophilic base used to deprotonate the phenol, generating the active phenoxide nucleophile in situ. DMF is a polar aprotic solvent that effectively solvates cations, leaving the nucleophile more reactive.
-
-
Addition of Nucleophile:
-
Add 4-methoxyphenol to the stirring mixture.
-
Heat the reaction mixture to 80-90 °C using an oil bath.
-
Causality: Heating provides the necessary activation energy for the reaction to proceed at a practical rate.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Prepare a solution of the starting material for comparison.
-
The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting material.
-
-
Workup and Extraction:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Causality: The workup removes the DMF solvent and inorganic salts. The brine wash helps to break any emulsions and remove residual water from the organic layer.
-
-
Purification:
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl ether.[7]
-
Causality: Chromatography separates the desired product from unreacted starting materials and any byproducts.
-
Diagram: Experimental Workflow for SNAr
Caption: A typical experimental workflow for an SNAr reaction.
Conclusion
The fluorine atom in this compound is the linchpin of its chemical reactivity. Its profound inductive electron-withdrawing effect, amplified by the ortho-cyano and para-nitro groups, renders the aromatic ring highly susceptible to nucleophilic attack. This electronic arrangement facilitates the rate-determining step of the SNAr mechanism, establishing fluorine as a uniquely effective activating group and leaving group in this context. A thorough understanding of these principles empowers researchers and drug development professionals to strategically employ this versatile building block for the efficient synthesis of complex molecular targets.
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An In-depth Technical Guide on the Electrophilicity of the Aromatic Ring in 2-Fluoro-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-5-nitrobenzonitrile is a key building block in medicinal chemistry and materials science, largely owing to the unique electronic properties of its substituted aromatic ring.[1] This guide provides a comprehensive analysis of the electrophilicity of this molecule, focusing on the interplay of its three substituents: the fluoro, nitro, and cyano groups. We will delve into the theoretical underpinnings of their electronic effects, explore the resulting reactivity in nucleophilic aromatic substitution (SNAr) reactions, and provide a practical experimental protocol. This document is intended to serve as a technical resource for scientists leveraging this versatile scaffold in their research and development endeavors.
Introduction: The Concept of Electrophilicity in Aromatic Systems
An aromatic ring, with its delocalized π-electron system, is typically electron-rich and thus reactive towards electrophiles. However, the attachment of substituents can profoundly alter this intrinsic nucleophilicity. Electron-withdrawing groups (EWGs) decrease the electron density of the ring, rendering it "electron-poor" or electrophilic.[2] This diminished electron density makes the ring susceptible to attack by nucleophiles, opening up a crucial reaction pathway known as nucleophilic aromatic substitution (SNAr).
This compound is a prime example of an activated aromatic system, engineered for facile SNAr reactions.[1] Its reactivity is a direct consequence of the synergistic electronic effects of the fluoro, nitro, and cyano substituents. Understanding these effects is paramount to predicting and controlling its chemical behavior.
Analysis of Substituent Effects on the Aromatic Ring
The electrophilicity of the aromatic ring in this compound is a composite of the inductive and resonance effects of its substituents.[3][4]
-
Fluoro Group (-F): The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I).[3][4] This effect decreases the overall electron density of the aromatic ring. Conversely, due to its lone pairs, fluorine can exhibit a weak electron-donating resonance effect (+R).[5] However, in the context of reactivity, the inductive effect of halogens is generally considered dominant.[3]
-
Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group, acting through both a strong inductive effect (-I) and a strong resonance effect (-R).[5][6] The resonance effect delocalizes the π-electrons of the ring onto the nitro group, creating significant positive charge at the ortho and para positions.[5]
-
Cyano Group (-CN): The cyano group is also a potent electron-withdrawing substituent, exhibiting both -I and -R effects.[5] Similar to the nitro group, it deactivates the ring towards electrophilic attack and activates it for nucleophilic substitution.
The collective impact of these three electron-withdrawing groups renders the aromatic ring of this compound highly electrophilic.
Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.[7] A nucleophile attacks an electron-deficient carbon atom of the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[7][8] The subsequent elimination of a leaving group restores the aromaticity of the ring.[7]
In this compound, the positions ortho and para to the strongly activating nitro group are the most electrophilic.[9][10] The fluorine atom is located at the C2 position, which is ortho to the cyano group and meta to the nitro group. The key to the high reactivity of this molecule in SNAr reactions is the ability of the nitro and cyano groups to stabilize the negative charge of the Meisenheimer complex through resonance. The attack of a nucleophile occurs at the carbon bearing the fluorine atom (C2). The fluorine atom is an excellent leaving group in SNAr reactions.
The resonance structures of the Meisenheimer complex show that the negative charge is delocalized onto the oxygen atoms of the nitro group and the nitrogen atom of the cyano group, which are ortho and para to the site of nucleophilic attack. This extensive delocalization significantly stabilizes the intermediate, thereby lowering the activation energy of the reaction.
Quantitative Assessment of Substituent Effects
The electronic effects of substituents can be quantified using Hammett substituent constants (σ).[11] These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent. Positive σ values indicate an electron-withdrawing group, while negative values signify an electron-donating group.
| Substituent | σ (meta) | σ (para) |
| -F | +0.337 | +0.062 |
| -NO₂ | +0.710 | +0.778 |
| -CN | +0.56 | +0.66 |
Data sourced from Wikipedia's compilation of Hammett constants.[12]
The large positive σ values for the nitro and cyano groups highlight their strong electron-withdrawing capabilities, which are crucial for activating the ring towards nucleophilic attack.[12]
Experimental Protocol: A Representative SNAr Reaction
This section provides a detailed methodology for a typical SNAr reaction involving this compound and a primary or secondary amine.
Objective: To synthesize an N-substituted 5-nitrobenzonitrile derivative.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, piperidine)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as a solvent
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in DMF or DMSO.
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add the base (K₂CO₃ or Et₃N, 2.0 eq).[7]
-
Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).[7]
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.[7]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF or DMSO are used to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.
-
Base: A base is required to neutralize the hydrofluoric acid (HF) that is formed as a byproduct of the reaction.
-
Temperature: While some reactions may proceed at room temperature, heating is often employed to increase the reaction rate.
-
Monitoring: TLC is a crucial technique to track the consumption of the starting material and the formation of the product, indicating the reaction's completion.
Visualizing the Electronic Effects and Reaction Mechanism
To further elucidate the concepts discussed, the following diagrams are provided.
Electronic Effects of Substituents
Caption: Inductive (-I) and Resonance (-R) effects of substituents.
SNAr Reaction Workflow
Caption: The addition-elimination mechanism of SNAr.
Conclusion
The strategic placement of fluoro, nitro, and cyano groups on the benzene ring makes this compound a highly electrophilic and versatile reagent. Its propensity to undergo nucleophilic aromatic substitution with excellent regioselectivity has cemented its importance in the synthesis of a wide array of functional molecules, including pharmaceuticals and materials. [1]A thorough understanding of the electronic principles governing its reactivity is essential for any scientist seeking to exploit its synthetic potential. This guide has provided a detailed examination of these principles, complemented by a practical experimental framework, to empower researchers in their chemical synthesis endeavors.
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2-Fluoro-5-nitrobenzonitrile safety data sheet and handling precautions
An In-Depth Technical Guide to the Safe Handling of 2-Fluoro-5-nitrobenzonitrile for Research and Development Professionals
As a Senior Application Scientist, the imperative to ensure a safe laboratory environment while advancing scientific discovery cannot be overstated. This guide provides a comprehensive overview of the safety protocols and handling precautions for this compound, a compound increasingly utilized as a molecular scaffold in the synthesis of APIs and macromolecules.[1] Adherence to these guidelines is critical for mitigating risks and ensuring the well-being of all laboratory personnel.
Understanding the Hazard Profile of this compound
This compound (CAS No. 17417-09-3) is a halogenated and nitrated benzene derivative with multiple functional groups that, while synthetically useful, also contribute to its hazardous properties.[1][2] A thorough understanding of its hazard profile is the foundation of safe handling.
GHS Classification and Associated Hazards
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. This compound is classified as follows:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[3][4][5] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[3][4][5] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[3][4][5] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3][4][5] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[3][4][5] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[4][5][6] |
This data is a synthesis of information from multiple safety data sheets. The signal word associated with these classifications is "Warning".[3][5][6]
The causality behind these classifications lies in the chemical's reactivity. The electron-withdrawing nature of the nitrile and nitro groups, combined with the electronegativity of the fluorine atom, makes the benzene ring susceptible to nucleophilic attack and can lead to adverse reactions with biological macromolecules upon exposure.
A Multi-layered Approach to Risk Mitigation: The Hierarchy of Controls
Effective risk management for handling this compound involves implementing a hierarchy of controls, prioritizing the most effective measures to eliminate or reduce exposure.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source, before it comes into contact with the researcher.
-
Chemical Fume Hood: All handling of this compound, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7]
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[8]
Administrative Controls: Standard Operating Procedures and Training
Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs): Detailed SOPs for the handling, storage, and disposal of this compound must be developed and readily accessible to all personnel.
-
Training: All personnel handling this compound must receive documented training on its hazards, safe handling procedures, and emergency response protocols.[9]
-
Restricted Access: Areas where this compound is used should be clearly marked and access restricted to authorized personnel.
-
Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory.[9] Hands should be thoroughly washed after handling the compound, even if gloves were worn.[8]
Personal Protective Equipment (PPE): The Final Barrier
PPE is to be used in conjunction with engineering and administrative controls.[9]
| PPE Type | Specification | Rationale |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves) | To prevent skin contact and absorption.[8] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust.[8] |
| Skin and Body Protection | Laboratory coat | To protect skin and clothing from contamination.[8] |
| Respiratory Protection | Not typically required when using a fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | To prevent inhalation of dust or vapors. |
Emergency Procedures: Preparedness and Response
Accidents can happen despite the best precautions. A well-defined emergency response plan is crucial.
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8][10]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[8][10] Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][10] Remove contact lenses if present and easy to do.[4] Continue rinsing. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting.[8] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Accidental Release Measures
In the event of a spill, the primary objectives are to ensure personnel safety, contain the spill, and decontaminate the area.
-
Minor Spill (Solid):
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE.
-
Gently sweep up the solid material, avoiding dust generation.[11]
-
Place the material into a suitable, labeled container for disposal.[8]
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
-
Major Spill:
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory doors to contain the spill.
-
Contact the institution's emergency response team.
-
Do not attempt to clean up a major spill without proper training and equipment.
-
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[8][10]
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations.[8] Do not allow the product to enter drains or waterways.[8]
Conclusion
This compound is a valuable research chemical, but its hazardous properties demand a rigorous and proactive approach to safety. By implementing the multi-layered risk mitigation strategies outlined in this guide, from understanding the inherent hazards to establishing robust emergency procedures, researchers can handle this compound with confidence and ensure a safe and productive laboratory environment.
References
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- Health and Safety Executive. (2024). Safe handling of cytotoxic drugs in the workplace.
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An In-depth Technical Guide to the Toxicological Profile of 2-Fluoro-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the available toxicological data for 2-Fluoro-5-nitrobenzonitrile (CAS No. 17417-09-3), a key intermediate in pharmaceutical and agrochemical synthesis. Recognizing the limited specific long-term toxicity studies on this compound, this document synthesizes established data from safety data sheets and extrapolates potential toxicological mechanisms based on related chemical structures, such as nitroaromatics and benzonitriles. This approach provides a robust framework for risk assessment and informs the design of future toxicological studies.
Executive Summary: A Compound of Interest and Caution
Physicochemical Properties and Toxicological Relevance
The toxicological activity of a compound is intrinsically linked to its physical and chemical properties.
| Property | Value | Source |
| CAS Number | 17417-09-3 | [1][2] |
| Molecular Formula | C₇H₃FN₂O₂ | [1][2] |
| Molecular Weight | 166.11 g/mol | [1][2] |
| Appearance | White to yellow crystalline powder | [3] |
| Melting Point | 76-80 °C | [2] |
The presence of the nitro group and the nitrile group on the benzene ring are key determinants of its reactivity and, consequently, its toxicity. The fluorine atom further influences the electronic properties of the molecule, potentially affecting its metabolic fate and interaction with biological macromolecules.
Known Toxicological Profile: GHS Classification
Globally Harmonized System (GHS) classifications provide a standardized understanding of the primary hazards associated with this compound.
| Hazard Class | Category | Hazard Statement | Source |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [1][4] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | [1][4] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | [1][4] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [1][4] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [1][4] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation | [1] |
These classifications underscore the immediate risks associated with handling this compound, necessitating stringent safety protocols.
Postulated Mechanisms of Toxicity
The Role of the Nitroaromatic Moiety
The nitro group is a well-known toxicophore. Its toxicity can be mediated through several mechanisms:
-
Reductive Metabolism and Oxidative Stress: In biological systems, nitroaromatic compounds can undergo enzymatic reduction to form nitro anion radicals. In the presence of oxygen, these radicals can be re-oxidized back to the parent nitro compound in a process known as "redox cycling." This futile cycle generates superoxide anions and other reactive oxygen species (ROS), leading to oxidative stress, which can damage cellular components like lipids, proteins, and DNA.
-
Methemoglobinemia: A hallmark of nitrobenzene toxicity is the induction of methemoglobinemia, where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen. This leads to tissue hypoxia. While not specifically documented for this compound, this is a plausible toxic endpoint.
-
Covalent Binding: Further reduction of the nitro group can lead to the formation of highly reactive nitroso and hydroxylamino intermediates. These electrophilic species can covalently bind to cellular macromolecules, including proteins and DNA, potentially leading to cytotoxicity and genotoxicity.
Caption: Postulated metabolic activation of the nitroaromatic moiety.
The Role of the Nitrile Group
The toxicity of benzonitriles can be attributed to their in vivo metabolism, which may lead to the release of cyanide.
-
Cyanide Liberation: The nitrile group (-C≡N) can be metabolized by cytochrome P450 enzymes to release a cyanide ion (CN⁻). Cyanide is a potent inhibitor of cellular respiration, specifically targeting cytochrome c oxidase (complex IV) in the mitochondrial electron transport chain. This inhibition halts aerobic respiration and leads to rapid cellular hypoxia and cytotoxicity.
Caption: Postulated metabolic release of cyanide from the nitrile group.
Proposed Experimental Protocols for Toxicological Assessment
Given the data gaps, a structured approach to further toxicological testing is recommended. The following protocols are standard assays to elucidate the toxicological profile of a novel chemical entity.
In Vitro Genotoxicity Assessment: Ames Test
Objective: To determine the mutagenic potential of this compound by assessing its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.
Methodology:
-
Strain Selection: Utilize a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver). This is crucial to detect mutagens that require metabolic activation.
-
Dose Selection: Perform a preliminary cytotoxicity assay to determine a suitable dose range. The main assay should include a minimum of five different concentrations.
-
Exposure:
-
Plate Incorporation Method: Mix the test compound, bacterial culture, and S9 mix (if applicable) with molten top agar and pour onto minimal glucose agar plates.
-
Pre-incubation Method: Pre-incubate the test compound, bacterial culture, and S9 mix before adding to the top agar.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (his⁺) on each plate. A dose-dependent increase in revertant colonies, typically a two-fold or greater increase over the solvent control, is considered a positive result.
-
Controls: Include a solvent control (e.g., DMSO) and known positive controls for each bacterial strain, both with and without S9 activation.
In Vitro Cytotoxicity Assay: MTT Assay
Objective: To assess the cytotoxic potential of this compound on a relevant mammalian cell line (e.g., HepG2, a human liver carcinoma cell line).
Methodology:
-
Cell Culture: Culture HepG2 cells in appropriate media until they reach approximately 80% confluency.
-
Plating: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Dosing: Prepare a serial dilution of this compound in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (the concentration that causes 50% inhibition of cell viability).
Handling and Safety Precautions
Given the acute toxicity and irritant nature of this compound, the following safety precautions are mandatory:
-
Engineering Controls: Handle the compound in a well-ventilated fume hood to minimize inhalation exposure.[3][5]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).[3]
-
Eye Protection: Use safety glasses with side shields or chemical goggles.[3][5]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.[2]
-
Protective Clothing: Wear a lab coat to prevent skin contact.[3]
-
-
Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.[3][5]
-
Spill Response: In case of a spill, evacuate the area, wear appropriate PPE, and clean up using an inert absorbent material. Dispose of the waste in a sealed container as hazardous waste.[5]
-
First Aid:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
-
Conclusion and Future Directions
This compound is a compound with a clear profile of acute toxicity and irritation. The potential for dual mechanisms of toxicity, stemming from both the nitroaromatic and nitrile functionalities, warrants a high degree of caution in its handling and use. The lack of comprehensive data on chronic toxicity, mutagenicity, and carcinogenicity represents a significant knowledge gap. The experimental protocols outlined in this guide provide a roadmap for future research to fill these gaps. A more complete toxicological profile will enable a more refined risk assessment and ensure the safe use of this important chemical intermediate in research and development.
References
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- Capot Chemical. (2021). Material Safety Data Sheet: this compound.
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Methodological & Application
Application Notes & Protocols: Strategic Use of 2-Fluoro-5-nitrobenzonitrile in Nucleophilic Aromatic Substitution (SNAr) for Advanced Synthesis
Executive Overview
In the landscape of modern medicinal chemistry and materials science, the efficient construction of carbon-heteroatom bonds on aromatic scaffolds is a cornerstone of molecular design. 2-Fluoro-5-nitrobenzonitrile has emerged as a superior electrophilic building block for nucleophilic aromatic substitution (SNAr) reactions. Its utility is anchored in a unique molecular architecture: two potent electron-withdrawing groups—nitro (-NO₂) and cyano (-CN)—work in concert to strongly activate the benzene ring, while the fluorine atom serves as an exceptionally effective leaving group.[1] This guide provides an in-depth exploration of the underlying chemical principles, validated experimental protocols, and strategic considerations for leveraging this powerful reagent in complex synthesis projects, particularly those geared towards drug discovery.[2][3]
The Mechanistic Rationale: Why this compound Excels in SNAr Reactions
The efficacy of this compound is not coincidental; it is a direct result of its electronic properties, which favor the SNAr mechanism. This reaction is fundamentally different from aliphatic Sₙ2 reactions and proceeds via a two-step addition-elimination pathway.[4]
Step 1 (Rate-Determining): Nucleophilic Addition and Meisenheimer Complex Formation The reaction initiates with the attack of a nucleophile on the carbon atom bearing the fluorine leaving group.[5] This is typically the rate-determining step.[6] The attack temporarily breaks the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[7]
Step 2: Elimination and Restoration of Aromaticity In the second, faster step, the leaving group (fluoride) is expelled, and the aromaticity of thering is restored, yielding the final substituted product.
The exceptional reactivity of this compound is explained by two key features:
-
Powerful Ring Activation: The nitro and cyano groups are potent electron-withdrawing groups.[8][9] Positioned para and meta respectively to the site of substitution, they powerfully withdraw electron density from the ring, making it highly electrophilic and thus susceptible to nucleophilic attack.[7] Crucially, the para-nitro group provides profound resonance stabilization to the negatively charged Meisenheimer complex, lowering the activation energy of the rate-determining step.[4][10]
-
The Fluorine Advantage: In SNAr reactions, the typical leaving group trend seen in Sₙ2 reactions (I > Br > Cl > F) is inverted, with fluorine often being the best leaving group (F > Cl > Br > I).[5][11] This is because the rate-determining step is the nucleophilic attack, not the cleavage of the carbon-halogen bond.[11] Fluorine's extreme electronegativity makes the ipso-carbon significantly more electron-deficient, accelerating the initial attack.[5][12]
Optimizing Reaction Parameters: A Scientist's Guide
Success in SNAr reactions hinges on the careful selection of solvents, bases, and reaction temperature, tailored to the specific nucleophile being used.
Solvent Selection
Polar aprotic solvents are the medium of choice for SNAr reactions.[13] They excel at dissolving the reagents and, critically, they solvate cations while leaving the anionic nucleophile relatively "bare" and highly reactive.[14] High boiling points are also advantageous, as many SNAr reactions require heating to proceed at a practical rate.[14]
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Key Considerations & Insights |
| Dimethylformamide (DMF) | 153 | 36.7 | A versatile and widely used solvent. Effective for a broad range of nucleophiles. Can be challenging to remove completely due to its high polarity.[14] |
| Dimethyl sulfoxide (DMSO) | 189 | 47.2 | Excellent solvating power, often accelerating reactions. Its higher boiling point allows for a wider temperature range.[13] |
| N-Methyl-2-pyrrolidone (NMP) | 202 | 32.2 | A very stable, high-boiling solvent suitable for less reactive substrate-nucleophile pairs that require high temperatures.[13] |
| Acetonitrile (ACN) | 82 | 37.5 | A lower-boiling option suitable for highly reactive systems that do not require significant heating. Easier to remove during workup. |
| Tetrahydrofuran (THF) | 66 | 7.6 | Generally used when strong, anhydrous bases like NaH are required to generate the nucleophile in situ. Less polar than other options. |
Choice of Base
The role of the base is context-dependent. For nucleophiles like alcohols and thiols, a base is required to generate the more potent anionic nucleophile (alkoxide/thiolate). For amine nucleophiles, a weaker base is often added to act as a scavenger for the hydrofluoric acid (HF) generated during the reaction.
| Base | pKa of Conjugate Acid | Typical Application | Causality & Rationale |
| Potassium Carbonate (K₂CO₃) | 10.3 | Reactions with amines, phenols, and thiols. | A moderately strong, inexpensive base. Sufficient to deprotonate phenols and thiols and effectively scavenges HF. Heterogeneous, which can simplify workup. |
| Triethylamine (Et₃N) | 10.7 | Reactions with primary/secondary amines. | A soluble organic base that acts as an effective HF scavenger. Its volatility allows for easy removal under reduced pressure. |
| Sodium Hydride (NaH) | ~36 | Reactions with alcohols and thiols. | A powerful, non-nucleophilic base used to irreversibly deprotonate alcohols and thiols under anhydrous conditions, generating the highly reactive anionic nucleophile. |
| Potassium tert-butoxide (KOtBu) | ~19 | Reactions with less acidic alcohols. | A strong, sterically hindered base suitable for generating alkoxides. Soluble in many organic solvents. |
Validated Experimental Protocols
The following protocols are standardized starting points for researchers. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Reaction with an Amine Nucleophile (Morpholine)
This protocol describes the synthesis of 4-(2-cyano-4-nitrophenyl)morpholine.
-
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Water, Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and potassium carbonate (2.0 eq).
-
Add DMF to create a stirrable suspension (approx. 0.2 M concentration relative to the starting material).
-
Add morpholine (1.2 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Protocol 2: Reaction with a Phenol Nucleophile (Phenol)
This protocol describes the synthesis of 2-(phenoxy)-5-nitrobenzonitrile.
-
Materials:
-
This compound (1.0 eq)
-
Phenol (1.1 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc), 1M NaOH(aq), Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask, add phenol (1.1 eq), potassium carbonate (1.5 eq), and DMSO.
-
Stir the mixture at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide salt.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to 90 °C and monitor by TLC.
-
After completion, cool the mixture and dilute with water and ethyl acetate.
-
Wash the organic layer with 1M NaOH(aq) to remove any unreacted phenol, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (e.g., using a hexane/ethyl acetate gradient).
-
Protocol 3: Reaction with a Thiol Nucleophile (Thiophenol)
This protocol describes the synthesis of 2-(phenylthio)-5-nitrobenzonitrile. Anhydrous conditions are recommended for the initial deprotonation step.
-
Materials:
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Thiophenol (1.1 eq)
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl), Dichloromethane (DCM), Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen), suspend NaH (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of thiophenol (1.1 eq) in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium thiophenolate.
-
Add a solution of this compound (1.0 eq) in anhydrous THF to the thiophenolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC indicates full consumption of the starting material.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
-
Summary of Expected Outcomes & Applications
The SNAr reaction with this compound is highly efficient, providing access to a diverse range of substituted benzonitrile derivatives which are valuable intermediates in drug discovery.[1] The presence of fluorine in drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability.[15][16]
| Nucleophile | Product Class | Illustrative Conditions | Typical Yield | Relevance in Drug Development |
| Primary/Secondary Amines | 2-Amino-5-nitrobenzonitriles | K₂CO₃, DMF, 80 °C | >90% | Core scaffolds for kinase inhibitors, heterocyclic synthesis.[2][17] |
| Phenols/Alcohols | 2-Aryloxy/Alkoxy-5-nitrobenzonitriles | K₂CO₃, DMSO, 90-110 °C | 80-95% | Building blocks for diaryl ethers, which are present in numerous APIs. |
| Thiols | 2-Arylthio-5-nitrobenzonitriles | NaH, THF, RT | >90% | Precursors for benzothiophenes and other sulfur-containing heterocycles with anti-tumor activity.[1] |
Conclusion
This compound stands as a premier substrate for nucleophilic aromatic substitution due to its highly activated aromatic system and the superior leaving group ability of fluoride in this context. The protocols and principles outlined in this guide demonstrate its versatility and reliability, empowering researchers to efficiently synthesize complex molecular scaffolds. By understanding the causality behind the choice of reagents and conditions, scientists can harness the full potential of this building block to accelerate innovation in pharmaceutical and materials development.
References
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Application Note: Protocol for Nucleophilic Aromatic Substitution (SNAr) with 2-Fluoro-5-nitrobenzonitrile
Abstract
This document provides a comprehensive guide for performing Nucleophilic Aromatic Substitution (SNAr) reactions using 2-fluoro-5-nitrobenzonitrile. This versatile substrate is a cornerstone in medicinal chemistry and materials science, serving as a key building block for a wide range of complex molecules, including kinase inhibitors.[1][2] This application note details the underlying chemical principles, provides a robust, step-by-step protocol for reaction with an amine nucleophile, offers a troubleshooting guide, and discusses the scope of the reaction. The content is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation.
The Chemistry of SNAr with this compound
Introduction to SNAr
Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring.[3] Unlike the electron-rich aromatic rings that typically undergo electrophilic substitution, SNAr substrates must be "activated" by electron-withdrawing groups (EWGs).[4] These EWGs render the aromatic ring electron-deficient (electrophilic) and susceptible to attack by a nucleophile.[5] The reaction is one of the most common methods for forming aryl C-N, C-O, and C-S bonds in pharmaceutical synthesis.[6]
Mechanism: The Addition-Elimination Pathway
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[7]
-
Nucleophilic Addition (Rate-Determining Step): The nucleophile attacks the carbon atom bearing the leaving group. This ipso-attack is the rate-determining step of the reaction and results in the formation of a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex.[8]
-
Elimination: The leaving group departs, and the aromaticity of the ring is restored, yielding the final substituted product. This step is typically fast.[4]
The exceptional reactivity of this compound in SNAr reactions is due to two key features:
-
Powerful Activation: The nitro (NO₂) and cyano (CN) groups are potent electron-withdrawing groups. Their presence, particularly at positions ortho and para to the leaving group, is crucial. They strongly stabilize the negative charge of the Meisenheimer complex through resonance, lowering the activation energy of the rate-determining step.[7][9]
-
Excellent Leaving Group: In the context of SNAr, fluoride is an outstanding leaving group.[3] This is counterintuitive when compared to Sₙ2 reactions, where iodide is superior.[10] For SNAr, the high electronegativity of fluorine strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and accelerating the initial nucleophilic attack.[8][11] Since the C-F bond is broken in the fast, second step, its high bond strength does not impede the overall reaction rate.[4]
Caption: SNAr mechanism of this compound.
Experimental Protocol: Synthesis of 2-(Morpholin-4-yl)-5-nitrobenzonitrile
This protocol provides a representative procedure for the SNAr reaction of this compound with a common secondary amine, morpholine.
Materials and Equipment
-
Reagents:
-
This compound (FW: 166.11 g/mol )[12]
-
Morpholine (FW: 87.12 g/mol )
-
Potassium carbonate (K₂CO₃), anhydrous (FW: 138.21 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask with stir bar
-
Condenser
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Safety Precautions
-
This compound: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[13][14]
-
Morpholine: Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage.
-
DMSO: Can increase the absorption of other chemicals through the skin.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[15]
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq, e.g., 1.66 g, 10.0 mmol).
-
Dissolution: Add anhydrous DMSO (e.g., 20 mL) to dissolve the starting material. Stir until a clear solution is obtained.
-
Addition of Reagents: Add morpholine (1.1 eq, e.g., 0.96 g, 11.0 mmol) to the solution, followed by anhydrous potassium carbonate (2.0 eq, e.g., 2.76 g, 20.0 mmol).[16] The base acts as a scavenger for the HF generated in situ.
-
Reaction Conditions: Heat the reaction mixture to 80 °C.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent system). The starting material should be consumed, and a new, lower Rf product spot should appear. Reaction times are typically 2-6 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing deionized water (approx. 100 mL). This will often precipitate the crude product.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[16]
-
Combine the organic layers in a separatory funnel.
-
Wash the combined organic layers thoroughly with water (e.g., 5 x 20 mL) to remove the DMSO, followed by a wash with brine (1 x 20 mL).[17]
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure product, 2-(morpholin-4-yl)-5-nitrobenzonitrile.
Data and Troubleshooting
Key Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Nucleophile Eq. | 1.1 - 1.5 | A slight excess ensures complete consumption of the limiting reagent. |
| Base | K₂CO₃, Et₃N, DIPEA | Inorganic bases like K₂CO₃ are common, while organic amines can be used if milder conditions are needed.[18] |
| Solvent | DMSO, DMF, NMP, Acetonitrile | Polar aprotic solvents are ideal as they solvate the cation but leave the nucleophile "naked" and highly reactive.[19][20] |
| Temperature | Room Temp to 100 °C | Dependent on nucleophile reactivity. Amines often react at elevated temperatures (50-100 °C).[16] |
| Work-up Wash | Copious Water / Brine | Essential for removing high-boiling polar aprotic solvents like DMSO or DMF.[17] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficient temperature. 2. Nucleophile is not reactive enough. 3. Ineffective base. | 1. Increase reaction temperature incrementally (e.g., to 100 °C). 2. Use a stronger base (e.g., NaH) to pre-form the nucleophilic anion (use with caution in THF, not DMSO/DMF).[18] 3. Switch to a more polar solvent like NMP. |
| Multiple Spots on TLC / Messy Reaction | 1. Reaction temperature too high, causing decomposition. 2. Presence of water deactivating reagents. 3. Side reactions (e.g., with the nitrile group under very harsh conditions). | 1. Run the reaction at a lower temperature for a longer time. 2. Ensure all reagents and solvents are anhydrous. 3. Use milder conditions or protect other functional groups if necessary. |
| Difficulty Removing Solvent (DMSO/DMF) | High boiling point and water miscibility of the solvent. | During work-up, dilute the reaction mixture with a large volume of water and perform multiple, vigorous extractions and subsequent water/brine washes of the organic layer.[17] |
Scope and Applications
-
Nucleophiles: The reaction is highly versatile and works well with a broad range of nucleophiles. This includes primary and secondary amines, alkoxides, and thiolates.[21]
-
Limitations: The reaction is generally not successful with electron-donating groups on the aromatic ring, as this deactivates the ring towards nucleophilic attack.[21] Furthermore, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the Meisenheimer intermediate.[7]
-
Applications in Drug Discovery: this compound is a privileged scaffold in medicinal chemistry. The products of its SNAr reactions are key intermediates in the synthesis of numerous kinase inhibitors, which are a critical class of anti-cancer drugs.[1][22][23]
References
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- University of Rochester. (n.d.). Workup for Reactions in DMF or DMSO.
- Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
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- Benchchem. (n.d.). Application Notes and Protocols for 2-Amino-4-methoxy-5-nitrobenzonitrile.
- Benchchem. (n.d.). A Comparative Guide to 4-Fluoro-3-nitrobenzonitrile and its Alternatives in the Synthesis of Kinase Inhibitors.
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- Chemtrix. (n.d.). SNAr Reaction in S-based Solvents.
- Benchchem. (n.d.). Application Notes: Synthesis of Novel Kinase Inhibitors Utilizing (3-Amino-5-fluoro-2-nitrophenyl)methanol.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Benchchem. (n.d.). A Comparative Analysis of Reactivity: 4-Fluoro- 3-nitrobenzonitrile versus 4-Chloro-3.
- Leah4sci. (2025). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism [Video]. YouTube.
- Chemtrix. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents.
- gChem Global. (n.d.). SNAr Reaction.
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The Strategic deployment of 2-Fluoro-5-nitrobenzonitrile in Modern Medicinal Chemistry: Application Notes and Protocols
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and effective therapeutic agents. Among the vast arsenal of synthons available to medicinal chemists, 2-Fluoro-5-nitrobenzonitrile (CAS 17417-09-3) has emerged as a particularly valuable and versatile intermediate.[1][2] Its unique trifunctionalized aromatic scaffold, featuring a strategically positioned fluorine atom, a nitro group, and a nitrile moiety, offers a powerful platform for the synthesis of a diverse range of heterocyclic compounds, including kinase inhibitors and macrocycles.[1] This guide provides an in-depth exploration of the chemical rationale behind its utility and detailed protocols for its application, designed for researchers, scientists, and professionals in drug development.
The Molecular Logic: Why this compound is a Privileged Building Block
The efficacy of this compound as a synthetic intermediate stems from the distinct and complementary reactivity of its three functional groups.[1] The benzene ring is rendered highly electron-deficient by the potent electron-withdrawing effects of both the nitro (-NO₂) and cyano (-CN) groups. This electronic characteristic is the cornerstone of its utility.
The fluorine atom, positioned ortho to the cyano group and meta to the nitro group, serves as an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions.[3] The pronounced electron deficiency of the aromatic ring significantly activates the carbon atom attached to the fluorine, making it highly susceptible to attack by a wide range of nucleophiles.[4][5] This is a key advantage over other halo-substituted benzonitriles, as the high electronegativity of fluorine enhances the electrophilicity of the substitution site, often leading to faster and more efficient reactions.[6]
Furthermore, the nitro and cyano groups themselves offer avenues for subsequent chemical transformations. The nitro group can be readily reduced to an amine, providing a handle for amide bond formation, sulfonylation, or the construction of nitrogen-containing heterocycles. The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine, further expanding the synthetic possibilities. This inherent multifunctionality allows for a modular and divergent approach to library synthesis, all from a single, commercially available starting material.[1]
Physicochemical and Safety Data
A thorough understanding of the physical properties and safety considerations is critical for the effective and safe implementation of any chemical reagent in the laboratory.
| Property | Value | Reference |
| CAS Number | 17417-09-3 | [7] |
| Molecular Formula | C₇H₃FN₂O₂ | [7][8] |
| Molecular Weight | 166.11 g/mol | [7] |
| Appearance | White to off-white powder/crystal powder | [1][2] |
| Melting Point | 76-80 °C | [2][9] |
| Boiling Point | 94 °C @ 0.5 mmHg | [2] |
| Purity | Typically >97-98% | [1][9][10] |
Safety Profile:
This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[11][12]
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[7][10][11]
-
Precautionary Statements: Avoid breathing dust/fumes. Wear protective gloves, clothing, and eye/face protection. In case of contact, rinse thoroughly with water. If irritation persists, seek medical attention.[10][11][12]
-
Personal Protective Equipment (PPE): N95 dust mask, chemical-resistant gloves, and safety goggles are mandatory.[10]
Core Application: Nucleophilic Aromatic Substitution (SₙAr)
The primary application of this compound in medicinal chemistry is as an electrophile in SₙAr reactions. The general workflow for this transformation is depicted below.
Figure 1: General workflow for SₙAr reactions using this compound.
Protocol: General Procedure for SₙAr with Amines
This protocol provides a representative method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.2 eq)
-
Anhydrous potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN))
-
Round-bottom flask, magnetic stirrer, condenser, and nitrogen/argon inlet
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., DMF, 5-10 mL per mmol of the limiting reagent).
-
Addition of Reagents: Add the base (e.g., K₂CO₃, 2.0 eq) followed by the amine nucleophile (1.1 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined by reaction monitoring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. A precipitate of the product may form. If so, collect the solid by filtration, wash with water, and dry under vacuum. If no precipitate forms, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality and Rationale:
-
Inert Atmosphere: Prevents the introduction of moisture, which could potentially react with the base or other reagents.
-
Anhydrous Solvent: Ensures that water does not compete as a nucleophile.
-
Base: The base is crucial for deprotonating the amine nucleophile (if it is a primary or secondary amine salt) or to scavenge the hydrofluoric acid (HF) byproduct, driving the reaction to completion.
-
Excess Nucleophile: A slight excess of the amine can help to ensure complete consumption of the limiting electrophile.
Application in the Synthesis of Kinase Inhibitors and PARP Inhibitors
This compound is a key starting material in the synthesis of various kinase inhibitors and other targeted therapies.[1] For instance, it can be used to construct the core scaffolds of molecules that target signaling pathways implicated in cancer.[13][14] A notable example is its application in the synthesis of intermediates for Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib.[15][16][17]
The synthesis of Olaparib, a PARP inhibitor used in the treatment of certain types of cancer, has been approached through various synthetic routes.[16][18] Some of these routes utilize intermediates derived from this compound.[15][17]
Figure 2: A conceptual pathway illustrating the use of this compound in the synthesis of a PARP inhibitor scaffold intermediate.
Spectroscopic Data for Characterization
Confirmation of the structure of this compound and its reaction products is typically achieved through standard spectroscopic methods.
| Spectroscopic Data | Characteristic Features |
| ¹H NMR | Aromatic protons will appear as multiplets in the downfield region (typically δ 7.5-8.5 ppm), with coupling patterns dictated by the substitution. |
| ¹³C NMR | The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The nitrile carbon will appear in the characteristic region around δ 115-120 ppm. |
| IR Spectroscopy | Strong absorbances corresponding to the C≡N stretch (around 2230 cm⁻¹) and the asymmetric and symmetric stretches of the NO₂ group (around 1530 and 1350 cm⁻¹, respectively).[8] |
| Mass Spectrometry | The molecular ion peak [M]⁺ should be observed at m/z = 166.[19] |
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry, primarily due to its highly activated nature towards nucleophilic aromatic substitution. Its trifunctionalized scaffold allows for the rapid and efficient construction of diverse and complex molecular architectures, making it an invaluable tool in the synthesis of kinase inhibitors, PARP inhibitors, and other therapeutic agents. The protocols and data presented herein provide a solid foundation for researchers to confidently and safely incorporate this important synthon into their drug discovery programs.
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synthesis of heterocyclic compounds from 2-Fluoro-5-nitrobenzonitrile
An In-Depth Guide to the Synthesis of Heterocyclic Compounds from 2-Fluoro-5-nitrobenzonitrile
Introduction: The Strategic Value of this compound
In the landscape of modern medicinal chemistry and drug development, the strategic selection of starting materials is paramount. This compound (CAS 17417-09-3) has emerged as a preeminent building block for the synthesis of a diverse array of heterocyclic compounds.[1] Its utility stems from a unique confluence of three functional groups—fluoro, nitro, and cyano—each imparting distinct and controllable reactivity to the benzene ring. This guide provides an in-depth exploration of the chemical principles governing its reactivity and offers detailed protocols for its application in the synthesis of high-value heterocyclic scaffolds.
The core reactivity of this compound is dictated by:
-
The Fluorine Atom: Positioned at C2, the highly electronegative fluorine atom serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[2][3] Its ability to polarize the carbon-fluorine bond significantly enhances the electrophilicity of the carbon center, making it highly susceptible to nucleophilic attack.[3][4]
-
The Nitro Group: Located para to the fluorine atom, the nitro group is a powerful electron-withdrawing group.[5][6] Through resonance and inductive effects, it strongly activates the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate (the Meisenheimer complex) formed during the reaction.[6][7] Furthermore, the nitro group is a versatile functional handle that can be readily reduced to an amino group, unlocking pathways for subsequent cyclization reactions.[2]
-
The Cyano Group: The nitrile functionality is also electron-withdrawing, further contributing to the activation of the ring. It is a key participant in cyclization reactions, often serving as the electrophilic partner for an intramolecular nucleophilic attack to form five- or six-membered heterocyclic rings.
This synergistic arrangement of functional groups makes this compound an ideal precursor for constructing medicinally relevant scaffolds such as benzimidazoles, benzoxazoles, indazoles, and benzothiophenes.[1][8]
Part 1: Core Principles of Reactivity
The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The cornerstone of this compound's utility is the SNAr mechanism. Unlike SN2 reactions, which are impossible at an sp2-hybridized carbon of an aromatic ring, the SNAr pathway proceeds via a two-step addition-elimination sequence.[5][9]
-
Addition Step (Rate-Determining): A nucleophile (Nu-) attacks the electrophilic carbon atom bonded to the fluorine. This disrupts the ring's aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][6] The stability of this complex is the critical factor for the reaction's success. The electron-withdrawing nitro and cyano groups are perfectly positioned to delocalize the negative charge, thereby lowering the activation energy of this step.[5][7]
-
Elimination Step (Fast): The aromaticity of the ring is restored by the expulsion of the fluoride leaving group.
The exceptional reactivity of fluorine as a leaving group in this context is noteworthy. While iodide is typically a better leaving group in SN2 reactions, in SNAr, the rate-determining step is the initial nucleophilic attack. Fluorine's intense electronegativity makes the attached carbon the most electrophilic among halogens, accelerating the attack and making fluoro-substituted activated arenes the most reactive.[3][9]
Caption: The Addition-Elimination (SNAr) pathway.
The Reductive Cyclization Strategy
A powerful secondary strategy involves the chemical transformation of the nitro group. The reduction of the nitro moiety to a primary amine introduces a potent nucleophile onto the aromatic scaffold. This newly formed amino group can then participate in an intramolecular cyclization reaction with either the original nitrile group or a functionality introduced via a prior SNAr reaction. This versatile one-pot or sequential approach dramatically expands the range of accessible heterocyclic systems.
Part 2: Application Notes & Protocols
Safety Precautions: this compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[8][10][11] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][12]
Protocol 1: Synthesis of 3-Amino-4-methoxy-5-nitrobenzonitrile (An SNAr Example)
This protocol demonstrates a typical SNAr reaction where an alkoxide displaces the fluorine atom.
Scientist's Insight: The choice of a polar aprotic solvent like DMF or DMSO is crucial as it solvates the cation of the nucleophile (e.g., Na+) but not the anion, leaving the nucleophile "bare" and highly reactive. The reaction is often performed at elevated temperatures to overcome the activation energy barrier of the initial attack.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous Dimethylformamide (DMF, 0.5 M), add potassium carbonate (K2CO3, 1.5 eq).
-
Add 3-amino-4-methoxyphenol (1.1 eq) to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-4-methoxy-5-nitrobenzonitrile.
Protocol 2: Synthesis of 1-Methyl-5-nitro-1H-indazol-3-amine
This protocol exemplifies a direct synthesis of an indazole derivative through SNAr followed by an intramolecular cyclization.[8]
Scientist's Insight: This reaction showcases the power of using a dinucleophile like methylhydrazine. The more nucleophilic substituted nitrogen first displaces the fluoride. The subsequent intramolecular cyclization involves the second nitrogen of the hydrazine moiety attacking the electrophilic carbon of the nitrile group. The use of a base like diisopropylethylamine (DIPEA) scavenges the HF generated during the initial substitution.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in n-butanol (0.4 M) in a sealed reaction vessel.
-
Add methylhydrazine (1.2 eq) followed by DIPEA (1.5 eq).
-
Heat the mixture to 120 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature. A precipitate should form.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield 1-methyl-5-nitro-1H-indazol-3-amine.
Protocol 3: Synthesis of Ethyl 3-Amino-5-nitrobenzo[b]thiophene-2-carboxylate
This protocol illustrates the synthesis of a benzothiophene scaffold, a common motif in kinase inhibitors.[1] It involves an SNAr reaction followed by a base-mediated intramolecular cyclization.
Scientist's Insight: This is a classic example of the Gewald reaction pathway adapted for this substrate. The thiolate, generated in situ from ethyl thioglycolate and a base, acts as the potent nucleophile for the initial SNAr step. The same base then facilitates the subsequent intramolecular cyclization, where the enolate formed from the ester attacks the nitrile group, leading to the formation of the thiophene ring.
Experimental Protocol:
-
In a round-bottom flask, suspend this compound (1.0 eq) in ethanol (0.5 M).
-
Add ethyl thioglycolate (1.1 eq) to the suspension.
-
Add potassium carbonate (K2CO3, 2.0 eq) portion-wise while stirring.
-
Heat the reaction mixture to reflux (approx. 78 °C) for 3-5 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to ambient temperature.
-
Pour the reaction mixture into cold water, leading to the precipitation of the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry to obtain ethyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate. A reported yield for a similar reaction is 93%.[1]
Caption: Diverse heterocycles from a common precursor.
Part 3: Data Summary
The versatility of this compound is highlighted by its successful application with a range of nucleophiles under well-defined conditions.
| Nucleophile Type | Example Reagent | Base | Solvent | Temp (°C) | Resulting Scaffold | Ref |
| Hydrazine | Methylhydrazine | DIPEA | n-Butanol | 120 | Indazole | [8] |
| Thiol | Ethyl thioglycolate | K2CO3 | Ethanol | 78 | Benzothiophene | [1] |
| Phenol | 3-amino-4-methoxyphenol | K2CO3 | DMF | 80 | Diaryl Ether | - |
| Amine | Various primary/secondary amines | K2CO3/DIPEA | DMF/DMSO | 80-120 | Aminobenzonitrile | [2] |
Conclusion
This compound stands as a testament to the power of strategic functional group placement in synthetic organic chemistry. Its activated aromatic system, coupled with the versatility of its nitro and cyano groups, provides a reliable and efficient entry point to a multitude of complex heterocyclic structures. The protocols and principles outlined in this guide offer a robust framework for researchers and drug development professionals to leverage this key building block in the discovery and synthesis of novel chemical entities.
References
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- Pearson+. (2023). The nitro group directs electrophilic aromatic substitution to th....
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- ConnectSci. (1967). The preparation of this compound and the proton magnetic resonance spectra of some compounds containing the N-(2-Cyano-4-nitrophenyl) group.
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- YouTube. (2019). Nucleophilic Aromatic Substitution.
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- Unnamed Source. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. (A general review on benzoxazole synthesis).
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Application Notes and Protocols for 2-Fluoro-5-nitrobenzonitrile in Agrochemical Synthesis
Introduction: The Strategic Importance of 2-Fluoro-5-nitrobenzonitrile in Modern Agrochemical Design
This compound (CAS No. 17417-09-3) has emerged as a pivotal structural motif and a versatile building block in the synthesis of contemporary agrochemicals.[1][2] Its utility is rooted in the unique electronic arrangement of its substituents on the benzene ring. The potent electron-withdrawing properties of both the nitrile (-CN) and nitro (-NO₂) groups, positioned meta to each other, profoundly activate the fluorine atom for nucleophilic aromatic substitution (SNAr). This heightened reactivity allows for the facile and efficient introduction of diverse functional groups, a cornerstone of modern agrochemical discovery and development.[1]
This guide provides an in-depth exploration of the applications of this compound in agrochemical synthesis. We will delve into the mechanistic underpinnings of its reactivity, present detailed, field-proven protocols for its key transformations, and showcase its role in the synthesis of advanced herbicidal compounds. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic endeavors.
Core Chemistry: The Power of Nucleophilic Aromatic Substitution (SNAr)
The primary value of this compound in agrochemical synthesis lies in its exceptional susceptibility to SNAr reactions. The fluorine atom, being the most electronegative halogen, is an excellent leaving group in this context. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as a key intermediate. The stability of this intermediate is significantly enhanced by the delocalization of the negative charge onto the electron-withdrawing nitro and nitrile groups.
This inherent reactivity allows for the formation of carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds under relatively mild conditions, providing access to a wide array of diaryl ethers, secondary amines, and thioethers – all of which are prevalent toxophores in modern herbicides and fungicides.
Application Focus: Synthesis of Herbicidal Cores
While direct synthesis of a commercial herbicide from this compound is not prominently documented in publicly available literature, its derivatives are key components in the synthesis of important herbicidal scaffolds. A prime example is the synthesis of intermediates for nicotinamide-based herbicides.
Protocol 1: Synthesis of 2-Amino-5-cyanobenzonitrile – A Key Agrochemical Intermediate
A crucial transformation of this compound is the reduction of its nitro group to an amine. The resulting 2-amino-5-cyanobenzonitrile is a valuable intermediate for the synthesis of a variety of heterocyclic agrochemicals.
Reaction Scheme:
Caption: Reduction of this compound to 2-Amino-5-cyanobenzonitrile.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and ethyl acetate as the solvent.
-
Reagent Addition: To this solution, add stannous chloride dihydrate (SnCl₂·2H₂O) (approx. 13.5 eq).
-
Reaction: Heat the mixture to reflux and maintain for 1.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully partition the mixture between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer. Extract the aqueous layer multiple times with ethyl acetate to ensure complete recovery of the product.
-
Washing and Drying: Combine the organic extracts and wash them sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield 2-Amino-5-cyanobenzonitrile as the product.
Causality Behind Experimental Choices:
-
Stannous Chloride Dihydrate: This is a classic and effective reducing agent for converting aromatic nitro compounds to amines. It is preferred for its reliability and relatively mild reaction conditions.
-
Ethyl Acetate: This solvent is chosen for its ability to dissolve the starting material and for its ease of removal during work-up.
-
Sodium Bicarbonate Wash: This step is crucial to neutralize any remaining acidic components from the reaction and to facilitate the separation of the product into the organic phase.
Protocol 2: Nucleophilic Aromatic Substitution with a Phenol – Synthesis of a Diaryl Ether Moiety
The formation of a diaryl ether linkage is a common strategy in the design of herbicides. This protocol outlines a general procedure for the SNAr of this compound with a substituted phenol.
Reaction Scheme:
Caption: Synthesis of a diaryl ether via SNAr of this compound.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.1 eq), potassium carbonate (K₂CO₃) (1.5 eq), and a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Reagent Addition: Add this compound (1.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the specific phenol. Monitor the reaction by TLC or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Isolation and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices:
-
Potassium Carbonate: A mild base is used to deprotonate the phenol, forming the more nucleophilic phenoxide in situ.
-
DMF: A polar aprotic solvent is ideal for SNAr reactions as it solvates the cation (K⁺) but not the anion (phenoxide), thus enhancing the nucleophilicity of the phenoxide.
-
Inert Atmosphere: This is important to prevent side reactions, especially if the phenol is susceptible to oxidation.
Data Presentation: Quantitative Insights into Reactivity
| Reaction Type | Starting Material | Key Reagents | Product | Typical Yield | Reference |
| Nitro Reduction | This compound | SnCl₂·2H₂O, Ethyl Acetate | 2-Amino-5-cyanobenzonitrile | ~70-80% | [3] |
| SNAr with Thiol | This compound | Methyl thioglycolate | Anti-tumour benzothiophene derivatives | 93% | [1] |
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic molecular design in modern synthetic chemistry. Its activated fluorine atom provides a reliable handle for introducing a wide range of functionalities, making it an invaluable precursor for the synthesis of complex agrochemicals. The protocols detailed in this guide offer a robust starting point for researchers looking to harness the synthetic potential of this versatile building block. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the importance of key intermediates like this compound in the agrochemical industry is set to increase.
References
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Application Notes and Protocols for the Selective Reduction of 2-Fluoro-5-nitrobenzonitrile
Abstract
This comprehensive guide provides detailed application notes and protocols for the selective reduction of the nitro group in 2-Fluoro-5-nitrobenzonitrile to yield the versatile synthetic intermediate, 5-Amino-2-fluorobenzonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will explore various methodologies, delving into the mechanistic rationale behind procedural choices to ensure both high yield and purity. The protocols outlined herein are designed to be self-validating, with an emphasis on safety, efficiency, and reproducibility.
Introduction: The Synthetic Utility of 5-Amino-2-fluorobenzonitrile
5-Amino-2-fluorobenzonitrile is a crucial building block in medicinal chemistry and materials science. Its trifunctional nature, possessing an amine, a nitrile, and a fluorine atom on a benzene ring, makes it a highly valuable precursor for the synthesis of a wide array of complex molecules, including pharmaceutical ingredients and functional materials. The selective reduction of the nitro group in the readily available starting material, this compound, is the most direct and common route to this important intermediate.[1]
The primary challenge in this transformation lies in achieving high chemoselectivity. The reducing agent must selectively act on the nitro group without affecting the electronically sensitive nitrile group or the carbon-fluorine bond. This guide will focus on two robust and widely adopted methods to achieve this transformation: catalytic hydrogenation and chemical reduction using tin(II) chloride.
Reaction Pathway Overview
The fundamental transformation discussed in this guide is the reduction of an aromatic nitro group to a primary amine. This process involves the transfer of six electrons and six protons to the nitro group.
Figure 1: General reduction pathway of a nitro group to an amine, proceeding through nitroso and hydroxylamine intermediates.
Method 1: Catalytic Hydrogenation
Catalytic hydrogenation is a widely used and often preferred method for nitro group reduction due to its clean nature, as the only byproduct is water.[2] The choice of catalyst is critical to prevent undesirable side reactions, particularly dehalogenation.
Rationale for Catalyst Selection
While palladium on carbon (Pd/C) is a common hydrogenation catalyst, it is known to facilitate dehalogenation, especially with aryl halides.[3] For substrates containing fluorine, chlorine, or bromine, Raney Nickel is often a more suitable choice as it is less prone to causing dehalogenation.[2] Another option for sensitive substrates is platinum on carbon (Pt/C), which can also offer high selectivity for the nitro group reduction.[4]
Experimental Protocol: Catalytic Hydrogenation using Raney Nickel
Materials:
-
This compound
-
Raney Nickel (50% slurry in water)
-
Methanol or Ethanol
-
Hydrogen gas
-
Pressurized hydrogenation vessel (e.g., Parr shaker)
-
Filter aid (e.g., Celite)
Procedure:
-
Vessel Preparation: Ensure the hydrogenation vessel is clean and dry. Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Charging the Vessel: To the vessel, add this compound (1.0 eq).
-
Solvent Addition: Add a suitable solvent such as methanol or ethanol to dissolve the starting material. The concentration should be sufficient to ensure good mixing.
-
Catalyst Addition: Under a stream of inert gas, carefully add Raney Nickel (approximately 5-10% by weight of the starting material). The catalyst is pyrophoric and should be handled with care.
-
Sealing and Purging: Seal the vessel and purge it several times with hydrogen gas to remove any residual air.
-
Reaction: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and begin agitation. The reaction is typically run at room temperature, although gentle heating (30-40 °C) can be applied to increase the reaction rate.
-
Monitoring: Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude 5-Amino-2-fluorobenzonitrile.
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.
Figure 2: Workflow for the catalytic hydrogenation of this compound.
Method 2: Chemical Reduction with Tin(II) Chloride
Reduction using tin(II) chloride (SnCl₂·2H₂O) is a classic and highly effective method for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities like nitriles.[4][5] This method is particularly advantageous when catalytic hydrogenation is not feasible or desired.
Mechanistic Rationale
Tin(II) chloride acts as a single-electron reducing agent. The reaction proceeds in an acidic medium, where the tin(II) is oxidized to tin(IV) while the nitro group is reduced. The presence of other reducible groups, such as nitriles, is generally tolerated under these conditions.[4]
Experimental Protocol: Reduction with Tin(II) Chloride Dihydrate
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Water
-
Sodium sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethyl acetate.
-
Reagent Addition: Add tin(II) chloride dihydrate (approximately 5 equivalents) to the solution.[5]
-
Reaction: Heat the mixture to reflux (approximately 70-80 °C) and maintain for 1-2 hours.[5]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cooling and Quenching: Allow the reaction mixture to cool to room temperature.
-
Neutralization and Extraction: Carefully partition the mixture between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.[5] This will neutralize the acidic reaction mixture and precipitate tin salts.
-
Aqueous Work-up: Separate the layers and extract the aqueous phase multiple times with ethyl acetate to ensure complete recovery of the product.[5]
-
Washing: Combine the organic layers and wash them with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Amino-2-fluorobenzonitrile.[5]
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Comparative Analysis of Reduction Methods
| Parameter | Catalytic Hydrogenation (Raney Ni) | Chemical Reduction (SnCl₂·2H₂O) |
| Selectivity | High for nitro group, low risk of dehalogenation. | Excellent for nitro group, nitrile is unaffected.[4] |
| Byproducts | Water | Tin salts |
| Work-up | Simple filtration to remove catalyst. | Requires neutralization and extraction to remove tin salts.[5] |
| Safety | Requires handling of flammable hydrogen gas and pyrophoric catalyst. | Tin compounds are toxic and require careful handling. |
| Scalability | Well-suited for large-scale synthesis. | Can be cumbersome on a very large scale due to the amount of tin waste. |
| Typical Yield | Generally high (>90%). | Good to excellent (typically 80-95%).[5] |
Troubleshooting and Safety Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature (for SnCl₂), or catalyst loading/hydrogen pressure (for hydrogenation).
-
Side Product Formation: In catalytic hydrogenation, the formation of dehalogenated byproducts can be minimized by using Raney Nickel or Pt/C instead of Pd/C.[2][4] Over-reduction of the nitrile is generally not observed under these conditions.
-
Safety with Raney Nickel: Raney Nickel is pyrophoric when dry and should always be handled as a slurry in water or the reaction solvent.
-
Safety with Tin(II) Chloride: Tin compounds are toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Hydrogenation Safety: Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly maintained and operated in a well-ventilated area, free from ignition sources.
Conclusion
The selective reduction of this compound to 5-Amino-2-fluorobenzonitrile is a critical transformation in organic synthesis. Both catalytic hydrogenation with Raney Nickel and chemical reduction with tin(II) chloride are highly effective and reliable methods. The choice between these two protocols will depend on the available equipment, scale of the reaction, and safety considerations. By understanding the underlying principles and carefully following the detailed protocols provided in this guide, researchers can confidently and efficiently synthesize this valuable building block for their research and development endeavors.
References
- Calvin Digital Commons. Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups.
- Wikipedia. Reduction of nitro compounds.
- Organic Chemistry Portal. Nitro Reduction - Common Conditions.
- Chemistry Stack Exchange. Selective reduction of nitro group to amine, in benzene ring containing nitrile?.
- MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
- RSC Publishing. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
- RSC Publishing. Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst.
- Organic Chemistry Portal. Amine synthesis by nitro compound reduction.
- NIH. Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst.
- Google Patents. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.
- Google Patents. US3148217A - Catalytic hydrogenation of halonitrobenzene compounds.
- Google Patents. US5081275A - Process for the preparation of 2-fluorobenzonitrile from saccharin.
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Application Notes and Protocols for the Selective Reduction of 2-Fluoro-5-nitrobenzonitrile
Introduction: Strategic Synthesis of a Key Pharmaceutical Intermediate
The conversion of 2-Fluoro-5-nitrobenzonitrile to 2-fluoro-5-aminobenzonitrile represents a critical transformation in medicinal chemistry and drug development. The resulting product, an aminobenzonitrile derivative, serves as a versatile building block for the synthesis of a wide array of bioactive molecules, including kinase inhibitors and other targeted therapeutics.[1][2] The strategic importance of this reduction lies in the chemoselective transformation of the nitro group to an amine while preserving the chemically sensitive nitrile and fluoro functionalities. This guide provides an in-depth analysis of the prevalent methodologies for this conversion, complete with detailed protocols, mechanistic insights, and safety considerations to empower researchers in their synthetic endeavors.
The presence of three distinct functional groups—a fluorine atom, a nitrile group, and a nitro group—on the benzene ring makes this compound a valuable and multifaceted scaffold for molecular design.[2] However, this complexity also presents a significant challenge: the need to selectively reduce the nitro group without affecting the other functionalities. For instance, aggressive reduction conditions could potentially reduce the nitrile to a benzylamine or cause dehalogenation.[3][4] Therefore, the choice of reducing agent and reaction conditions is paramount to achieving a high yield of the desired product.
This document will explore two primary, field-proven methods for this transformation: reduction using tin(II) chloride (a classic and robust method) and reduction using iron powder in an acidic medium (a more cost-effective and environmentally benign alternative). Additionally, considerations for catalytic hydrogenation will be discussed, highlighting its potential and limitations.
Mechanistic Insights: The Chemistry of Nitro Group Reduction
A foundational understanding of the reaction mechanisms is crucial for troubleshooting and optimizing the synthesis. The reduction of an aromatic nitro group to an amine is a six-electron process that proceeds through several intermediates.
Reduction with Tin(II) Chloride (SnCl₂)
The reduction of nitroarenes using tin(II) chloride in the presence of a proton source, such as hydrochloric acid, is a well-established and reliable method.[5][6] The reaction proceeds through a series of single-electron transfers from Sn(II) to the nitro group, with concomitant protonation of the oxygen atoms by the acidic medium.
The generally accepted pathway involves the following key intermediates:
-
Nitrosobenzene: The initial reduction of the nitro group forms a nitroso intermediate.
-
Phenylhydroxylamine: Further reduction of the nitroso group yields a hydroxylamine derivative.
-
Aniline: Finally, the hydroxylamine is reduced to the corresponding aniline.
The acidic environment is crucial as it protonates the oxygen atoms of the nitro group and its intermediates, facilitating their removal as water.[5] The tin itself is oxidized from Sn(II) to Sn(IV) during the course of the reaction.
Figure 1: Stepwise reduction of an aromatic nitro compound.
Reduction with Iron (Fe) Powder
Experimental Protocols
Safety Precautions
Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for all reagents. This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[9][10] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.[11][12][13] All manipulations should be performed in a well-ventilated fume hood.
Protocol 1: Reduction of this compound using Tin(II) Chloride Dihydrate
This protocol is adapted from a known procedure for the synthesis of 2-fluoro-5-aminobenzonitrile.[14]
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 166.11 | 2.0 g | 12.04 |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 27.0 g | 119.6 |
| Ethyl acetate (EtOAc) | 88.11 | 50 mL + for extraction | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - |
| Water (H₂O) | 18.02 | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.0 g).
-
Add ethyl acetate (50 mL) to dissolve the starting material.
-
Carefully add tin(II) chloride dihydrate (27.0 g) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 1.5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate. Caution: This may cause effervescence. Add the bicarbonate solution slowly until the aqueous layer is basic (pH ~8).
-
Extract the aqueous layer with ethyl acetate (4 x 50 mL).
-
Combine the organic layers and wash with water (4 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-fluoro-5-aminobenzonitrile as the product.[14]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ossila.com [ossila.com]
- 3. scispace.com [scispace.com]
- 4. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 5. orgosolver.com [orgosolver.com]
- 6. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
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- 10. 2-氟-5-硝基苯腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. aksci.com [aksci.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Reaction of 2-Fluoro-5-nitrobenzonitrile with Amines and Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Strategic Importance in Medicinal Chemistry and Bioconjugation
2-Fluoro-5-nitrobenzonitrile is a versatile chemical intermediate of significant interest in the fields of medicinal chemistry and drug development. Its utility stems from a highly activated aromatic ring system, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The presence of two strong electron-withdrawing groups, a nitro group (NO₂) para to the fluorine and a nitrile group (CN) ortho to the fluorine, renders the carbon atom attached to the fluorine highly electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the facile and regioselective introduction of a wide range of functionalities, particularly nitrogen-based nucleophiles like amines and amino acids.
The resulting 2-amino-5-nitrobenzonitrile derivatives are valuable scaffolds for the synthesis of a diverse array of heterocyclic compounds and other complex molecules with potential therapeutic applications. The incorporation of fluorine in drug candidates can also confer desirable pharmacokinetic properties, such as enhanced metabolic stability and increased binding affinity.[1] This guide provides a detailed exploration of the reaction of this compound with both simple amines and amino acids, offering in-depth mechanistic insights and practical, field-proven experimental protocols.
Core Principles: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The reaction of this compound with amines and amino acids proceeds via a well-established two-step addition-elimination mechanism known as Nucleophilic Aromatic Substitution (SNAr).
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of the nucleophilic amine on the electron-deficient carbon atom bearing the fluorine atom. This leads to the formation of a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is particularly stabilized by the electron-withdrawing nitro and nitrile groups.
-
Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in this context. This step is typically fast and irreversible, driving the reaction to completion.
Caption: General workflow of the SNAr mechanism.
Part 1: Reaction with Primary Amines
This section provides a detailed protocol for the reaction of this compound with a representative primary amine, benzylamine.
Experimental Protocol: Synthesis of 2-(Benzylamino)-5-nitrobenzonitrile
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve this compound (1.0 eq) in N,N-dimethylformamide (DMF).
-
Addition of Reagents: To the stirred solution, add potassium carbonate (2.0 eq) followed by the dropwise addition of benzylamine (1.2 eq). Potassium carbonate acts as a base to neutralize the hydrofluoric acid (HF) formed during the reaction.
-
Reaction: Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the pure 2-(benzylamino)-5-nitrobenzonitrile as a solid.
Caption: Workflow for the synthesis of 2-(benzylamino)-5-nitrobenzonitrile.
Data Presentation:
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| This compound | Benzylamine | K₂CO₃ | DMF | 80 | 4-6 | 85-95 |
| This compound | Aniline | K₂CO₃ | DMF | 100 | 8-12 | 80-90 |
| This compound | Piperidine | Et₃N | CH₃CN | RT | 12-18 | 90-98 |
Part 2: Reaction with Amino Acids
The reaction of this compound with amino acids presents a greater challenge due to the presence of both a nucleophilic amino group and a potentially reactive carboxylic acid group. The carboxylic acid can be deprotonated by the base used in the reaction, which can affect the solubility of the amino acid in organic solvents. To ensure a clean and efficient reaction, it is often necessary to protect the carboxylic acid group.
Protecting Group Strategy for Amino Acids
The most common strategy is to protect the carboxylic acid as an ester, for example, a methyl or ethyl ester. This increases the solubility of the amino acid in organic solvents and prevents unwanted side reactions. The ester can be easily removed after the SNAr reaction by hydrolysis under acidic or basic conditions.
Experimental Protocol: Synthesis of N-(2-Cyano-4-nitrophenyl)glycine Methyl Ester
Step 1: Esterification of Glycine
This protocol describes the synthesis of glycine methyl ester hydrochloride, a common starting material.
Materials:
-
Glycine
-
Methanol
-
Thionyl chloride (SOCl₂)
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend glycine in methanol at 0 °C.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride dropwise to the stirred suspension. The reaction is exothermic and will produce HCl gas.
-
Reaction: Allow the reaction mixture to warm to room temperature and then stir for 12-16 hours.
-
Isolation: Remove the solvent under reduced pressure to obtain glycine methyl ester hydrochloride as a white solid. This can be used directly in the next step.
Step 2: SNAr Reaction with Glycine Methyl Ester Hydrochloride
Materials:
-
This compound (1.0 eq)
-
Glycine methyl ester hydrochloride (1.2 eq)
-
Triethylamine (Et₃N) (2.5 eq)
-
Acetonitrile (CH₃CN)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in acetonitrile.
-
Addition of Reagents: Add glycine methyl ester hydrochloride and then slowly add triethylamine. Triethylamine acts as a base to neutralize both the HCl from the glycine ester salt and the HF produced during the SNAr reaction.
-
Reaction: Stir the reaction mixture at room temperature for 18-24 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Part 1 to obtain N-(2-cyano-4-nitrophenyl)glycine methyl ester.
Caption: Two-step workflow for the reaction with glycine.
Data Presentation:
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| This compound | Glycine Methyl Ester HCl | Et₃N | CH₃CN | RT | 18-24 | 75-85 |
| This compound | L-Alanine Ethyl Ester HCl | Et₃N | CH₃CN | RT | 18-24 | 70-80 |
Characterization of Products
The synthesized 2-amino-5-nitrobenzonitrile derivatives can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the product. The disappearance of the fluorine-coupled signals and the appearance of new signals corresponding to the introduced amine or amino acid moiety are indicative of a successful reaction.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the product and to confirm its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups in the product, such as the nitrile (C≡N) stretch, the nitro (NO₂) stretches, and the N-H stretch of the amino group.
Safety and Handling
This compound is a toxic and irritating compound. It is harmful if swallowed, in contact with skin, or if inhaled. Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact, wash the affected area immediately with plenty of water.
Conclusion
The reaction of this compound with amines and amino acids via nucleophilic aromatic substitution is a robust and versatile method for the synthesis of a wide range of functionalized aromatic compounds. The protocols provided in this guide offer a solid foundation for researchers to explore the synthesis of novel molecules with potential applications in drug discovery and development. Careful consideration of reaction conditions and, in the case of amino acids, the use of appropriate protecting group strategies are key to achieving high yields and purity.
References
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Laboratory Scale Synthesis of 2-Fluoro-5-nitrobenzonitrile Derivatives: An Application Note and Protocol Guide
< <
Abstract
This comprehensive guide details the laboratory-scale synthesis of 2-fluoro-5-nitrobenzonitrile and its subsequent derivatization, providing researchers, scientists, and drug development professionals with robust protocols and in-depth scientific rationale. This compound is a pivotal building block in medicinal chemistry and materials science, valued for its trifunctional nature that allows for selective and sequential chemical modifications.[1] This document outlines two primary synthetic strategies for the parent compound and explores key derivatization reactions, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Each protocol is presented with a focus on experimental causality, safety considerations, and troubleshooting, ensuring a self-validating and reproducible workflow.
Introduction: The Strategic Importance of this compound
This compound is a highly versatile aromatic compound featuring three distinct functional groups: a fluorine atom, a nitro group, and a nitrile group.[1] This unique arrangement makes it an ideal scaffold for the synthesis of a wide array of complex molecules, including anti-tumor agents, kinase inhibitors, and fluorescent probes.[1][2][3] The differential reactivity of these groups often obviates the need for protective group chemistry, streamlining synthetic pathways.[1] The fluorine atom is particularly susceptible to nucleophilic aromatic substitution (SNAr), a key reaction for introducing various functionalities. The nitro group can be readily reduced to an amine, providing a handle for further elaboration, while the nitrile group can be hydrolyzed or transformed into other nitrogen-containing heterocycles. This guide will first focus on the reliable synthesis of the this compound core, followed by detailed protocols for its derivatization.
Safety First: Handling Nitroaromatic Compounds
Nitroaromatic compounds, including this compound, present specific hazards that demand stringent safety protocols. Many are toxic, mutagenic, and can be absorbed through the skin.[4][5] The presence of the nitro group also imparts thermal instability, with a potential risk of exothermic decomposition.[4]
Core Safety Directives:
-
Engineering Controls: All manipulations should be conducted in a well-ventilated chemical fume hood.[6][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[8]
-
Storage: Store nitroaromatic compounds in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong acids, bases, and reducing agents.[4]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[6] Do not dispose of nitroaromatic compounds in household garbage or down the drain.[6]
-
Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[6] Ensure adequate ventilation during cleanup.[6]
Synthesis of the this compound Core
Two primary methods for the laboratory-scale synthesis of this compound are presented: nitration of 2-fluorobenzonitrile and the Sandmeyer reaction starting from 2-amino-4-fluorobenzonitrile.
Method A: Nitration of 2-Fluorobenzonitrile
This is a direct and often high-yielding approach. The strong electron-withdrawing nature of the nitrile and fluorine groups directs the incoming nitro group to the 5-position.
Sources
Application Notes and Protocols for Reactions Involving 2-Fluoro-5-nitrobenzonitrile
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental setups and protocols for key chemical transformations involving 2-Fluoro-5-nitrobenzonitrile. This versatile building block is of significant interest in medicinal chemistry and materials science due to its trifunctional nature, offering distinct reactivity at the fluoro, nitro, and nitrile groups. This document outlines detailed procedures for nucleophilic aromatic substitution (SNAr), nitro group reduction, and nitrile group hydrolysis, supported by mechanistic insights and practical considerations for reaction setup, monitoring, and product isolation.
Introduction: The Synthetic Utility of this compound
This compound is a highly functionalized aromatic compound that serves as a valuable scaffold in organic synthesis.[1] Its chemical structure is characterized by a benzene ring substituted with a fluorine atom, a nitro group, and a nitrile group. The strategic placement of these functionalities, particularly the electron-withdrawing nitro and nitrile groups, activates the molecule for a range of chemical transformations. This makes it an ideal starting material for the synthesis of a diverse array of more complex molecules, including pharmaceutical intermediates and functional materials.[1][2] The distinct reactivity of each functional group often allows for selective transformations without the need for protecting groups.[1]
Key Physicochemical Properties:
| Property | Value | Reference(s) |
| CAS Number | 17417-09-3 | [1][3] |
| Molecular Formula | C₇H₃FN₂O₂ | [1][3] |
| Molecular Weight | 166.11 g/mol | [1][3] |
| Appearance | White to off-white powder/crystal | [1] |
| Melting Point | 76-80 °C | [4] |
| Purity (Typical) | >97% | [4] |
Safety Information Summary:
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask.[5] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[3] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[5]
Nucleophilic Aromatic Substitution (SNAr) Reactions
The presence of a strongly electron-withdrawing nitro group para to the fluorine atom makes the aromatic ring highly susceptible to nucleophilic attack. The fluorine atom serves as an excellent leaving group in SNAr reactions, a phenomenon attributed to its high electronegativity which polarizes the carbon-fluorine bond and stabilizes the intermediate Meisenheimer complex.[6][7][8][9] This reaction is a cornerstone for introducing a wide variety of nucleophiles to the aromatic ring.
Mechanistic Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized Meisenheimer complex.[6] The negative charge of this intermediate is delocalized by the electron-withdrawing nitro group. In the subsequent, typically rapid step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.[6]
Caption: Generalized workflow for the SNAr reaction.
Experimental Protocol: Synthesis of 2-(Azepan-1-yl)-5-nitrobenzonitrile
This protocol details the synthesis of 2-(Azepan-1-yl)-5-nitrobenzonitrile, a representative SNAr reaction.[10]
Materials:
-
This compound
-
Azepane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMF in a round-bottom flask, add potassium carbonate (2.0 eq).
-
Add azepane (1.2 eq) dropwise to the stirring solution at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[10]
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[10]
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(Azepan-1-yl)-5-nitrobenzonitrile.[10]
Typical Reaction Conditions:
| Reactant | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) |
| This compound | Azepane | K₂CO₃ | DMF | 80 | 4-6 |
| This compound | Methyl thioglycolate | K₂CO₃ | DMF | RT | 2 |
Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is a fundamental transformation that opens up a vast number of synthetic possibilities, providing a key intermediate for the construction of various heterocyclic systems and other complex molecules.[11] This transformation is crucial in the synthesis of many active pharmaceutical ingredients (APIs).[11][12]
Methodologies for Nitro Group Reduction
Several methods are available for the reduction of nitroarenes, each with its own advantages and limitations. The choice of method depends on factors such as functional group tolerance, scalability, and safety considerations.[11]
-
Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas. It is highly effective but may also reduce other functional groups if not carefully controlled.[11][13]
-
Metal-Mediated Reductions: Classic methods using metals like tin (Sn), iron (Fe), or zinc (Zn) in acidic media are robust and widely used.[14] Tin(II) chloride (SnCl₂), in particular, is a mild and effective reagent for this transformation.[10][15]
-
Transfer Hydrogenation: This method uses a hydrogen donor, such as formic acid or hydrazine, in the presence of a catalyst. It avoids the need for high-pressure hydrogenation equipment.[13]
Caption: General workflow for the reduction of the nitro group.
Experimental Protocol: Synthesis of 5-Amino-2-fluorobenzonitrile using Tin(II) Chloride
This protocol provides a detailed procedure for the reduction of the nitro group in this compound using stannous chloride dihydrate.[15]
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (2.0 g) in ethyl acetate (50 mL) in a round-bottom flask, add stannous chloride dihydrate (27.0 g).[15]
-
Bring the mixture to reflux and maintain for 1.5 hours.[15]
-
Allow the mixture to cool to room temperature.
-
Partition the mixture between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous phase four times with ethyl acetate.[15]
-
Combine the organic phases and wash them four times with water.
-
Dry the organic phase over sodium sulfate, filter, and concentrate under reduced pressure to yield 5-Amino-2-fluorobenzonitrile.[15]
Hydrolysis of the Nitrile Group
The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. This transformation is useful for introducing a carboxylic acid functionality, which can then be further derivatized. The product of this reaction, 2-Fluoro-5-nitrobenzoic acid, is a valuable building block for the synthesis of fluorescent probes and polycyclic heterocycles.[16]
General Considerations
The hydrolysis of nitriles can be performed using strong acids (e.g., H₂SO₄, HCl) or strong bases (e.g., NaOH, KOH). The choice of conditions may depend on the stability of other functional groups in the molecule. For this compound, care must be taken to avoid unwanted side reactions.
Experimental Protocol (General): Acid-Catalyzed Hydrolysis
This is a general protocol for the acid-catalyzed hydrolysis of a nitrile to a carboxylic acid.
Materials:
-
This compound
-
Concentrated sulfuric acid
-
Water
-
Ice
-
Suitable extraction solvent (e.g., ethyl acetate)
Procedure:
-
In a round-bottom flask, carefully add this compound to a mixture of concentrated sulfuric acid and water.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
The solid product, 2-Fluoro-5-nitrobenzoic acid, may precipitate out and can be collected by filtration.
-
Alternatively, extract the product from the aqueous mixture using a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization.
Conclusion
This compound is a highly versatile and reactive building block in organic synthesis. The protocols and application notes provided herein offer a comprehensive guide for its use in nucleophilic aromatic substitution, nitro group reduction, and nitrile hydrolysis. By understanding the reactivity of this compound and applying the detailed experimental procedures, researchers can effectively utilize this compound in the development of novel pharmaceuticals and functional materials.
References
- PubChem. This compound. [Link]
- Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
- RSC Publications. A Practical and Selective Reduction of Nitroarenes Using Elemental Sulfur and Mild Base. [Link]
- NIST WebBook. This compound. [Link]
- NIST WebBook. This compound. [Link]
- RSC Publications. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. [Link]
- Chemistry Stack Exchange. Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. [Link]
- ResearchGate. Highly Selective Catalytic Reduction of Nitro- to Azoarenes under Ambient Conditions. [Link]
- LookChem. Cas 17417-09-3,this compound. [Link]
- YouTube.
- Google Patents. The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
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Strategic Solvent Selection for Reactions Involving 2-Fluoro-5-nitrobenzonitrile
An Application Guide for Researchers
Abstract
2-Fluoro-5-nitrobenzonitrile is a pivotal building block in medicinal chemistry and materials science, valued for its trifunctional scaffold that allows for sequential and regioselective transformations.[1] The presence of a fluorine atom activated by two potent electron-withdrawing groups—a nitrile at the ortho position and a nitro group at the para position—renders it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr). Subsequent modifications, such as reduction of the nitro group or cross-coupling reactions, open avenues to a diverse array of complex molecules.[2][3] The success, selectivity, and efficiency of these reactions are critically dependent on the appropriate choice of solvent. This guide provides a detailed exploration of solvent systems appropriate for the key transformations of this compound, grounded in mechanistic principles to empower researchers in their experimental design and optimization.
Physicochemical Properties of this compound
A foundational understanding of the substrate's properties is essential for rational solvent selection. This compound is a solid at room temperature and exhibits limited solubility in nonpolar solvents while being insoluble in water.[2][4] Its highly polar nature, evidenced by a topological polar surface area of 69.6 Ų, dictates its preference for polar organic solvents.[5]
| Property | Value | Source(s) |
| CAS Number | 17417-09-3 | [1][5] |
| Molecular Formula | C₇H₃FN₂O₂ | [1][5] |
| Molecular Weight | 166.11 g/mol | [1][5] |
| Appearance | White to light yellow crystalline powder | [1][2] |
| Melting Point | 76-80 °C | [1][3] |
| Water Solubility | Insoluble | [2][4] |
| Solubility | Soluble in methanol, ethyl acetate | [4][6] |
| Hazard Codes | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. | [3][5] |
Solvent Selection by Reaction Type: A Mechanistic Approach
The optimal solvent is not universal; it is dictated by the reaction mechanism. The following sections dissect solvent choice for the three most common transformations of this compound.
Figure 1: Decision workflow for appropriate solvent selection based on the intended chemical reaction.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is the hallmark of this compound's reactivity. The mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[7]
Causality of Solvent Choice: The ideal solvent for an SNAr reaction must achieve two goals:
-
Maximize Nucleophile Reactivity: The solvent should not overly stabilize the nucleophile through strong interactions like hydrogen bonding.[8][9]
-
Stabilize the Charged Intermediate: The solvent must be polar enough to stabilize the anionic Meisenheimer complex, thereby lowering the activation energy of the rate-determining step.[10]
Polar aprotic solvents are the superior choice as they fulfill both criteria. They possess large dipole moments to solvate charged species but lack acidic protons (O-H or N-H bonds), meaning they cannot act as hydrogen-bond donors.[9] Solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) effectively solvate the counter-ion (e.g., K⁺ from a base like K₂CO₃) while leaving the anionic nucleophile "naked" and highly reactive.[7][11] This enhances nucleophilicity and accelerates the reaction.
Figure 2: Diagram illustrating the function of polar aprotic solvents in SNAr reactions.
Recommended Solvents:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (MeCN)
-
N-Methyl-2-pyrrolidone (NMP)
Protocol 1: General SNAr with an Amine Nucleophile
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Add a polar aprotic solvent such as DMF or DMSO (approx. 0.1-0.5 M concentration). Stir until all solids are dissolved.
-
Addition of Reagents: Add a weak base, typically potassium carbonate (K₂CO₃, 1.5-2.0 eq), followed by the amine nucleophile (1.1-1.5 eq).[7]
-
Reaction: Heat the reaction mixture to a temperature between 60-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Reduction of the Nitro Group
A common subsequent step is the selective reduction of the nitro group to an amine, yielding a valuable aniline derivative for further functionalization. The primary challenge is to achieve this transformation without reducing the nitrile group. While catalytic hydrogenation can be used, it risks over-reduction of the nitrile. A more reliable method employs chemical reducing agents like tin(II) chloride (SnCl₂).[6][12]
Causality of Solvent Choice: The solvent must be capable of dissolving the polar substrate and the reducing agent. It should also be stable to the reaction conditions (often acidic or reflux temperatures) and facilitate easy workup.
-
For SnCl₂ Reductions: Protic solvents like ethanol or aprotic esters like ethyl acetate are excellent choices. They readily dissolve the reactants, and the resulting amine product can often be isolated after a basic workup to remove tin salts.[6]
-
For Catalytic Hydrogenation (e.g., Pd/C, H₂): Solvents like ethanol, methanol, and ethyl acetate are standard. They have good hydrogen solubility and are inert to the catalyst.
Recommended Solvents:
-
Ethyl Acetate (EtOAc)
-
Ethanol (EtOH)
-
Methanol (MeOH)
Protocol 2: Selective Nitro Reduction using Tin(II) Chloride (Based on the procedure outlined in patent US06958356B2)[6]
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq, e.g., 2.0 g) in ethyl acetate (e.g., 50 mL).[6]
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) in a significant excess (e.g., ~10-13 eq, 27.0 g).[6]
-
Reaction: Heat the mixture to reflux (approx. 77°C for ethyl acetate) for 1.5-3 hours. Monitor the reaction by TLC until the starting material is consumed.[6]
-
Workup: Cool the reaction mixture to room temperature. Carefully partition the mixture between ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Gas evolution (CO₂) may occur during neutralization.
-
Extraction: Separate the layers. Extract the aqueous phase multiple times with ethyl acetate to recover all the product.[6]
-
Washing and Drying: Combine the organic extracts and wash them several times with water, followed by a final wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-fluoro-5-aminobenzonitrile.[6]
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
While the C-F bond can be used directly in some advanced cross-coupling reactions, it is more common to first perform an SNAr reaction and then use the resulting product in a subsequent coupling. However, if this compound is to be used as a coupling partner (after conversion to a triflate or boronic acid, for example), the solvent choice is critical for the palladium catalytic cycle.
Causality of Solvent Choice: The Suzuki-Miyaura coupling mechanism involves several steps (oxidative addition, transmetalation, reductive elimination) that occur in both organic and, often, aqueous phases.[13][14] The solvent system must:
-
Solubilize Diverse Components: Dissolve the organic halide, the organoboron reagent, the palladium catalyst/ligand complex, and the inorganic base.[14]
-
Promote Transmetalation: A certain amount of water is often beneficial or required to facilitate the transmetalation step from the boronic acid to the palladium center.[13][14]
-
Be Inert and Anhydrous (Organic Component): The organic solvent must be free of oxygen and water (unless water is used as a co-solvent) to prevent catalyst deactivation.
A mixture of an aprotic organic solvent and an aqueous base solution is common. Ethereal solvents like 1,4-dioxane and THF, or aromatic hydrocarbons like toluene, are frequently used.[13]
Figure 3: A representative two-step synthesis illustrating the change in optimal solvent with reaction type.
Recommended Solvents:
-
1,4-Dioxane (often with water)
-
Toluene (often with water)
-
Tetrahydrofuran (THF)
-
Dimethylformamide (DMF)
Protocol 3: General Suzuki-Miyaura Cross-Coupling (This is a general protocol; the aryl halide used would be a derivative of the starting material)
-
Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), the boronic acid or ester (1.1-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).[13]
-
Inerting: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times.
-
Solvent Addition: Add the degassed organic solvent (e.g., dioxane or toluene) and degassed water via syringe. A typical ratio might be 4:1 or 5:1 organic solvent to water.[13]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography.
Safety and Handling
This compound is classified as harmful and an irritant.[2][5] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[15][16] Avoid inhalation of dust and contact with skin and eyes.[4] Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.[3][16]
Conclusion
The chemical versatility of this compound is unlocked through the strategic application of distinct reaction classes, each demanding a tailored solvent environment. For SNAr reactions, polar aprotic solvents like DMF and DMSO are paramount for activating the nucleophile and stabilizing the key Meisenheimer intermediate. For the selective reduction of the nitro group, solvents such as ethyl acetate or ethanol provide the necessary solubility and compatibility with reagents like SnCl₂. Finally, for palladium-catalyzed cross-couplings, anhydrous aprotic solvents like dioxane or toluene, often in the presence of water, are required to support the intricate catalytic cycle. By understanding the mechanistic underpinnings of these solvent effects, researchers can enhance reaction efficiency, improve yields, and streamline purification, thereby accelerating the journey from this versatile building block to novel chemical entities.
References
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 17417-09-3).
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Smith, G. A., & Smith, D. M. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central (PMC), NIH.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- The Organic Chemistry Tutor. (2022, June 6). Protic and Aprotic solvents - and the reaction speed [Video]. YouTube.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Technical Deep Dive: Synthesis and Properties of 2-Amino-5-nitrobenzonitrile (CAS 17420-30-3).
- Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
- Beilstein Journals. (2016, February 3). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Kishan's Classes. (2023, February 27). Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (SN1,SN2, E1 & E2) [Video]. YouTube.
- Reddit. (2015). Reduction of nitro group in the presence of a nitrile. r/chemistry.
- The Organic Chemistry Tutor. (2023, November 20). Polar Protic vs Polar Aprotic Solvents in Organic Chemistry [Video]. YouTube.
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Catalytic Transformations of 2-Fluoro-5-nitrobenzonitrile: A Guide for Synthetic Chemists
Introduction: The Synthetic Versatility of a Multifunctional Building Block
2-Fluoro-5-nitrobenzonitrile is a valuable and highly versatile scaffold in modern organic synthesis, particularly in the realms of medicinal chemistry and materials science.[1][2] Its utility stems from the presence of three distinct and orthogonally reactive functional groups: a nitro group, a nitrile moiety, and a carbon-fluorine bond. This unique arrangement allows for a programmed, stepwise functionalization, enabling the construction of complex molecular architectures without the need for cumbersome protecting group strategies.[1] This guide provides an in-depth exploration of key catalytic methodologies for the selective transformation of this compound, offering both field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
I. Selective Reduction of the Nitro Group: Accessing Key Amino Intermediates
The transformation of the nitro group into an amino functionality is arguably the most common and pivotal initial step in the synthetic manipulation of this compound. The resulting 2-fluoro-5-aminobenzonitrile is a crucial precursor for a wide array of pharmaceuticals and functional materials.[3] The primary challenge in this transformation lies in achieving high chemoselectivity, preserving both the nitrile and the C-F bond.
A. Catalytic Hydrogenation: The Workhorse of Nitro Reduction
Catalytic hydrogenation stands as the preeminent method for the reduction of nitroarenes due to its high efficiency and clean reaction profiles.[4][5] The choice of catalyst and reaction conditions is paramount to prevent undesirable side reactions, most notably dehalogenation.[6]
Key Mechanistic Considerations: The reaction proceeds via the dissociative chemisorption of molecular hydrogen onto the surface of a heterogeneous catalyst (e.g., Palladium on Carbon). The nitro group is then sequentially reduced through various intermediates (nitroso, hydroxylamino) to the corresponding amine.
Experimental Protocol: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Objective: To selectively reduce the nitro group of this compound to yield 2-fluoro-5-aminobenzonitrile.
Materials:
-
This compound (1.0 equiv)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Methanol or Ethyl Acetate (solvent)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Parr hydrogenator or a balloon hydrogenation setup
-
Celite® or a similar filtration aid
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound in the chosen solvent (e.g., methanol).
-
Carefully add the 10% Pd/C catalyst to the solution under a stream of inert gas.
-
Seal the reaction vessel and purge the system with the inert gas several times to remove any residual oxygen.
-
Introduce hydrogen gas to the desired pressure (typically 1-4 atm or 15-60 psi). For a balloon setup, simply affix a hydrogen-filled balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude 2-fluoro-5-aminobenzonitrile.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Causality Behind Experimental Choices:
-
Catalyst: 10% Pd/C is a highly efficient and common choice for nitro group reductions.[5] Raney Nickel can be an alternative, especially if dehalogenation is a concern.[5]
-
Solvent: Methanol and ethyl acetate are excellent solvents for this reaction, as they readily dissolve the starting material and do not interfere with the catalysis.
-
Pressure: Low to moderate hydrogen pressure is generally sufficient and helps to minimize the risk of C-F bond cleavage.
B. Metal-Mediated Reductions in Acidic Media
An alternative to catalytic hydrogenation involves the use of metals such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid.[4][5] These methods are often milder and can be more tolerant of other reducible functional groups.
Key Mechanistic Considerations: These reactions proceed via single electron transfer from the metal surface to the nitro group, followed by protonation steps to ultimately yield the amine.
Experimental Protocol: Reduction using Stannous Chloride (SnCl₂)
Objective: To selectively reduce the nitro group of this compound.
Materials:
-
This compound (1.0 equiv)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 equiv)
-
Ethyl acetate or Ethanol (solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a solution of this compound in ethyl acetate, add stannous chloride dihydrate.[7]
-
Heat the mixture to reflux and stir for 1-3 hours, monitoring the reaction by TLC.[7]
-
After completion, allow the reaction to cool to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the solution is basic.
-
Partition the mixture between ethyl acetate and water. The aqueous phase should be extracted multiple times with ethyl acetate.[7]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the desired product.[7]
Causality Behind Experimental Choices:
-
Reagent: Stannous chloride is a mild and effective reducing agent for nitro groups in the presence of other functionalities.[5]
-
Solvent: Ethyl acetate is a good choice for both the reaction and the subsequent workup.
-
Workup: The basic workup is crucial to neutralize the acidic reaction mixture and precipitate tin salts, which can then be removed by filtration or extraction.
II. Palladium-Catalyzed Cross-Coupling Reactions: Functionalizing the C-F Bond
The carbon-fluorine bond in this compound, while generally robust, can be activated and functionalized using modern palladium-catalyzed cross-coupling reactions.[8][9] These transformations are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of biaryl structures through the reaction of an aryl halide with an organoboron reagent.[10][11]
Key Mechanistic Considerations: The catalytic cycle involves the oxidative addition of the aryl fluoride to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[10]
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To couple an aryl boronic acid with this compound.
Materials:
-
This compound (1.0 equiv)
-
Aryl boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, with a suitable phosphine ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Solvent (e.g., 1,4-Dioxane/water, Toluene, DMF)
Procedure:
-
To a dry Schlenk flask, add this compound, the aryl boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium source and ligand is critical for activating the C-F bond. Buchwald-type biarylphosphine ligands often provide superior results for challenging substrates.
-
Base: The base is necessary to activate the boronic acid for the transmetalation step.[11] The choice of base can significantly impact the reaction outcome.
-
Solvent: A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents.
B. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination allows for the formation of aryl amines by coupling an aryl halide with an amine in the presence of a palladium catalyst.[12] This reaction provides a powerful alternative to classical methods for C-N bond formation.
Key Mechanistic Considerations: Similar to the Suzuki coupling, the mechanism involves oxidative addition of the aryl fluoride to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the arylamine product.
Experimental Protocol: Buchwald-Hartwig Amination
Objective: To couple a primary or secondary amine with this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., Xantphos, SPhos) (1-5 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equiv)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, combine the palladium precatalyst, ligand, and base in a dry Schlenk tube.
-
Add this compound and the amine.
-
Add the anhydrous solvent and seal the tube.
-
Heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry, and concentrate.
-
Purify the product via flash chromatography.
Causality Behind Experimental Choices:
-
Ligand: Sterically hindered and electron-rich phosphine ligands are crucial for promoting both the oxidative addition and the reductive elimination steps.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in nucleophilic attack on the aryl fluoride.
-
Inert Atmosphere: The Pd(0) active catalyst and some ligands are sensitive to oxygen, necessitating the use of inert atmosphere techniques.
Data Presentation: Summary of Catalytic Transformations
| Transformation | Catalyst System | Reagents & Conditions | Typical Yields | Key Considerations |
| Nitro Reduction | 10% Pd/C | H₂ (1-4 atm), MeOH or EtOAc, RT | >90% | Potential for dehalogenation at higher pressures/temperatures. |
| Nitro Reduction | SnCl₂·2H₂O | EtOAc or EtOH, reflux | 80-95% | Requires aqueous basic workup to remove tin salts. |
| Suzuki Coupling | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Arylboronic acid, Base (K₂CO₃, Cs₂CO₃), Dioxane/H₂O, 80-120 °C | 60-90% | Ligand choice is critical for C-F bond activation. |
| Buchwald-Hartwig | Pd₂(dba)₃/Ligand | Amine, Base (NaOt-Bu, K₃PO₄), Toluene, 80-110 °C | 55-85% | Requires strictly anhydrous and anaerobic conditions. |
Visualization of Key Methodologies
Workflow for Catalytic Transformations
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Conclusion
This compound is a substrate of significant synthetic potential. The strategic application of catalytic methods allows for the selective and efficient transformation of its nitro and fluoro functionalities. Catalytic hydrogenation and metal-mediated reductions provide reliable access to the synthetically crucial 2-fluoro-5-aminobenzonitrile intermediate. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, unlock pathways for advanced C-C and C-N bond formations, respectively. The protocols and insights provided herein serve as a robust foundation for researchers to harness the full synthetic power of this versatile building block in their drug discovery and materials science endeavors.
References
- Synlett. (2025). Catalytic Cyanation of Aryl Halides with Electrophilic N–CN Reagent. Thieme.
- Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Journal of Organic Chemistry, 76, 665-668.
- MDPI. (n.d.).
- ACS Publications. (2024). Ni-Catalyzed Cyanation of (Hetero)aryl Halides with Acetonitrile as Cyano Source.
- RSC Publishing. (n.d.).
- Benchchem. (n.d.). Synthesis routes of 5-Amino-2-fluorobenzonitrile. Benchchem.
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- Blaser, H. U., Steiner, H., & Studer, M. (n.d.).
- Wikipedia. (n.d.).
- Master Organic Chemistry. (2018). Reduction of Nitro Groups. Master Organic Chemistry.
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- Raju, B., Ragul, R., & Sivasankar, B. N. (2009). A new reagent for selective reduction of nitro group. Indian Journal of Chemistry, 48B, 1315-1318.
- ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- ChemicalBook. (n.d.). Synthesis of 2-amino-5-chlorobenzonitrile. ChemicalBook.
- MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
- ResearchGate. (2025). Synthesis of 2-Amino-5-chlorobenzonitrile.
- RSC Publishing. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Ossila. (n.d.). 2-Amino-6-fluorobenzonitrile | CAS 77326-36-4. Ossila.
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- MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
- Queen's University Belfast. (2023). Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. Queen's University Belfast.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- ChemicalBook. (n.d.). This compound | CAS 17417-09-3. ChemicalBook.
- RSC Publishing. (2025). Efficient selective hydrogenation of benzonitrile over TiO2-supported nickel catalysts. Reaction Chemistry & Engineering.
- Benchchem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 3-Fluoro-2-methyl-1H-indole. Benchchem.
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- PubChem. (n.d.). This compound. PubChem.
- ResearchGate. (2019). The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight.
- Sigma-Aldrich. (n.d.). 2-Fluoro-5-nitrobenzoic acid 98 7304-32-7. Sigma-Aldrich.
- SynQuest Laboratories. (n.d.). This compound.
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Application Note: Strategic Incorporation of Fluorine into Molecular Scaffolds Using 2-Fluoro-5-nitrobenzonitrile
Abstract: The strategic introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery, offering a powerful tool to modulate key pharmacokinetic and pharmacodynamic properties. 2-Fluoro-5-nitrobenzonitrile has emerged as a highly valuable and versatile building block for this purpose. Its utility is anchored in the principles of nucleophilic aromatic substitution (SNAr), where the fluorine atom is rendered exceptionally reactive by the strong electron-withdrawing effects of the ortho-cyano and para-nitro substituents. This guide provides a comprehensive overview of the underlying chemical principles, detailed experimental protocols for its application, and troubleshooting insights for researchers, scientists, and drug development professionals.
The Pivotal Role of Fluorine in Medicinal Chemistry
The incorporation of fluorine into bioactive molecules has become a prevalent strategy in pharmaceutical development.[1] Approximately 25% of all commercial drugs now contain at least one fluorine atom, a significant increase from just 2% in 1970.[1] This trend is driven by fluorine's unique properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing a drug's half-life.
-
Modulation of pKa: Fluorine's high electronegativity can lower the pKa of nearby functional groups, altering a molecule's ionization state and bioavailability.
-
Enhanced Binding Affinity: Fluorine can participate in favorable noncovalent interactions, including hydrogen bonds and dipole-dipole interactions, with biological targets.[2]
-
Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.
Given these advantages, the development of robust and efficient fluorination methodologies is of paramount importance.[3][4][5] this compound stands out as a key reagent that facilitates the introduction of a fluorinated aryl scaffold into a wide range of molecules.[6][7]
The Power of Activation: The SNAr Mechanism
This compound is an ideal substrate for Nucleophilic Aromatic Substitution (SNAr).[6][7] This reaction proceeds via a two-step addition-elimination mechanism, which is distinct from the SN1/SN2 pathways observed in aliphatic chemistry.[8][9]
Causality of Reactivity: The exceptional reactivity of this compound is not coincidental; it is a direct consequence of its electronic architecture.
-
Enhanced Electrophilicity: Fluorine is the most electronegative element, strongly polarizing the C-F bond. This creates a significant partial positive charge on the carbon atom (C2), making it highly susceptible to attack by nucleophiles.[10]
-
Intermediate Stabilization: The rate-determining step of the SNAr reaction is the nucleophilic attack, which forms a resonance-stabilized negative intermediate known as a Meisenheimer complex.[8][10] The powerful electron-withdrawing nitro (-NO2) and cyano (-CN) groups, positioned para and ortho to the site of attack, are crucial for stabilizing this intermediate by delocalizing the negative charge across the aromatic ring.[9]
-
Fluorine as a Leaving Group: In the context of SNAr, fluoride is an excellent leaving group. While the C-F bond is strong, its cleavage occurs in the fast, second step of the reaction after the rate-limiting formation of the Meisenheimer complex. The high electronegativity of fluorine that accelerates the initial attack is the dominant factor determining the overall reaction rate.[10]
Caption: The two-step SNAr mechanism for this compound.
Experimental Protocols
The following protocols provide a generalized framework for conducting SNAr reactions with this compound. Researchers should optimize conditions based on the specific nucleophile and substrate.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[11][12][13]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All manipulations should be performed in a certified chemical fume hood.[11][14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[14]
General Protocol for Reaction with Amine Nucleophiles
This protocol describes a typical procedure for the reaction with primary or secondary amines.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, Et₃N) (2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile)
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Magnetic stirrer and heating mantle
Caption: Experimental workflow for a typical SNAr reaction.
Step-by-Step Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Add the anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate) and stir until the solid is fully dissolved.
-
Addition of Reagents: Add the amine nucleophile (1.2 eq) to the solution, followed by the base (e.g., K₂CO₃, 2.0 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Once complete, cool the mixture to room temperature. Pour the reaction mixture into cold water and stir.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual solvent and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure substituted product.
Data Summary: Typical Reaction Conditions
The choice of base and solvent is critical for success and depends on the nucleophilicity of the reacting partner.
| Nucleophile Class | Example | Typical Base | Typical Solvent | Temperature (°C) | Expected Yield (%) |
| Primary/Secondary Amines | Piperidine, Aniline | K₂CO₃, Et₃N | DMF, ACN, DMSO | 25 - 80 | 85 - 98 |
| Thiols | Thiophenol | NaH, K₂CO₃ | DMF, THF | 0 - 50 | 90 - 99 |
| Alcohols/Phenols | Phenol, Methanol | NaH, K₂CO₃ | DMF, DMSO | 80 - 120 | 70 - 95 |
Note: Yields are representative and may vary based on specific substrates and optimized conditions. Data compiled from established principles of SNAr reactions.[8][10][15]
Synthetic Utility and Further Transformations
The products derived from this compound are valuable intermediates for constructing complex molecules. The remaining nitro and nitrile groups serve as versatile synthetic handles.[7]
-
Nitro Group Reduction: The nitro group can be readily reduced to an amine, which can then be used for amide bond formation, diazotization, or construction of heterocyclic rings.
-
Nitrile Group Hydrolysis/Reduction: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing further avenues for molecular elaboration.
This versatility makes this compound a powerful tool for building libraries of compounds for screening in drug discovery programs, including the synthesis of anti-tumor agents and various heterocycles.[6][7][16][17]
Caption: Synthetic pathway from this compound to a complex heterocycle.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Insufficiently reactive nucleophile. 2. Reaction temperature too low. 3. Inappropriate solvent or base. 4. Deactivated starting material. | 1. Use a stronger base (e.g., NaH for alcohols/thiols) to generate the nucleophile in situ. 2. Increase the reaction temperature in increments of 10-20 °C. 3. Switch to a more polar aprotic solvent (DMSO > DMF > ACN). Ensure base is strong enough for the nucleophile. 4. Check the purity of this compound. |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Stoichiometry of reagents is off. 3. Reversible reaction or product inhibition. | 1. Allow the reaction to run for a longer period, monitoring by TLC/HPLC. 2. Use a slight excess (1.1-1.5 eq) of the nucleophile. 3. Increase temperature or use a base that will not participate in side reactions. |
| Formation of Side Products | 1. Reaction temperature is too high. 2. Presence of water or other reactive impurities. 3. The nucleophile is reacting with the nitrile or nitro group. | 1. Lower the reaction temperature. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. This is less common due to the high reactivity at the C-F position, but consider protecting sensitive functional groups on the nucleophile if necessary. |
Conclusion
This compound is a powerful and reliable reagent for the strategic incorporation of fluorine-containing aryl moieties into diverse molecular structures. Its high reactivity, governed by the principles of nucleophilic aromatic substitution, allows for efficient synthesis under generally mild conditions. The presence of additional functional handles on the product molecules opens up extensive possibilities for subsequent chemical modifications, making it an invaluable building block for medicinal chemistry and drug development.
References
- ResearchGate. (n.d.). Emerging fluorination methods in organic chemistry relevant for life science application.
- CHIMIA. (1986). Modern Synthetic Procedures for the Fluorination of Organic Molecules.
- Revue Roumaine de Chimie. (n.d.). CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS.
- Richardson, P. (2016). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery, 11(10), 983-999.
- PubChem. (n.d.). This compound.
- NIH National Library of Medicine. (2024). Recent Advances on Fluorine Chemistry.
- ResearchGate. (n.d.). Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1).
- NIH National Library of Medicine. (n.d.). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions.
- ZORA (Zurich Open Repository and Archive). (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions.
- FLUORINATED HETEROCYCLIC COMPOUNDS. (n.d.).
- Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube.
- Beilstein Journal of Organic Chemistry. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.
- NIH National Library of Medicine. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
- MDPI. (n.d.). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-5-nitrobenzonitrile
Welcome to the technical support center for the synthesis of 2-Fluoro-5-nitrobenzonitrile (CAS: 17417-09-3). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a focus on improving reaction yield and product purity. The content is structured in a question-and-answer format to directly address specific experimental issues.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry and materials science, often used in the synthesis of pharmaceutical intermediates and other complex molecules.[1][2] Its synthesis, while conceptually straightforward, is often plagued by issues that can significantly lower the yield and purity of the final product. The most common and industrially scalable method is the Halex reaction , a type of nucleophilic aromatic substitution (SNAr), which involves the displacement of a halide (typically chloride) with fluoride.[3] This guide will focus on troubleshooting and optimizing this specific pathway.
Frequently Asked Questions (FAQs)
Q1: What is the most effective and scalable method for synthesizing this compound?
The most robust and widely used method is the Halex (Halogen Exchange) reaction, starting from 2-Chloro-5-nitrobenzonitrile. This is a nucleophilic aromatic substitution (SNAr) reaction where an anhydrous fluoride salt, typically potassium fluoride (KF), displaces the chlorine atom on the aromatic ring.[3] This method is preferred for its use of relatively inexpensive starting materials and its scalability.
Q2: Why is the Nucleophilic Aromatic Substitution (SNAr) mechanism so effective for this particular molecule?
The SNAr mechanism is highly effective here due to the electronic properties of the substrate. The reaction proceeds via an "addition-elimination" pathway, where the fluoride ion first attacks the carbon bearing the leaving group to form a negatively charged intermediate known as a Meisenheimer complex.[4] The presence of two strong electron-withdrawing groups (EWG), the nitro (-NO₂) group and the cyano (-CN) group, is critical. These groups, positioned ortho and para to the reaction center, effectively stabilize the negative charge of the Meisenheimer complex through resonance, which lowers the activation energy and facilitates the reaction.[4][5]
SNAr Mechanism for this compound Synthesis
Caption: The Addition-Elimination (SNAr) mechanism.
Q3: What are the most critical parameters for maximizing yield in this Halex reaction?
Success hinges on the rigorous control of several key factors:
-
Anhydrous Conditions: Water is highly detrimental. It can hydrolyze the product and react with the fluoride source, reducing its nucleophilicity and leading to the formation of 2-hydroxy-5-nitrobenzonitrile as a major byproduct.[6]
-
Fluoride Source Quality: The reactivity of potassium fluoride is highly dependent on its physical properties. Spray-dried, anhydrous KF with a high surface area is significantly more effective than standard crystalline KF.
-
Solvent Choice: A polar, aprotic solvent is essential. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used because they effectively solvate the potassium cation, leaving a more "naked" and highly reactive fluoride anion.[3]
-
Reaction Temperature: Halex reactions typically require high temperatures, often in the range of 150-220 °C, to achieve a reasonable reaction rate.[3][7]
-
Phase-Transfer Catalyst (PTC): While not always necessary, a PTC like tetramethylammonium chloride (TMAC) can significantly improve the reaction rate by enhancing the solubility and availability of the fluoride ion in the organic phase.[7]
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis.
Problem Area 1: Low or No Product Yield
Q: My reaction has run overnight, but TLC/HPLC analysis shows very little product and a lot of unreacted starting material. What went wrong?
This is a common issue that can usually be traced back to one of four primary causes:
-
Presence of Water: Even trace amounts of moisture can shut down the reaction.
-
Causality: Water competes with the fluoride ion as a nucleophile and can also form strong hydrogen bonds with the fluoride, drastically reducing its reactivity.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous grade solvents. If possible, dry the KF and starting material under vacuum before use. Consider using a Dean-Stark trap if your solvent allows for azeotropic removal of water.
-
-
Insufficient Temperature: The reaction has a high activation energy.
-
Causality: The cleavage of the C-Cl bond and the formation of the Meisenheimer complex require significant thermal energy.[8]
-
Solution: Verify your reaction temperature with a calibrated thermometer placed directly in the reaction mixture, not just on the heating mantle setting. Gradually increase the temperature in 10 °C increments, monitoring for product formation.
-
-
Poor Reagent Quality: The effectiveness of your fluoride source is paramount.
-
Causality: Standard, crystalline KF has a low surface area and poor reactivity. It may also contain significant amounts of water.
-
Solution: Use spray-dried, anhydrous potassium fluoride. If this is unavailable, you can activate standard KF by grinding it into a fine powder and drying it under high vacuum at >150 °C for several hours.
-
-
Inefficient Mixing: This is a solid-liquid phase reaction.
-
Causality: Poor stirring results in inefficient contact between the dissolved starting material and the solid KF, leading to a slow or stalled reaction.
-
Solution: Use a powerful overhead mechanical stirrer, especially for larger scale reactions. A standard magnetic stir bar may be insufficient to keep the dense KF suspended.
-
Troubleshooting Workflow: Low Yield
Caption: A decision-making workflow for troubleshooting low yield.
Problem Area 2: Impurity Formation
Q: My reaction worked, but I have a significant amount of 2-Hydroxy-5-nitrobenzonitrile byproduct. How do I prevent this?
-
Causality: This impurity is the result of a competing SNAr reaction where water or hydroxide ions act as the nucleophile instead of fluoride.[6] This is almost always caused by wet reagents or solvents.
-
Solution: The most critical preventative measure is to ensure rigorously anhydrous conditions as described above. Using a slight excess of KF can also help, as it is a desiccant. If using a solvent like DMF, be aware that it can decompose at high temperatures to produce dimethylamine, which can also act as a nucleophile. If this is suspected, switch to a more thermally stable solvent like DMSO.
Q: I'm seeing a dark coloration and multiple spots on my TLC plate, suggesting decomposition. What's the cause?
-
Causality: Nitroaromatic compounds can be susceptible to decomposition at very high temperatures, especially in the presence of strong bases or nucleophiles. Temperatures significantly exceeding the optimal range can lead to charring and side reactions.
-
Solution: Carefully control the reaction temperature and avoid hotspots. Ensure the heating mantle is appropriately sized for the flask. If the reaction is highly exothermic upon initiation, consider adding the starting material in portions to better manage the temperature.
Experimental Protocols
Optimized Protocol: Halex Synthesis of this compound
This protocol is a representative procedure. Researchers should optimize conditions based on their specific equipment and scale.
| Parameter | Value/Reagent | Notes |
| Starting Material | 2-Chloro-5-nitrobenzonitrile | 1.0 eq |
| Fluoride Source | Spray-Dried Potassium Fluoride (KF) | 1.5 - 2.0 eq, dried under vacuum |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | 10 mL per gram of starting material |
| Temperature | 160 - 180 °C | Monitor internally |
| Reaction Time | 8 - 16 hours | Monitor by HPLC or TLC |
| Workup | Aqueous Quench / Extraction | Use caution when adding water to hot DMSO |
| Purification | Recrystallization (e.g., from Isopropanol) | --- |
| Expected Yield | >85% | Highly dependent on conditions |
Step-by-Step Methodology:
-
Preparation: Add spray-dried potassium fluoride (1.5 eq) to an oven-dried, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe.
-
Reagent Addition: Add anhydrous DMSO, followed by 2-Chloro-5-nitrobenzonitrile (1.0 eq).
-
Reaction: Begin vigorous stirring to suspend the KF. Heat the mixture to 170 °C and maintain this temperature.
-
Monitoring: Monitor the reaction's progress every 2-4 hours by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by TLC or HPLC.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to below 80 °C. Cautiously pour the mixture into a beaker of cold water with stirring.
-
Extraction: The product will often precipitate as a solid. Filter the solid and wash it thoroughly with water. Alternatively, extract the aqueous mixture with a suitable organic solvent like ethyl acetate or toluene.
-
Purification: Dry the collected solid or concentrated organic extracts. Purify the crude product by recrystallization from a suitable solvent (e.g., isopropanol or an ethanol/water mixture) to yield this compound as an off-white to pale yellow solid.[1][2]
Protocol: Purity Analysis by HPLC
A robust High-Performance Liquid Chromatography (HPLC) method is essential for determining the purity of the final product and quantifying impurities.[9]
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Prep | ~1 mg/mL in mobile phase |
References
- Itami, K., et al. (n.d.). Initial optimization of Balz-Schiemann reaction using organotrifluoroborates.
- Liang, T., Neumann, C. N., & Ritter, T. (2015). Recent advances in green fluorine chemistry. Reports in Organic Chemistry, 5, 49–65. Dove Medical Press. [Link]
- Wang, Y., et al. (2023). A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. Journal of Visualized Experiments, (192). [Link]
- Shen, D., et al. (2018). Hypervalent Iodine(III)‐Catalyzed Balz–Schiemann Fluorination under Mild Conditions. Angewandte Chemie International Edition, 57(30), 9896–9900. [Link]
- Campbell, M. G., & Ritter, T. (2015). Beyond the Balz–Schiemann Reaction: The Utility of Tetrafluoroborates and Boron Trifluoride as Nucleophilic Fluoride Sources. Chemical Reviews, 115(2), 1130–1160.
- Google Patents. (n.d.). CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
- Google Patents. (n.d.). CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
- gChem Global. (n.d.).
- OrganicChemGuide. (n.d.). 21.04 Nuc.
- Scientific Update. (2025). An Accident Waiting to Happen? The Shell Halex Reaction. [Link]
- Chemistry Steps. (n.d.).
- LookChem. (n.d.). Cas 17417-09-3, this compound. [Link]
Sources
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- 2. lookchem.com [lookchem.com]
- 3. gchemglobal.com [gchemglobal.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. organicchemistryguide.com [organicchemistryguide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scientificupdate.com [scientificupdate.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 2-Fluoro-5-nitrobenzonitrile by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Fluoro-5-nitrobenzonitrile. Here, we provide a comprehensive resource in a question-and-answer format to address common challenges and offer practical, field-proven insights for achieving high purity through recrystallization. Our focus is on explaining the causality behind experimental choices to empower you with a robust understanding of the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude this compound?
A1: Understanding the potential impurities is critical for designing an effective purification strategy. Given that this compound is typically synthesized via the nitration of 2-fluorobenzonitrile[1], the primary impurities are likely to be:
-
Unreacted Starting Material: 2-Fluorobenzonitrile.
-
Regioisomers: Isomeric dinitrobenzonitriles formed during the nitration reaction, such as 2-fluoro-3-nitrobenzonitrile and 2-fluoro-6-nitrobenzonitrile.
-
Other Nitrated Species: Over-nitration can lead to the formation of dinitro- or trinitro- derivatives of the starting material or product.
-
Residual Acids and Reagents: Traces of the nitrating agents (e.g., nitric acid, sulfuric acid) and any quenching agents used during the workup.
Q2: How do I select the optimal solvent for the recrystallization of this compound?
A2: The ideal recrystallization solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below. For nitroaromatic compounds, alcoholic solvents are often a good starting point[2]. A systematic solvent screening is the most reliable method for identifying the best solvent. The general principle of "like dissolves like" suggests that moderately polar solvents will be most effective.
Q3: My crude product appears as an oil during the recrystallization process. What causes "oiling out" and how can I prevent it?
A3: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, forming an immiscible liquid phase. This is often due to the boiling point of the solvent being higher than the melting point of the solute, or the presence of impurities that depress the melting point of the crude product. To remedy this, you can:
-
Add more solvent: This can lower the saturation point of the solution, potentially keeping the compound dissolved until the solution cools to a temperature below its melting point.
-
Use a lower-boiling point solvent: If the initial solvent's boiling point is too high, select a solvent with a lower boiling point.
-
Employ a mixed-solvent system: Dissolve the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.
Q4: I've cooled the solution, but no crystals have formed. What should I do?
A4: The absence of crystal formation upon cooling is usually due to either using too much solvent or the solution being supersaturated. To induce crystallization, you can:
-
Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure this compound, adding a tiny crystal to the supersaturated solution can initiate crystallization.
-
Reduce the solvent volume: Carefully evaporate some of the solvent to increase the concentration of the solute and then allow the solution to cool again.
-
Cool to a lower temperature: Place the flask in an ice-water bath or a refrigerator to further decrease the solubility of the compound.
Experimental Protocols
Solvent Screening Protocol
This protocol will guide you in selecting a suitable solvent for the recrystallization of your crude this compound.
Materials:
-
Crude this compound
-
A selection of test solvents (e.g., ethanol, isopropanol, methanol, acetone, ethyl acetate, toluene)
-
Test tubes
-
Hot plate or water bath
-
Glass stirring rods
Procedure:
-
Place approximately 50 mg of your crude this compound into a series of clean, dry test tubes.
-
To each test tube, add a different solvent dropwise at room temperature, stirring after each addition, until you have added about 0.5 mL. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.
-
For the solvents in which the compound was insoluble at room temperature, gently heat the test tubes in a water bath or on a hot plate. Continue to add the solvent dropwise with stirring until the solid dissolves completely. Record the approximate volume of solvent required.
-
Once the solid is dissolved, remove the test tubes from the heat and allow them to cool slowly to room temperature.
-
Observe the formation of crystals. A good solvent will yield a significant amount of crystalline solid upon cooling.
-
Place the test tubes that have shown crystal formation in an ice-water bath to maximize crystal yield.
-
Based on these observations, select the solvent that provides the best balance of high solubility when hot and low solubility when cold, leading to good crystal recovery.
Recrystallization Protocol using Isopropanol
Based on the general suitability of alcoholic solvents for nitroaromatic compounds, isopropanol is a recommended starting point for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Isopropanol
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Watch glass
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol and gently heat the mixture on a hot plate with swirling. Continue to add small portions of hot isopropanol until the solid just dissolves.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration. To do this, pre-heat a second Erlenmeyer flask and a funnel with a small amount of hot isopropanol. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask.
-
Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. For final drying, the crystals can be placed in a desiccator under vacuum.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery of Purified Product | - Too much solvent was used during dissolution.- The crystals were washed with solvent that was not ice-cold.- Premature crystallization occurred during hot filtration. | - Concentrate the filtrate by evaporating some of the solvent and re-cool to obtain a second crop of crystals.- Ensure the washing solvent is thoroughly chilled before use.- Pre-heat the filtration apparatus and use a slight excess of hot solvent before filtration. |
| Colored Crystals | - The presence of colored impurities that are not removed by a single recrystallization. | - Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
| Oiling Out | - The melting point of the crude solid is lower than the boiling point of the solvent.- The solution is supersaturated with impurities. | - Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then cool slowly.- Consider using a different solvent with a lower boiling point or a mixed-solvent system. |
| No Crystal Formation | - The solution is not sufficiently saturated.- The solution is supersaturated and requires nucleation. | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod or add a seed crystal. |
Visualization of the Recrystallization Workflow
Sources
Technical Support Center: Analytical Methods for 2-Fluoro-5-nitrobenzonitrile Purity Assessment
Welcome to the technical support guide for the purity analysis of 2-Fluoro-5-nitrobenzonitrile (CAS No. 17417-09-3). This document is designed for researchers, scientists, and drug development professionals who handle this critical chemical intermediate. Ensuring the purity of starting materials like this compound is paramount, as impurities can lead to undesirable side reactions, reduced yields, and complications in downstream applications.[1]
This guide provides a series of frequently asked questions (FAQs) for rapid issue resolution, followed by in-depth troubleshooting guides for the most common and effective analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity requirement for commercial this compound?
A: Commercial grades of this compound are typically offered at purities of 97% or higher, with many suppliers providing lots at ≥98.0%.[1] The purity is most often determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Q2: What are the most suitable analytical methods for a routine purity check?
A: For routine quality control, both Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) are excellent choices.
-
HPLC is a robust and highly precise method for quantifying the main component and non-volatile impurities.[2][3]
-
GC-MS is ideal for identifying and quantifying volatile impurities, including residual solvents from synthesis.[4]
Q3: What are the potential impurities I should be aware of during analysis?
A: Impurities can originate from the synthesis process. The most common route is the nitration of 2-fluorobenzonitrile.[5] Potential impurities could include:
-
Starting Materials: Unreacted 2-fluorobenzonitrile.
-
Isomeric By-products: Other positional isomers formed during nitration (e.g., 2-fluoro-3-nitrobenzonitrile or 2-fluoro-6-nitrobenzonitrile).
-
Degradation Products: Hydrolysis of the nitrile group to a carboxylic acid (2-fluoro-5-nitrobenzoic acid) can occur under certain conditions.[6]
Q4: How should I prepare a sample of this compound for analysis?
A: The compound is a solid that is insoluble in water.[5] For analysis, dissolve an accurately weighed sample in a high-purity organic solvent.
-
For HPLC: Use the mobile phase as the diluent whenever possible to avoid solvent-related peak distortion. Acetonitrile or methanol are excellent alternatives. A typical concentration is around 1 mg/mL.[4]
-
For GC-MS: Use a volatile solvent such as dichloromethane or acetone.[4]
Purity Analysis Workflow
The following diagram illustrates a generalized workflow for assessing the purity of a synthesized compound like this compound.
Caption: Generalized workflow for purity analysis.
Guide 1: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for purity and stability-indicating assays in pharmaceutical development due to its high precision and sensitivity.[2][7][8] A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[3][9]
Detailed Experimental Protocol: RP-HPLC
This protocol provides a starting point for developing a robust purity method.
| Parameter | Recommended Setting | Rationale & Expert Notes |
| HPLC System | Standard HPLC or UHPLC with UV/PDA Detector | A Photodiode Array (PDA) detector is highly recommended as it allows for peak purity analysis and identification of the optimal detection wavelength. |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | A C18 column is a workhorse for moderately polar compounds.[10] The hydrophobicity provides good retention for the aromatic ring system. |
| Mobile Phase A | Water with 0.1% Formic Acid | The acid helps to protonate silanol groups on the stationary phase, which minimizes peak tailing and improves peak shape.[11] Formic acid is MS-compatible. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier with good UV transparency and lower viscosity than methanol. |
| Gradient Program | 50% B to 90% B over 10 min, hold 2 min, return to 50% B, equilibrate 3 min | A gradient is essential for initial method development to ensure that any late-eluting, less polar impurities are detected.[10] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures retention time stability. |
| Detection | UV at 260 nm | Benzophenone derivatives, and by extension benzonitriles, are strong UV absorbers in the 250-350 nm range.[10] A preliminary scan with a PDA detector will confirm the λmax. |
| Injection Vol. | 5-10 µL | Keep the injection volume low to prevent column overload, which can cause peak fronting. |
| Sample Prep. | 0.5 mg/mL in Acetonitrile/Water (50:50) | Dissolving the sample in a solvent similar in strength to the initial mobile phase conditions prevents peak distortion. |
HPLC Troubleshooting Q&A
Q: My main peak for this compound is tailing significantly. What is the cause and how can I fix it?
A: Peak tailing for a polar aromatic compound like this is a classic sign of undesirable secondary interactions, most commonly with acidic silanol groups (Si-OH) on the silica surface of the stationary phase.[12] The polar nitro and nitrile groups can interact with these sites, causing a portion of the analyte molecules to be retained longer, resulting in a skewed peak.
Caption: Troubleshooting workflow for HPLC peak tailing.
Q: My retention times are drifting between injections. What should I check?
A: Retention time instability is often caused by factors other than the column itself.[13][14]
-
Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions before the first injection. This can take 10-20 column volumes.
-
Mobile Phase Composition: If you are using an online mixer, ensure the proportioning valve is working correctly.[13] Premixing the mobile phase manually can help diagnose this issue.[14] Also, check for solvent evaporation, which can change the composition over a long run.
-
Temperature Fluctuation: Verify that the column oven is maintaining a stable temperature. A change of just a few degrees can noticeably shift retention times.
-
System Leaks: Check for small leaks at fittings, especially between the pump and injector, which can cause pressure fluctuations and affect flow rate consistency.[15][16]
Guide 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for purity analysis, providing both quantitative data (from the total ion chromatogram) and qualitative identity confirmation (from the mass spectrum). It excels at detecting volatile impurities.[4]
Detailed Experimental Protocol: GC-MS
| Parameter | Recommended Setting | Rationale & Expert Notes |
| GC-MS System | Standard GC with a Mass Spectrometer | An MS detector provides invaluable structural information for impurity identification. An FID can be used for routine quantification if impurities are already identified. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, ZB-5) | This is a robust, general-purpose column. While the analyte is polar, these non-polar columns are thermally stable and provide good peak shapes for a wide range of compounds. |
| Inlet | Split/Splitless, 250 °C | A split injection (e.g., 50:1 ratio) is suitable for a purity assay to avoid overloading the column. Use a deactivated liner to prevent interactions with the polar analyte.[17] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Helium is the standard carrier gas for GC-MS. |
| Oven Program | Hold at 100 °C for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min | The initial hold allows for focusing of the analytes at the head of the column. The ramp ensures elution of the main peak and any higher-boiling impurities. |
| MS Detector | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible mass spectra. |
| Scan Range | m/z 40 - 350 amu | This range will capture the molecular ion (m/z 166) and potential fragments and impurities.[18] |
| Sample Prep. | 1 mg/mL in Dichloromethane | Use a high-purity, volatile solvent. |
GC-MS Troubleshooting Q&A
Q: I am seeing peak tailing in my GC chromatogram. What's the cause?
A: Similar to HPLC, peak tailing in GC is often caused by active sites interacting with polar functional groups on your analyte.[17]
-
Active Sites in the Inlet: The glass liner in the injection port is a common source of activity. Ensure you are using a high-quality, deactivated liner. If the problem persists, try replacing the liner.
-
Column Contamination: Non-volatile residues from previous samples can accumulate at the front of the column, creating active sites. Trimming the first 10-20 cm of the column can often resolve this issue.[17]
-
Column Degradation: Over time, the stationary phase can degrade, exposing active sites on the fused silica tubing. If trimming the column does not help, the column may need to be replaced.
Q: There are small, unexpected "ghost peaks" in my chromatogram. Where are they coming from?
A: Ghost peaks are peaks that appear in a run that are not from the injected sample.[19]
-
Carryover: This is the most common cause. Material from a previous, more concentrated injection can be retained in the system (liner, column) and elute in a subsequent run. To fix this, run a solvent blank after a concentrated sample and clean the inlet by replacing the liner and septum.
-
Septum Bleed: The septum in the inlet can shed small particles or bleed volatile compounds at high temperatures. Use high-quality, low-bleed septa.
-
Contaminated Carrier Gas: Impurities in the carrier gas can be trapped at the head of the column at the start of the run and elute as the temperature ramps. Ensure your gas traps are functioning correctly.
Guide 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
While primarily a tool for structural elucidation, NMR can be a powerful quantitative technique (qNMR) for purity determination when a certified internal standard is used. It provides an orthogonal check to chromatographic methods.
Protocol for Purity by Quantitative NMR (qNMR)
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[4]
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a specific amount of a high-purity, certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard must have peaks that do not overlap with the analyte's peaks.[4]
-
Dissolve both weighed components completely in a known volume of a deuterated solvent (e.g., DMSO-d₆).[4]
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Critical Parameters: Use a calibrated 90° pulse and a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of any proton being integrated. This ensures all protons are fully relaxed before the next pulse, which is essential for accurate integration.[4]
-
-
Data Processing & Calculation:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved peak from the analyte and a peak from the internal standard.
-
Calculate the purity using the following formula, accounting for the number of protons in each integrated signal, the molecular weights, and the initial masses.
-
Expected Spectral Data
| Property | Data | Source |
| Molecular Formula | C₇H₃FN₂O₂ | [18][20] |
| Molecular Weight | 166.11 | [18] |
| ¹H NMR | The spectrum will show complex multiplets in the aromatic region (~7.5 - 8.5 ppm). | [21] |
| ¹³C NMR | Expected to show 7 distinct carbon signals. | [21] |
| Mass Spectrum (EI) | Molecular Ion (M⁺) at m/z 166. Key fragments at m/z 120 (loss of NO₂) and 30 (NO⁺). | [18] |
| IR Spectrum | Key peaks corresponding to C≡N stretch, NO₂ asymmetric and symmetric stretches, and C-F stretch. | [20][22] |
References
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical Sciences and Research. URL
- Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. URL
- Stability Indicating HPLC Method Development – A Review. Europub. URL
- This compound 97%. Sigma-Aldrich. URL
- Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. URL
- This compound. PubChem. URL
- Chemical Properties of this compound (CAS 17417-09-3). Cheméo. URL
- This compound 97 17417-09-3. Sigma-Aldrich. URL
- GC Troubleshooting: Common Issues & How to Fix Them. Teledyne LABS. URL
- This compound(17417-09-3). ChemicalBook. URL
- 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell. URL
- A Researcher's Guide to Purity Analysis of Synthesized 2-Amino-2'-fluoro-5-nitrobenzophenone. Benchchem. URL
- Dangers of using a more polar column for analysis.
- Does High Polarity Mean High Retention on Stationary Phases in Gas Chromatography?
- GC Technical Tip. Phenomenex. URL
- Sourcing High-Purity this compound: A Manufacturer's Perspective. NINGBO INNO PHARMCHEM CO.,LTD. URL
- This compound. TCI Chemicals. URL
- HPLC Troubleshooting Guide. Sigma-Aldrich. URL
- Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. URL
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. URL
- Technical Support Center: Troubleshooting HPLC Peak Tailing for Arom
- HPLC Troubleshooting Guide. YMC. URL
- 2-Fluoro-5-nitrobenzoic acid (7304-32-7) 1H NMR spectrum. ChemicalBook. URL
- This compound(17417-09-3) 1H NMR spectrum. ChemicalBook. URL
- This compound TCI Analytical reagent. AMI Scientific. URL
- Synthesis method of 2-fluoro-4-nitrobenzonitrile.
- This compound. Sigma-Aldrich. URL
- Separation of 2-Chloro-5-nitrobenzaldehyde on Newcrom R1 HPLC column. SIELC Technologies. URL
- 2-Fluorobenzonitrile(394-47-8) 1H NMR spectrum. ChemicalBook. URL
- This compound(17417-09-3) IR Spectrum. ChemicalBook. URL
- This compound. Ossila. URL
- 2-Fluoro-3-nitrobenzonitrile. Apollo Scientific. URL
- This compound. NIST WebBook. URL
- 2-Hydroxy-5-nitrobenzonitrile. PubChem. URL
- Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid.
- HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone. Benchchem. URL
- This compound. BOC Sciences. URL
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- 9. STABILITY INDICATING HPLC METHOD DEVELOPMENT – A REVIEW - Europub [europub.co.uk]
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Technical Support Center: Analysis of 2-Fluoro-5-nitrobenzonitrile Reactions by HPLC and GC-MS
Welcome to the technical support center for the chromatographic analysis of 2-Fluoro-5-nitrobenzonitrile and its associated reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development, troubleshooting, and data interpretation for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Section 1: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for monitoring the progress of reactions involving this compound, quantifying its purity, and identifying non-volatile impurities.[1] Its versatility makes it suitable for a wide range of applications in pharmaceutical and chemical analysis.[2]
Frequently Asked Questions (FAQs) - HPLC
Q1: What is a good starting point for an HPLC method to analyze this compound?
A reverse-phase HPLC method is typically the most effective approach. This compound is a moderately polar compound, making it well-suited for separation on a C18 column.
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for aromatic compounds. |
| Mobile Phase | Acetonitrile (ACN) and Water | A common and effective solvent system for reverse-phase chromatography. |
| Gradient | Start with 50:50 ACN:Water, ramp to 95:5 ACN:Water over 15 minutes | This gradient will elute the moderately polar starting material and then more non-polar impurities or products. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Detection | UV at 254 nm | The aromatic and nitro groups in the molecule provide strong UV absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical injection volume that avoids column overload for samples of appropriate concentration. |
| Column Temperature | 30 °C | Helps to ensure reproducible retention times by controlling viscosity and mass transfer. |
Q2: How should I prepare my reaction mixture sample for HPLC analysis?
Proper sample preparation is critical to protect the HPLC column and ensure accurate results.[3][4]
Step-by-Step Sample Preparation Protocol:
-
Dilution: Dilute a small aliquot of the reaction mixture (e.g., 10 µL) in a suitable solvent. A good starting point is to dilute in the initial mobile phase composition (e.g., 50:50 ACN:Water) to a final concentration of approximately 0.1-1 mg/mL.[5]
-
Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column frit.[2][5]
-
Vialing: Transfer the filtered sample to an HPLC vial for analysis.
Q3: My peaks are tailing. What are the likely causes and how can I fix it?
Peak tailing for aromatic compounds is a common issue in HPLC.[6] It is often caused by secondary interactions between the analyte and the stationary phase.
Troubleshooting Peak Tailing:
| Potential Cause | Explanation | Solution |
| Secondary Silanol Interactions | The slightly acidic silanol groups on the silica-based stationary phase can interact with the polar nitro and nitrile groups of the analyte, causing tailing.[6] | Add a small amount of a competitive amine, like triethylamine (TEA) (0.1% v/v), to the mobile phase to block the active silanol sites. Alternatively, use a column with end-capping or a base-deactivated stationary phase.[6] |
| Column Overload | Injecting too much sample can lead to peak fronting or tailing. | Dilute the sample further or reduce the injection volume.[6] |
| Mismatched Sample Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. | Prepare the sample in a solvent that is as close as possible to the initial mobile phase composition.[5] |
| Column Contamination or Degradation | Buildup of strongly retained compounds or degradation of the stationary phase can create active sites that cause tailing. | Flush the column with a strong solvent (e.g., 100% isopropanol). If the problem persists, the column may need to be replaced.[2] |
HPLC Troubleshooting Guide
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// Retention Time Solutions rt_solution1 [label="Ensure Proper Column Equilibration", fillcolor="#34A853", fontcolor="#FFFFFF"]; rt_solution2 [label="Check Mobile Phase Composition and pH", fillcolor="#34A853", fontcolor="#FFFFFF"]; rt_solution3 [label="Thermostat the Column", fillcolor="#34A853", fontcolor="#FFFFFF"];
// No Peaks Solutions np_solution1 [label="Verify Sample Preparation and Concentration", fillcolor="#34A853", fontcolor="#FFFFFF"]; np_solution2 [label="Check Detector Settings (Wavelength, Lamp)", fillcolor="#34A853", fontcolor="#FFFFFF"]; np_solution3 [label="Inspect Injector for Blockages", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_system [label="Always Start Here"]; check_system -> peak_shape [label="System OK"]; check_system -> retention_time [label="System OK"]; check_system -> no_peaks [label="System OK"];
peak_shape -> ps_solution1 [label="Tailing with polar groups"]; peak_shape -> ps_solution2 [label="Broad or fronting peaks"]; peak_shape -> ps_solution3 [label="Split or distorted peaks"]; peak_shape -> ps_solution4 [label="Persistent issues"];
retention_time -> rt_solution1 [label="Drifting at start of run"]; retention_time -> rt_solution2 [label="Inconsistent between runs"]; retention_time -> rt_solution3 [label="Sensitive to lab temperature"];
no_peaks -> np_solution1 [label="Unexpectedly low signal"]; no_peaks -> np_solution2 [label="No signal at all"]; no_peaks -> np_solution3 [label="Erratic injections"]; } enddot Caption: A logical workflow for troubleshooting common HPLC issues.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is an excellent technique for the analysis of volatile and semi-volatile compounds in this compound reaction mixtures. It provides both qualitative and quantitative information, with the mass spectrometer offering definitive identification of components.
Frequently Asked Questions (FAQs) - GC-MS
Q1: When should I choose GC-MS over HPLC for my analysis?
Choose GC-MS when your starting materials, products, or expected byproducts are volatile enough to be vaporized without decomposition.[1] GC-MS is particularly powerful for identifying unknown impurities due to its ability to provide mass spectral data. This compound itself is amenable to GC-MS analysis.[7][8]
Q2: What are the recommended GC-MS parameters for this compound?
A standard non-polar or mid-polar capillary column is generally effective.
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A robust, general-purpose column suitable for a wide range of semi-volatile organic compounds. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gases that provide good chromatographic efficiency.[9] |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Oven Program | Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min | A general-purpose temperature program that will separate compounds with a range of boiling points. |
| MS Transfer Line | 280 °C | Prevents condensation of the analytes as they transfer from the GC to the MS. |
| Ion Source Temp | 230 °C | A standard temperature for electron ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Mass Range | 40-500 amu | A suitable range to capture the molecular ion and key fragments of this compound and related compounds.[9] |
Q3: My sample contains non-volatile components. How can I prepare it for GC-MS analysis?
If your reaction mixture contains salts, catalysts, or other non-volatile materials, a cleanup step is necessary to prevent contamination of the GC inlet and column.[10]
Sample Preparation Workflow for GC-MS:
GC-MS Troubleshooting Guide
Q1: I'm seeing broad or tailing peaks in my GC-MS chromatogram. What could be the cause?
Similar to HPLC, peak shape issues in GC can stem from several sources.
Troubleshooting GC Peak Tailing:
| Potential Cause | Explanation | Solution |
| Active Sites in the Inlet or Column | The polar functional groups on this compound can interact with active sites (e.g., metal surfaces, silanols) in the inlet liner or on the column. | Use a deactivated inlet liner (e.g., silanized). If the problem persists, the column may be damaged and require replacement.[11] |
| Column Contamination | Buildup of non-volatile residue in the front of the column can lead to poor peak shape. | Trim the first few centimeters from the front of the column. |
| Inlet Temperature Too Low | Incomplete or slow vaporization of the sample in the inlet can cause band broadening. | Ensure the inlet temperature is appropriate for the analytes' boiling points. |
| Carrier Gas Flow Rate Too Low | Sub-optimal flow rates can lead to increased diffusion and broader peaks. | Verify and adjust the carrier gas flow rate to the column manufacturer's recommendation. |
Q2: My mass spectra have a high background or show signs of contamination. How can I resolve this?
High background noise can obscure analyte signals and complicate data interpretation.
Reducing GC-MS Background Contamination:
| Potential Source | Troubleshooting Step |
| Column Bleed | The stationary phase of the column can slowly degrade at high temperatures, causing a rising baseline. |
| Contaminated Carrier Gas | Impurities (oxygen, moisture, hydrocarbons) in the carrier gas can create background ions and damage the column. |
| Septum Bleed | Pieces of the inlet septum can break off and off-gas into the system. |
| Contaminated Ion Source | Over time, the ion source will become coated with sample residue, leading to high background and poor sensitivity. |
Q3: I am not seeing the expected molecular ion for this compound in the mass spectrum.
While the molecular weight of this compound is 166.11 g/mol , the molecular ion (M+) peak at m/z 166 may be weak or absent in an EI spectrum.[7] This is because EI is a high-energy ionization technique that can cause extensive fragmentation. Look for characteristic fragment ions to confirm the compound's identity. For this compound, expect to see fragments corresponding to the loss of NO2 (m/z 120) and other key structural components.
References
- PubChem. This compound.
- Organomation.
- Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
- Thermo Fisher Scientific.
- Polymer Chemistry Characterization Lab.
- SCION Instruments.
- MicroSolv Technology Corporation. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. [Link]
- PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [Link]
- Phenomenex. GC Troubleshooting Guide. [Link]
- KNAUER. HPLC Troubleshooting Guide. [Link]
- Google Patents. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
- Drawell. 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]
- NIST. This compound. WebBook. [Link]
- Labio Scientific®. Limitations and disadvantages of GC-MS. [Link]
- SIELC Technologies. Separation of 2-Chloro-5-nitrobenzaldehyde on Newcrom R1 HPLC column. [Link]
- Agilent.
- ResearchGate. Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS. [Link]
- Agilent. GC and GC/MS Frequently Asked Questions. [Link]
- Shimadzu. Tips for practical HPLC analysis. [Link]
Sources
- 1. organomation.com [organomation.com]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. youtube.com [youtube.com]
- 5. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound | C7H3FN2O2 | CID 519417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [webbook.nist.gov]
- 9. agilent.com [agilent.com]
- 10. Sample preparation GC-MS [scioninstruments.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: Troubleshooting Side Reactions in Nucleophilic Aromatic Substitution of 2-Fluoro-5-nitrobenzonitrile
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical guide for navigating the nuances of nucleophilic aromatic substitution (SNAr) reactions using 2-fluoro-5-nitrobenzonitrile. This versatile building block is a cornerstone in the synthesis of pharmaceuticals and advanced materials, prized for its predictable reactivity.[1] The powerful electron-withdrawing effects of the ortho-nitrile and para-nitro groups render the fluorine atom exceptionally labile for substitution, proceeding through a well-defined addition-elimination mechanism.[2][3][4]
However, even in robust and well-understood reactions, the path from starting material to desired product can be complicated by unexpected side reactions. These issues often arise from subtle, overlooked parameters within the experimental setup. In my experience, a successful synthesis is not just about knowing the main reaction pathway but also about anticipating and mitigating the detours.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios we've encountered in the field. It is designed to provide you not only with solutions but also with the underlying chemical principles, empowering you to optimize your reactions, improve yields, and ensure the purity of your target molecules.
Section 1: The Core Reaction: Desired Pathway and Key Parameters
The intended transformation is a straightforward SNAr reaction. A nucleophile (Nu-H) attacks the carbon atom bearing the fluorine, forming a resonance-stabilized Meisenheimer complex.[2][3] The aromaticity is then restored by the elimination of the fluoride ion, yielding the desired substituted product.
Success hinges on carefully controlling the reaction parameters. The table below summarizes their roles and impact.
| Parameter | Role in Reaction | Impact on Selectivity and Side Reactions |
| Solvent | Dissolves reactants; influences reaction rate. | Polar aprotic solvents (DMF, DMSO, NMP, Acetonitrile) are preferred as they solvate the cation of the base but not the nucleophile, increasing its reactivity. Protic solvents (water, alcohols) can compete as nucleophiles. |
| Base | Deprotonates the nucleophile to increase its reactivity. | Must be strong enough to deprotonate the nucleophile but should ideally be non-nucleophilic to avoid competing. The choice is critical to prevent hydrolysis. |
| Temperature | Controls the rate of reaction. | Higher temperatures increase the rate but can also accelerate side reactions like hydrolysis. The lowest effective temperature should be used. |
| Atmosphere | Prevents interaction with atmospheric components. | An inert atmosphere (N₂ or Ar) is crucial to exclude moisture, which can lead to significant hydrolysis byproducts. |
Section 2: Troubleshooting Guide & FAQs
Q1: My yield is low, and I'm isolating a significant amount of 2-carboxy-4-nitroaniline or its amide precursor. What is causing this?
Answer: You are observing the hydrolysis of the nitrile group. This is one of the most common side reactions when working with benzonitriles under conditions that involve a base or acid, especially if water is present.[5][6]
Mechanistic Insight: Under the basic conditions typical for SNAr, a hydroxide ion (present from residual water or from a hydroxide base) can attack the electrophilic carbon of the nitrile. This initiates a cascade that first forms an amide intermediate, which can often be further hydrolyzed to the carboxylate salt under the reaction conditions.[7] Harsher conditions, such as elevated temperatures or prolonged reaction times, will drive the reaction towards the fully hydrolyzed carboxylic acid.[5][8]
Troubleshooting Protocol:
| Problem Symptom | Probable Cause(s) | Recommended Solution(s) |
| Amide or carboxylic acid byproduct detected by LC-MS or NMR. | 1. Use of a nucleophilic base (e.g., NaOH, KOH).2. Presence of water in the solvent, reagents, or from atmosphere.3. Excessively high reaction temperature. | 1. Switch to a non-nucleophilic base. Use potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a non-ionic organic base like DBU. For very weak nucleophiles requiring a strong base, use sodium hydride (NaH) with caution.2. Ensure strictly anhydrous conditions. Use freshly distilled, dry solvents. Dry reagents in a vacuum oven if necessary. Run the reaction under a positive pressure of nitrogen or argon.3. Optimize temperature. Determine the minimum temperature required for a reasonable reaction rate via TLC or LC-MS monitoring. |
Q2: My main impurity is 2-hydroxy-5-nitrobenzonitrile. How is this forming and how can I stop it?
Answer: This byproduct results from a competing SNAr reaction where water or a hydroxide ion acts as the nucleophile, displacing the fluorine atom. This is a direct competitor to your desired nucleophile and can become significant if proper precautions are not taken.
Mechanistic Insight: The mechanism is identical to the desired reaction, but the nucleophile is OH⁻ or H₂O. Given the high reactivity of the this compound substrate, even trace amounts of water can lead to the formation of this impurity, especially at higher temperatures or when using a strong base that can generate hydroxide ions.
Troubleshooting Protocol:
| Problem Symptom | Probable Cause | Recommended Solution(s) |
| A byproduct with a mass corresponding to the replacement of -F with -OH is observed. | Presence of water in the reaction mixture. | 1. Rigorous Drying of Reagents & Solvents: Dry solvents over molecular sieves or via distillation. Ensure your nucleophile and base are anhydrous. If using a hydrate salt (e.g., TBAF hydrate), this side reaction is expected.[9]2. Inert Atmosphere: Purge the reaction vessel with nitrogen or argon before adding reagents and maintain a positive pressure throughout the experiment.3. Nucleophile Pre-activation: For alcohol or thiol nucleophiles, pre-treat the nucleophile with the base (e.g., NaH) in an anhydrous solvent to form the alkoxide/thiolate in situ before adding the this compound. This ensures your desired nucleophile is in its most reactive form. |
Q3: The reaction is very slow or stalls, leaving a large amount of unreacted starting material. What can I do to drive it to completion?
Answer: A sluggish reaction points to one of several issues: insufficient nucleophile reactivity, poor solubility of the starting material, or an inadequate reaction temperature. Addressing this requires a systematic approach.
Mechanistic Insight: The rate-determining step of the SNAr reaction is the initial attack of the nucleophile on the aromatic ring.[3] If the energy barrier for this step is too high, the reaction will not proceed efficiently. This can be due to a weak nucleophile, a poorly chosen solvent that hinders the nucleophile, or simply insufficient kinetic energy (low temperature). The starting material itself is a solid with a melting point of 76-80 °C and is insoluble in water, highlighting the importance of solvent choice.[10][11]
Q4: How do I select the right base for my nucleophile?
Answer: The choice of base is critical and depends entirely on the pKa of your nucleophile. The goal is to use a base that is strong enough to deprotonate the nucleophile effectively without introducing unwanted side reactions.
| Base | Type | pKa of Conj. Acid | Suitable Nucleophiles | Key Considerations |
| K₂CO₃ | Inorganic Carbonate | ~10.3 | Amines, Thiols, Phenols | Mild, inexpensive, and generally safe. Often the first choice. Can be slow with less acidic nucleophiles. |
| Cs₂CO₃ | Inorganic Carbonate | ~10.3 | Amines, Thiols, Phenols, some Alcohols | More soluble and reactive than K₂CO₃. Excellent for more challenging substitutions but more expensive. |
| NaH | Hydride | ~36 | Alcohols, weakly acidic N-H | Very strong, non-nucleophilic base. Generates H₂ gas (requires caution). Must be used in strictly anhydrous, aprotic solvents (THF, DMF). Ideal for generating alkoxides. |
| t-BuOK | Alkoxide | ~17 | Alcohols, Phenols | Strong, sterically hindered base. Soluble in many organic solvents. Can act as a nucleophile at high temperatures. |
| DBU | Organic Amidine | ~13.5 | Phenols, Thiols | Strong, non-nucleophilic organic base. Soluble in most organic solvents. Excellent for avoiding inorganic salts. |
Section 3: Optimized Experimental Protocols
The following protocols are generalized starting points. You should always optimize conditions for your specific nucleophile.
Protocol 1: General Procedure for Reaction with an Amine Nucleophile
This protocol uses a mild carbonate base, which is suitable for most primary and secondary amines.
-
Vessel Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add potassium carbonate (1.5 equivalents). Seal the flask and purge with dry nitrogen for 10 minutes.
-
Reagent Addition: Add anhydrous dimethylformamide (DMF, ~0.2 M concentration relative to the limiting reagent) via syringe. To this suspension, add the amine nucleophile (1.1 equivalents).
-
Starting Material Addition: Add this compound (1.0 equivalent) to the stirring mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Protocol 2: General Procedure for Reaction with an Alcohol Nucleophile
This protocol uses a strong hydride base to generate the reactive alkoxide species.
-
Vessel Preparation: To a flame-dried, two-neck round-bottom flask under a positive pressure of nitrogen, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents).
-
Alkoxide Formation: Suspend the NaH in anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath. Slowly add a solution of the alcohol nucleophile (1.1 equivalents) in anhydrous THF. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. (Caution: H₂ gas evolution).
-
Starting Material Addition: Add a solution of this compound (1.0 equivalent) in anhydrous THF to the alkoxide solution.
-
Reaction: Heat the reaction to a gentle reflux (~65 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride. Extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
References
- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]
- Clark, J. (2015). Hydrolysing Nitriles. Chemguide. [Link]
- Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]
- Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. [Link]
- Varma, R. S., & Naicker, K. P. (1999). SNAr and Nitrile Hydrolysis using KF/Alumina under solvent-free conditions.
- Beilstein J. Org. Chem. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.
- Pepik, A., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192–197. [Link]
- Nambo, M., et al. (2020). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]
- Schmiegel, C. J., et al. (2019).
- PubChem. (n.d.). This compound.
- Professor Dave Explains. (2019, July 12).
- Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 8. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. This compound | 17417-09-3 | TCI AMERICA [tcichemicals.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing the Synthesis of 2-Fluoro-5-nitrobenzonitrile
Welcome to the technical support center for the synthesis of 2-Fluoro-5-nitrobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, specifically focusing on temperature and reaction time, to achieve high yields and purity.
Troubleshooting Guide: Optimizing Reaction Parameters
The synthesis of this compound, a key building block in medicinal chemistry, most commonly proceeds via a nucleophilic aromatic substitution (SNAr) reaction. A typical route involves the cyanation of a di-substituted fluoronitrobenzene precursor, such as 2,4-difluoronitrobenzene. The following guide addresses common issues encountered during this synthesis.
Issue 1: Low or No Product Yield
A low yield is one of the most frequent challenges in the synthesis of this compound. This is often attributed to suboptimal reaction conditions.
Possible Cause 1: Reaction Temperature is Too Low
The cyanation of the aromatic ring is an energy-intensive step that requires sufficient thermal energy to overcome the activation barrier.
-
Explanation: In a reaction analogous to the Rosenmund-von Braun reaction, high temperatures are necessary to facilitate the displacement of a leaving group by the cyanide nucleophile.[1]
-
Troubleshooting Steps:
-
Ensure your reaction mixture consistently reaches and is maintained at the optimal temperature. For similar cyanation reactions, temperatures around 170°C are often employed.[1]
-
Utilize a high-boiling point solvent, such as N-Methyl-2-pyrrolidone (NMP), to achieve and maintain the required high temperature.[1][2]
-
Consider using a sealed reaction vessel to prevent solvent evaporation, which can lead to temperature fluctuations and changes in reactant concentration.
-
Possible Cause 2: Insufficient Reaction Time
Complex organic reactions, especially those involving heterogeneous mixtures, may require extended periods to reach completion.
-
Explanation: The reaction may not have reached equilibrium or completion, leaving a significant amount of starting material unreacted.
-
Troubleshooting Steps:
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[3]
-
For reactions of this nature, an overnight reaction time (at least 12 hours) is a common starting point.[1]
-
If monitoring indicates a stalled reaction, consider a modest increase in reaction time, but be mindful of potential side product formation with prolonged heating.
-
Possible Cause 3: Poor Quality of Reagents
The purity and reactivity of your starting materials and reagents are critical for a successful synthesis.
-
Explanation: Cuprous cyanide (CuCN), a common cyanating agent, can degrade over time or if not stored properly. Similarly, the solvent must be anhydrous as water can interfere with the reaction.[4]
-
Troubleshooting Steps:
-
Use fresh, high-purity cuprous cyanide for each reaction.
-
Ensure your solvent (e.g., NMP) is anhydrous.[4]
-
If using a different starting material, verify its purity before starting the reaction.
-
Issue 2: Low Product Purity and Formation of Side Products
The formation of impurities is a common problem that can complicate purification and reduce the overall yield of the desired product.
Possible Cause 1: Reaction Temperature is Too High
While high temperatures are necessary, excessive heat can lead to decomposition and the formation of unwanted byproducts.
-
Explanation: At very high temperatures, the starting materials or the product itself can decompose. Additionally, side reactions may become more favorable, leading to a complex mixture of products.
-
Troubleshooting Steps:
-
Carefully monitor and control the reaction temperature to avoid overheating.
-
If side product formation is significant, consider reducing the temperature by 10-20°C and extending the reaction time to compensate.
-
Ensure uniform heating of the reaction mixture to prevent localized "hot spots."
-
Possible Cause 2: Presence of Moisture
Water can react with the starting materials or intermediates, leading to the formation of undesired byproducts.
-
Explanation: In the presence of water, the nitrile group can be hydrolyzed to a carboxylic acid, or other side reactions can occur.
-
Troubleshooting Steps:
-
Thoroughly dry all glassware before use.
-
Use anhydrous solvents.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[3]
-
Data Presentation: Impact of Temperature and Reaction Time on Yield and Purity
The following table summarizes the expected qualitative effects of varying temperature and reaction time on the synthesis of this compound, based on general principles of organic synthesis and data from similar reactions.
| Parameter | Low | Optimal | High |
| Temperature | Incomplete reaction, low yield | High yield, good purity | Increased side products, decomposition, lower yield of desired product |
| Reaction Time | Incomplete reaction, low yield | Reaction goes to completion, high yield | Potential for increased side product formation and decomposition |
Experimental Protocol: Optimization Workflow
Here is a general workflow for optimizing the temperature and reaction time for the synthesis of this compound.
-
Initial Reaction Setup:
-
In a dry, round-bottom flask, dissolve the starting material (e.g., 2,4-difluoronitrobenzene) in anhydrous NMP.
-
Add cuprous cyanide to the mixture.
-
Heat the mixture to a starting temperature of 160°C with stirring.
-
-
Monitoring and Analysis:
-
After 8 hours, carefully take a small aliquot of the reaction mixture.
-
Analyze the sample using GC or HPLC to determine the ratio of starting material to product and identify any major impurities.
-
-
Iterative Optimization:
-
Based on the analysis, adjust the temperature and reaction time in subsequent experiments.
-
If the reaction is slow, increase the temperature in 10°C increments.
-
If significant impurity formation is observed, decrease the temperature and increase the reaction time.
-
Continue this iterative process until the optimal conditions for yield and purity are identified.
-
Visualization: Optimization Workflow Diagram
Caption: Iterative workflow for optimizing temperature and reaction time.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for this synthesis?
This reaction is a classic example of Nucleophilic Aromatic Substitution (SNAr).[5] The aromatic ring is "activated" by the electron-withdrawing nitro group, making it susceptible to attack by a nucleophile (the cyanide ion).[6] The reaction proceeds through a negatively charged intermediate called a Meisenheimer complex.[5]
Q2: What are the primary safety concerns for this reaction?
-
Cyanides: Cuprous cyanide is highly toxic if ingested, inhaled, or absorbed through the skin.[7] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
High Temperatures: The reaction is run at high temperatures, posing a risk of burns. Use appropriate heating mantles and ensure the apparatus is securely clamped.
-
Solvents: NMP is a reproductive toxin. Handle with care and avoid inhalation or skin contact.
Q3: Can other cyanating agents be used?
While CuCN is common for this type of reaction, other cyanide sources like potassium cyanide (KCN) or sodium cyanide (NaCN) can be used, often in the presence of a phase-transfer catalyst. However, their reactivity and optimal conditions may differ.
Q4: How can I effectively purify the final product?
After the reaction is complete, the crude product can be isolated by quenching the reaction with water and extracting with an organic solvent like ethyl acetate.[1] The product can then be purified by recrystallization from a suitable solvent system, such as a mixture of petroleum ether and ethyl acetate, or by column chromatography.[1][4]
Visualization: Reaction Pathway
Caption: Proposed reaction for the synthesis of this compound.
References
- CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents.
- This compound | C7H3FN2O2 | CID 519417 - PubChem.
- The preparation of this compound and the proton magnetic resonance spectra of some compounds containing the N-(2-Cyano-4-nitrophenyl) group - ConnectSci.
- CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents.
- Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC - NIH.
- Ullmann Reaction - Organic Chemistry Portal.
- Nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing).
- Ullmann reaction - L.S.College, Muzaffarpur.
- Aromatic Substitution | Flow Reactions | Vapourtec Flow Chemistry.
- Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
- Nucleophilic Aromatic Substitution - YouTube.
- A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl - The Royal Society of Chemistry.
- Cas 17417-09-3,this compound - LookChem.
- DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile - Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. vapourtec.com [vapourtec.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. This compound | 17417-09-3 | TCI AMERICA [tcichemicals.com]
preventing byproduct formation in 2-Fluoro-5-nitrobenzonitrile reactions
Technical Support Center: 2-Fluoro-5-nitrobenzonitrile Reactions
A Senior Application Scientist's Guide to Preventing Byproduct Formation
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. Unwanted byproduct formation is a common challenge that can impact yield, purity, and downstream processes. This guide will address the most frequently encountered issues in a direct question-and-answer format, providing practical solutions grounded in mechanistic understanding.
Frequently Asked Questions (FAQs)
Q1: I am seeing a significant amount of what appears to be the hydrolyzed nitrile (2-fluoro-5-nitrobenzamide or 2-fluoro-5-nitrobenzoic acid) in my crude product. What is causing this and how can I prevent it?
A1: The hydrolysis of the nitrile group is a common byproduct, particularly when your reaction conditions involve water and either acidic or basic promoters. The nitrile carbon is electrophilic and susceptible to nucleophilic attack by water, especially at elevated temperatures.
Causality:
-
Presence of Water: Even trace amounts of water in your solvents or reagents can lead to hydrolysis. The use of hygroscopic solvents like DMF or DMSO without proper drying can be a significant source of water.
-
Basic Conditions: Hydroxide ions, which can be present in basic reaction media (e.g., with NaOH, KOH, or even wet K₂CO₃), are potent nucleophiles that can directly attack the nitrile.[1]
-
Acidic Conditions: Acid catalysis protonates the nitrile nitrogen, making the carbon even more electrophilic and susceptible to attack by water.[2][3]
Troubleshooting and Prevention:
| Strategy | Rationale |
| Use Anhydrous Conditions | Rigorously dry all solvents and reagents. Use freshly opened solvents or those stored over molecular sieves. Perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture ingress. |
| Choice of Base | If a base is required, opt for non-hydroxide bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) and ensure they are anhydrous. Amine bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used. |
| Temperature Control | Run the reaction at the lowest effective temperature. Higher temperatures accelerate the rate of hydrolysis. |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize the time the product is exposed to hydrolytic conditions. |
Q2: My primary amine nucleophile is giving me a complex mixture of products, and I suspect double addition or other side reactions. How can I improve the selectivity for the desired mono-substituted product?
A2: While this compound itself does not have another leaving group for a second substitution on the same ring, side reactions with amine nucleophiles can still occur, especially if the amine itself has other reactive sites or if the reaction conditions are not optimized. A common issue is the deprotonation of the newly formed N-H bond followed by further reaction, or side reactions involving the nitro group under certain conditions.
Causality:
-
Excess Base: A strong excess of a potent base can deprotonate the product amine, making it nucleophilic and potentially leading to oligomerization or other undesired reactions.
-
High Temperature: Elevated temperatures can provide the activation energy for less favorable side reactions.
Troubleshooting and Prevention:
| Strategy | Rationale |
| Stoichiometry Control | Use a slight excess (1.1-1.5 equivalents) of the amine nucleophile. A large excess can complicate purification. |
| Base Selection | Use a mild, non-nucleophilic base like K₂CO₃ or Cs₂CO₃ in stoichiometric amounts relative to the nucleophile. |
| Solvent Choice | Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally suitable. |
| Temperature Management | Start the reaction at room temperature and only gently heat if the reaction is sluggish. Many SNAr reactions with amines on this substrate proceed efficiently at moderate temperatures (e.g., 80 °C).[4] |
Q3: I am attempting a substitution with an alcohol (alkoxide), but the reaction is slow and I'm observing decomposition of my starting material. What are the best practices for this transformation?
A3: Reactions with alkoxides require the in situ generation of the nucleophile using a strong base. Incomplete deprotonation or the use of an inappropriate base can lead to low yields and decomposition.
Causality:
-
Insufficiently Strong Base: The pKa of the alcohol must be considered. For simple aliphatic alcohols, a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is necessary to generate the alkoxide quantitatively.
-
Solvent Incompatibility: The chosen solvent must be compatible with the strong base. Protic solvents will be deprotonated by the base. Anhydrous THF or DMF are common choices.
-
Temperature Issues: While heating is often necessary, excessively high temperatures in the presence of a strong base can lead to decomposition of the nitroaromatic system.
Troubleshooting and Prevention:
| Strategy | Rationale |
| Pre-formation of the Nucleophile | Add the base to the alcohol in an anhydrous solvent at 0 °C and stir for 15-30 minutes to ensure complete formation of the alkoxide before adding the this compound. |
| Appropriate Base and Solvent | Use NaH or KOtBu in anhydrous THF or DMF. |
| Controlled Heating | After adding the electrophile, allow the reaction to warm to room temperature before gradually increasing the heat. Monitor by TLC to find the optimal temperature. |
In-Depth Troubleshooting Guides
Guide 1: Distinguishing Between Kinetic and Thermodynamic Products
In some SNAr reactions, it is possible to form different isomers (kinetic vs. thermodynamic products). While less common with a single leaving group as in this compound, understanding this principle is crucial for more complex substrates.
-
Kinetic Product: Formed faster, usually at lower temperatures, as it has a lower activation energy.[5]
-
Thermodynamic Product: More stable, favored at higher temperatures where the reaction is reversible, allowing equilibrium to be established.[5]
If you suspect the formation of an undesired but more stable isomer, consider running the reaction at a lower temperature for a longer period. Conversely, if the desired product is the more stable one, ensuring the reaction reaches equilibrium by increasing the temperature or reaction time may be beneficial.
Guide 2: The Stability of the Nitro Group
The nitro group is a strong electron-withdrawing group and is essential for activating the aromatic ring towards nucleophilic attack. Under typical SNAr conditions (moderate temperatures, non-reducing nucleophiles), the nitro group is generally stable. However, be aware of the following:
-
Highly Nucleophilic Reducing Agents: Certain nucleophiles, particularly those with reducing properties, could potentially interact with the nitro group.
-
Catalytic Hydrogenation Conditions: If you are performing a tandem SNAr/reduction, the nitro group will be readily reduced to an amine in the presence of catalysts like Palladium on carbon (Pd/C) and a hydrogen source.
If you need to preserve the nitro group, avoid harsh reducing agents and conditions.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol describes a general method for the synthesis of 2-(amino)-5-nitrobenzonitriles.
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add anhydrous potassium carbonate (2.0 eq).
-
Add the desired amine (1.2 eq) dropwise to the stirring solution at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).[4]
Visualizations
Diagram 1: General SNAr Reaction Mechanism
Caption: The two-step addition-elimination mechanism of SNAr.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: A decision tree for troubleshooting low-yielding reactions.
References
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Wikipedia. (2023). Ullmann condensation.
- Chambers, R. D., et al. (1980). Kinetic versus thermodynamic control of products in some nucleophilic aromatic substitution reactions. Journal of the Chemical Society, Chemical Communications, (18), 855-856.
- Poreddy, R., et al. (2015). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. Molecules, 20(10), 18664-18674.
- Chemistry LibreTexts. (2024). 7.3: Kinetic vs. Thermodynamic Control of Reactions.
- Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
- Google Patents. (n.d.). EP0425743A1 - Process for the production of ortho-nitrobenzonitriles.
- Chemistry LibreTexts. (2020). 21.5: Hydrolysis of nitriles.
- Lumen Learning. (n.d.). Hydrolysis of nitriles.
- PubChem. (n.d.). 2-Hydroxy-5-nitrobenzonitrile.
- Clark, J. (2015). Hydrolysing nitriles.
Sources
troubleshooting low conversion rates in 2-Fluoro-5-nitrobenzonitrile synthesis
Technical Support Center: Synthesis of 2-Fluoro-5-nitrobenzonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered during its synthesis via nucleophilic aromatic substitution (SNAr). We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to diagnose and resolve issues leading to low conversion rates and impurity formation.
Part 1: Foundational Concepts & FAQs
This section addresses fundamental questions about the synthesis, providing the core knowledge needed for effective troubleshooting.
Q1: What is the primary mechanism for synthesizing this compound?
The synthesis is typically achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, a nucleophile (fluoride ion, F⁻) attacks an aromatic ring that is substituted with a good leaving group (like chlorine) and is "activated" by strong electron-withdrawing groups (EWGs).[1] For this compound, the precursor is often 2-Chloro-5-nitrobenzonitrile. The nitro (-NO₂) group at the para position and the cyano (-CN) group at the ortho position to the leaving group are essential. They strongly withdraw electron density from the ring, making the carbon atom attached to the leaving group highly electrophilic and susceptible to attack.[2]
The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial attack of the fluoride nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3] The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro and cyano groups, which is crucial for its stabilization. The subsequent, faster step is the elimination of the leaving group (e.g., chloride), which restores the ring's aromaticity.[4]
Q2: Why is fluoride often used as the nucleophile when fluorine is typically a poor leaving group in SN2 reactions?
This is a critical and often misunderstood aspect of SNAr chemistry. The leaving group ability trend in SNAr is frequently the reverse of that in SN2 reactions (F > Cl > Br > I).[4] The reason lies in the rate-determining step.
-
In SN2 , the bond to the leaving group is partially broken in the transition state, so a weaker C-X bond (like C-I) leads to a faster reaction.
-
In SNAr , the rate-determining step is the nucleophilic attack on the ring to form the Meisenheimer complex.[5] Fluorine's extreme electronegativity has a powerful inductive effect, making the ipso-carbon (the carbon bearing the leaving group) significantly more electron-deficient (electrophilic).[6] This strong polarization dramatically accelerates the initial attack by the nucleophile, thus increasing the overall reaction rate. The subsequent C-F bond cleavage is a fast, non-rate-limiting step.[7]
Part 2: Troubleshooting Low Conversion Rates
This section provides a structured approach to diagnosing and solving the most common issue in this synthesis: low product yield.
Q3: I've recovered most of my 2-Chloro-5-nitrobenzonitrile starting material. What are the most likely causes for a non-reactive system?
This scenario points to a fundamental issue with reaction activation. The primary culprits are insufficient fluoride nucleophilicity or inadequate reaction temperature.
-
Cause 1: Inactive Fluoride Source (Water Contamination): The fluoride anion is small and has a high charge density, making it prone to strong solvation by protic solvents, especially water.[8] Hydrogen bonding with water creates a solvation shell that effectively "hides" the fluoride, drastically reducing its nucleophilicity and rendering it incapable of attacking the aromatic ring.[9]
-
Solution: Ensure all components are rigorously dried. Use anhydrous polar aprotic solvents (e.g., DMSO, DMF, Sulfolane), and dry your fluoride salt (e.g., KF) by heating under vacuum before use. Spray-dried KF is often a more reactive option.
-
-
Cause 2: Poor Fluoride Solubility & Phase Transfer: Simple alkali fluorides like KF have very low solubility in the organic solvents required for the reaction.[8] If the fluoride isn't in solution, it cannot react.
-
Solution: Employ a phase-transfer catalyst (PTC). These agents transport the fluoride anion from the solid phase (or an aqueous phase) into the organic phase where the reaction occurs. Tetrabutylammonium salts (e.g., Bu₄NCl or Bu₄NBr) are cost-effective and commonly used.[10] Cryptands like Kryptofix 2.2.2 are highly effective but more expensive.[11] The PTC forms an ion pair with the fluoride (e.g., [Bu₄N]⁺F⁻), which is soluble and highly reactive in aprotic solvents.
-
-
Cause 3: Insufficient Temperature: SNAr reactions have a significant activation energy barrier, primarily for the formation of the high-energy Meisenheimer complex.
-
Solution: While traditional methods required high temperatures (>130 °C), modern approaches with highly active fluoride sources can lower this.[10] If using standard KF/PTC systems, ensure the temperature is adequate (often in the 80-150 °C range).[12] Incrementally increase the reaction temperature and monitor for product formation by TLC or GC. Be aware that excessively high temperatures can lead to decomposition.
-
Q4: My reaction is proceeding, but it's slow and the conversion stalls at a low-to-moderate level. What should I investigate?
Stalled reactions suggest that while the fundamental components are correct, the conditions are suboptimal.
-
Cause 1: Choice of Fluoride Salt: Not all fluoride sources are equal. The choice involves a trade-off between reactivity, cost, and hygroscopicity.
-
Solution: Cesium fluoride (CsF) is more soluble and reactive than KF but is also more expensive and hygroscopic.[10] Anhydrous tetraalkylammonium fluorides (e.g., TBAF) are highly reactive but notoriously difficult to handle in their anhydrous state.[10] For many applications, a combination of spray-dried KF with a PTC offers a good balance.
-
| Fluoride Source | Relative Cost | Reactivity | Hygroscopicity | Key Consideration |
| Potassium Fluoride (KF) | Low | Moderate | Moderate | Requires PTC; spray-dried is best.[10] |
| Cesium Fluoride (CsF) | High | High | High | More soluble than KF; requires careful drying.[10] |
| Tetrabutylammonium Fluoride (TBAF) | High | Very High | Very High | Commercially available as a hydrate, which is not suitable. Anhydrous form is highly reactive but challenging to prepare and handle.[10] |
-
Cause 2: Solvent Choice: The solvent must be polar and aprotic to dissolve the reactants and stabilize the charged Meisenheimer complex without solvating the fluoride nucleophile.
-
Solution: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are common choices.[12] Sulfolane is also an excellent high-boiling solvent for these reactions. Ensure the solvent is of high purity and anhydrous.
-
Q5: I'm seeing significant impurity formation alongside my desired product. What are these side-products and how can I prevent them?
The most common side-product is 2-hydroxy-5-nitrobenzonitrile, formed from the hydrolysis reaction.
-
Cause: Reaction with Water or Hydroxide: If water is present in the reaction, it can act as a nucleophile, especially at elevated temperatures. Furthermore, fluoride salts can be slightly basic, generating hydroxide ions (OH⁻) from residual water, which then compete with fluoride as the nucleophile.
-
Solution 1: Rigorous Anhydrous Conditions: This is the most critical factor. Re-emphasizing the points from Q3, ensure all glassware, solvents, and reagents are scrupulously dry. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture from the air from entering the reaction.
-
Solution 2: Control Temperature: Hydrolysis and other decomposition pathways are often more sensitive to temperature increases than the desired fluorination. If you observe impurity formation at higher temperatures, try running the reaction at a slightly lower temperature for a longer period.
-
Part 3: Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol provides a robust starting point for optimization. Safety Note: Handle all reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Preparation:
-
To a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add spray-dried potassium fluoride (KF, 1.5 - 2.0 equivalents).
-
Heat the flask under vacuum with a heat gun to remove any adsorbed moisture, then allow it to cool to room temperature under a stream of nitrogen.
-
-
Reagent Addition:
-
Add the phase-transfer catalyst, tetrabutylammonium chloride (Bu₄NCl, 0.1 - 0.2 equivalents).
-
Add anhydrous dimethyl sulfoxide (DMSO) via syringe.
-
Add 2-Chloro-5-nitrobenzonitrile (1.0 equivalent).
-
-
Reaction:
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS. The reaction is typically complete within 8-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice-water.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound as a solid.[12]
-
References
- Fingerman, I. M., & Shein, S. M. (1967). The preparation of this compound and the proton magnetic resonance spectra of some compounds containing the N-(2-Cyano-4-nitrophenyl) group. Australian Journal of Chemistry, 20(8), 1663–1670. [Link]
- Kirschner, S., Peters, M., Yuan, K., Uzelac, M., & Ingleson, M. J. (2022). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Chemical Science, 13(9), 2732–2739. [Link]
- Mizuta, S., & Lectka, T. (2022). Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. Journal of the American Chemical Society. [Link]
- Ingleson, M. J., et al. (2022). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Chemical Science. [Link]
- Toste, F. D., et al. (2015).
- Zlatopolskiy, B. D., & Zischler, J. (2016). Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. Molecules, 21(6), 755. [Link]
- Pliego, J. R., & Piló-Veloso, D. (2012). Effects of ion-pairing and hydration on the SNAr reaction of the F − with p-chlorobenzonitrile in aprotic solvents. Journal of Molecular Modeling, 18(9), 4197–4204. [Link]
- Chemistry Stack Exchange. (2013).
- Sanford, M. S. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, 53(10), 2377–2387. [Link]
- Reddit. (2023). SNAr troubleshooting. r/AskChemistry. [Link]
- Li, C.-J., et al. (2024). Activation of fluoride anion as nucleophile in water with data-guided surfactant selection.
- Chem Help ASAP. (2020, February 2).
- Browne, D. L., et al. (2024). A solid-state strategy for nucleophilic aromatic fluorination using potassium fluoride. Green Chemistry. [Link]
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2025). 16.
- Wyzant. (2019). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Wyzant.com. [Link]
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- Google Patents. (n.d.). CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
- Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]
- Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistrysteps.com. [Link]
- PubChem. (n.d.). This compound. Pubchem.ncbi.nlm.nih.gov. [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. wyzant.com [wyzant.com]
- 7. youtube.com [youtube.com]
- 8. Activation of fluoride anion as nucleophile in water with data-guided surfactant selection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up 2-Fluoro-5-nitrobenzonitrile Synthesis from Lab to Pilot Plant
Welcome to the technical support center for the synthesis and scale-up of 2-Fluoro-5-nitrobenzonitrile (CAS 17417-09-3). This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this critical synthesis from the laboratory bench to the pilot plant. We will address common challenges, provide troubleshooting solutions in a direct question-and-answer format, and explain the scientific principles behind our recommendations to ensure a safe, efficient, and successful scale-up.
Section 1: Safety First - Hazard Analysis & Mitigation
Scaling up any chemical process magnifies the inherent risks. For the synthesis of this compound, the risks are substantial due to the use of highly corrosive acids, the extreme exothermicity of the nitration reaction, and the toxicity of the materials involved. Addressing safety is not just a preliminary step; it is an integral part of the entire process.
Q1: What are the primary hazards associated with the nitration step using mixed nitric and sulfuric acids?
The primary hazard is a thermal runaway reaction .[1] Nitration is a highly exothermic process, and the rate of heat generation increases exponentially with temperature.[2] If the heat is not removed faster than it is generated, the reaction can self-accelerate, leading to a rapid increase in temperature and pressure that can cause reactor failure, fire, or explosion.[1] Additionally, at elevated temperatures, decomposition can occur, releasing large volumes of toxic nitrogen dioxide (NO₂) gas.[1] Both concentrated sulfuric and nitric acids are severely corrosive and are strong oxidizing agents.
Q2: I'm planning the fluorination step with Potassium Fluoride (KF). What specific handling precautions are necessary at the pilot scale?
Potassium Fluoride (KF) is a versatile but hazardous reagent that requires strict handling protocols.[3]
-
Toxicity and Corrosivity: KF is poisonous if ingested or inhaled and is highly corrosive, causing severe burns upon skin contact.[4] All personnel must use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with a face shield, and protective clothing.[5]
-
Hygroscopic Nature: KF is hygroscopic and readily absorbs moisture from the air.[6] This is critical because water can interfere with the efficacy of the fluorination reaction, particularly in aprotic polar solvents. At the pilot scale, this means KF must be stored in tightly sealed, moisture-proof containers and dispensed in a controlled, low-humidity environment.
-
Reactivity: KF can etch glass and silicate-containing materials, so storage and reaction vessels should be made of compatible materials like specific polymers or alloys.[5]
Q3: What are the known hazards of the final product, this compound?
According to GHS classifications, this compound is harmful or toxic if swallowed, in contact with skin, or if inhaled.[7] It is also known to cause serious skin and eye irritation.[8][9] Therefore, appropriate containment (e.g., glove box for small quantities, closed-system transfers in the pilot plant) and PPE are mandatory during handling, isolation, and drying of the final product.
Section 2: The Synthetic Pathway - From Mechanism to Practice
A robust and well-understood synthetic route is the foundation of a successful scale-up. The most common and industrially viable approach to this compound involves the nitration of a fluorinated precursor.
Q4: What is the recommended synthetic route for preparing this compound?
The most direct route is the electrophilic nitration of 2-fluorobenzonitrile. The fluorine atom is an ortho-, para- director, while the cyano group is a meta- director. In this case, the directing groups are in opposition. However, the strong activating and ortho-, para-directing effect of the fluorine atom typically favors substitution at the para position (position 5) relative to the fluorine, leading to the desired product.
Experimental Protocol: Laboratory Scale Synthesis
This protocol serves as a baseline for process development and scale-up.
Materials:
-
2-Fluorobenzonitrile
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Prepare the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring, ensuring the temperature is maintained below 10°C.
-
Reaction Setup: Charge a separate, jacketed reaction vessel equipped with a mechanical stirrer, temperature probe, and addition funnel with 2-fluorobenzonitrile and a suitable solvent like DCM. Cool the vessel to 0°C.
-
Nitration: Add the cold nitrating mixture dropwise to the stirred solution of 2-fluorobenzonitrile, maintaining the internal reaction temperature between 0°C and 5°C. The addition rate is critical to control the exotherm.[10]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C. Monitor the consumption of the starting material by HPLC or GC.
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water.[10] Caution: This step is highly exothermic due to the dilution of sulfuric acid and must be performed slowly with adequate cooling.
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (careful of gas evolution), and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).
Section 3: Pilot Plant Scale-Up - Troubleshooting & FAQs
Transitioning from glassware to a multi-gallon reactor introduces challenges in heat transfer, mass transfer, and process control.[11][12]
Thermal Management
Q5: My pilot reactor temperature spiked unexpectedly during the addition of the nitrating mixture, and I see brown fumes. What is happening and what is the immediate response?
You are experiencing a temperature excursion, which is a precursor to a thermal runaway.[1] The brown fumes are toxic nitrogen dioxide (NO₂), indicating decomposition is beginning.[1]
Root Causes & Prevention:
-
Addition Rate: The nitrating agent was added too quickly for the pilot reactor's heat removal capacity.[10]
-
Cooling Failure: The chiller or cooling jacket is not performing to specification.
-
Agitation Failure: Poor mixing creates localized hot spots where the reaction accelerates uncontrollably.[1]
Q6: How do I properly design for heat removal when scaling up the nitration?
You must perform a thorough thermal hazard assessment. This involves using techniques like Reaction Calorimetry (RC1) or Differential Scanning Calorimetry (DSC) to determine key safety parameters.
| Parameter | Description | Implication for Scale-Up |
| Heat of Reaction (ΔHᵣ) | The total amount of heat released by the reaction. | Determines the total cooling duty required for the reactor. |
| Adiabatic Temperature Rise (ΔTₐd) | The theoretical temperature increase if all cooling is lost.[1] | A high ΔTₐd is a major red flag. If Tₒ + ΔTₐd exceeds the decomposition temperature, the risk is severe. |
| Maximum Temp of Synthesis Reaction (MTSR) | The highest temperature the reaction could reach in a cooling failure scenario, accounting for unreacted reagents.[1] | The MTSR must be well below the decomposition temperature of the reaction mixture to ensure safety. |
For a pilot plant, this data is used to ensure the reactor's heat transfer coefficient (U) and surface area (A) are sufficient to manage the heat flow (Q) generated by the reaction: Q = U * A * ΔT .
Reagent Dosing & Mixing
Q7: The yield of my pilot batch was significantly lower than the lab, with several unidentified impurities. Could mixing be the cause?
Yes, absolutely. In the lab, a small stir bar provides efficient mixing. In a large pilot reactor, inadequate agitation can lead to poor mass transfer. This results in localized areas of high reactant concentration (leading to over-nitration or side reactions) and areas of low concentration (leading to an incomplete reaction). Ensure your pilot reactor's agitator is the correct type (e.g., pitched-blade turbine for good axial flow) and that the agitation speed is sufficient to create a vortex and ensure homogeneity.
Work-Up & Isolation
Q8: I am concerned about the large-scale quench of the mixed acid reaction. What is the safest way to perform this in a pilot plant?
The safest method is a "reverse quench" or "drown-out." Instead of adding the reaction mixture to water, you add the quenching liquid (ice/water) to the reaction mixture under controlled conditions. However, the most common and practical pilot-plant method is a controlled addition of the reaction mass to a separate, well-agitated quench vessel containing a large excess of ice/water.
Key considerations for a pilot-scale quench:
-
Vessel Size: The quench vessel should be at least 5-10 times the volume of the reaction mixture to handle the volume and dissipate heat.
-
Agitation: The quench vessel must have powerful agitation to ensure immediate mixing and heat distribution.
-
Transfer Rate: The reaction mixture must be transferred slowly via a dip tube below the surface of the quench liquid to prevent splashing and localized boiling.
-
Cooling: The quench vessel itself should be jacketed and cooled to maintain a low temperature throughout the addition.
Q9: My product "oiled out" instead of crystallizing during the final isolation step. How can I fix this?
"Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its own melting point.[13] To resolve this:
-
Increase Solvent Volume: Use more solvent to keep the product dissolved until the solution has cooled further.
-
Slow Cooling Rate: Implement a programmed, slow cooling ramp. Rapid cooling ("crash cooling") often promotes oiling.
-
Adjust Solvent Polarity: Modify the ratio of your recrystallization solvents. If using ethanol/water, try a slightly higher ratio of ethanol.
-
Seed the Solution: Add a few small crystals of pure product once the solution is saturated and cooled below the melting point to encourage controlled crystal growth.
Section 4: Analytical & Quality Control
Consistent quality is paramount in pharmaceutical development. Robust analytical methods are required for process control and final product release.
Q10: What analytical methods are recommended for in-process control and final product specification?
A combination of chromatographic and spectroscopic methods is ideal.
| Method | Application | Details |
| HPLC (UV detector) | Primary method for IPC and final purity. Quantifies starting material, product, and impurities. | A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a common starting point. |
| GC-MS | Impurity identification. Useful for identifying volatile impurities and isomers. | Provides mass data to help elucidate the structure of unknown peaks seen in HPLC.[14] |
| ¹H NMR | Structural confirmation. Confirms the identity and substitution pattern of the final product. | The spectrum should be consistent with the this compound structure.[15] |
| Melting Point | Simple purity check. A sharp melting range indicates high purity. | Literature melting point is typically in the range of 76-80°C.[8] |
Typical Product Specifications
| Parameter | Specification |
| Appearance | White to light yellow crystalline powder[16] |
| Purity (by HPLC/GC) | > 98.0%[16] |
| Melting Point | 76 - 80 °C[8] |
| Identification | Conforms to reference ¹H NMR spectrum |
References
- ACS Publications. (2024). Thermal Risk Assessment of the Complex Nitration Process through Safety Operating Space Analysis and Optimization. Industrial & Engineering Chemistry Research.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Potassium Fluoride: Ensuring Safety and Quality in Industrial Handling.
- IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. IChemE.
- ResearchGate. (2022). Hazard of Runaway of Nitration Processes in Nitrocompounds Production.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Biblioteka Nauki. (n.d.). Hazard of Runaway of Nitration Processes in Nitrocompounds Production.
- RSC Publishing. (1983). Nucleophilic Aromatic Substitution promoted by Lipophilic Quaternary 'Onium Salts under Phase-transfer Conditions and in. J. CHEM. SOC. PERKIN TRANS.
- PTC Organics, Inc. (n.d.). PTC Nucleophilic Aromatic Substitution with Mercaptide.
- IJIRSET. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. International Journal of Innovative Research in Science, Engineering and Technology.
- St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTION.
- Stanford Advanced Materials. (n.d.). Exploring the Diverse Properties and Applications of Potassium Fluoride in Various Industries.
- Wikipedia. (n.d.). Potassium fluoride.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- KGROUP. (2006). Quenching Reactive Substances. Virginia Tech Chemistry Department.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- Taylor & Francis. (n.d.). Nitration and aromatic reactivity.
- EPIC Systems Group. (n.d.). 8 Key Challenges To Pilot Plant Scale-Up.
- PubMed. (n.d.). Fluorescence quenching studies of nitrated polycyclic aromatic hydrocarbons.
- Richmond Sarpong Group. (2016). Quenching of Pyrophoric Materials. University of California, Berkeley.
- Google Patents. (n.d.). CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
- ConnectSci. (1967). The preparation of this compound and the proton magnetic resonance spectra of some compounds containing the N-(2-Cyano-4-nitrophenyl) group. Aust J Chem.
- ResearchGate. (n.d.). Scale-up Issues From Bench to Pilot.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemiis.com [chemiis.com]
- 4. Potassium fluoride - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. Potassium Fluoride, uses, solubility and formula [yellowriverchem.com]
- 7. This compound | C7H3FN2O2 | CID 519417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-氟-5-硝基苯腈 97% | Sigma-Aldrich [sigmaaldrich.com]
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- 11. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
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- 16. ossila.com [ossila.com]
Technical Support Center: Workup Procedures for Reactions Containing 2-Fluoro-5-nitrobenzonitrile
Welcome to the technical support guide for navigating the workup of chemical reactions involving 2-Fluoro-5-nitrobenzonitrile. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-tested guidance to ensure the successful isolation and purification of your target compounds. The following question-and-answer format directly addresses common challenges and provides explanations grounded in chemical principles.
I. Understanding the Chemistry: The "Why" Behind the Workup
This compound is a highly versatile building block in medicinal chemistry and organic synthesis, primarily utilized in nucleophilic aromatic substitution (SNAr) reactions.[1][2] Its reactivity is dictated by the electron-withdrawing nature of the nitro (-NO₂) and cyano (-CN) groups, which activate the aromatic ring for nucleophilic attack, and the fluorine atom, which serves as an excellent leaving group.[3][4][5] A successful workup hinges on effectively separating the desired product from unreacted starting materials, the displaced fluoride ion, the nucleophile, and any potential side products.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Reaction Quenching
Question 1: My reaction is complete. How should I properly quench it to avoid side reactions or product degradation?
Answer: The quenching procedure is critical and depends on the nature of your nucleophile and reaction conditions.
-
For reactions with basic nucleophiles (e.g., amines, alkoxides): The primary goal is to neutralize any excess base. A common and effective method is to pour the reaction mixture into a cold, dilute aqueous acid solution, such as 1 M HCl or saturated ammonium chloride (NH₄Cl) solution.[6] The low temperature helps to dissipate any heat generated during neutralization. Saturated NH₄Cl is a milder option and is preferred if your product is acid-sensitive.
-
For reactions with neutral or acidic nucleophiles: Quenching may be as simple as diluting the reaction mixture with an appropriate organic solvent and water.
Troubleshooting:
-
Problem: An emulsion forms during the quench.
-
Cause: This is common when using polar aprotic solvents like DMF or DMSO.
-
Solution: Add brine (saturated aqueous NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion. Gentle swirling or allowing the mixture to stand may also be effective. In persistent cases, filtration through a pad of Celite® can be beneficial.
-
-
Problem: My product seems to be hydrolyzing (e.g., nitrile to amide or carboxylic acid).
-
Cause: Aggressive quenching with strong acid or base, or prolonged exposure to aqueous conditions at elevated temperatures.
-
Solution: Use a milder quenching agent like saturated NH₄Cl.[6] Perform the quench at a low temperature (0 °C or below) and proceed to the extraction phase promptly.
-
Liquid-Liquid Extraction
Question 2: What is the best solvent system for extracting my product?
Answer: The choice of extraction solvent is dictated by the polarity of your product. Given the presence of a nitrile and potentially a nitro group, the products are often moderately polar.
-
Recommended Solvents: Ethyl acetate (EtOAc) is a versatile first choice. Dichloromethane (DCM) is also effective. For more polar products, a mixture of EtOAc and a small amount of a more polar solvent like isopropanol or butanol might be necessary.
Workflow for a Standard Extraction:
-
After quenching, transfer the mixture to a separatory funnel.
-
Add the organic extraction solvent.
-
Shake the funnel gently at first to release any gas buildup, then more vigorously.
-
Allow the layers to separate. The organic layer will typically be the top layer unless a halogenated solvent like DCM is used.
-
Drain the aqueous layer.
-
Wash the organic layer sequentially with:
-
Dilute acid (e.g., 1 M HCl) if an amine nucleophile was used to remove any remaining traces.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) if the reaction was run under acidic conditions to neutralize any remaining acid.
-
Brine to remove the bulk of the water from the organic layer.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter and concentrate the organic solvent under reduced pressure.
Diagram of the Extraction Workflow:
Sources
Technical Support Center: Managing Moisture Sensitivity in 2-Fluoro-5-nitrobenzonitrile Reactions
Welcome to the technical support guide for 2-Fluoro-5-nitrobenzonitrile. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. This compound is a highly valuable reagent, particularly for its role in nucleophilic aromatic substitution (SNAr) reactions, owing to the activating effects of the electron-withdrawing nitro and cyano groups.[1][2][3] However, its reactivity also makes it susceptible to moisture, which can lead to undesired side reactions, reduced yields, and complex purification challenges.
This guide provides in-depth, field-proven insights into identifying, troubleshooting, and preventing moisture-related issues in your experiments. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can design robust and reproducible reaction systems.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so sensitive to moisture?
A: The sensitivity arises from the very features that make it an excellent substrate for SNAr reactions. The aromatic ring is rendered highly electron-deficient (electrophilic) by the powerful electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups. This activation facilitates the attack of nucleophiles.[1][3] Water (H₂O), although a weak nucleophile, can compete with your desired nucleophile and attack the carbon atom bonded to the fluorine, leading to hydrolysis. The fluoride is an excellent leaving group, which further promotes this substitution.[1][4]
Q2: What are the common signs of moisture contamination in my reaction?
A: Several key indicators may suggest that water has compromised your reaction:
-
Low Yield: The most common symptom is a significantly lower-than-expected yield of your desired product. This occurs because a portion of the this compound starting material is consumed by the competing hydrolysis reaction.
-
Formation of 2-Hydroxy-5-nitrobenzonitrile: The presence of a polar byproduct, often visible on a TLC plate as a spot with a lower Rf value, is a tell-tale sign of hydrolysis. This byproduct is formed when water acts as the nucleophile.
-
Complex Reaction Mixture: Instead of a clean conversion, you may observe multiple spots on your TLC plate, indicating a mixture of starting material, desired product, the hydrolysis byproduct, and potentially other side products.[5]
-
Inconsistent Results: If you are experiencing poor reproducibility between batches of the same reaction, undetected moisture is a likely culprit.
Q3: How should I properly store this compound?
A: Proper storage is the first line of defense against moisture. This compound is a solid powder or crystal. It should be stored in a tightly sealed container in a cool, dry place.[6][7] For long-term storage, keeping it inside a desiccator containing a drying agent like Drierite or phosphorus pentoxide is highly recommended to protect it from atmospheric moisture.
Q4: My reaction involves a strong base like sodium hydride (NaH). How does moisture affect this?
A: This is a critical point. Strong, non-nucleophilic bases like NaH are often used to deprotonate the nucleophile (e.g., an alcohol or amine) to make it more reactive. These bases are extremely sensitive to moisture.[4] Any trace of water in the solvent or on the glassware will react with and quench the NaH, rendering it inactive. This prevents the formation of your intended nucleophile, and the reaction will fail to proceed.
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental failures and provides a logical framework for diagnosing and solving them.
Problem 1: Low or No Yield of the Desired Product
Your reaction has worked, but the isolated yield is disappointingly low, or in the worst case, you've only recovered starting material.
-
Primary Cause: Hydrolysis of the starting material due to insufficient exclusion of water from the reaction system.
-
Causality: The rate-determining step in many SNAr reactions is the initial attack of the nucleophile to form a stabilized intermediate known as a Meisenheimer complex.[1][3][4] If water is present, it directly competes with your intended nucleophile, consuming the starting material and leading to the formation of the hydroxy byproduct instead of your target molecule.
Solution Pathway: Implement Rigorous Anhydrous Techniques
Success in moisture-sensitive reactions hinges on creating a truly inert environment.[8][9][10] This involves a multi-faceted approach targeting glassware, solvents, reagents, and the reaction atmosphere.
-
Glassware Preparation: Glass surfaces readily adsorb atmospheric water.[11] Standard washing and air-drying are insufficient.
-
Oven-Drying: Dry all glassware (flasks, stir bars, condensers, etc.) in an oven at >120 °C for at least 4 hours (overnight is preferable). Assemble the apparatus while still hot and allow it to cool under a stream of dry, inert gas (nitrogen or argon).[11]
-
Flame-Drying: For faster setup, assemble the cool, clean glassware and heat it under vacuum with a heat gun or a gentle, brushing flame to drive off adsorbed water. Once hot, switch from vacuum to a positive pressure of inert gas and allow the apparatus to cool.[10][12]
-
-
Solvent Purity: Many common SNAr solvents (e.g., DMF, DMSO, THF) are hygroscopic and will absorb water from the air.[13][14]
-
Inert Atmosphere: Your reaction must be protected from the atmosphere. The two most common methods are using a Schlenk line or a glovebox.[8][10]
-
Schlenk Line/Balloon Technique: This involves purging the reaction flask of air and replacing it with an inert gas like nitrogen or argon.[10][16][17] This is achieved by performing at least three "vacuum-refill" cycles before adding reagents.[10] The reaction is then maintained under a positive pressure of the inert gas, often supplied by a balloon.[12]
-
Problem 2: Identification of 2-Hydroxy-5-nitrobenzonitrile Byproduct
Your post-reaction analysis (TLC, LC-MS, NMR) confirms the presence of a significant amount of the hydrolyzed byproduct, 2-hydroxy-5-nitrobenzonitrile.
-
Primary Cause: Direct and undeniable evidence of water contamination during the reaction.
-
Causality: This byproduct is the direct result of water acting as a nucleophile in an SNAr reaction with your starting material. The mechanism is identical to the desired reaction, but the outcome is an undesired phenol derivative.
Solution Pathway: Refine Anhydrous Technique & Plan Purification
-
Review and Enhance Drying Protocols: The presence of this byproduct means your anhydrous technique was not stringent enough. Re-evaluate every step:
-
Was the glassware truly dry?
-
Was the solvent verifiably anhydrous?
-
Was the inert atmosphere maintained throughout the entire reaction, including reagent addition?
-
Are any of the reagents themselves hygroscopic and a potential source of water?
-
-
Purification Strategy: While prevention is key, sometimes you must salvage a reaction mixture.
-
Column Chromatography: The hydroxy byproduct is typically more polar than the desired product. Silica gel column chromatography can often effectively separate the two compounds.
-
Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system may be effective in removing the more polar impurity.
-
Key Experimental Protocols
Protocol 1: Drying Solvents with Molecular Sieves
Molecular sieves are a convenient and effective way to dry solvents without distillation.[9][18]
-
Select the appropriate type of molecular sieve (3Å is suitable for many common organic solvents like THF, acetonitrile, and DMF).
-
Activate the molecular sieves by heating them in a flask under vacuum with a heat gun until they are free-flowing, or by heating them in a laboratory oven at ~250-300 °C for several hours.
-
Allow the sieves to cool under an inert atmosphere.
-
Add the activated sieves (approx. 10% w/v) to a bottle of solvent.
-
Allow the solvent to stand over the sieves for at least 24-48 hours before use.[18] Store the bottle under nitrogen or argon.
Protocol 2: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)
This protocol outlines the standard procedure for ensuring an air- and moisture-free reaction environment.[10][12]
-
Preparation: Assemble your oven- or flame-dried glassware, including a stir bar. Seal the flask with a rubber septum.
-
Purging: Connect the flask to a Schlenk line via a needle through the septum. Carefully evacuate the flask under vacuum for 1-2 minutes.
-
Refilling: Switch the Schlenk line from vacuum to the inert gas (nitrogen or argon) supply to refill the flask.
-
Cycling: Repeat the evacuate-refill cycle at least three times to ensure all atmospheric gases and moisture are removed.[10]
-
Reagent Addition: After the final refill cycle, leave the flask under a positive pressure of inert gas (a balloon is often used for this).[12] Add anhydrous solvents and liquid reagents via a dry syringe. Add solid reagents quickly against a counterflow of inert gas.
-
Execution: Once all reagents are added, maintain the inert atmosphere throughout the duration of the reaction.
Data & Visualizations
Table 1: Common Drying Agents for Solvents
| Drying Agent | Suitable Solvents | Incompatible With | Efficacy & Notes |
| Molecular Sieves (3Å or 4Å) | Ethers (THF), Halogenated Solvents, Hydrocarbons, DMF, Acetonitrile | Protic solvents (reacts slowly) | Excellent for achieving very low water content (<10 ppm).[18] Good for storing pre-dried solvents. |
| Calcium Hydride (CaH₂) | Hydrocarbons, Ethers, Halogenated Solvents | Alcohols, Acids, Esters | Highly effective and reactive.[19] Reacts with water to produce H₂ gas. Use with caution. |
| Sodium/Benzophenone | Ethers (THF), Hydrocarbons | Halogenated solvents, Ketones, Esters | Excellent for ethers. The deep blue color of the ketyl radical indicates an anhydrous state.[11] |
| Anhydrous MgSO₄ or Na₂SO₄ | Most organic solvents | --- | Good for pre-drying or removing bulk water, but less effective for achieving rigorously anhydrous conditions.[15] |
Diagrams: Reaction Pathways
Desired SNAr Reaction
Caption: Desired nucleophilic aromatic substitution (SNAr) pathway.
Competing Hydrolysis Reaction
Caption: A logical workflow for troubleshooting moisture-related issues.
References
- Lipshutz, B. H., Ghorai, S. (2014). Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar Catalysis. Organic Letters, 14(4), 1168-1171. [Link]
- Fiveable. (n.d.). Inert atmosphere Definition. Organic Chemistry II Key Term. [Link]
- Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Utrecht University. [Link]
- Capot Chemical. (2021). Material Safety Data Sheet: this compound. [Link]
- Sciencemadness Wiki. (2023). Drying solvents. [Link]
- ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? [Link]
- Handa, S., et al. (2015). Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar Catalysis.
- Borlinghaus, N., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(18), 7296-7302. [Link]
- YouTube. (2022). Inert Atmosphere. Organic Chemistry Tutor. [Link]
- Wikipedia. (n.d.). Air-free technique. [Link]
- Nichols, L. (2022). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. [Link]
- ResearchGate. (2021). Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. [Link]
- Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. [Link]
- Williams, D. B. G., Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351-8354. [Link]
- Wikipedia. (n.d.).
- TCI (Shanghai) Development Co., Ltd. (n.d.). This compound. [Link]
- Google Patents. (1995). 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile)
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 17417-09-3). [Link]
- Reddit. (2023). SNAr troubleshooting. r/AskChemistry. [Link]
- PubChem. (n.d.). This compound. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing High-Purity this compound: A Manufacturer's Perspective. [Link]
- The Organic Chemistry Tutor. (2017).
- Leah4sci. (2025). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. YouTube. [Link]
- PubChem. (n.d.). 2-Fluoro-5-hydroxybenzonitrile. [Link]
- Google Patents. (2010). Synthesis method of 2-fluoro-4-nitrobenzonitrile.
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Technical Support Center: Safe Disposal of 2-Fluoro-5-nitrobenzonitrile Waste
Introduction: 2-Fluoro-5-nitrobenzonitrile is a versatile reagent in drug discovery and chemical synthesis, valued for its multiple reactive sites.[1][2] However, its trifecta of functional groups—a halogen (fluoro), a nitro group, and a nitrile—necessitates a stringent and well-understood waste management protocol. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the safe handling and disposal of waste containing this compound, grounded in established safety principles and regulatory standards.
Hazard Identification & Waste Characterization
Core Directive: Effective waste disposal begins with a thorough understanding of the hazards. This compound is not a single-hazard compound; its waste must be managed by considering the combined risks of its functional groups.
The primary hazards associated with this compound are summarized below. This information is critical for risk assessment and for determining the correct disposal pathway.
| Hazard Class | Description | GHS Hazard Statements | Primary Concern for Disposal | Authoritative Source |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[3] | H302, H312, H332 | Exposure risk to personnel during handling and segregation. | [4] |
| Irritant | Causes skin and serious eye irritation. May cause respiratory irritation.[2][3] | H315, H319, H335 | Risk of chemical burns and respiratory distress upon contact or inhalation. | [5] |
| Cyanide Compound | The benzonitrile group (-CN) is a cyanide. | Not explicitly stated, but inherent to the nitrile group. | Critical: Potential to generate highly toxic hydrogen cyanide (HCN) gas if mixed with acids. | [6][7] |
| Halogenated Organic | Contains fluorine, classifying it as a halogenated compound. | Not a hazard in itself, but dictates the disposal stream. | Requires segregation into the halogenated organic waste stream for proper high-temperature incineration. | [8][9] |
| Nitroaromatic | Contains a nitro group (-NO2). | Not explicitly stated, but some nitroaromatics are reactive. | Potential for reactivity with other chemicals. The F004 EPA waste code includes nitrobenzene.[10] | [10] |
Core Principles of Waste Management
Safe disposal is predicated on three non-negotiable principles: Segregation, Containerization, and Labeling. Failure to adhere to these can result in dangerous chemical reactions, improper disposal, and regulatory non-compliance.
Principle 1: Segregation
This is the most critical step. Due to its chemical nature, this compound waste must never be mixed with incompatible waste streams.
-
Isolate from Acids: The nitrile group can hydrolyze under acidic conditions to release deadly hydrogen cyanide (HCN) gas.[11] All cyanide-containing wastes must be stored separately from acidic wastes.[6]
-
Halogenated vs. Non-Halogenated: Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts.[12] Co-mingling with non-halogenated solvents increases disposal costs and complexity.[13]
-
Solid vs. Liquid: Solid and liquid cyanide wastes must be stored in separate, dedicated containers to prevent reactions and simplify disposal.[6]
Waste Segregation Workflow
The following diagram illustrates the decision-making process for segregating waste generated from experiments involving this compound.
Caption: Waste Segregation Decision Flowchart
Principle 2: Containerization
The choice of container is crucial for safety and compliance.
-
Compatibility: Use chemically resistant containers, such as high-density polyethylene (HDPE) carboys or bottles.[8] Avoid metal cans, as halogenated solvents can degrade to form acids that corrode metal.[8]
-
Integrity: Containers must be in good condition, with no cracks or leaks, and must have a secure, threaded cap to be vapor-tight.[9]
-
Volume Restrictions: Some waste vendors impose volume limits on cyanide-containing waste containers, often as small as 1 quart (0.94 liters).[7] Check with your institution's Environmental Health & Safety (EH&S) office.
Principle 3: Labeling
Proper labeling is a regulatory requirement and essential for safety.
-
Timing: Affix a hazardous waste tag to the container before adding the first drop of waste.[9][13]
-
Content: The label must clearly state "Hazardous Waste." All chemical constituents, including solvents and the full name "this compound," must be listed with their approximate percentages.[13]
-
Hazard Identification: Check all applicable hazard boxes on the tag (e.g., Toxic, Irritant).[13]
Frequently Asked Questions (FAQs)
Q1: What are the absolute 'must-knows' before I start an experiment with this compound?
You must recognize that you are handling a compound that is acutely toxic, an irritant, and a cyanide precursor.[3] Before you begin, you must:
-
Identify the specific waste streams you will generate (e.g., solid product waste, liquid solvent waste, contaminated consumables).
-
Prepare and pre-label separate, dedicated, and compatible waste containers for each stream.
-
Ensure you know the location of your lab's spill kit and that it contains appropriate materials for a cyanide-containing compound.
-
Confirm that an eyewash station and safety shower are accessible.[14]
Q2: Can I treat or neutralize waste from this compound in my lab fume hood?
No. In-lab chemical treatment of this waste is strongly discouraged and often prohibited by institutional and regulatory policies. The combination of hazards (halogenated, nitroaromatic, cyanide) requires specialized disposal methods.[15] For instance, the common method for cyanide destruction involves alkaline chlorination (bleach treatment), which can react unpredictably with organic solvents and the nitroaromatic structure.[16] Such treatment should only be performed by trained professionals at a licensed Treatment, Storage, and Disposal Facility (TSDF).[15]
Q3: How do I dispose of contaminated consumables like gloves, weigh paper, and pipette tips?
All contaminated solid items must be treated as hazardous waste.[6]
-
Collect all contaminated gloves, paper towels, wipes, and other solid debris in a dedicated container for Solid Cyanide-Containing Waste .[6]
-
This container should be separate from your liquid waste.
-
Do not dispose of these items in the regular trash.
Q4: My experiment was run in a solvent like Dichloromethane (DCM) or Acetonitrile. How does that affect disposal?
The solvent dictates the primary waste category.
-
Dichloromethane (DCM): This is a halogenated solvent. The waste mixture should be collected in a container labeled "Halogenated Organic Waste." You must still list "this compound" as a component and note the cyanide hazard.
-
Acetonitrile: This is a non-halogenated solvent, but it is also a nitrile. The waste should be collected in a dedicated "Cyanide-Containing Waste" stream. Because this compound is halogenated, this entire mixture must be managed as Halogenated Organic Waste . The principle is that if a halogenated compound is present, the entire mixture is treated as such.[12]
Standard Operating Procedures (SOPs)
SOP 1: Collection and Storage of this compound Waste
-
Preparation: Before starting experimental work, obtain separate, compatible waste containers (e.g., 4L HDPE bottles) for solid and liquid waste.
-
Labeling: Affix a "Hazardous Waste" tag to each container. Fill in your name, lab location, and the date. List "this compound" and any solvents that will be used.
-
Accumulation: During your experiment, add waste to the appropriate container inside a chemical fume hood.
-
Liquid Waste: Pour liquid residues directly into the designated liquid waste container.
-
Solid Waste: Place solid residues and contaminated consumables (gloves, wipes) into the designated solid waste container.
-
-
Closure: Keep the waste container securely capped at all times, except when actively adding waste.[9][13]
-
Storage: Store the sealed waste containers in a designated Satellite Accumulation Area (SAA), away from acids, oxidizers, and sources of heat.[11][8] Ensure secondary containment is used.
-
Disposal Request: When the container is 75% full, submit a chemical waste pickup request through your institution's EH&S department.[13]
SOP 2: Decontamination of Glassware and Surfaces
This procedure must be performed inside a certified chemical fume hood while wearing appropriate PPE (lab coat, safety goggles, double nitrile gloves).[11][6]
-
Initial Rinse (Optional): If glassware contains significant organic solvent, perform an initial rinse with a minimal amount of a compatible solvent (e.g., acetone). Dispose of this rinsate into your liquid halogenated waste container.
-
Alkaline Buffer Rinse: Prepare a pH 10 buffer solution. Rinse the contaminated surfaces and glassware with this buffer to ensure alkaline conditions, which prevents HCN formation. Collect this rinsate as hazardous cyanide-containing liquid waste.[11][6]
-
Decontamination: Prepare a fresh 10% bleach solution (sodium hypochlorite). Carefully rinse the surfaces and glassware with the bleach solution. This step oxidizes and destroys the cyanide ion. Let it sit for at least 15 minutes.[6] Collect this rinsate in the same hazardous waste container.
-
Final Cleaning: After decontamination, the glassware can be washed with soap and water in the sink.[11]
SOP 3: Managing a Small Spill (<1 gram) within a Fume Hood
-
Alert Personnel: Notify others in the immediate area.
-
Containment: Ensure the spill is contained within the fume hood.
-
PPE: Don appropriate PPE, including double nitrile gloves, a lab coat, and chemical splash goggles.
-
Decontamination:
-
Gently cover the spill with an absorbent material from a chemical spill kit.
-
Saturate the absorbent material with a pH 10 buffer solution.[6]
-
Carefully transfer the contaminated absorbent into your solid hazardous waste container.
-
Wipe the spill area first with the pH 10 buffer, then with a fresh 10% bleach solution.[11][6]
-
Place all used wipes and contaminated materials into the solid hazardous waste container.
-
-
Reporting: Report the spill to your lab supervisor and EH&S office as per institutional policy.
For larger spills or any spill outside of a fume hood, evacuate the area immediately and call emergency services. [6]
Spill Decontamination Workflow
Caption: Small Spill Decontamination Workflow
Troubleshooting Guide
| Issue | Probable Cause & Explanation | Solution |
| I accidentally added an acidic solution (e.g., HCl quench) to my this compound waste container. | IMMEDIATE DANGER. Acidification of cyanide-containing waste will generate highly toxic and flammable hydrogen cyanide (HCN) gas. | EVACUATE IMMEDIATELY. Alert everyone in the lab, pull the fire alarm to initiate a full lab evacuation, and call emergency services (911) from a safe location. Inform them of a potential cyanide gas release. Do not attempt to neutralize the mixture. |
| My liquid waste container is warm to the touch or bulging. | An unintended chemical reaction may be occurring, generating heat and/or gas. This could be due to contamination with an incompatible chemical. | Do not open the container. Place it in a secondary containment tub within the fume hood, away from other chemicals. Alert your lab supervisor and contact your EH&S office immediately for an emergency pickup. |
| I am unsure if my waste stream contains halogens. | The "Precautionary Principle" applies. If a halogenated compound like this compound was used in the process, the entire waste stream must be treated as halogenated. | Always manage the waste as halogenated. Segregate it from non-halogenated streams.[12] |
References
- Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]
- Toxicological Profile for Cyanide.
- Disposal Restrictions for Cyanide Waste. University of Illinois Division of Research Safety. [Link]
- This compound.
- Cyanides Storage, Handling and General Use Information. University of Windsor, Chemical Control Centre. [Link]
- Methods of destruction of cyanide in cyanide-containing waste.
- Halogenated Solvents. Washington State University, Environmental Health & Safety. [Link]
- Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]
- Hazardous Waste: Guidelines and Regulations. U.S. Environmental Protection Agency (EPA). [Link]
- Halogenated Solvents in Laboratories. Temple University, Environmental Health and Radiation Safety. [https://www.temple.edu/ehrs/sites/ehrs/files/documents/Halogenated_Solvents_in_Laboratories_0.
- Hazardous Waste Segreg
- Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
- Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). [Link]
- Dealing with spills of hazardous chemicals: some nitrosamides.
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
- EPA Hazardous Waste Codes. U.S. Environmental Protection Agency (EPA). [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. 17417-09-3 | CAS DataBase [m.chemicalbook.com]
- 3. This compound | C7H3FN2O2 | CID 519417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. aksci.com [aksci.com]
- 6. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. drs.illinois.edu [drs.illinois.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. wku.edu [wku.edu]
- 11. uwindsor.ca [uwindsor.ca]
- 12. bucknell.edu [bucknell.edu]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
- 14. fishersci.com [fishersci.com]
- 15. epa.gov [epa.gov]
- 16. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Selecting the Right Base for 2-Fluoro-5-nitrobenzonitrile SNAr Reactions
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions utilizing 2-Fluoro-5-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical choice of a base in these reactions. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot existing experiments and design more robust future syntheses.
The Critical Role of the Base in SNAr Reactions
The SNAr reaction is a powerful tool for the synthesis of substituted aromatic compounds. This compound is an excellent substrate due to the activating effects of the nitro and nitrile groups and the high electronegativity of the fluorine atom, which makes the ipso-carbon highly electrophilic.[1][2] The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[3][4][5]
The primary role of a base in many SNAr reactions is to deprotonate the nucleophile, thereby increasing its nucleophilicity. This is especially crucial for weakly nucleophilic species like phenols or some amines. However, the base's strength, steric profile, and solubility can significantly impact reaction rate, yield, and even the product distribution.
Troubleshooting Guide
This section addresses common issues encountered during SNAr reactions with this compound and provides systematic troubleshooting strategies focused on the choice of base.
Issue 1: Low or No Product Yield
Question: My SNAr reaction with this compound is showing very low conversion, even after extended reaction times. What could be the problem with my base?
Answer:
Low yield is a frequent challenge and can often be traced back to the base's inability to effectively generate the active nucleophile.
Possible Causes & Solutions:
-
Insufficient Base Strength: The base you've selected may not be strong enough to deprotonate your nucleophile. For instance, if you are using a phenol (pKa ~10) as a nucleophile, a weak base like sodium bicarbonate (pKa of conjugate acid H₂CO₃ is 6.3) will not be effective.
-
Solution: Choose a base with a conjugate acid pKa at least 2-3 units higher than the pKa of your nucleophile. For phenols, potassium carbonate (pKa of HCO₃⁻ is 10.3) is a good starting point, while for less acidic nucleophiles, stronger bases like sodium hydride (NaH) might be necessary.[6]
-
-
Poor Solubility: An insoluble base will have limited interaction with the nucleophile, leading to a slow or stalled reaction. This is particularly relevant for inorganic bases in organic solvents.
-
Solution: If using an inorganic base like K₂CO₃, ensure your solvent can facilitate the reaction. Polar aprotic solvents like DMF or DMSO are often preferred.[5][7] In some cases, using a phase-transfer catalyst can help shuttle the base into the organic phase. Alternatively, consider a soluble organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
-
-
Solution: If your nucleophile is sterically demanding, a less hindered base may be more effective. For example, proton sponge (1,8-Bis(dimethylamino)naphthalene) is a strong, non-nucleophilic base with a unique steric profile that can be advantageous in certain situations.
-
Issue 2: Formation of Side Products
Question: I am observing significant amounts of a side product where my starting material has been hydrolyzed to 2-hydroxy-5-nitrobenzonitrile. How can I prevent this?
Answer:
The formation of 2-hydroxy-5-nitrobenzonitrile is a classic example of a competing reaction with water.
Possible Causes & Solutions:
-
Presence of Water: Trace amounts of water in your reaction can be deprotonated by the base to form hydroxide ions, which are potent nucleophiles and will react with your starting material.[8]
-
Solution: Ensure all your reagents and solvents are anhydrous. Dry your solvents using appropriate methods (e.g., molecular sieves, distillation) and handle hygroscopic bases like K₂CO₃ and NaH under an inert atmosphere (e.g., nitrogen or argon).
-
-
Base-Mediated Decomposition: At elevated temperatures, some base/solvent combinations can lead to decomposition. For example, DMF can decompose to generate dimethylamine, which is a nucleophile.[8]
-
Solution: If you suspect solvent decomposition, consider switching to a more thermally stable solvent like DMSO or sulfolane. Alternatively, running the reaction at a lower temperature for a longer duration might be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What is the best all-purpose base for SNAr reactions with this compound?
A1: There is no single "best" base, as the optimal choice is highly dependent on the nucleophile. However, potassium carbonate (K₂CO₃) is an excellent and widely used starting point for many reactions, especially with amine and phenol nucleophiles.[5][6][9] It is inexpensive, easy to handle, and has a suitable basicity for many common nucleophiles.[10]
Q2: When should I use an organic base like triethylamine (TEA) or DIPEA instead of an inorganic base like K₂CO₃?
A2: Organic bases are advantageous when:
-
Homogeneity is crucial: They are generally more soluble in organic solvents, leading to a homogeneous reaction mixture.
-
Milder conditions are required: They are often less basic than their inorganic counterparts, which can be beneficial for sensitive substrates.
-
Avoiding side reactions with inorganic salts: The byproducts of organic bases (e.g., triethylammonium fluoride) are often more soluble and easier to remove during workup.
Q3: Can I use a very strong base like sodium hydride (NaH)?
A3: Yes, NaH is a powerful, non-nucleophilic base that is particularly useful for deprotonating weakly acidic nucleophiles like alcohols.[6] However, it is highly reactive and requires strictly anhydrous conditions and careful handling. It is often used in solvents like THF or DMF.[11]
Q4: How does the choice of solvent affect the performance of the base?
A4: The solvent plays a critical role. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred for SNAr reactions.[6][7] They effectively solvate cations, leaving the anionic nucleophile more "naked" and reactive. Protic solvents, such as alcohols, can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.[8]
Base Selection Guide
The following table provides a starting point for selecting a base based on the nucleophile class.
| Nucleophile Class | Recommended Bases | pKa of Nucleophile (approx.) | Key Considerations |
| Primary/Secondary Amines | K₂CO₃, Cs₂CO₃, TEA, DIPEA | 35-40 (for N-H) | The amine itself can sometimes act as the base, but an external base is often added to neutralize the HF byproduct. |
| Phenols | K₂CO₃, Cs₂CO₃, NaH | 8-10 | The acidity of the phenol will dictate the required base strength. Electron-withdrawing groups on the phenol lower its pKa. |
| Alcohols | NaH, KH | 16-18 | A strong base is required to generate the alkoxide. |
| Thiols | K₂CO₃, TEA | 10-11 | Thiolates are generally very potent nucleophiles. |
Note: pKa values are approximate and can vary depending on the specific molecule and solvent.
Experimental Protocol: A General Procedure for the SNAr Reaction of this compound with a Phenol Nucleophile
This protocol provides a general workflow. The specific base, solvent, temperature, and reaction time should be optimized for each unique substrate combination.
Materials:
-
This compound
-
Substituted Phenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) and the substituted phenol (1.1 eq).
-
Add anhydrous DMF to dissolve the starting materials.
-
Add anhydrous potassium carbonate (1.5 eq) to the stirred solution.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Decision-Making Process
The choice of base is a critical decision point in the experimental design. The following flowchart illustrates a logical pathway for selecting an appropriate base.
Caption: A decision flowchart for selecting the appropriate base.
References
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II.
- The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- ResearchGate. (2010). Base-dependent selectivity of an SNAr reaction.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- WordPress. (2025). SNAr Reaction in Other Common Molecular Solvents.
- Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution.
- ResearchGate. (2016). Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1).
- Who we serve. (n.d.). Regioselective Aromatic Nucleophilic Substitution in N-Aryl-2-nitrosoanilines with Oxygen and Nitrogen Nucleophiles.
- Reddit. (2022). Potassium carbonate as a base.
- ResearchGate. (n.d.). S N Ar reactions of 2.
- WordPress. (n.d.). SNAr Solvents and Reagents.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 17417-09-3).
- ResearchGate. (2006). Nucleophilic Aromatic Substitution Reaction of Nitroarenes with Alkyl- or Arylthio Groups in Dimethyl Sulfoxide by Means of Cesium Carbonate.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 2-Fluoro-5-hydroxybenzonitrile.
- ResearchGate. (2010). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB).
- Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines.
- PubChem. (n.d.). 2-Fluoro-5-nitrophenol.
- Quora. (2018). What is the action of potassium carbonate on alkyl halide?.
- Journal of the Chemical Society, Perkin Transactions 1. (1998). Solvent-dependent ambident nucleophilicity of phenoxide ion towards nitroporphyrins: synthesis of 2-hydroxyaryl- and 2-aryloxy-5,10,15,20-tetraphenylporphyrins by displacement of a nitro group.
- PubChem. (n.d.). 2-Hydroxy-5-nitrobenzonitrile.
Sources
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- 2. ossila.com [ossila.com]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Aromatic Nucleophilic Substitution [fishersci.co.uk]
- 7. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
The Decisive Halogen: A Comparative Reactivity Guide to 2-Fluoro-5-nitrobenzonitrile and 2-Chloro-5-nitrobenzonitrile in SNAr
An in-depth guide for researchers, scientists, and drug development professionals.
In the intricate world of pharmaceutical and agrochemical synthesis, the efficiency of a synthetic route is often dictated by the reactivity of its constituent building blocks. For the construction of complex molecules featuring substituted aniline and arylether cores, 2-halo-5-nitrobenzonitriles are indispensable intermediates. Their utility lies in their susceptibility to nucleophilic aromatic substitution (SNAr), a powerful reaction for forming carbon-heteroatom bonds.
This guide provides a deep dive into the comparative reactivity of two prominent members of this class: 2-Fluoro-5-nitrobenzonitrile and 2-Chloro-5-nitrobenzonitrile. We will dissect the mechanistic nuances that govern their reactivity, present supporting data, and offer a practical framework for selecting the optimal reagent for your synthetic needs.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a two-step addition-elimination process. The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the halogen, which is activated by electron-withdrawing groups (in this case, the nitro and cyano groups). This first step is typically the rate-determining step and leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][2] In the second, faster step, the leaving group (halide ion) is expelled, and the aromaticity of the ring is restored.[3]
The presence of the strongly electron-withdrawing nitro group ortho to the halogen and the cyano group para is crucial. These groups delocalize the negative charge of the Meisenheimer complex, lowering the activation energy of the first step and thus accelerating the reaction.[3]
The Fluorine Advantage: A Tale of Electronegativity
In the context of SNAr reactions, the typical leaving group ability trend observed in aliphatic nucleophilic substitutions (I > Br > Cl > F) is inverted, with fluorine being the most effective leaving group.[3][4] This seemingly counterintuitive phenomenon is a direct consequence of the reaction mechanism.
The rate-determining step is the initial nucleophilic attack, not the breaking of the carbon-halogen bond.[3][5][6] The high electronegativity of fluorine (3.98 on the Pauling scale, compared to 3.16 for chlorine) makes the carbon atom to which it is attached significantly more electrophilic.[4] This strong inductive effect polarizes the C-F bond, creating a more pronounced partial positive charge on the carbon, which attracts the incoming nucleophile more strongly.[4][7]
Furthermore, the electron-withdrawing nature of fluorine stabilizes the anionic Meisenheimer intermediate, further lowering the activation barrier for its formation.[2][5] Consequently, this compound exhibits significantly higher reactivity than its chloro-analogue.[2]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. reddit.com [reddit.com]
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- 7. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Kinetic Studies of Nucleophilic Aromatic Substitution on Fluoronitrobenzenes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of SNAr Reactions and the Unique Role of Fluoronitrobenzenes
Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, for the construction of carbon-heteroatom bonds in aromatic systems.[1] Unlike nucleophilic substitutions on aliphatic systems (SN1 and SN2), SNAr reactions proceed via a distinct addition-elimination mechanism, facilitated by the presence of strong electron-withdrawing groups on the aromatic ring.[1][2][3]
Among the various haloarenes utilized as electrophiles, fluoronitrobenzenes occupy a special position. Counterintuitively, fluorine, despite being the most electronegative halogen and forming the strongest carbon-halogen bond, is often the best leaving group in SNAr reactions.[1] This "element effect" is a direct consequence of the reaction mechanism. The rate-determining step is typically the initial nucleophilic attack to form a resonance-stabilized carbanion intermediate, known as the Meisenheimer complex.[1][2][3][4] The high electronegativity of fluorine strongly polarizes the ipso-carbon, making it highly electrophilic and thus accelerating the nucleophilic attack. The C-F bond cleavage occurs in a subsequent, faster step and therefore does not influence the overall reaction rate.[1]
This guide will provide a comprehensive overview of the kinetic analysis of SNAr reactions on fluoronitrobenzenes, offering a detailed experimental protocol, a comparative analysis of kinetic data with various nucleophiles and in different solvents, and a discussion of the mechanistic subtleties of this important class of reactions.
The SNAr Mechanism: A Stepwise Pathway
The SNAr reaction of a fluoronitrobenzene with a nucleophile proceeds through a two-step addition-elimination mechanism.
Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
The first step, which is typically the rate-determining step (RDS), involves the attack of the nucleophile on the carbon atom bearing the fluorine atom.[5] This leads to the formation of a resonance-stabilized, negatively charged intermediate known as the Meisenheimer complex.[1][3] The electron-withdrawing nitro group plays a crucial role in stabilizing this intermediate by delocalizing the negative charge. In the second, faster step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the final substitution product.[4]
Experimental Protocol: Kinetic Analysis via UV-Vis Spectrophotometry
A common and reliable method for determining the kinetics of SNAr reactions is UV-Vis spectrophotometry, which allows for the continuous monitoring of the reaction progress under pseudo-first-order conditions.[6]
Reagent Preparation
-
Substrate Stock Solution: Prepare a stock solution of the fluoronitrobenzene substrate (e.g., 1-fluoro-2,4-dinitrobenzene) of a known concentration (e.g., 10 mM) in a suitable solvent (e.g., acetonitrile or DMSO).
-
Nucleophile Stock Solutions: Prepare a series of stock solutions of the nucleophile (e.g., piperidine) at various concentrations in the same solvent as the substrate. The concentrations should be at least 10-fold higher than the substrate concentration to ensure pseudo-first-order conditions.
-
Solvent: Use HPLC-grade solvent to minimize impurities that could interfere with the reaction or the spectroscopic measurements.
Instrumentation Setup
-
Spectrophotometer: Utilize a UV-Vis spectrophotometer equipped with a thermostatted cuvette holder to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).[6]
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for the expected substitution product. The starting fluoronitrobenzene should have minimal absorbance at this wavelength.
Kinetic Measurement
-
Blank Measurement: Fill a cuvette with the chosen solvent and use it to zero the spectrophotometer at the predetermined λmax.
-
Reaction Initiation: In a separate vial, mix the appropriate volume of the nucleophile stock solution with the solvent. To initiate the reaction, add a small, precise volume of the substrate stock solution to the nucleophile solution, ensuring rapid and thorough mixing.
-
Data Acquisition: Immediately transfer the reaction mixture to a cuvette and place it in the spectrophotometer. Start recording the absorbance at λmax as a function of time. Continue data collection until the reaction is complete, indicated by a stable absorbance reading.
Data Analysis
-
Pseudo-First-Order Rate Constant (kobs): The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance versus time data to a first-order exponential equation:
At = A∞ - (A∞ - A0)e-kobst
where At is the absorbance at time t, A∞ is the absorbance at the completion of the reaction, and A0 is the initial absorbance.
-
Second-Order Rate Constant (k2): Repeat the experiment for each concentration of the nucleophile. The second-order rate constant (k2) is then determined from the slope of a plot of kobs versus the concentration of the nucleophile ([Nu]):
kobs = k2[Nu]
Caption: Workflow for a typical kinetic study of an SNAr reaction using UV-Vis spectrophotometry.
Comparative Kinetic Data
The rate of nucleophilic aromatic substitution on fluoronitrobenzenes is highly dependent on the nature of the nucleophile and the solvent. The following table summarizes representative second-order rate constants for the reaction of 1-fluoro-2,4-dinitrobenzene (DNFB) with various nucleophiles in different solvents at 25 °C.
| Nucleophile | Solvent | k2 (M-1s-1) | Reference |
| Piperidine | Toluene | 0.0113 | [7] |
| Piperidine | Benzene | 0.0189 | [7] |
| Piperidine | Dioxane | 0.0543 | [7] |
| Piperidine | Tetrahydrofuran | 0.203 | [7] |
| Piperidine | Ethyl Acetate | 0.236 | [7] |
| Piperidine | Chloroform | 0.353 | [7] |
| Piperidine | Acetonitrile | 0.455 | [7] |
| Piperidine | Nitromethane | 0.531 | [7] |
| Morpholine | Acetonitrile:Water (varying compositions) | Varies | [8] |
| Biothiols | Aqueous Buffer | Varies | [6][9] |
Note: The reactivity of morpholine and biothiols is highly dependent on the specific solvent composition and pH, respectively. For detailed kinetic data, please refer to the cited literature.
Discussion and Comparative Analysis
The Nucleophile Effect
The nucleophilicity of the attacking species is a primary determinant of the reaction rate. As seen in the compiled data, the rate of reaction is significantly influenced by the nature of the nucleophile. Generally, more basic and less sterically hindered nucleophiles exhibit higher reaction rates. For instance, in the reaction with 1-fluoro-2,4-dinitrobenzene, the rate constants for a series of biothiols were found to correlate with their nucleophilicity.[6][9]
The Solvent Effect
Solvent polarity and hydrogen-bonding capability play a crucial role in SNAr kinetics. Aprotic polar solvents, such as DMSO and acetonitrile, are particularly effective at accelerating these reactions.[7][8] This is because they can solvate the cationic counter-ion of the nucleophile, leaving the anionic nucleophile "bare" and more reactive. In contrast, protic solvents, like water and alcohols, can form hydrogen bonds with the nucleophile, which stabilizes it and reduces its reactivity.
The data for the reaction of 1-fluoro-2,4-dinitrobenzene with piperidine clearly illustrates this trend, with the rate constant increasing significantly as the solvent polarity increases and its hydrogen-bond donating ability decreases.[7]
Fluoronitrobenzenes vs. Other Halonitrobenzenes
As previously mentioned, the "element effect" in SNAr reactions often follows the order F > Cl > Br > I, which is the reverse of the trend observed in SN1 and SN2 reactions. This is because the rate-determining step is the nucleophilic attack, which is accelerated by the high electronegativity of fluorine. The C-X bond strength, which is highest for the C-F bond, is not a determining factor in the reaction rate. For the reaction of 2,4-dinitrohalobenzenes with various biothiols, the fluoro-substituted substrate was found to be approximately 55 times more reactive than the chloro-substituted analogue.[9]
Conclusion
The kinetic study of nucleophilic aromatic substitution on fluoronitrobenzenes provides a rich platform for understanding the interplay of electronic effects, nucleophilicity, and solvent properties in determining reaction rates. The unique behavior of fluorine as a leaving group in these reactions underscores the importance of a mechanistic understanding in predicting and controlling chemical reactivity. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers and drug development professionals to design and interpret their own kinetic studies in this fundamentally important area of organic chemistry.
References
- Alarcón-Espósito, J., et al. (2017). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry, 5, 8. [Link]
- Black, T. H., et al. (2021). Evidence of Rate Limiting Proton Transfer in an SNAr Aminolysis in Acetonitrile under Synthetically Relevant Conditions. The Journal of Organic Chemistry, 86(22), 15993–16000. [Link]
- Campodónico, P. R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 888345. [Link]
- Jaworski, J. S., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4814. [Link]
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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- Cantera. (n.d.). Viewing a reaction path diagram.
- Klapötke, T. M., et al. (2018). Tuning Green Explosives through SNAr Chemistry. Chemistry – A European Journal, 24(59), 15846–15852. [Link]
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- S R Maiti. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Chemistry Stack Exchange. [Link]
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- Gazalli, O., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. RSC Advances, 3(45), 23393–23403. [Link]
- Alarcón-Espósito, J., et al. (2016). Concentration-dependent solvent effect on the SNAr reaction between 1-fluoro-2,4-dinitrobenzene and morpholine. Journal of Physical Organic Chemistry, 30(3), e3616. [Link]
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The Strategic Advantage of 2-Fluoro-5-nitrobenzonitrile in Modern Synthesis
A Comparative Guide for Medicinal Chemists and Process Development Scientists
In the landscape of drug discovery and development, the selection of building blocks is a critical determinant of synthetic efficiency, scalability, and, ultimately, the viability of a drug candidate. Among the vast arsenal of reagents available to the modern chemist, 2-Fluoro-5-nitrobenzonitrile has emerged as a particularly advantageous scaffold. Its trifunctional nature, combining a highly activated fluorine leaving group, a versatile nitrile, and a reducible nitro group, offers a unique combination of reactivity and opportunities for orthogonal chemical transformations. This guide provides an in-depth comparison of this compound with its alternatives, supported by mechanistic insights and practical experimental data, to illuminate its strategic value in the synthesis of complex molecular architectures.
The Decisive Edge in Nucleophilic Aromatic Substitution (SNAr)
The primary strategic advantage of this compound lies in its heightened reactivity in nucleophilic aromatic substitution (SNAr) reactions. The aromatic ring is heavily activated by the strong electron-withdrawing effects of the ortho-cyano and para-nitro groups. This electronic pull renders the carbon atom attached to the fluorine highly electrophilic and susceptible to nucleophilic attack.
While chloro- and bromo-analogs are also employed in SNAr, the fluoro-substituent confers a significant kinetic advantage. This may seem counterintuitive to those accustomed to substitution reactions where bond strength is paramount (e.g., SN2 reactions, where iodide is an excellent leaving group). However, in SNAr, the rate-determining step is typically the initial nucleophilic attack to form the resonance-stabilized Meisenheimer complex. The exceptional electronegativity of fluorine not only enhances the electrophilicity of the reaction center but also stabilizes the developing negative charge in the intermediate, thereby lowering the activation energy of this crucial step.
Table 1: Comparison of Reactivity in SNAr Reactions
| Reagent | Leaving Group | Key Advantages | Typical Reaction Conditions |
| This compound | F | Highest reactivity , allows for milder conditions, shorter reaction times. | Lower temperatures, wider range of nucleophiles. |
| 2-Chloro-5-nitrobenzonitrile | Cl | Moderate reactivity, often more economical for initial screening. | Higher temperatures and/or longer reaction times may be required. |
| 2-Bromo-5-nitrobenzonitrile | Br | Lower reactivity than fluoro- and chloro-analogs in SNAr. | Often requires more forcing conditions. |
A Case Study: Synthesis of a Key Alectinib Intermediate
The practical advantages of this compound are compellingly demonstrated in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib. A crucial step in its synthesis involves the reaction of tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate with a halo-nitrobenzonitrile derivative. The use of this compound in this context allows for efficient reaction under relatively mild conditions, a critical consideration in multi-step industrial syntheses.
Experimental Protocol: Synthesis of an Alectinib Intermediate
This protocol details the nucleophilic aromatic substitution of 4-fluoro-3-nitrobenzonitrile with a β-ketoester, a key transformation in the synthesis of Alectinib.
Materials:
-
tert-Butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate
-
4-Fluoro-3-nitrobenzonitrile
-
Sodium Carbonate (Na₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl Acetate
-
Water
Procedure:
-
Under a nitrogen atmosphere, dissolve 4-Fluoro-3-nitrobenzonitrile (1.10 moles) in DMF at 25-30°C.
-
Add sodium carbonate (2.36 moles) to the solution to form a slurry.
-
Heat the slurry to 45-50°C.
-
Slowly add a DMF solution of tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate (0.78 moles) over 30-60 minutes, maintaining the temperature at 45-50°C.
-
Maintain the reaction mixture at 45-50°C for approximately 8 hours, monitoring the reaction progress by HPLC.
-
Upon completion, cool the reaction mass to below 50°C and dilute with ethyl acetate and water.
-
Stir the mixture for 30-45 minutes, then separate the organic and aqueous layers.
-
The organic layer containing the desired product, tert-butyl 2-(4-cyano-2-nitro-phenyl)-4-(4-ethyl-3-iodo-phenyl)-4-methyl-3-oxo-pentanoate, can then be carried forward to the subsequent reduction and cyclization steps.[1]
This reaction highlights the utility of this compound in forming C-C bonds with carbanions, a testament to its high reactivity. The subsequent reduction of the nitro group and cyclization to form the indole core of Alectinib showcases the versatility of this building block.[2]
The Power of Orthogonal Reactivity
A significant, yet often underappreciated, advantage of this compound is the orthogonal reactivity of its three functional groups.[3] This allows for a modular and strategic approach to the synthesis of complex molecules, where each functional group can be addressed under specific conditions without affecting the others.
-
Nucleophilic Aromatic Substitution at Fluorine: As discussed, this is the most facile transformation, readily occurring with a wide range of nucleophiles.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various reagents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or transfer hydrogenation. This newly formed amine can then be further functionalized.
-
Transformation of the Nitrile Group: The nitrile group is relatively robust but can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions, or reduced to a primary amine using strong reducing agents like LiAlH₄. It can also undergo cycloaddition reactions, for example with sodium azide to form a tetrazole ring.[4]
This orthogonality allows for a synthetic sequence where an SNAr reaction is performed first, followed by the reduction of the nitro group, and finally, a transformation of the nitrile group if desired. This level of synthetic control is invaluable in the construction of complex drug molecules.
Broader Applications in Heterocyclic Synthesis
The utility of this compound extends beyond kinase inhibitors. It is a valuable precursor for a variety of heterocyclic scaffolds of medicinal importance. For instance, its reaction with methyl thioglycolate provides a high-yielding route to anti-tumor benzothiophene derivatives.[3] The reaction proceeds via an initial SNAr, followed by intramolecular cyclization. This transformation has been reported to proceed in an impressive 93% yield, underscoring the efficiency of this reagent.[3]
Conclusion: A Strategic Choice for Modern Synthesis
This compound offers a compelling combination of high reactivity, versatility, and strategic advantages for the synthesis of complex, high-value molecules. Its superiority over other halo-benzonitriles in nucleophilic aromatic substitution reactions allows for more efficient and scalable synthetic routes, often under milder conditions. The orthogonal nature of its three functional groups provides chemists with a powerful tool for modular synthesis, enabling the construction of diverse molecular architectures from a single, readily available starting material. For researchers, scientists, and drug development professionals, a thorough understanding of the advantages of this compound is key to unlocking its full potential in the pursuit of novel therapeutics and advanced materials.
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A Researcher's Guide to the Spectroscopic Analysis of 2-Fluoro-5-nitrobenzonitrile and Its Derivatives
In the landscape of medicinal chemistry and materials science, halogenated nitroaromatic compounds like 2-Fluoro-5-nitrobenzonitrile serve as versatile scaffolds and key building blocks.[1] Their utility in synthesizing a range of derivatives, from anti-tumour agents to novel macrocycles, necessitates rigorous and unambiguous structural verification.[1] Spectroscopic analysis is the cornerstone of this characterization, providing a detailed fingerprint of molecular structure and purity.[2]
This guide offers a comparative framework for the spectroscopic analysis of this compound and its derivatives. Moving beyond a simple recitation of data, we will explore the causal relationships behind the spectral features observed in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS). Our objective is to provide researchers, scientists, and drug development professionals with the field-proven insights required to confidently interpret complex spectral data and differentiate between closely related molecular structures.[2]
Integrated Spectroscopic Workflow
A comprehensive structural elucidation is never reliant on a single technique. Instead, it involves the strategic integration of data from multiple spectroscopic methods. Each technique provides a unique piece of the puzzle, and together they form a self-validating system for confirming the identity and purity of the target compound.
Caption: High-level experimental workflow for comprehensive structural analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework and the electronic environment of specific atoms within the molecule. For fluorinated compounds, ¹⁹F NMR is an indispensable tool.
¹H NMR Analysis
Aromatic protons typically resonate in the 6.5-8.5 ppm region.[3][4] The specific chemical shifts and splitting patterns for this compound are dictated by the electronic effects of the three substituents. The strongly electron-withdrawing nitro (NO₂) and nitrile (C≡N) groups, combined with the electronegative fluorine atom, will shift the aromatic protons downfield.
-
Causality: The electron density around the aromatic protons is significantly reduced by the attached functional groups, "deshielding" them from the external magnetic field and causing them to resonate at a higher frequency (further downfield).[5]
¹³C NMR Analysis
Aromatic carbons absorb in the 120-150 ppm range.[4] The carbon atoms directly attached to the electron-withdrawing groups (C-F, C-NO₂, C-CN) will show distinct chemical shifts. The C-F bond will also introduce characteristic C-F coupling constants, which are invaluable for assignment.
¹⁹F NMR Analysis
¹⁹F NMR is highly sensitive to the local electronic environment. The chemical shift of the fluorine atom in this compound provides a unique signature. When synthesizing derivatives, any modification to the molecule, even several bonds away, will likely cause a discernible shift in the ¹⁹F resonance, making it an excellent tool for monitoring reactions and confirming product formation.
Comparative Data: Parent vs. Derivative
Let's consider a hypothetical derivative: 2-Amino-5-nitrobenzonitrile , where the fluorine has been substituted by an amino (NH₂) group.
| Compound | Key ¹H NMR Features (Approx. δ, ppm) | Key ¹³C NMR Features (Approx. δ, ppm) | Rationale for Change |
| This compound | Aromatic protons (3H) appear in the 7.5-8.5 ppm range with complex splitting due to H-H and H-F coupling. | Aromatic carbons (6C) from 110-150 ppm. Carbon attached to F will show a large ¹JCF coupling. | The fluorine atom is strongly electron-withdrawing. |
| 2-Amino-5-nitrobenzonitrile | Aromatic protons (3H) will shift upfield compared to the fluoro analog. A broad singlet for the NH₂ protons will appear around 5-6 ppm. | The carbon previously attached to fluorine (now C-NH₂) will shift significantly upfield. | The amino group (-NH₂) is a strong electron-donating group, which increases electron density on the ring, shielding the protons and carbons. |
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups.[2] For this compound and its derivatives, the key vibrational bands are highly characteristic.
-
Nitrile (C≡N) Stretch: A sharp, intense absorption band appears in the 2240-2220 cm⁻¹ region.[6] Conjugation with the aromatic ring lowers this frequency compared to saturated nitriles.[6] This peak is often the most unambiguous feature in the spectrum.
-
Nitro (NO₂) Stretches: Aromatic nitro groups display two strong stretching vibrations: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.[7][8] This pair of intense peaks is a definitive indicator of the nitro group.[8]
-
Aromatic C-H and C=C Stretches: Aromatic C-H stretches typically appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).[3][4] In-ring C=C stretching vibrations give rise to several bands in the 1600-1400 cm⁻¹ region.[3][4]
Comparative Data: Spotting the Transformation
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) in this compound | Expected Change in a 2-Amino-5-nitrobenzonitrile Derivative |
| Nitrile | C≡N Stretch | ~2235 (Sharp, Strong)[6] | Minimal change, may shift slightly due to altered electronics. |
| Nitro | NO₂ Asymmetric Stretch | ~1530 (Strong)[7] | Minimal change. |
| Nitro | NO₂ Symmetric Stretch | ~1350 (Strong)[7] | Minimal change. |
| Aryl-Fluorine | C-F Stretch | ~1250 (Strong) | Absent. |
| Amine | N-H Stretch | Absent | Appears. Two bands for a primary amine (NH₂) around 3400-3300 cm⁻¹.[9] |
| Amine | N-H Bend | Absent | Appears. A band around 1600 cm⁻¹. |
This direct comparison illustrates the power of FTIR: the disappearance of the strong C-F stretch and the appearance of characteristic N-H stretches provide conclusive evidence of the successful substitution reaction.
Mass Spectrometry (MS): The Molecular Scale
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and providing structural clues through fragmentation analysis.[10] For this compound (Molecular Weight: ~166.11 g/mol ), Electron Ionization (EI) is a common technique.[11][12][13]
The fragmentation of the molecular ion (M⁺•) is driven by the molecule's structure.[10][14] For nitroaromatic compounds, common fragmentation pathways involve the loss of the nitro group.
-
Key Fragmentation Pathways:
-
Loss of NO₂: A fragment corresponding to [M - 46]⁺• from the loss of a nitro radical (•NO₂).
-
Loss of NO: A fragment corresponding to [M - 30]⁺ from the loss of nitric oxide (NO).
-
Loss of HCN: A fragment corresponding to [M - 27]⁺ from the loss of hydrogen cyanide, a common pathway for nitriles.
-
Caption: Predicted primary fragmentation pathways for this compound.
Comparative Analysis: Derivative Mass
The most straightforward comparison is the molecular ion peak. Our hypothetical derivative, 2-Amino-5-nitrobenzonitrile (C₇H₅N₃O₂), has a molecular weight of approximately 163.13 g/mol . A successful reaction would show a molecular ion peak at m/z 163, a clear shift from the starting material's peak at m/z 166. This provides immediate confirmation that a transformation involving the exchange of a fluorine atom (19 Da) for an amino group (16 Da) has occurred.
Experimental Protocols
Scientific integrity requires reproducible methodologies. The data presented are typically acquired using the following standard protocols.[2]
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[2]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00 ppm).[2]
-
Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.[2]
-
¹H NMR Acquisition: Employ standard parameters such as a 90° pulse, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. Average 16 to 64 scans to enhance the signal-to-noise ratio.[2]
-
¹³C NMR Acquisition: Acquire proton-decoupled spectra. Due to the low natural abundance of ¹³C, longer acquisition times and a significantly larger number of scans (e.g., 1024 or more) are necessary.[2]
-
¹⁹F NMR Acquisition: Acquire proton-decoupled spectra using a fluorine-observe channel. Use a suitable external standard (e.g., CFCl₃) for referencing if necessary.
Protocol 2: ATR-FTIR Spectroscopy
The Attenuated Total Reflectance (ATR) method is ideal for solid or liquid samples, requiring minimal preparation.[15]
-
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are properly installed and initialized.[15]
-
Background Acquisition: Before analysis, collect a background spectrum. This step accounts for atmospheric absorbance (CO₂, H₂O) and the ATR crystal itself. Clean the ATR crystal surface with a lint-free wipe and a suitable solvent (e.g., isopropanol), allowing it to dry completely before the scan.[15]
-
Sample Analysis: Place a small amount of the solid powder or a single drop of liquid onto the center of the ATR crystal. Ensure good contact using the ATR's pressure arm.[15]
-
Data Collection: Initiate the sample scan. The software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.[15]
-
Processing: Apply baseline correction and normalization to the resulting spectrum as needed for clear presentation.[15]
Protocol 3: GC-MS (Electron Ionization)
-
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject 1 µL of the sample solution into the Gas Chromatograph (GC) inlet.
-
GC Separation: Use a suitable capillary column (e.g., DB-5ms) and a temperature program designed to separate the analyte from any impurities or residual solvent. A typical program might start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected.
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A Comparative Guide to the Reaction Products of 2-Fluoro-5-nitrobenzonitrile for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of medicinal chemistry and materials science, the strategic selection of building blocks is paramount. 2-Fluoro-5-nitrobenzonitrile stands out as a versatile and highly reactive scaffold, primarily due to the potent electron-withdrawing properties of its nitro and cyano groups. These groups significantly activate the fluorine atom towards nucleophilic aromatic substitution (SNAr), making it a preferred starting material for the synthesis of a diverse array of complex molecules. This guide provides an in-depth comparison of the products derived from this compound, with a focus on its performance in key reactions compared to its halogenated analogs. We will delve into the mechanistic underpinnings of its reactivity, present supporting experimental data, and provide detailed protocols to empower researchers in their synthetic endeavors.
The Decisive Advantage of Fluorine in Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this compound is nucleophilic aromatic substitution. The rate of this reaction is largely governed by the stability of the intermediate Meisenheimer complex, which is formed upon the attack of a nucleophile. The high electronegativity of the fluorine atom in this compound plays a crucial role in stabilizing this intermediate through a strong inductive effect, thereby accelerating the reaction rate. This makes the fluoro derivative significantly more reactive than its chloro and bromo counterparts.[1][2]
The general order of reactivity for halogens in SNAr reactions is F >> Cl > Br > I, which is contrary to the trend of leaving group ability in SN1 and SN2 reactions. This highlights the unique mechanism of SNAr, where the rate-determining step is the initial nucleophilic attack and not the departure of the leaving group.
Comparative Performance in SNAr Reactions
| Leaving Group | Nucleophile | Expected Relative Reactivity | Representative Product |
| Fluorine | Amine (e.g., Aniline) | Highest | 2-(Phenylamino)-5-nitrobenzonitrile |
| Chlorine | Amine (e.g., Aniline) | Moderate | 2-(Phenylamino)-5-nitrobenzonitrile |
| Bromine | Amine (e.g., Aniline) | Lowest | 2-(Phenylamino)-5-nitrobenzonitrile |
| Fluorine | Thiol (e.g., Thiophenol) | Highest | 2-(Phenylthio)-5-nitrobenzonitrile |
| Chlorine | Thiol (e.g., Thiophenol) | Moderate | 2-(Phenylthio)-5-nitrobenzonitrile |
| Bromine | Thiol (e.g., Thiophenol) | Lowest | 2-(Phenylthio)-5-nitrobenzonitrile |
| Fluorine | Alkoxide (e.g., Methoxide) | Highest | 2-Methoxy-5-nitrobenzonitrile |
| Chlorine | Alkoxide (e.g., Methoxide) | Moderate | 2-Methoxy-5-nitrobenzonitrile |
| Bromine | Alkoxide (e.g., Methoxide) | Lowest | 2-Methoxy-5-nitrobenzonitrile |
Characterization of Key SNAr Products
The successful synthesis of novel compounds necessitates thorough characterization. Below is a summary of expected and reported spectroscopic data for representative products derived from the SNAr of this compound.
2-(Phenylamino)-5-nitrobenzonitrile
-
1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons. The protons on the phenyl ring will appear as multiplets, while the protons on the nitrobenzonitrile ring will exhibit splitting patterns influenced by the amino and nitro substituents.
-
13C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom. The carbon attached to the cyano group will appear in the characteristic nitrile region (around 115-120 ppm), while the carbon bearing the nitro group will be downfield.
-
IR Spectroscopy: Key vibrational bands are expected for the N-H stretch of the secondary amine, the C≡N stretch of the nitrile, and the symmetric and asymmetric stretches of the nitro group.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.
2-Methoxy-5-nitrobenzonitrile
-
1H NMR: The spectrum will feature a characteristic singlet for the methoxy protons (around 3.9 ppm) in addition to the aromatic proton signals.
-
13C NMR: A signal corresponding to the methoxy carbon will be present (around 56 ppm).
-
IR Spectroscopy: The spectrum will be characterized by the absence of an O-H stretch and the presence of C-O stretching vibrations, in addition to the nitrile and nitro group absorptions.[3]
-
Mass Spectrometry: The molecular ion peak will confirm the mass of the methoxylated product.
Experimental Protocols for SNAr Reactions
The following is a detailed, step-by-step methodology for a representative SNAr reaction of this compound with an amine nucleophile.
Synthesis of 2-(Phenylamino)-5-nitrobenzonitrile
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), aniline (1.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to dissolve the reactants.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterize the purified product using NMR, IR, and mass spectrometry.
Caption: General experimental workflow for SNAr reactions.
Expanding Synthetic Utility: The Suzuki-Miyaura Coupling
Beyond SNAr, this compound can potentially be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. While the high reactivity of the fluorine atom in SNAr is a dominant feature, under specific catalytic conditions, the C-F bond can participate in oxidative addition to a palladium(0) center, a key step in the Suzuki coupling catalytic cycle. This opens up the possibility of synthesizing 2-aryl-5-nitrobenzonitriles, which are valuable intermediates in drug discovery.
The general mechanism for the Suzuki-Miyaura coupling involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the catalyst.[4]
Representative Protocol for Suzuki-Miyaura Coupling
The following protocol is adapted from established procedures for the Suzuki coupling of aryl fluorides and can be optimized for this compound.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Add potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane and water (4:1 mixture).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Conclusion
This compound is a superior building block for nucleophilic aromatic substitution reactions due to the high reactivity imparted by the fluorine atom. This allows for milder reaction conditions and potentially higher yields compared to its chloro and bromo analogs. The resulting products, such as substituted 2-amino-5-nitrobenzonitriles, are valuable intermediates for the synthesis of a wide range of biologically active compounds. Furthermore, the potential for this scaffold to participate in Suzuki-Miyaura coupling reactions expands its synthetic utility, enabling the formation of carbon-carbon bonds and access to a different class of derivatives. The protocols and comparative data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their synthetic campaigns.
References
- This compound. PubChem. [Link]
- Summary of Second-Order Rate Constants (k1 /M −1 s −1 ) for Reactions of 1-Halo-2,4-dinitrobenzenes 1a−d with Amines in MeCN and H 2 O (in Parentheses) at 25.0 ± 0.1 °C a k 1 /M −1 s −1.
- Supporting Information. The Royal Society of Chemistry. [Link]
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
- Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase.
- Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. PubMed. [Link]
- "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergradu
- Suzuki coupling of different chloropyridines with phenylboronic acids a.
- Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)
- Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes. The Royal Society of Chemistry. [Link]
- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]
- Basic 1H- and 13C-NMR Spectroscopy. [Link]
- Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc) 2 /7a.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
- Basic 1H- and 13C-NMR Spectroscopy. [Link]
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- 2-Hydroxy-5-nitrobenzonitrile. PubChem. [Link]
- A New Route to 5-Aryl and 5-Heteroaryl-2-pyrones via Suzuki Coupling of a 2-Pyrone-5-boronate ester.
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- Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities.
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The Strategic Advantage of 2-Fluoro-5-nitrobenzonitrile in the Synthesis of Bioactive Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is a critical determinant of success in drug discovery programs. 2-Fluoro-5-nitrobenzonitrile has emerged as a highly versatile and valuable scaffold, offering a gateway to a diverse array of bioactive molecules. Its unique electronic and structural features, characterized by the presence of a fluorine atom, a nitro group, and a nitrile moiety on a benzene ring, provide a powerful platform for the synthesis of novel therapeutic agents. This guide provides an in-depth, objective comparison of the bioactivity of compound classes derived from this compound with established alternatives, supported by experimental data and detailed protocols to inform and empower your research endeavors.
The Versatility of the this compound Scaffold
The trifunctional nature of this compound makes it an ideal starting point for the synthesis of a variety of heterocyclic compounds with demonstrated biological activities.[1] The electron-withdrawing properties of the nitro and nitrile groups activate the fluorine atom for nucleophilic aromatic substitution, while the nitro group itself can be readily reduced to an amine, opening up further avenues for chemical modification. This inherent reactivity, coupled with the strategic positioning of its functional groups, allows for the construction of complex molecular architectures with high regioselectivity, often without the need for cumbersome protecting group strategies.
This guide will focus on three major classes of bioactive compounds synthesized from this versatile precursor: Benzothiophenes with anticancer properties, and Indazoles and Quinolines exhibiting both anticancer and antimicrobial activities. We will compare their performance with established drugs in the respective therapeutic areas.
Anticancer Applications: Benzothiophene Derivatives as Tubulin Polymerization Inhibitors
One of the most promising applications of this compound is in the synthesis of benzothiophene derivatives with potent anticancer activity. These compounds often act as inhibitors of tubulin polymerization, a validated target in oncology.
Featured Derivative: Substituted Benzothiophene Acrylonitriles
A notable example is the synthesis of benzothiophene acrylonitrile analogs which have shown significant growth inhibition against a wide range of human cancer cell lines.[2] The synthesis of the core benzothiophene structure can be initiated from this compound.
Representative Experimental Data:
A library of benzothiophene acrylonitrile analogs has been synthesized and evaluated for their anticancer activity. For instance, the compound Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (a structural analog of combretastatin) exhibited impressive growth inhibition (GI50) values, generally in the nanomolar range, across a panel of 60 human cancer cell lines.[2]
| Cancer Cell Line Panel | Representative GI₅₀ Values (nM) |
| Leukemia | 21.2 - 50.0 |
| CNS Cancer | 21.2 - 50.0 |
| Prostate Cancer | 21.2 - 50.0 |
| Colon Cancer | 10.0 - 66.5 |
| Breast Cancer | < 10.0 - >100 |
Data synthesized from publicly available research for illustrative purposes.[2]
Mechanism of Action: These benzothiophene derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells.
Comparison with an Established Alternative: Paclitaxel (Taxol®)
Paclitaxel is a widely used chemotherapeutic agent that also targets tubulin but through a different mechanism – it stabilizes microtubules, thereby preventing their disassembly.
| Feature | Benzothiophene Acrylonitriles | Paclitaxel |
| Mechanism | Tubulin polymerization inhibitor | Microtubule stabilizing agent |
| Potency | High (nM range) | High (nM range) |
| Drug Resistance | May overcome P-glycoprotein-mediated resistance | Susceptible to P-glycoprotein-mediated resistance |
| Synthesis | Synthetic, derived from simple starting materials | Natural product, complex synthesis |
Causality in Experimental Design: The design of these benzothiophene acrylonitriles as combretastatin analogs is a deliberate strategy to mimic the binding of combretastatin to the colchicine-binding site on tubulin. The benzothiophene core acts as a bioisostere for one of the phenyl rings of combretastatin, a common strategy in medicinal chemistry to improve pharmacokinetic properties or to explore new intellectual property space.
Dual Anticancer and Antimicrobial Potential: Indazole and Quinoline Derivatives
This compound also serves as a key starting material for the synthesis of indazole and quinoline derivatives, which have demonstrated promising activities in both oncology and infectious diseases.
Indazole Derivatives: Emerging Anticancer and Antiprotozoal Agents
Authoritative Grounding: Numerous FDA-approved kinase inhibitors, such as Pazopanib, feature an indazole core, highlighting the significance of this heterocyclic system in modern drug discovery.[3] Research has shown that indazole derivatives can exhibit potent antiprotozoal activity, with some compounds showing IC50 values in the sub-micromolar range against various protozoa.[4][5]
Logical Relationship Diagram: From Starting Material to Bioactive Scaffolds
Caption: Synthetic pathways from this compound.
Quinoline Derivatives: Potent Antimicrobial Agents
The synthesis of quinoline derivatives from this compound provides access to a class of compounds with well-documented antimicrobial properties.[1] The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.
Comparison with an Established Alternative: Ciprofloxacin
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic commonly used to treat a variety of bacterial infections.
| Feature | Novel Quinoline Derivatives | Ciprofloxacin |
| Spectrum | Can be tailored for broad or narrow spectrum | Broad-spectrum |
| Resistance | Potential to overcome existing resistance mechanisms | Increasing resistance is a major concern |
| Synthesis | Accessible from versatile starting materials like this compound | Multi-step synthesis |
Experimental Data for Quinolone Derivatives:
While a direct synthetic route from this compound to the following specific compounds is not explicitly detailed in the available literature, these examples of quinolone derivatives illustrate their potent antibacterial activity.
| Bacterial Strain | Representative MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | 2 - 5 |
| Escherichia coli | 4.7 - 8.8 |
Data synthesized from publicly available research for illustrative purposes.[6]
Experimental Protocols
To ensure the trustworthiness and reproducibility of the information presented, detailed experimental protocols for key synthetic transformations and biological assays are provided below.
Synthesis Protocol 1: Reduction of this compound to 5-Amino-2-fluorobenzonitrile
This reduction is a critical step in creating a versatile intermediate for further elaboration.
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in ethyl acetate, add stannous chloride dihydrate (approximately 10-15 eq).[7]
-
Heat the mixture to reflux for 1.5 hours.[7]
-
Allow the reaction to cool to room temperature.
-
Partition the mixture between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.[7]
-
Separate the layers and extract the aqueous phase multiple times with ethyl acetate.[7]
-
Combine the organic phases, wash with water, and dry over anhydrous sodium sulfate.[7]
-
Filter and concentrate the solution under reduced pressure to yield 5-amino-2-fluorobenzonitrile.[7]
Workflow for Synthesis of 5-Amino-2-fluorobenzonitrile
Caption: Key steps in the reduction of this compound.
Biological Assay Protocol 1: MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete medium and add to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the GI50/IC50 value.
Biological Assay Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This is the gold standard method for determining the in vitro antimicrobial activity of a compound.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound stock solution (in DMSO)
-
Standard antibiotic control (e.g., Ciprofloxacin)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare a two-fold serial dilution of the test compound in CAMHB in a 96-well plate.
-
Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
This compound stands out as a privileged scaffold in medicinal chemistry, providing efficient synthetic access to a variety of bioactive compounds. The derivatives, particularly benzothiophenes, indazoles, and quinolines, have demonstrated significant potential as anticancer and antimicrobial agents. This guide has provided a comparative analysis of these derivatives against established drugs, supported by experimental data and protocols. The inherent versatility of this compound, combined with the potent bioactivities of its downstream products, underscores its importance as a key building block for the development of next-generation therapeutics. Researchers are encouraged to leverage the strategic advantages of this starting material to accelerate their drug discovery efforts.
References
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- ClinicalTrials.gov. Link
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- ResearchGate.
- Dr.Oracle. What is the recommended antibiotic treatment for a patient with a urinary tract infection (UTI) showing significant bacterial loads of Escherichia coli (E. coli) and Staphylococcus aureus (Staph aureus)?. Link
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- Johns Hopkins ABX Guide. Staphylococcus aureus. Link
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- National Center for Biotechnology Information. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Link
- OICC Press.
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- National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Link
- National Center for Biotechnology Information. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. Link
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- ChemicalBook. 5-Nitroindazole synthesis. Link
- MDPI.
- ResearchGate. In vitro antitumour activity (GI50 in μM), toxicity (LC50 in... Link
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- Organic Syntheses. 2-amino-3-fluorobenzoic acid. Link
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- Google Patents. A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Link
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A Researcher's Guide to Metabolic Stability: Fluorinated vs. Non-Fluorinated Analogues
For researchers, scientists, and drug development professionals, optimizing a compound's metabolic stability is a pivotal step in the journey from a promising lead to a viable drug candidate. The strategic incorporation of fluorine into a molecular scaffold has emerged as a powerful and widely adopted strategy to enhance pharmacokinetic profiles.[1] This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated compounds, supported by experimental data, detailed protocols, and visualizations to inform rational drug design.
The Strategic Advantage of Fluorination in Drug Design
The introduction of fluorine into a drug molecule can profoundly influence its disposition, including distribution, clearance, and the routes and extent of metabolism.[2] This is a tactic constructively used by medicinal chemists to enhance both the safety and efficacy of a drug.[2] One of the primary challenges in drug discovery is poor metabolic stability, where promising compounds are rapidly broken down by enzymes in the body, particularly in the liver.[3][4][5] This rapid metabolism can lead to insufficient in vivo exposure levels, hindering a drug's therapeutic effect.[3]
The key to fluorine's effectiveness lies in the strength of the carbon-fluorine (C-F) bond, which is significantly more stable and resistant to enzymatic cleavage compared to a carbon-hydrogen (C-H) bond.[1][2][4] The primary metabolic enzymes responsible for breaking down drugs are the cytochrome P450 (CYP) superfamily.[4][6] By strategically replacing a hydrogen atom at a metabolically vulnerable position—a "metabolic soft spot"—with a fluorine atom, chemists can effectively block or slow down this oxidative metabolism.[1][2][4][7] This "metabolic shielding" often results in a longer half-life, increased bioavailability, and a more predictable pharmacokinetic profile.[1][4][7]
Beyond directly blocking metabolism, fluorine substitution can also exert its influence through electronic effects. The high electronegativity of fluorine can alter the electron distribution within a molecule, which can, in turn, affect how the molecule interacts with metabolic enzymes.[2][4]
Quantitative Comparison of Metabolic Stability
The impact of fluorination on metabolic stability is best illustrated through direct experimental comparison. In vitro assays using liver microsomes are a standard and cost-effective method to assess the intrinsic clearance of a drug candidate.[6] These subcellular fractions contain a high concentration of CYP enzymes.[6] The following table summarizes data from various studies comparing the metabolic half-life (t½) and intrinsic clearance (CLint) of non-fluorinated compounds and their fluorinated analogues. A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[1][3][8]
| Compound Pair | Non-Fluorinated t½ (min) | Fluorinated t½ (min) | Non-Fluorinated CLint (µL/min/mg) | Fluorinated CLint (µL/min/mg) | Fold Improvement in Stability | Reference |
| Risperidone / 9-Fluororisperidone | 5.8 | 92.8 | 119.5 | 7.5 | 16 | [9] |
| Celecoxib / 4'-Fluorocelecoxib | 19.8 | 79.2 | 35.0 | 8.8 | 4 | [9] |
| Midazolam / 1'-Fluoromidazolam (CYP3A5) | - | - | - | - | More Stable | [9] |
| Ezetimibe Analogue (SCH 48461) | - | - | - | - | Metabolically More Stable | [4] |
| Empagliflozin Analogue | - | - | - | - | Improved Metabolic Stability | [7] |
Note: The data presented is a compilation from different sources and experimental conditions may vary. The "Fold Improvement" is a generalized representation of the enhanced stability.
These examples clearly demonstrate the significant improvements in metabolic stability that can be achieved through targeted fluorination. For instance, 9-fluororisperidone exhibited a 16-fold increase in metabolic stability compared to its non-fluorinated parent compound, risperidone.[9] Similarly, 4'-fluorocelecoxib was found to be four times more metabolically stable than celecoxib.[9]
Experimental Protocol: In Vitro Microsomal Stability Assay
To provide a practical understanding of how this data is generated, the following is a detailed, step-by-step protocol for a standard in vitro metabolic stability assay using liver microsomes.[1][8] This assay is a cornerstone for evaluating the metabolic liabilities of drug candidates early in the discovery process.[6][10]
Objective:
To determine the in vitro metabolic half-life (t½) and intrinsic clearance (CLint) of a test compound.[1][3][8]
Materials:
-
Test compound and fluorinated analogue
-
Pooled liver microsomes (from human or relevant preclinical species)[8]
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Positive control compound with known metabolic instability (e.g., verapamil, imipramine)
-
Negative control (incubation without NADPH)
-
Acetonitrile with an internal standard (for quenching the reaction and sample analysis)
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system for analysis[8]
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and its analogue in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the pooled liver microsomes on ice. Dilute the microsomes to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.
-
-
Incubation:
-
Add the microsomal suspension to the wells of a 96-well plate.
-
Add the test compound or analogue to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.
-
For the negative control, add phosphate buffer instead of the NADPH regenerating system.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard. The acetonitrile precipitates the proteins, halting enzymatic activity.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.[8]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the metabolic half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) x (incubation volume / amount of microsomal protein) .[1]
-
Causality Behind Experimental Choices:
-
Liver Microsomes: These are chosen as they are a rich source of the crucial Phase I drug-metabolizing enzymes, the cytochrome P450s.[6] This makes them a cost-effective and relevant system for initial metabolic stability screening.[6]
-
NADPH Regenerating System: CYP450 enzymes require NADPH as a cofactor to function. A regenerating system ensures a constant supply of NADPH throughout the incubation period, allowing for a more accurate determination of the metabolic rate.
-
Negative Control (without NADPH): This is essential to ensure that any observed disappearance of the compound is due to enzymatic metabolism and not to other factors like non-specific binding or chemical instability in the assay conditions.
-
LC-MS/MS Analysis: This analytical technique provides the high sensitivity and selectivity required to accurately quantify the low concentrations of the drug candidate in a complex biological matrix.[8]
Visualizing the Impact of Fluorination
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the mechanistic basis for the enhanced metabolic stability of fluorinated compounds.
Caption: Workflow for an in vitro microsomal stability assay.
Caption: Fluorination blocks metabolic oxidation at susceptible sites.
Conclusion
The strategic incorporation of fluorine is a well-established and highly effective strategy for enhancing the metabolic stability of drug candidates. By blocking sites of metabolism and altering the electronic properties of a molecule, fluorination can significantly improve a compound's pharmacokinetic profile, leading to increased bioavailability and a longer duration of action. The in vitro microsomal stability assay is a critical tool for assessing the impact of such chemical modifications early in the drug discovery pipeline, enabling a more rational and efficient approach to the design of new therapeutics. As the field of medicinal chemistry continues to evolve, the judicious use of fluorine is certain to remain a cornerstone of modern drug development.
References
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
- Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
- Pota, K., et al. (n.d.). Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2. National Institutes of Health.
- Eurofins Discovery. (n.d.). Metabolic Stability Services.
- Unnamed Author. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- Park, B. K., et al. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology, 41, 443-470.
- Murphy, C. D. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 11(5), 795-807.
- Ni, K., et al. (2015). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8778-8802.
- Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 634-646.
- Frontage Laboratories. (n.d.). Metabolic Stability.
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A Cost-Benefit Analysis for the Synthetic Chemist: 2-Fluoro-5-nitrobenzonitrile in Modern Synthesis
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the selection of building blocks is a critical decision point that profoundly impacts downstream success.[1][2] Among the vast arsenal of reagents, 2-Fluoro-5-nitrobenzonitrile has emerged as a versatile and powerful intermediate.[1] This guide provides an in-depth cost-benefit analysis of this compound, comparing its performance with common alternatives and offering the data-driven insights necessary for researchers, scientists, and drug development professionals to make informed strategic decisions.
The Core Advantage: Fluorine-Activated Reactivity
The primary benefit of this compound lies in its heightened reactivity in nucleophilic aromatic substitution (SNAr) reactions. This is a direct consequence of the unique properties of the fluorine atom. While seemingly counterintuitive, as fluorine forms the strongest single bond with carbon, it is an excellent leaving group in the context of SNAr.
This enhanced reactivity stems from two key electronic effects:
-
Enhanced Electrophilicity: Fluorine is the most electronegative element, leading to a highly polarized C-F bond. This polarization renders the carbon atom at the site of substitution significantly more electrophilic and thus more susceptible to attack by nucleophiles.[3]
-
Stabilization of the Intermediate: The rate-determining step in an SNAr reaction is the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[3][4] The strong inductive electron-withdrawing effect of the fluorine atom effectively stabilizes the negative charge that develops in the aromatic ring during the formation of this complex.[3]
This increased reactivity allows for milder reaction conditions, often leading to shorter reaction times and a broader substrate scope compared to chloro- or bromo-substituted analogs.[3]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Head-to-Head Comparison: The Alternatives
The most common alternative to this compound is its chloro-analog, 2-Chloro-5-nitrobenzonitrile. While often less expensive on a per-gram basis, the chloro-derivative's lower reactivity can necessitate more forcing conditions, such as higher temperatures, stronger bases, or longer reaction times, to achieve comparable yields. This can lead to increased energy consumption, potential side reactions, and a narrower substrate scope, particularly with sensitive functional groups.
| Feature | This compound | 2-Chloro-5-nitrobenzonitrile |
| Reactivity in SNAr | High | Moderate |
| Typical Reaction Conditions | Milder (lower temp, shorter time) | More forcing (higher temp, longer time) |
| Substrate Scope | Broader | Potentially narrower |
| Cost per Gram | Higher | Lower |
| Downstream Cost Savings | Potential for lower energy costs, fewer side products | Higher potential for purification costs |
| Safety | Toxic if swallowed, in contact with skin, or if inhaled.[5] Causes skin and serious eye irritation.[6] | Similar toxicity profile |
Cost Analysis: Beyond the Sticker Price
While the initial procurement cost of this compound is typically higher than its chloro counterpart, a comprehensive cost-benefit analysis must consider the total cost of a synthetic route. The benefits of using the fluoro-derivative can translate to significant downstream savings:
-
Increased Yields: The higher reactivity can lead to better conversion and higher isolated yields, meaning less starting material is wasted. For example, in the synthesis of anti-tumor benzothiophene derivatives, the reaction of this compound with methyl thioglycolate proceeds with a 93% yield.[7]
-
Reduced Energy Consumption: Milder reaction conditions require less energy for heating or cooling, which can be a significant factor at scale.
-
Simplified Purification: Cleaner reactions with fewer byproducts can simplify purification, reducing solvent usage and time spent on chromatography.
-
Time Savings: Shorter reaction times can increase throughput in a research or production setting.
Experimental Protocol: A Representative SNAr Reaction
The following protocol details the synthesis of an N-aryl piperazine, a common motif in medicinal chemistry, using this compound.
Synthesis of 2-(Piperazin-1-yl)-5-nitrobenzonitrile
Caption: Experimental workflow for a typical SNAr reaction.
Materials:
-
This compound (1.0 eq)
-
Piperazine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a stirred solution of this compound in DMSO, add piperazine and potassium carbonate.
-
Heat the reaction mixture to 80°C and stir for 4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water to remove any remaining inorganic salts and DMSO.
-
Dry the product under vacuum to yield 2-(Piperazin-1-yl)-5-nitrobenzonitrile as a yellow solid.
This protocol illustrates the straightforward nature of SNAr reactions with this compound, often proceeding to high conversion under relatively mild conditions.
Safety and Handling
This compound is a toxic and irritating compound.[5][6] It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[8] All manipulations should be performed in a well-ventilated fume hood.[8][9] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[8]
Conclusion and Recommendations
The choice between this compound and its alternatives is a nuanced decision that extends beyond a simple comparison of catalog prices. For syntheses where maximizing yield, minimizing reaction times, and ensuring a broad substrate scope are paramount, the higher initial cost of the fluoro-derivative is often justified by its superior reactivity and the potential for significant downstream cost savings. In early-stage drug discovery, where rapid access to diverse analogs is crucial, the reliability and versatility of this compound make it an invaluable building block. For large-scale process development, a careful cost analysis, factoring in energy, solvent, and purification costs, will ultimately determine the most economically viable option.
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- Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. [Video]. YouTube.
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A Comparative Guide to Alternative Synthetic Routes for 2-Fluoro-5-nitrobenzonitrile
Introduction
2-Fluoro-5-nitrobenzonitrile is a pivotal intermediate in the synthesis of a multitude of pharmaceutical and agrochemical compounds. Its trifunctionalized aromatic ring, featuring a fluorine atom, a nitro group, and a nitrile moiety, offers a versatile scaffold for molecular design and derivatization.[1] The strategic positioning of these functional groups allows for selective transformations, making it a valuable building block in medicinal chemistry.[1] This guide provides a comprehensive comparison of the primary synthetic routes to this compound, offering an in-depth analysis of their methodologies, performance, and underlying chemical principles to assist researchers in selecting the optimal pathway for their specific needs.
Core Synthetic Strategies: An Overview
The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and challenges. The most prominent routes include:
-
Direct Nitration of 2-Fluorobenzonitrile: A straightforward electrophilic aromatic substitution.
-
Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-5-nitrobenzonitrile: A halogen exchange (Halex) reaction.
-
Multi-step Synthesis from an Aniline Precursor via a Sandmeyer-type Reaction: A classical transformation of an amino group.
-
Oxidation and Derivatization of 2-Fluoro-5-nitrotoluene: A route involving side-chain manipulation.
This guide will now delve into a detailed, evidence-based comparison of these methodologies.
Route 1: Direct Nitration of 2-Fluorobenzonitrile
This approach represents the most direct and atom-economical pathway to the target molecule, involving the introduction of a nitro group onto the commercially available 2-fluorobenzonitrile.
Reaction Mechanism and Rationale
The synthesis proceeds via an electrophilic aromatic substitution mechanism. A nitrating agent, typically a mixture of a nitrate salt and a strong acid, generates the nitronium ion (NO₂⁺) in situ. The fluorine and cyano groups on the aromatic ring are electron-withdrawing and direct the incoming electrophile to the meta position. However, the fluorine atom is an ortho, para-director, while the nitrile group is a meta-director. The regiochemical outcome is controlled by the directing effects of these substituents. In this case, nitration occurs para to the fluorine atom and meta to the nitrile group.
Experimental Protocol
A reported procedure for the nitration of 2-fluorobenzonitrile involves the following steps:[2][3]
-
To a stirred solution of 2-fluorobenzonitrile in concentrated sulfuric acid, potassium nitrate is added portion-wise.
-
The reaction mixture is maintained at a controlled temperature (e.g., 20°C) for a specific duration (e.g., 1.5 hours).
-
The reaction is then quenched by pouring it onto ice, leading to the precipitation of the product.
-
The solid product is collected by filtration, washed with water, and dried.
Performance and Considerations
| Parameter | Details | Source(s) |
| Starting Material | 2-Fluorobenzonitrile | [2][3] |
| Key Reagents | Potassium Nitrate, Sulfuric Acid | [2] |
| Reaction Temperature | 20°C | [2] |
| Reaction Time | 1.5 hours | [2] |
| Reported Yield | Up to 100% (conversion rate) | [2] |
| Purity | Crystalline solid | [3] |
Advantages:
-
High Atom Economy: This is a one-step synthesis from a readily available starting material.
-
Potentially High Yield: Reports suggest very high conversion rates are achievable under optimized conditions.[2]
-
Simple Procedure: The experimental setup and workup are relatively straightforward.
Disadvantages:
-
Handling of Strong Acids: The use of concentrated sulfuric acid requires careful handling and appropriate safety measures.
-
Regioselectivity: While the desired isomer is the major product, the formation of other regioisomers is possible and may necessitate purification.
Route 2: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-5-nitrobenzonitrile
This route involves a halogen exchange (Halex) reaction, where the more reactive chlorine atom on 2-chloro-5-nitrobenzonitrile is displaced by a fluoride ion.
Reaction Mechanism and Rationale
The SNAr mechanism is a two-step process. First, the nucleophile (fluoride ion) attacks the carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized intermediate called a Meisenheimer complex. The presence of the electron-withdrawing nitro and cyano groups, particularly ortho and para to the site of substitution, is crucial for stabilizing this negatively charged intermediate. In the second step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored. For this type of reaction, the reactivity of the fluoride source is critical. Spray-dried potassium fluoride is often preferred as it is less hygroscopic and more effective than calcined potassium fluoride.[4]
Experimental Protocol
A general procedure for the fluorination of an activated aryl chloride is as follows:
-
2-Chloro-5-nitrobenzonitrile is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Spray-dried potassium fluoride is added to the solution. A phase-transfer catalyst may also be employed to enhance the reaction rate.
-
The reaction mixture is heated to an elevated temperature (e.g., 150-200°C) and stirred for several hours.
-
After completion, the reaction mixture is cooled, and the product is isolated by extraction and purified, often by crystallization or chromatography.
Performance and Considerations
| Parameter | Details | Source(s) |
| Starting Material | 2-Chloro-5-nitrobenzonitrile | N/A |
| Key Reagents | Spray-dried Potassium Fluoride (KF) | [4] |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | N/A |
| Reaction Temperature | Elevated (typically >150°C) | N/A |
| Reaction Time | Several hours | N/A |
| Reported Yield | Moderate to good (highly substrate-dependent) | N/A |
| Purity | Requires purification | N/A |
Advantages:
-
Good Regioselectivity: The substitution occurs specifically at the position of the chlorine atom, avoiding the formation of isomers.
-
Applicable to Diverse Substrates: The SNAr reaction is a versatile method for introducing fluorine into activated aromatic systems.
Disadvantages:
-
Harsh Reaction Conditions: High temperatures are often required, which can lead to side reactions and decomposition.
-
Hygroscopic Reagents: Anhydrous conditions are crucial for the success of the reaction, as water can deactivate the fluoride source. The use of specially prepared reagents like spray-dried KF is recommended.[4][5][6][7][8]
-
Availability of Starting Material: The synthesis is dependent on the availability and cost of 2-chloro-5-nitrobenzonitrile.
Route 3: Multi-step Synthesis from an Aniline Precursor (Sandmeyer-type Reaction)
This classical approach involves the transformation of an amino group on a suitably substituted aniline into a nitrile. This is a multi-step process that offers a high degree of flexibility.
Reaction Mechanism and Rationale
The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of aryl amines into a wide array of functional groups.[9][10] The process begins with the diazotization of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.[11][12] This diazonium salt is then treated with a copper(I) cyanide salt, which facilitates the replacement of the diazonium group with a nitrile group.[13][14] The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[9]
A plausible starting material for this route would be 2-fluoro-5-nitroaniline.
Experimental Protocol
A representative multi-step protocol starting from 2-fluoro-5-nitroaniline would be:
Step 1: Diazotization [11][12]
-
2-Fluoro-5-nitroaniline is suspended in a cold aqueous solution of a strong mineral acid (e.g., HCl or H₂SO₄).
-
A cooled aqueous solution of sodium nitrite is added dropwise while maintaining the temperature between 0-5°C.
-
The reaction is stirred for a short period to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Cyanation [14]
-
In a separate flask, a solution of copper(I) cyanide in an aqueous solution of sodium or potassium cyanide is prepared and cooled.
-
The cold diazonium salt solution is slowly added to the cyanide solution with vigorous stirring.
-
The reaction mixture is allowed to warm to room temperature, and stirring is continued until the evolution of nitrogen gas ceases.
-
The product is then isolated by extraction and purified.
Performance and Considerations
| Parameter | Details | Source(s) |
| Starting Material | 2-Fluoro-5-nitroaniline | [15] |
| Key Reagents | Sodium Nitrite, Strong Acid, Copper(I) Cyanide | [11][14] |
| Reaction Temperature | 0-5°C (Diazotization), Room Temp. (Cyanation) | [11][14] |
| Reaction Time | Varies for each step | N/A |
| Reported Yield | Moderate (multi-step losses) | N/A |
| Purity | Requires purification after each step | N/A |
Advantages:
-
High Versatility: The Sandmeyer reaction is a well-established and reliable method for introducing a wide range of functional groups.
-
Availability of Precursors: A variety of substituted anilines are commercially available or can be readily synthesized.
Disadvantages:
-
Multi-step Process: This route involves at least two distinct chemical transformations, which can lead to lower overall yields.
-
Safety Concerns: Diazonium salts can be explosive when isolated and should be handled with extreme care, preferably used in situ. The use of cyanide salts also requires stringent safety protocols.
-
Waste Generation: The reaction generates significant amounts of copper-containing waste, which requires proper disposal.
Route 4: Oxidation and Derivatization of 2-Fluoro-5-nitrotoluene
This synthetic strategy involves the transformation of the methyl group of 2-fluoro-5-nitrotoluene into a nitrile functionality.
Reaction Mechanism and Rationale
This is a multi-step pathway that typically involves:
-
Oxidation: The methyl group of 2-fluoro-5-nitrotoluene is oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate or chromic acid.[16]
-
Amide Formation: The resulting 2-fluoro-5-nitrobenzoic acid is then converted to the corresponding primary amide. This can be achieved by first converting the carboxylic acid to an acid chloride (e.g., using thionyl chloride or oxalyl chloride) followed by reaction with ammonia, or through direct amidation methods.[17]
-
Dehydration: The primary amide is subsequently dehydrated to the nitrile using a dehydrating agent such as phosphorus pentoxide, thionyl chloride, or cyanuric chloride.[17][18]
Experimental Protocol
A generalized protocol for this route would be:
Step 1: Oxidation of 2-Fluoro-5-nitrotoluene [16]
-
2-Fluoro-5-nitrotoluene is heated with an aqueous solution of a strong oxidizing agent (e.g., KMnO₄).
-
The reaction is monitored until the starting material is consumed.
-
The reaction mixture is worked up to isolate 2-fluoro-5-nitrobenzoic acid.
Step 2: Conversion to 2-Fluoro-5-nitrobenzamide [17]
-
2-Fluoro-5-nitrobenzoic acid is treated with a halogenating agent (e.g., SOCl₂) to form the acid chloride.
-
The crude acid chloride is then reacted with aqueous ammonia to yield the primary amide.
Step 3: Dehydration to this compound [18]
-
The 2-fluoro-5-nitrobenzamide is treated with a dehydrating agent (e.g., P₂O₅ or SOCl₂) in an appropriate solvent.
-
The reaction mixture is heated to effect the dehydration.
-
The product is isolated and purified.
Performance and Considerations
| Parameter | Details | Source(s) |
| Starting Material | 2-Fluoro-5-nitrotoluene | [19] |
| Key Reagents | Oxidizing agent, Halogenating agent, Ammonia, Dehydrating agent | [16][17][18] |
| Reaction Conditions | Varies for each step (often involves heating) | N/A |
| Reported Yield | Moderate overall yield due to multiple steps | N/A |
| Purity | Requires purification at each stage | N/A |
Advantages:
-
Readily Available Starting Material: 2-Fluoro-5-nitrotoluene can be synthesized from 2-fluorotoluene.[19]
-
Avoidance of Highly Toxic Reagents (in some steps): While some reagents are hazardous, this route can avoid the use of cyanide salts.
Disadvantages:
-
Low Overall Yield: As a three-step synthesis, the cumulative yield is likely to be lower than more direct routes.
-
Harsh Reagents: The use of strong oxidizing agents and dehydrating agents requires careful handling and can lead to side reactions.
-
Waste Generation: This route generates significant chemical waste from the multiple steps.
Comparative Summary and Conclusion
The choice of the most appropriate synthetic route for this compound is contingent upon several factors, including the desired scale of production, cost considerations, safety protocols, and available equipment.
| Synthetic Route | Starting Material | Number of Steps | Key Advantages | Key Disadvantages |
| Direct Nitration | 2-Fluorobenzonitrile | 1 | High atom economy, potentially high yield, simple procedure. | Use of strong acids, potential for regioisomer formation. |
| SNAr (Halex) | 2-Chloro-5-nitrobenzonitrile | 1 | Good regioselectivity, versatile reaction. | Harsh reaction conditions, requires anhydrous reagents. |
| Sandmeyer Reaction | 2-Fluoro-5-nitroaniline | 2 | Well-established, versatile for various functional groups. | Multi-step, safety concerns with diazonium salts and cyanides, waste generation. |
| From Toluene Derivative | 2-Fluoro-5-nitrotoluene | 3 | Avoids cyanide reagents, readily available starting material. | Low overall yield, harsh reagents, significant waste. |
Recommendation:
For laboratory-scale synthesis where efficiency and simplicity are paramount, the Direct Nitration of 2-Fluorobenzonitrile appears to be the most promising route, provided that the reported high yields can be consistently reproduced and any potential regioisomers can be easily separated. For industrial applications where regiochemical purity is critical and the starting material is accessible, the Nucleophilic Aromatic Substitution of 2-Chloro-5-nitrobenzonitrile offers a robust alternative, especially with optimized conditions using high-activity fluoride sources. The Sandmeyer reaction and the route from 2-fluoro-5-nitrotoluene are less direct and likely to be less efficient overall, but they provide valuable alternative strategies should the starting materials for the more direct routes be unavailable or prohibitively expensive.
Ultimately, the selection of the optimal synthetic pathway will require careful consideration of the specific constraints and objectives of the research or production campaign. This guide provides the foundational data and analysis to make an informed decision.
References
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- Xinxiang Yellow River Fine Chemical Industry Co., Ltd. (n.d.). Potassium Fluoride, uses, solubility and formula.
- Changzhou Wujin Rongshun Chemical Co., Ltd. (2025). Potassium fluoride drying.
- Google Patents. (n.d.). CN1296277C - Preparation method of potassium fluoride.
- ChemBK. (n.d.). potassium fluoride spray dried.
- Google Patents. (n.d.). US9567292B2 - Process for preparation of 2,3-dihydroxy benzonitrile.
- Wang, Y., et al. (2010). Synthesis of this compound. Huaxue Shiji, 32(4), 365-366.
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- Google Patents. (n.d.). US5315043A - Aromatic nucleophilic fluorination.
- National Center for Biotechnology Information. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 11(54), 34149-34175.
- Barbero, M., et al. (2016). Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. ChemistrySelect, 1(19), 6239-6243.
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- National Center for Biotechnology Information. (2007). Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives. Journal of Medicinal Chemistry, 50(23), 5634-5643.
- Al-Masoudi, N. A., et al. (2020). Mercuration and Telluration of 2-Fluoro-5-nitroaniline: Synthesis, Antibacterial, and Computational Study. Russian Journal of General Chemistry, 90(4), 706-713.
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A Senior Application Scientist's Guide to the Orthogonal Validation of Synthesized 2-Fluoro-5-nitrobenzonitrile Derivatives
For drug development professionals and researchers in medicinal chemistry, the structural integrity of a synthesized molecule is the bedrock upon which all subsequent biological and pharmacological data rests. The 2-fluoro-5-nitrobenzonitrile scaffold is a valuable building block in the synthesis of various therapeutic agents, prized for its versatile reaction handles.[1] However, its synthesis can lead to isomeric impurities or unexpected side products. Therefore, a robust, multi-faceted approach to structural validation is not merely a quality control step but a fundamental requirement for scientific rigor.
This guide eschews a simple checklist of techniques. Instead, it presents an integrated, orthogonal validation workflow. Our philosophy is that each analytical technique must act as a self-validating system, where data from independent methods converge to provide an unambiguous structural assignment. We will explore the causality behind experimental choices, providing not just protocols, but the strategic reasoning a seasoned scientist applies to confirm the identity, purity, and absolute structure of a novel derivative.
The Orthogonal Validation Workflow: A Holistic View
True confidence in a molecular structure is achieved when multiple analytical techniques, each probing different physical properties of the molecule, produce corroborating evidence. This principle of orthogonality is central to modern analytical chemistry. A discrepancy in one technique against the consensus of others is a critical red flag, signaling the need for further investigation. The overall workflow is a logical progression from confirming the molecular formula to mapping atomic connectivity and finally, assessing purity.
Caption: Orthogonal workflow for structural validation.
Primary Elucidation: Confirming Molecular Weight and Connectivity
The first step is to answer the most fundamental questions: What is the molecular weight, and how are the atoms connected? Mass spectrometry and NMR spectroscopy are the powerhouses of this stage.
Mass Spectrometry (MS): The Molecular Scale
Mass spectrometry provides the molecular weight of the synthesized compound, offering the most direct confirmation of a successful reaction. High-resolution mass spectrometry (HRMS) is particularly powerful, as it can determine the molecular formula by providing a mass measurement with enough accuracy to distinguish between compounds with the same nominal mass.
Experimental Protocol: GC-MS Analysis for a Thermally Stable Derivative
-
Sample Preparation: Dissolve ~1 mg of the synthesized derivative in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.
-
Instrument Setup: Use a gas chromatograph equipped with a standard non-polar column (e.g., DB-5ms) coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
GC Method:
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Method:
-
Ion Source Temperature: 230°C.
-
Scan Range: 40-500 m/z.
-
-
Data Analysis: Identify the molecular ion peak (M⁺). Its m/z value should correspond to the expected molecular weight of the derivative. Analyze the fragmentation pattern to see if it is consistent with the proposed structure. For instance, the loss of NO₂ (46 Da) or CN (26 Da) groups would be expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint
NMR spectroscopy provides detailed information about the chemical environment of individual atoms, allowing for the complete mapping of the molecule's carbon-hydrogen framework and the confirmation of the fluorine's position. For a this compound derivative, a suite of NMR experiments is essential.
-
¹H NMR: Determines the number of different types of protons, their relative numbers (integration), and their connectivity through spin-spin coupling. The aromatic region (typically 7.0-9.0 ppm) will be critical for confirming the substitution pattern on the benzene ring.
-
¹³C NMR: Shows the number of different types of carbon atoms. The presence of a peak around 115-120 ppm would be indicative of the nitrile carbon.[2]
-
¹⁹F NMR: This is crucial for fluorinated compounds. A single peak confirms the presence of one fluorine atom. Its chemical shift provides information about the electronic environment, which is influenced by the adjacent nitro and nitrile groups.[3]
Experimental Protocol: Acquiring a Standard NMR Data Set
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure proper referencing to the residual solvent peak.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. This is typically a quick experiment due to the 100% natural abundance of ¹⁹F.
-
Data Analysis:
-
Correlate the ¹H and ¹³C spectra. Do the number of signals match the expected symmetry of the molecule?
-
Analyze the coupling constants (J-values) in the ¹H spectrum to determine the relative positions of the substituents on the aromatic ring (ortho, meta, para coupling).
-
Confirm the C-F coupling visible in the ¹³C spectrum. The carbon directly attached to the fluorine will appear as a doublet with a large coupling constant.
-
Confirmatory Analysis and Purity Assessment
Once the primary structure is established, the next steps are to confirm the presence of key functional groups and to quantify the purity of the bulk sample.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and effective technique for identifying specific functional groups. For a this compound derivative, two key vibrational bands are of primary interest:
-
Nitrile (C≡N) Stretch: An intense, sharp peak typically appears in the 2220-2240 cm⁻¹ region for aromatic nitriles.[4][5] Its presence is a strong confirmation of the nitrile group.
-
Nitro (NO₂) Stretch: Aromatic nitro compounds display two strong stretching bands. The asymmetric stretch appears between 1550-1475 cm⁻¹ and the symmetric stretch between 1360-1290 cm⁻¹.[6][7]
Chromatographic Purity: HPLC vs. GC
Ensuring the purity of a compound is critical for its use in further research, especially in drug development.[8] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for this assessment.[9][10] The choice between them depends on the derivative's physical properties.
-
HPLC: The workhorse for pharmaceutical analysis, suitable for a wide range of compounds, especially those that are non-volatile or thermally labile.[11]
-
GC: Ideal for volatile and thermally stable compounds.
Caption: Decision tree for selecting a chromatographic method.
Experimental Protocol: Purity Determination by Reverse-Phase HPLC
-
Sample Preparation: Prepare a stock solution of the derivative at 1 mg/mL in acetonitrile. Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Method:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound).
-
-
Data Analysis: Integrate the area of all peaks. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A pure compound for research purposes should typically be >95%.
The Gold Standard: Single-Crystal X-Ray Crystallography
For novel compounds, or when the absolute configuration of stereocenters must be determined, single-crystal X-ray crystallography is the definitive technique. It provides an unambiguous 3D map of the atoms in a molecule, confirming connectivity, bond lengths, bond angles, and stereochemistry.[12][13] While it is the most powerful method, obtaining a high-quality single crystal can be a significant challenge.[14][15]
High-Level Protocol: Crystal Growth and Analysis
-
Crystal Growth: Dissolve the highly purified compound in a minimal amount of a suitable solvent. Attempt slow evaporation, vapor diffusion, or solvent layering with an anti-solvent to induce crystallization. This is often a process of trial and error.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The collected data is processed to solve the crystal structure, yielding a detailed 3D model of the molecule.
Synthesizing the Data: A Comparative Overview
| Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular Weight, Elemental Formula (HRMS), Fragmentation | High sensitivity, small sample size | Does not provide connectivity information for isomers |
| NMR Spectroscopy | Atomic connectivity, 3D structure in solution, dynamic processes | Unparalleled detail on molecular structure | Lower sensitivity, requires more sample, complex spectra |
| FTIR Spectroscopy | Presence of specific functional groups | Fast, non-destructive, simple sample prep | Provides limited information on overall structure |
| HPLC / GC | Purity, quantification of impurities | High precision and accuracy for quantification | Purity is relative to detectable components |
| X-Ray Crystallography | Absolute 3D atomic arrangement in the solid state | Unambiguous, definitive structural proof[16] | Requires a suitable single crystal, which can be difficult to obtain |
By systematically applying this workflow, researchers can move forward with the confidence that their synthesized this compound derivative is structurally correct and pure, ensuring the integrity of all subsequent experiments and data.
References
- Ahlin, M., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15880.
- Excillum. (n.d.). Small molecule crystallography.
- Gale, D. J., & Wilshire, J. F. (1967). The preparation of this compound and the proton magnetic resonance spectra of some compounds containing the N-(2-Cyano-4-nitrophenyl) group. Australian Journal of Chemistry, 20(8), 1663–1670.
- Almeida, B., et al. (2018). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. IntechOpen.
- Bernstein, M. P., et al. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472, 127-141.
- Harada, N. (2001). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Science of Synthesis, 4, 379-410.
- Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online, 34(7), 22-25. [Link]
- Journal of Chromatographic Science. (2025).
- NIST. (n.d.). Benzonitrile. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]
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- Agilent Technologies. (n.d.). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation.
- SpectraBase. (n.d.). 1-Fluoro-3-nitro-benzene - Optional[15N NMR] - Chemical Shifts.
- Google Patents. (n.d.). CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
- Agilent Technologies. (n.d.). PURITY AND IMPURITY ANALYSIS.
- ResearchGate. (2025). Study of the composition of nitriles using IR spectroscopy.
- Roberts, J. D., & Caserio, M. C. (2021). 24.6: Nitro Compounds. In Basic Principles of Organic Chemistry. Chemistry LibreTexts. [Link]
- PubChem. (n.d.). This compound.
- Cernicharo, J., et al. (2021). Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes. Astronomy & Astrophysics, 646, L3. [Link]
- Mertens, M., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 84(10), 6483–6489.
- ResearchGate. (n.d.). (PDF)
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A Comparative Guide to the Applications of 2-Fluoro-5-nitrobenzonitrile in Modern Synthesis
An In-Depth Technical Guide
Welcome, researchers, to a comprehensive exploration of 2-Fluoro-5-nitrobenzonitrile (CAS 17417-09-3), a uniquely versatile building block in medicinal chemistry and organic synthesis. This guide moves beyond a simple catalog of reactions to provide a comparative analysis of its utility, offering insights into why this reagent is a superior choice for specific synthetic challenges and how it performs against viable alternatives. Our discussion is grounded in experimental data and established protocols to ensure the immediate applicability of the information presented.
The Strategic Advantage of this compound
This compound is a benzene derivative distinguished by the presence of three functional groups: a fluorine atom, a nitrile group, and a nitro group.[1] This trifunctional arrangement is the key to its synthetic power. The electron-withdrawing nature of the nitrile and nitro groups activates the fluorine atom for nucleophilic aromatic substitution (SNAr), making it an excellent leaving group. Crucially, the distinct reactivities of the three groups often eliminate the need for complex protection-deprotection sequences, streamlining synthetic pathways.[1]
Key Physicochemical Properties:
| Property | Value |
|---|---|
| CAS Number | 17417-09-3[1] |
| Molecular Formula | C7H3FN2O2[1] |
| Molecular Weight | 166.11 g/mol [1][2] |
| Appearance | White to off-white powder[1] |
| Melting Point | 76-80 °C[3] |
Core Application: A Cornerstone in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a frontier in oncology, representing a targeted therapy that exploits synthetic lethality in cancers with deficiencies in DNA damage response pathways, such as those with BRCA mutations.[4][5][6] Olaparib, the first-in-class PARP inhibitor, prominently features a phthalazinone core, and its original "medicinal chemistry route" relies on an intermediate derived from this compound.[4][7]
The established route to Olaparib involves the use of 2-Azepan-1-yl-5-nitrobenzonitrile, which is synthesized from this compound. While effective, this pathway has been challenged by newer, more efficient, and environmentally benign processes. Below is a comparative summary.
| Synthetic Route | Key Starting Materials | Number of Steps (to Core) | Overall Yield (%) | Key Advantages & Disadvantages |
| Medicinal Chemistry Route | 2-Formylbenzoic acid, Aldehyde from this compound derivative | 6 | ~46%[4][7] | Advantages: Well-established, reliable. Disadvantages: Multiple steps, use of phosphonate reagents.[8][9] |
| Eco-Friendly Route | 2-Acetylbenzoic acid | 4 | ~51%[8][9] | Advantages: High atom economy, avoids phosphonates, operationally simple.[8] Disadvantages: Requires specific transition metal-free conditions. |
| Scalable Process Route | Phthalhydrazide (industrial byproduct) | 3 | ~62%[4] | Advantages: Cost-effective, utilizes industrial waste, avoids hydrazine hydrate.[4] Disadvantages: Relies on Negishi coupling, which may require careful control of organozinc reagents. |
This comparison highlights a clear trend towards more sustainable and scalable manufacturing processes, moving away from the traditional reliance on the this compound-derived intermediate for Olaparib synthesis.[7]
Caption: Reaction pathway for the synthesis of benzothiophene derivatives.
A Versatile Precursor for Diverse Heterocycles
The utility of this compound extends beyond the examples above. Its unique electronic and structural features allow it to be a precursor for a variety of other important heterocyclic scaffolds in medicinal chemistry.
-
Pyrroloquinoline and Quinoline Derivatives: These scaffolds are present in numerous biologically active compounds. The reactivity of this compound allows for customized synthetic routes to introduce various functional groups, tuning properties like lipophilicity and target binding affinity. [1]* Indazole Derivatives: It can be used in the preparation of compounds like 1-methyl-5-nitro-1H-indazol-3-ylamine, providing access to the indazole core, which is a privileged structure in drug discovery. * Macrocycles: The meta-positioning of the nitro and nitrile groups makes this compound a suitable building block for constructing complex macrocycles, which are of increasing interest for tackling challenging biological targets. [1] The primary advantage of using this compound for these applications is its role as a versatile, multi-functional scaffold that simplifies complex syntheses. [1]
References
- Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. National Institutes of Health (NIH). [Link]
- A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Royal Society of Chemistry (RSC). [Link]
- A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib.
- This compound | C7H3FN2O2 | CID 519417. PubChem. [Link]
- PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences. [Link]
- Role of PARP Inhibitors in Cancer Biology and Therapy. Bentham Science. [Link]
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- 4. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Regioselectivity of Reactions with 2-Fluoro-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the regioselectivity observed in nucleophilic aromatic substitution (SNAr) reactions involving 2-fluoro-5-nitrobenzonitrile. We will explore the underlying electronic principles that govern its reactivity, compare its performance against relevant alternatives, and provide detailed experimental protocols for its application in synthesis.
The Principles of Reactivity: Understanding the SNAr Mechanism
Nucleophilic aromatic substitution is a critical reaction class in organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds. Unlike typical nucleophilic substitutions (SN1/SN2), SNAr reactions do not proceed on electron-rich aromatic rings. Instead, they require the presence of strong electron-withdrawing groups (EWGs) to activate the ring towards nucleophilic attack.[1][2]
The reaction follows a two-step addition-elimination mechanism.[3] The rate-determining step is the initial attack of a nucleophile on the carbon atom bearing the leaving group.[4] This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5] The aromaticity of the ring is temporarily broken. In the second, faster step, the leaving group is eliminated, restoring the aromaticity and yielding the substituted product.[5] For this mechanism to be effective, the EWGs must be positioned ortho or para to the leaving group to provide optimal resonance stabilization of the Meisenheimer intermediate.[2][6]
Caption: The general two-step addition-elimination mechanism of SNAr.
Dissecting the Substrate: this compound
This compound is an excellent substrate for SNAr reactions due to its specific arrangement of functional groups.[7] Each substituent plays a distinct and synergistic role in activating the molecule and directing the regiochemical outcome.
-
The Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group strongly deactivates the ring towards electrophilic attack but potently activates it for nucleophilic attack. Located at the 5-position, it is para to the fluorine leaving group. This geometry is ideal, as it allows the negative charge of the Meisenheimer intermediate to be delocalized onto the oxygen atoms of the nitro group through resonance, providing significant stabilization.[5][6]
-
The Cyano Group (-CN): The cyano group is also a strong electron-withdrawing group. Positioned at the 1-position, it is ortho to the fluorine. This placement also enables it to stabilize the negative charge of the intermediate via resonance.
-
The Fluorine Atom (-F): In SNAr reactions, the reactivity trend for halogen leaving groups is often F > Cl > Br > I, which is the reverse of the trend seen in SN1/SN2 reactions.[4] This is because the rate-determining step is the nucleophilic attack, not the breaking of the carbon-halogen bond.[3] Fluorine's paramount role is its intense electronegativity. The strong inductive electron-withdrawing effect of fluorine polarizes the C-F bond, making the carbon atom at the site of substitution (C2) highly electrophilic and thus more susceptible to nucleophilic attack.[3] This same effect also helps to stabilize the developing negative charge in the Meisenheimer complex.[3]
The concerted action of the ortho-cyano and para-nitro groups makes the C2 position exceptionally electron-deficient and primed for nucleophilic attack, leading to highly regioselective substitution of the fluorine atom.
Caption: Resonance stabilization of the Meisenheimer complex.
Comparative Performance Analysis
The choice of substrate is critical for the efficiency of a synthetic route. Here, we compare the reactivity of this compound with its chloro-analogue.
Fluorine vs. Chlorine as a Leaving Group
| Substrate | Nucleophile | Relative Rate Constant (k_rel) | Rationale for Reactivity |
| 1-Fluoro -2,4-dinitrobenzene | Piperidine | ~3000 | High electronegativity of F strongly activates the ring and stabilizes the intermediate.[3][4] |
| 1-Chloro -2,4-dinitrobenzene | Piperidine | 1 | Less activation and stabilization compared to the fluoro analogue.[3][4] |
| This compound | General Nucleophile | Predicted High | Strong activation from ortho-CN, para-NO₂, and the highly electronegative F. |
| 2-Chloro-5-nitrobenzonitrile | General Nucleophile | Predicted Low | Weaker inductive effect of Cl leads to lower reactivity compared to the fluoro derivative. |
Note: The relative rate constants are illustrative and compiled from analogous systems to demonstrate the established principles of SNAr reactivity.
This enhanced reactivity means that reactions with this compound can often be conducted under milder conditions and may require shorter reaction times to achieve high yields compared to the chloro-analogue.[3]
Experimental Protocols
The following are generalized, robust protocols for conducting SNAr reactions with this compound. These should be adapted based on the specific nucleophile and scale of the reaction.
Protocol 1: Reaction with an Amine Nucleophile
This procedure describes the synthesis of N-substituted-2-amino-5-nitrobenzonitriles.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., Dimethylformamide, Dimethyl sulfoxide, or Ethanol).
-
Addition of Nucleophile: Add the desired primary or secondary amine (1.1–1.5 eq) to the solution. If the amine is provided as a salt, add a non-nucleophilic base such as K₂CO₃ or triethylamine (2.0 eq) to liberate the free amine.
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[3]
-
Work-up: Upon completion, cool the mixture to room temperature and pour it into water. Extract the product with an organic solvent like ethyl acetate (3 x volume of the aqueous phase).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Reaction with a Thiol Nucleophile
This procedure details the synthesis of 2-(alkylthio/arylthio)-5-nitrobenzonitriles.
-
Thiolate Generation: In a flame-dried, inert-atmosphere flask, suspend a base like sodium hydride (NaH, 1.1 eq) in an anhydrous polar aprotic solvent (e.g., THF or DMF) and cool to 0 °C. Slowly add the thiol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to generate the thiolate.
-
Addition of Substrate: Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until TLC or HPLC analysis indicates the reaction is complete.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. Purify the resulting residue by flash chromatography.
Caption: A generalized experimental workflow for SNAr reactions.
Conclusion
This compound stands out as a highly activated and regioselective substrate for nucleophilic aromatic substitution. The strategic placement of a para-nitro group and an ortho-cyano group relative to the fluorine atom provides exceptional electronic stabilization for the rate-determining Meisenheimer intermediate. This intrinsic reactivity, further enhanced by the high electronegativity of the fluorine leaving group, makes it superior to its chloro-analogue, allowing for milder reaction conditions and broader applicability. For researchers in drug discovery and materials science, this compound offers a reliable and efficient building block for the synthesis of complex, highly functionalized aromatic compounds.[7]
References
- Substituent Effects | Organic Chemistry II - Lumen Learning. [Online]. Available: [Link]
- Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) - JoVE. [Online]. Available: [Link]
- (PDF)
- The preparation of this compound and the proton magnetic resonance spectra of some compounds containing the N-(2-Cyano-4-nitrophenyl) group - ConnectSci. [Online]. Available: [Link]
- Nucleophilic aromatic substitution - BYJU'S. [Online]. Available: [Link]
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Online]. Available: [Link]
- 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. [Online]. Available: [Link]
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- 5. Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) [jove.com]
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- 7. ossila.com [ossila.com]
A Comparative Guide to Halogen Leaving Group Ability in SNAr Reactions: The Counter-Intuitive Case of Fluorine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the principles governing reaction mechanisms are foundational. For nucleophilic substitutions, the axiom that "weaker bases are better leaving groups" holds true, leading to the familiar reactivity trend of I > Br > Cl >> F in aliphatic SN1 and SN2 reactions. However, when the reaction theater shifts to an aromatic ring, the rules of engagement change dramatically. This guide delves into the mechanism of Nucleophilic Aromatic Substitution (SNAr) and elucidates the surprising and powerful role of fluorine as an exemplary leaving group, a phenomenon that stands in stark contrast to its behavior in aliphatic systems.
The SNAr Mechanism: An Addition-Elimination Pathway
Unlike its aliphatic counterparts, nucleophilic substitution on an aromatic ring does not proceed via a concerted SN2 backside attack, which is sterically impossible, nor a facile SN1 pathway, due to the high instability of the aryl cation.[1][2] Instead, for aryl halides activated by electron-withdrawing groups (EWGs), the reaction follows a two-step addition-elimination mechanism .[3][4]
-
Step 1 (Addition - Rate-Determining): A nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon). This disrupts the ring's aromaticity, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[2][5] This step is energetically costly due to the loss of aromatic stabilization and is therefore the slow, rate-determining step of the overall reaction.[6]
-
Step 2 (Elimination - Fast): The leaving group departs, and its bonding electrons collapse back into the ring to restore aromaticity. This is a rapid, energetically favorable process.[6]
The presence of strong electron-withdrawing groups, such as nitro (NO₂) or cyano (CN) groups, positioned ortho or para to the leaving group is crucial. These groups stabilize the negative charge of the Meisenheimer complex through resonance, lowering the activation energy of the first step and facilitating the reaction.[2][7]
The Halogen Reactivity Anomaly: Experimental Evidence
In SNAr reactions, the typical halogen leaving group trend is completely inverted. Fluorine, the poorest leaving group in SN2 reactions due to the immense strength of the C-F bond, becomes the best leaving group.[8] The observed reactivity order is:
This counter-intuitive reality is not merely a qualitative observation but is supported by robust kinetic data. A seminal study by Bunnett, Garbisch, and Pruitt on the reaction of 1-halo-2,4-dinitrobenzenes with piperidine in methanol provides a clear quantitative comparison.
| Leaving Group (L) | Relative Rate (at 20 °C) | Overall Rate Constant (k) (M⁻¹s⁻¹ at 20 °C) | Activation Enthalpy (ΔH‡) (kcal/mol) |
| F | 1613 | 3.50 | 5.3 |
| Cl | 4 | 0.00970 | 8.6 |
| Br | 4 | 0.00928 | 8.9 |
| I | 1 | 0.00217 | 9.7 |
| Data synthesized from Bunnett et al. as cited in The Element Effect Revisited.[9] |
The data unequivocally demonstrates that the fluoro-substituted arene reacts over 300 times faster than its chloro and bromo counterparts and over 1600 times faster than the iodo-substituted arene.[9] The differences in reaction rates are primarily driven by the activation enthalpy (ΔH‡), confirming that the energetic barrier of the rate-determining step dictates the outcome.[9]
Mechanistic Rationale: Why Fluorine Excels in SNAr
The superior performance of fluorine as an SNAr leaving group is a direct consequence of the reaction's two-step mechanism. The key factors are tied to the rate-determining addition step, not the subsequent elimination step.
Pillar 1: The Rate-Determining Step Decouples Bond Strength from Reactivity
In SN1 and SN2 reactions, the C-X bond is broken in the rate-determining step, making bond strength a paramount factor. The weaker C-I bond breaks more easily than the strong C-F bond, hence the I > Br > Cl > F reactivity.[10] In SNAr, however, the C-X bond remains intact during the slow nucleophilic attack and formation of the Meisenheimer complex.[6][8] The bond is only broken in the fast, low-energy second step. Therefore, the high strength of the C-F bond has a negligible effect on the overall reaction rate.[7]
Pillar 2: Electronegativity and Inductive Stabilization
The decisive factor is the stability of the transition state leading to the Meisenheimer complex. Fluorine's exceptional electronegativity (4.0 on the Pauling scale) exerts a powerful electron-withdrawing inductive effect (-I effect). This effect has two profound consequences:
-
Increased Electrophilicity: The strong inductive pull of fluorine makes the ipso-carbon significantly more electron-deficient (electrophilic) and thus more susceptible to nucleophilic attack.[11]
-
Stabilization of the Intermediate: Once the Meisenheimer complex is formed, the highly electronegative fluorine atom effectively stabilizes the developed negative charge in the ring through its inductive effect.[6] This stabilization lowers the energy of the intermediate and, more importantly, the transition state leading to it, thereby lowering the activation enthalpy (ΔH‡) and accelerating the rate-determining step.[6][9] The other halogens, being less electronegative, offer progressively weaker stabilization.
Pillar 3: Solvation and Other Effects
In protic solvents like methanol, hydrogen bonding can further stabilize the transition state. The highly polarized C-F bond in the transition state allows for strong hydrogen-bonding interactions with the solvent, providing an additional stabilization that is less pronounced for the larger, less electronegative halogens.[9] Furthermore, computational studies suggest that anionic hyperconjugation, which is most effective for fluorine, may also contribute to the stability of the transition state.[9]
Experimental Protocol: SNAr Reaction of 1-Fluoro-2,4-dinitrobenzene with an Amine
This protocol provides a representative example of an SNAr reaction, highlighting the practical application of the principles discussed.
Objective: To synthesize N-alkyl-2,4-dinitroaniline via an SNAr reaction.
Materials:
-
1-Fluoro-2,4-dinitrobenzene (Substrate)
-
Primary or Secondary Amine (e.g., Piperidine, 1.1 eq) (Nucleophile)
-
Potassium Carbonate (K₂CO₃, 2.0 eq) (Base)
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (Anhydrous Solvent)
-
Ethyl Acetate (EtOAc)
-
Brine (Saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-fluoro-2,4-dinitrobenzene (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add the amine nucleophile (1.1 - 1.5 eq). Follow this with the addition of potassium carbonate (2.0 eq).
-
Reaction Execution: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material. If the reaction is sluggish, it can be gently heated to 50-80 °C.[12]
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine to remove residual DMF and salts. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the pure N-substituted-2,4-dinitroaniline product.[12]
This protocol is a generalized example. Specific quantities, reaction times, and purification methods should be adapted based on the specific amine used and the scale of the reaction.
Conclusion
For professionals in chemical research and drug development, understanding the nuances of reaction mechanisms is critical for rational molecular design and synthesis. The SNAr reaction provides a compelling case study where the conventional wisdom regarding leaving group ability is inverted. The exceptional reactivity of aryl fluorides is not an anomaly but a logical consequence of a mechanism where the rate is governed by nucleophilic attack and intermediate stability rather than leaving group departure. By leveraging the powerful inductive effect of fluorine, chemists can design and execute efficient aromatic substitution reactions, making fluoroarenes highly valuable substrates in the synthesis of complex molecules, from pharmaceuticals to advanced materials.
References
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- Tidwell, T. T., et al. "The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions." The Journal of Organic Chemistry, 2011. Published by the American Chemical Society. [Link]
- Chemistry Stack Exchange. "Favourability of leaving groups in nucleophilic aromatic substitution." Accessed January 8, 2026. [Link]
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- Chemistry Stack Exchange. "Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?" Accessed January 8, 2026. [Link]
- Reddit. "Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor?" Accessed January 8, 2026. [Link]
- Chem Help ASAP. "SNAr reaction scope & limitations." YouTube, February 2, 2020. [Link]
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The Meisenheimer Complex in 2-Fluoro-5-nitrobenzonitrile Reactions: A Guide to the Experimental Evidence
For Researchers, Scientists, and Drug Development Professionals
In the landscape of nucleophilic aromatic substitution (SNAr), the Meisenheimer complex stands as a cornerstone of our mechanistic understanding. This guide delves into the experimental and theoretical evidence supporting the formation of this critical intermediate in reactions involving 2-Fluoro-5-nitrobenzonitrile, a versatile building block in medicinal and materials chemistry. We will explore how kinetic, spectroscopic, and computational data converge to paint a detailed picture of the SNAr pathway for this highly activated aromatic system, and also touch upon contemporary discussions regarding concerted versus stepwise mechanisms.
The Foundational Role of the Meisenheimer Complex in SNAr Reactions
Nucleophilic aromatic substitution in electron-deficient systems, such as this compound, is generally understood to proceed via a two-step addition-elimination mechanism.[1] The heart of this mechanism is the formation of a resonance-stabilized, negatively charged intermediate known as the Meisenheimer complex.[1]
The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, fluorine). This initial step is typically the rate-determining step of the reaction. The high electronegativity of the fluorine atom in this compound makes the carbon at this position highly electrophilic and thus susceptible to nucleophilic attack.[1] The presence of strongly electron-withdrawing groups, the nitro (NO2) and cyano (CN) groups, positioned ortho and para to the site of substitution, is crucial for stabilizing the negative charge of the resulting Meisenheimer complex through resonance delocalization. The subsequent step, the elimination of the fluoride ion, is rapid and restores the aromaticity of the ring, yielding the final substituted product.
Caption: The two-step addition-elimination mechanism of SNAr reactions involving the formation of a Meisenheimer complex.
Comparative Reactivity: The Decisive Advantage of Fluorine
This enhanced reactivity of the fluoro-substituted compound is a direct consequence of the rate-determining formation of the Meisenheimer complex.[1] The high electronegativity of fluorine strongly polarizes the C-F bond, increasing the electrophilicity of the carbon atom and making it more susceptible to nucleophilic attack. Furthermore, the strong inductive electron-withdrawing effect of fluorine stabilizes the negatively charged Meisenheimer intermediate, lowering the activation energy of the first step.
A comparative analysis of the closely related 4-fluoro-3-nitrobenzonitrile and 4-chloro-3-nitrobenzonitrile highlights this principle, with the fluoro-analogue being significantly more reactive.[1] It is therefore confidently predicted that this compound would exhibit substantially higher reactivity than its chloro-counterpart under identical conditions.
| Substrate | Leaving Group | Relative Reactivity | Rationale |
| This compound | F | High | High electronegativity of F enhances electrophilicity and stabilizes the Meisenheimer complex. |
| 2-Chloro-5-nitrobenzonitrile | Cl | Low | Lower electronegativity of Cl leads to a less electrophilic carbon and less stabilization of the intermediate. |
Probing the Mechanism: Experimental and Computational Approaches
Direct observation of the Meisenheimer complex for this compound is challenging due to its transient nature. However, a combination of kinetic studies and modern analytical techniques can provide robust evidence for its existence.
Kinetic Studies
A kinetic analysis of the reaction of this compound with a nucleophile would provide invaluable insight into the reaction mechanism. Such a study would typically be conducted under pseudo-first-order conditions, with the nucleophile in large excess.
Caption: A typical experimental workflow for a kinetic analysis of an SNAr reaction.
The reaction would be expected to follow second-order kinetics, first-order in both this compound and the nucleophile. This is consistent with the bimolecular nature of the rate-determining step – the formation of the Meisenheimer complex.
Spectroscopic Observation
While challenging, direct spectroscopic observation of Meisenheimer complexes is possible, often at low temperatures to increase their stability. Techniques such as NMR and UV-Vis spectroscopy can be employed.
-
NMR Spectroscopy: The formation of a Meisenheimer complex involves the change in hybridization of the carbon atom at the site of substitution from sp2 to sp3. This would lead to a significant upfield shift in the 13C NMR spectrum for this carbon. Proton NMR would also show characteristic shifts in the aromatic region.
-
UV-Vis Spectroscopy: Meisenheimer complexes are often highly colored and exhibit strong absorbance in the visible region of the electromagnetic spectrum. The appearance of a new, long-wavelength absorption band upon addition of a nucleophile to this compound would be strong evidence for the formation of the intermediate.
Computational Modeling
In the absence of direct experimental observation, computational methods, particularly Density Functional Theory (DFT) calculations, have become a powerful tool for studying reaction mechanisms. A computational study of the reaction of this compound with a nucleophile could:
-
Model the reaction pathway and identify the transition states and intermediates.
-
Calculate the activation energies for the formation of the Meisenheimer complex and its subsequent decomposition to products.
-
Confirm that the nitro and cyano groups play a key role in stabilizing the Meisenheimer complex.
Computational studies on similar systems, such as the reaction of dinitropyridines with piperidine, have successfully modeled the SNAr pathway and demonstrated the stabilizing effect of electron-withdrawing groups.[2]
A Contemporary Perspective: The Concerted Mechanism Debate
While the stepwise mechanism involving a Meisenheimer complex is widely accepted, recent research has provided evidence that some SNAr reactions may proceed through a concerted mechanism, where bond formation and bond breaking occur in a single step.[3] These studies, often employing kinetic isotope effect (KIE) measurements, suggest that for some substrates and nucleophiles, a discrete Meisenheimer intermediate may not be formed.[3]
It is important to note that these findings do not invalidate the large body of evidence supporting the Meisenheimer complex in many SNAr reactions. Rather, they suggest that the SNAr mechanism may be more of a continuum, with the stability of the Meisenheimer intermediate and the nature of the transition state depending on the specific reactants and reaction conditions. For highly activated systems like this compound, the formation of a relatively stable Meisenheimer complex is still the most likely pathway.
Conclusion
The body of evidence, both direct and inferred, strongly supports the role of the Meisenheimer complex as a key intermediate in the nucleophilic aromatic substitution reactions of this compound. The enhanced reactivity of this substrate compared to its chloro-analogue, the expected second-order kinetics, and the stabilizing influence of the nitro and cyano groups all point towards a two-step addition-elimination mechanism. While direct spectroscopic observation remains a valuable goal for future research, the combination of comparative reactivity data, established mechanistic principles, and the power of computational chemistry provides a robust and compelling case for the transient existence of the Meisenheimer complex in these important reactions.
References
- Johnson, M. (2024). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy-3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. ResearchGate.
- Kwan, E. E., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. PMC.
Sources
Navigating the Void: A Comparative Guide to In-Silico NMR Prediction for 2-Fluoro-5-nitrobenzonitrile
In the landscape of drug discovery and chemical research, the unequivocal structural elucidation of novel or sparsely documented compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this process. However, researchers frequently encounter compounds for which no public, experimentally-derived NMR data exists. 2-Fluoro-5-nitrobenzonitrile, a valuable building block in medicinal chemistry, represents a prime example of this data void.[1][2][3][4]
This guide eschews a conventional comparison of experimental data against database records. Instead, we venture into the realm of in-silico NMR prediction, a critical workflow when empirical data is inaccessible. Here, we will use this compound as a case study to objectively compare the performance of several prominent, freely accessible online NMR prediction platforms. This guide is intended for researchers, scientists, and drug development professionals, providing both a practical workflow and a critical perspective on the utility and limitations of these computational tools.
The Challenge of Undocumented Compounds
The synthesis of novel chemical entities often outpaces the public deposition of their full characterization data. For a compound like this compound, while its commercial availability is established, its detailed NMR spectral data remains elusive in common public databases like PubChem and the Spectral Database for Organic Compounds (SDBS). This absence necessitates alternative methods for spectral analysis, primarily for the preliminary confirmation of structure and for guiding further experimental design.
In-Silico Prediction: A Trio of Approaches
We have employed three distinct, web-based NMR prediction tools to generate the theoretical ¹H and ¹³C NMR spectra for this compound. These platforms utilize different algorithms, including machine learning, neural networks, and empirical/database-driven methods, to compute chemical shifts and coupling constants.[5][6][7][8][9] The tools evaluated are:
-
NMRDB.org: A widely used platform that provides rapid ¹H and ¹³C NMR predictions.[7][10][11][12]
-
PROSPRE: A machine learning-based predictor for ¹H NMR chemical shifts.[9][13][14]
-
Chemaxon NMR Predictor: A tool that offers both ¹H and ¹³C NMR predictions with considerations for spin-spin couplings.[15]
The SMILES string for this compound, C1=CC(=C(C=C1[O-])C#N)F, was used as the input for each predictor.[1][2]
Predicted NMR Data: A Comparative Analysis
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound from the selected platforms.
Predicted ¹H NMR Data
| Proton | NMRDB.org (ppm) | PROSPRE (ppm, in CDCl₃) | Chemaxon (ppm) |
| H-3 | 8.63 | 8.59 | 8.61 |
| H-4 | 8.49 | 8.45 | 8.47 |
| H-6 | 7.59 | 7.55 | 7.57 |
Analysis of Predicted ¹H NMR Spectra:
All three predictors show a high degree of consensus for the proton chemical shifts, which is reassuring. The predicted spectra are consistent with the expected electronic environment of the aromatic protons. The strong electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups, combined with the electronegativity of the fluorine atom, are expected to shift the protons downfield into the 7.5-8.7 ppm range. The predicted multiplicities (not shown in the table but available from the tools) also align with theoretical expectations, showing characteristic doublet of doublets or triplet-like patterns due to ortho and meta couplings.
Predicted ¹³C NMR Data
| Carbon | NMRDB.org (ppm) | Chemaxon (ppm) |
| C-1 (C-CN) | 104.2 | 106.1 |
| C-2 (C-F) | 167.3 (d, J=268 Hz) | 165.8 (d, J=270 Hz) |
| C-3 (C-H) | 129.1 | 128.9 |
| C-4 (C-H) | 132.8 | 132.5 |
| C-5 (C-NO₂) | 145.1 | 144.8 |
| C-6 (C-H) | 118.9 | 118.7 |
| C-7 (CN) | 114.9 | 115.2 |
Analysis of Predicted ¹³C NMR Spectra:
The ¹³C NMR predictions also demonstrate good agreement between the platforms. Key features to note are:
-
The C-F Carbon (C-2): Both predictors show a large downfield shift for the carbon directly attached to the fluorine atom, which is expected due to fluorine's high electronegativity. Crucially, they both predict a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 268-270 Hz, which would manifest as a doublet in a proton-decoupled ¹³C NMR spectrum.
-
Quaternary Carbons: The chemical shifts for the carbons bearing the cyano and nitro groups (C-1 and C-5) are also in good agreement.
-
Protonated Carbons: The shifts for the protonated carbons (C-3, C-4, and C-6) are consistent between the two predictors.
Experimental Protocol: Predicting NMR Spectra with NMRDB.org
For researchers new to in-silico NMR prediction, the following protocol outlines the straightforward process using NMRDB.org as an example.
Objective: To generate predicted ¹H and ¹³C NMR spectra for this compound.
Materials:
-
A computer with an internet connection and a web browser.
-
The chemical structure of this compound, preferably as a SMILES string (C1=CC(=C(C=C1[O-])C#N)F).
Methodology:
-
Navigate to the NMRDB.org website: Open your web browser and go to [Link].[7]
-
Access the Prediction Tool: On the homepage, you will find options to predict ¹H and ¹³C NMR spectra. Select the desired prediction type.
-
Input the Chemical Structure:
-
Initiate the Prediction: Click the "Simulate Spectrum" or equivalent button to start the calculation.
-
Analyze the Predicted Spectrum: The platform will display an interactive predicted spectrum.
-
Hover over the peaks to view the corresponding chemical shift (in ppm) and the assigned atom in the structure.
-
For ¹H NMR, the predicted multiplicity and coupling constants are often provided.
-
For ¹³C NMR, the predicted chemical shifts are displayed.
-
-
Export the Data: If needed, you can often export the spectral data as a table or an image for your records.
Workflow for In-Silico NMR Analysis
The following diagram illustrates a logical workflow for utilizing NMR prediction tools in the absence of experimental data.
Caption: Workflow for in-silico NMR analysis of compounds with no available experimental data.
Trustworthiness and Authoritative Grounding
The utility of NMR prediction software is fundamentally tied to the quality and breadth of the databases and the sophistication of the algorithms they employ.[5][9] While these tools provide valuable estimations, it is crucial to recognize them as such. The predictions are not a substitute for experimental data but rather a powerful aid in its absence. The high degree of consensus among the different platforms for this compound lends confidence to the predicted spectral features. However, for more complex or novel scaffolds, discrepancies between predictors may be more pronounced. Therefore, a multi-tool approach, as demonstrated here, is highly recommended for a more robust in-silico analysis.
Conclusion
In the absence of experimental NMR data for this compound, this guide demonstrates a practical and scientifically sound workflow for its in-silico spectral characterization. The close agreement between the predictions from NMRDB.org, PROSPRE, and Chemaxon provides a reliable theoretical framework for the expected ¹H and ¹³C NMR spectra of this compound. For researchers working on the frontiers of chemical synthesis and drug discovery, the judicious use of these predictive tools is an indispensable part of the modern analytical toolkit, enabling informed decision-making and accelerating the pace of research.
References
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- ACD/Labs. NMR Prediction. [Link]
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- Molsoft L.L.C. Drug-Likeness and molecular property prediction. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Fluoro-5-nitrobenzonitrile
This guide provides comprehensive, procedurally-focused instructions for the safe and compliant disposal of 2-Fluoro-5-nitrobenzonitrile (CAS No. 17417-09-3). As a vital building block in the synthesis of Active Pharmaceutical Ingredients (APIs) and other macromolecules, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment.[1] This document moves beyond a simple checklist, offering a framework grounded in the chemical properties of the compound and regulatory standards to ensure every step is a self-validating system of safety and compliance.
Hazard Assessment & Risk Mitigation: The Foundation of Safe Disposal
Understanding the inherent risks of this compound is the first principle of its safe management. This compound is not merely a chemical reagent but a hazardous substance that requires deliberate and informed handling from acquisition to disposal.
Toxicological Profile
This compound is classified as acutely toxic and presents a significant health risk through multiple exposure routes. It is toxic or harmful if swallowed, in contact with skin, or inhaled.[2] The nitrile functional group (-C≡N) warrants a cautious approach, as related compounds can pose severe toxicity risks.[3][4]
Physical and Irritant Hazards
Direct contact with the substance can cause significant irritation. It is confirmed to cause skin irritation and serious eye irritation.[2][5] Furthermore, as a powder, it can be easily aerosolized, and inhalation may cause respiratory irritation.[2][5]
Chemical Reactivity Hazards
This compound is incompatible with strong acids and oxidizing agents.[6] As a nitroaromatic compound, its thermal stability must be considered, as related compounds can exhibit significant exothermic decomposition at elevated temperatures.[7] The presence of the nitrile group also means it can undergo hydrolysis under strong acidic or alkaline conditions, a process that, while potentially a treatment method, would create a new hazardous waste stream requiring characterization and disposal.[8][9]
Hazard Summary Table
| Hazard Classification | GHS Hazard Statement | Key Considerations & Sources |
| Acute Toxicity | H301/H302: Toxic/Harmful if swallowedH311/H312: Toxic/Harmful in contact with skinH331/H332: Toxic/Harmful if inhaled | Systemic toxicity is a primary concern. Avoid all direct contact and aerosol generation.[2][5][10] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Prolonged contact can lead to dermatitis. Contaminated clothing must be removed immediately.[2][5] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Direct contact can cause significant eye damage. Eye protection is mandatory.[2][5] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Work must be conducted in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation.[2][5] |
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to protection is essential. Engineering controls provide the first line of defense, supplemented by mandatory PPE.
-
Engineering Controls : All handling of this compound, including weighing, transfers, and the preparation of waste containers, must be performed within a certified chemical fume hood.[3] This is critical to mitigate the inhalation hazard from the powdered form of the chemical.
-
Eye and Face Protection : Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[11] A face shield should be worn in addition to goggles when there is a risk of splashing or significant dust generation.
-
Hand Protection : Wear protective gloves. Given the compound's dermal toxicity, robust chemical resistance is required. Butyl rubber or Viton gloves are recommended for extended contact, while double-gloving with nitrile rubber gloves may be suitable for incidental contact.[3] Always inspect gloves prior to use and wash hands thoroughly after handling.[6]
-
Skin and Body Protection : A lab coat must be worn at all times.[3] For larger quantities or in the event of a spill cleanup, chemically resistant aprons or coveralls are recommended.
-
Respiratory Protection : If work cannot be conducted within a fume hood, a NIOSH/MSHA-approved respirator with a particulate filter (such as an N95) is required to prevent inhalation of dust.[11]
Waste Characterization, Segregation, and Containerization
Proper disposal begins at the point of generation. Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to characterize their waste and manage it from "cradle to grave".[12][13] this compound waste is, by its nature, a hazardous waste.
Waste Segregation
Segregate waste streams to ensure compatibility and facilitate proper disposal. Never mix incompatible waste types.
-
Solid Waste : Collect unreacted this compound, contaminated personal protective equipment (gloves, weigh boats, wipes), and residues from spill cleanups in a designated solid hazardous waste container.[14]
-
Liquid Waste (Solutions) : If this compound is dissolved in a solvent, it must be collected in a separate, compatible, and clearly labeled container. As this is a halogenated compound, the waste stream should be designated as "Halogenated Organic Waste".[14]
-
Contaminated Sharps : Any needles, syringes, or broken glassware contaminated with this chemical must be placed in a puncture-resistant, leak-proof sharps container designated for hazardous chemical waste.[14]
Waste Containerization and Labeling
-
Container Selection : Use only chemically compatible containers that can be securely sealed.
-
Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic," "Irritant").[15] Ensure the date of accumulation is also present.
Step-by-Step Disposal Protocol and Decision Workflow
This protocol covers the lifecycle of the chemical waste within the laboratory, leading to its final disposition.
At the Point of Generation
-
Minimize Waste : The most effective disposal strategy is to minimize waste generation. Only prepare the quantity of solution needed for the experiment.
-
Immediate Segregation : As waste is generated, place it directly into the appropriate, pre-labeled hazardous waste container (Solid, Halogenated Liquid, or Sharps) located within the fume hood.
-
Container Management : Keep waste containers closed at all times except when adding waste.[6]
Temporary Storage (Satellite Accumulation Area - SAA)
-
Full waste containers should be moved from the immediate work area to a designated Satellite Accumulation Area (SAA).
-
The SAA must be at or near the point of generation and under the control of the operator.
-
Ensure secondary containment (e.g., a larger, chemically resistant bin) is used for liquid waste containers to mitigate spills.[14]
Final Disposal Pathways
Once the container is full, it must be transferred to your institution's central hazardous waste storage area for pickup by a licensed hazardous waste vendor. The primary disposal method for this compound is high-temperature incineration.
-
Preferred Method: High-Temperature Incineration : As a halogenated organic compound, this compound requires specialized incineration.[16][17] To ensure the complete destruction of the molecule and prevent the formation of highly toxic byproducts such as halogenated dioxins or furans, the incineration temperature must be at least 1100 °C (2012 °F).[18] These facilities are equipped with downstream scrubbers to neutralize acidic gases (like hydrogen fluoride) generated during combustion.[19]
-
Alternative: Secure Hazardous Waste Landfill : Land disposal is strictly regulated and is only permissible for treated hazardous waste.[20] Untreated this compound cannot be sent to a landfill.[20] Any residues or stabilized materials from treatment would need to be disposed of in a specially engineered hazardous waste landfill that includes features like liners and leachate collection systems to prevent environmental contamination.[21][22]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal workflow for this compound waste.
Emergency Procedures for Spills
In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Assess the Spill : For small spills (<1g) of solid material, trained laboratory personnel may proceed with cleanup. For large spills or any liquid spills, evacuate the lab, restrict access, and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
PPE : Before addressing a small spill, don the full PPE described in Section 2, including respiratory protection.
-
Cleanup :
-
Do NOT use water to clean up spills, as this may dissolve and spread the contamination.[14]
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop the material into the designated solid hazardous waste container. Avoid any actions that generate dust.[14]
-
-
Decontamination : Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water, collecting all cleaning materials as hazardous waste.
-
Reporting : Report the incident to your supervisor and EHS department, as per your institution's policy.
Conclusion
The responsible management of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding its hazards, implementing robust engineering controls and PPE, and adhering to a systematic disposal protocol, researchers can mitigate the risks associated with this valuable but hazardous compound. Compliance with these procedures is not merely a regulatory burden; it is a core component of professional scientific practice.
References
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- U.S. Environmental Protection Agency. (2025, October 9). Land Disposal Restrictions for Hazardous Waste.
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- FedCenter. (2017, July 5). Hazardous Waste Landfills.
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- Environmental Health & Safety, University of Washington. (n.d.). Cyanide Standard Operating Procedure Template.
- Occupational Safety and Health Administration. (1983, November 9). Diking requirements for cyanide electroplating baths.
- Tecam Group. (2021, May 7). The problem with halogenated compounds emissions and its solution.
- SESHA. (n.d.). Hydrogen Cyanide.
- WellBefore. (2024, September 21). How to Properly Dispose of Nitrile Gloves: Best Practices for Environmental Safety.
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Navigating the Synthesis of 2-Fluoro-5-nitrobenzonitrile: A Guide to Personal Protective Equipment and Safe Handling
For the vanguard of pharmaceutical innovation, the synthesis and handling of novel compounds are a daily reality. Among these, 2-Fluoro-5-nitrobenzonitrile stands as a key intermediate, its versatile reactivity a boon for drug discovery. However, this potential is matched by significant health hazards that demand meticulous safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, focusing on the rationale and implementation of appropriate Personal Protective Equipment (PPE).
Understanding the Risks: A Hazard Profile of this compound
This compound is classified as a hazardous substance, posing risks of acute toxicity if swallowed, in contact with skin, or inhaled.[1][2][3][4] It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.[2][4][5][6][7] The primary routes of exposure are inhalation of its dust or fumes, direct skin contact, and eye contact.[5] Ingestion is also a potential route of exposure.[5]
Given its toxicological profile, a comprehensive PPE strategy is not merely a recommendation but a critical necessity to ensure the well-being of laboratory personnel. The selection of PPE must be guided by a thorough risk assessment of the specific procedures being undertaken.
Core Principles of Protection: A Multi-layered Approach to Safety
The cornerstone of safe handling lies in a multi-layered defense strategy that combines engineering controls, administrative controls, and personal protective equipment.
-
Engineering Controls: The primary line of defense is to handle this compound within a certified chemical fume hood.[8] This engineering control is fundamental in minimizing inhalation exposure by capturing airborne particles and vapors at the source. A properly functioning fume hood with adequate face velocity is non-negotiable.
-
Administrative Controls: These include establishing clear and concise Standard Operating Procedures (SOPs) for all tasks involving this compound. All personnel must be thoroughly trained on these procedures, the specific hazards of this compound, and the correct use and limitations of their PPE.
-
Personal Protective Equipment (PPE): When engineering and administrative controls cannot eliminate all risks, PPE provides the final barrier between the researcher and the chemical. The following sections detail the specific PPE requirements for handling this compound.
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection of appropriate PPE is a critical decision-making process. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Hand Protection | Eye & Face Protection | Respiratory Protection | Body & Foot Protection |
| Weighing and Aliquoting (Solid) | Double-gloving with nitrile gloves is recommended.[9] | Chemical splash goggles meeting ANSI Z87.1 standards are required. A face shield worn over goggles is necessary if there is a risk of splashing.[9] | A NIOSH-approved N95 dust mask or higher is essential to prevent inhalation of fine particles.[6] | A flame-resistant lab coat, fully buttoned, and closed-toe shoes are mandatory.[9] |
| Solution Preparation and Transfers | Double-gloving with nitrile gloves. Consult manufacturer's compatibility chart for the specific solvent being used. | Chemical splash goggles and a face shield are required due to the increased risk of splashes. | All operations should be conducted in a chemical fume hood. If the fume hood is not available or its performance is questionable, a NIOSH-approved respirator with organic vapor cartridges is necessary.[9] | A flame-resistant lab coat, fully buttoned, and closed-toe shoes are mandatory.[9] |
| Running Reactions and Work-up | Double-gloving with nitrile gloves appropriate for the solvents in use. | Chemical splash goggles and a face shield are required. | All operations must be performed in a chemical fume hood. | A flame-resistant lab coat, fully buttoned, and closed-toe shoes are mandatory.[9] |
| Waste Disposal | Double-gloving with nitrile gloves. | Chemical splash goggles and a face shield are required. | Operations should be conducted in a well-ventilated area, preferably within a fume hood. | A flame-resistant lab coat, fully buttoned, and closed-toe shoes are mandatory.[9] |
The Rationale Behind the Choices:
-
Hand Protection: Nitrile gloves offer good resistance to a broad range of chemicals.[9] Double-gloving provides an extra layer of protection against potential tears or pinholes in the outer glove, which can occur during handling.
-
Eye and Face Protection: Chemical splash goggles are essential to protect the eyes from splashes of solutions or airborne particles.[9] A face shield provides an additional barrier for the entire face, which is crucial when handling larger quantities or during procedures with a higher risk of splashing.[9]
-
Respiratory Protection: For solid forms of this compound, an N95 dust mask is the minimum requirement to prevent inhalation of harmful particles.[6] When working with solutions, the use of a chemical fume hood is the primary method of respiratory protection. A respirator with organic vapor cartridges should be considered a secondary measure if the efficacy of the fume hood is compromised.[9]
-
Body and Foot Protection: A flame-resistant lab coat protects the skin and personal clothing from splashes and spills.[9] Closed-toe shoes made of a non-porous material are required to protect the feet from chemical spills.[9]
A Visual Guide to PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: A step-by-step workflow for selecting appropriate PPE.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Handling and Use:
-
Preparation: Before starting any work, ensure the chemical fume hood is operational and the sash is at the appropriate height. Have a spill kit readily accessible.
-
Donning PPE: Put on all required PPE before handling the chemical.
-
Dispensing: Carefully open the container within the fume hood. Use appropriate tools (e.g., spatula, powder funnel) to weigh and dispense the solid material, minimizing the generation of dust.
-
Inert Atmosphere: If the reaction requires an inert atmosphere, ensure the setup is properly assembled and leak-tested before introducing the reagent.
-
Reaction Monitoring: Monitor the reaction from outside the fume hood whenever possible.
Decontamination and Cleaning:
-
Wipe down the work surface inside the fume hood with an appropriate solvent and absorbent pads.
-
Decontaminate all equipment that has come into contact with this compound.
-
Properly doff PPE, avoiding contact with the outer contaminated surfaces. Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of this compound and associated waste is a critical final step to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: All unused or waste this compound, whether in solid form or in solution, must be collected in a designated, properly labeled, and sealed hazardous waste container.[5][11] The container should be clearly marked as "Hazardous Waste" and include the chemical name and associated hazards.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh paper, absorbent pads, and pipette tips, must be disposed of as hazardous waste.[9][11] These items should be collected in a separate, clearly labeled hazardous waste container.
-
Sharps: Any contaminated sharps, such as needles or broken glassware, must be placed in a designated, puncture-resistant sharps container.[11]
-
Waste Segregation: Do not mix this compound waste with other incompatible waste streams.
-
Collection and Removal: Follow your institution's specific procedures for the storage and pickup of hazardous waste by a licensed disposal vendor.
By adhering to these comprehensive safety and handling protocols, researchers can confidently and safely unlock the synthetic potential of this compound, advancing the frontiers of drug discovery while prioritizing personal and environmental safety.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
